molecular formula C28H41N8O17P3S B1241844 Anthranilyl-CoA

Anthranilyl-CoA

Katalognummer: B1241844
Molekulargewicht: 886.7 g/mol
InChI-Schlüssel: XLURBJBQJZCJHJ-TYHXJLICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Anthraniloyl-CoA is a specialized, high-energy Coenzyme A thioester derivative of anthranilic acid (2-aminobenzoic acid) that serves as a crucial precursor and starter unit in significant biosynthetic pathways. Its primary research value lies in two key areas: the synthesis of quorum-sensing signaling molecules in the opportunistic pathogen Pseudomonas aeruginosa and as an unconventional starter unit for the production of diverse natural products by type II polyketide synthases (PKS) . In P. aeruginosa , anthraniloyl-CoA is the essential substrate for the PqsABCDE biosynthetic machinery, which produces alkylquinolone-type signaling molecules like the Pseudomonas Quinolone Signal (PQS) and its precursor HHQ . These molecules regulate virulence factor production, biofilm formation, and bacterial defense mechanisms, making the enzyme that generates anthraniloyl-CoA, PqsA, a validated target for anti-virulence drug discovery . Inhibitors of PqsA and the downstream enzyme PqsD, which utilizes anthraniloyl-CoA, are actively investigated as a novel strategy to combat multidrug-resistant infections by disrupting communication rather than killing the bacteria . Independently, in organisms like Stigmatella aurantiaca , the anthranilate:CoA ligase AuaEII generates anthraniloyl-CoA as a starter unit for a type II PKS during the biosynthesis of aurachin alkaloids, which are known to inhibit the electron transport chain . This demonstrates the compound's role in diversifying the structures of complex natural products. Furthermore, anthraniloyl-CoA is also a known substrate for anthraniloyl-CoA monooxygenase, a flavoenzyme involved in reductive dearomatization during metabolic pathways like carbazole degradation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

Molekularformel

C28H41N8O17P3S

Molekulargewicht

886.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-aminobenzenecarbothioate

InChI

InChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI-Schlüssel

XLURBJBQJZCJHJ-TYHXJLICSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4N)O

Synonyme

2-aminobenzoyl-CoA
2-aminobenzoyl-coenzyme A

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and History of Anthranilyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, biosynthesis, and significance of Anthranilyl-CoA for researchers, scientists, and drug development professionals.

Introduction

Anthranilyl-Coenzyme A (this compound) is a pivotal intermediate in the biosynthesis of a diverse array of secondary metabolites, playing a crucial role in microbial communication and the production of bioactive alkaloids. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthetic pathways, and the key experimental methodologies used to study this important molecule. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate further research.

Discovery and History

The journey to understanding this compound began with studies on the microbial degradation of aromatic compounds. A landmark discovery was the identification of the enzyme responsible for its synthesis, Anthranilate-CoA ligase.

1.1. Initial Discovery of Anthranilate-CoA Ligase

In 1990, Altenschmidt, Eckerskorn, and Fuchs provided the first evidence for an enzyme that activates anthranilate to its CoA thioester.[1] Their work on a denitrifying Pseudomonas species revealed a novel aerobic metabolism of 2-aminobenzoate (B8764639) (anthranilate) where the initial step was the formation of a CoA thioester.[1] This enzyme, initially named 2-aminobenzoate-CoA ligase, was found to be encoded on a small plasmid.[1]

Subsequent research by Altenschmidt and Fuchs in 1992 led to the purification and characterization of this enzyme, solidifying the discovery of Anthranilate-CoA ligase (EC 6.2.1.32).[2] They determined that the enzyme is a monomer with a molecular weight of approximately 65,000 Da and that it catalyzes the formation of this compound from anthranilate, ATP, and Coenzyme A, with the concomitant production of AMP and pyrophosphate.[2]

1.2. Role in Pseudomonas aeruginosa Quinolone Signal (PQS) Biosynthesis

A significant advancement in understanding the biological role of this compound came with the elucidation of the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway. PQS is a quorum-sensing molecule that regulates the virulence of this opportunistic human pathogen.[3][4]

In 2008, Coleman and colleagues demonstrated that the pqsA gene in P. aeruginosa encodes an Anthranilate-CoA ligase.[5][6] This enzyme, PqsA, catalyzes the first committed step in the biosynthesis of PQS and other related 2-alkyl-4(1H)-quinolones (AQs), by converting anthranilate to this compound.[7][5][6] This discovery established this compound as a key precursor for these important signaling molecules and opened up new avenues for the development of anti-virulence therapies targeting PqsA.[8]

1.3. Involvement in Acridone (B373769) Alkaloid Biosynthesis

This compound is also a crucial precursor in the biosynthesis of acridone alkaloids, a class of natural products with a wide range of biological activities, including anticancer and antimicrobial properties.[2][9] The biosynthesis of the acridone scaffold involves the condensation of this compound with three molecules of malonyl-CoA, a reaction catalyzed by acridone synthase.[10] The initial steps involve the activation of anthranilic acid to this compound by an Anthranilate-CoA ligase.[1] While the overall pathway has been studied for decades, the precise enzymatic steps and their regulation continue to be an active area of research.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by the enzyme Anthranilate-CoA ligase (EC 6.2.1.32), also known as Anthraniloyl coenzyme A synthetase.[1] This enzyme belongs to the family of acid-thiol ligases.[1]

The overall reaction is as follows:

ATP + Anthranilate + CoA <=> AMP + Diphosphate + this compound [1]

The reaction proceeds via a two-step mechanism involving the formation of an adenylated intermediate.

Signaling Pathway Diagram

Anthranilyl_CoA_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products ATP ATP A_CoA_Ligase Anthranilate-CoA Ligase (PqsA) ATP->A_CoA_Ligase Anthranilate Anthranilate Anthranilate->A_CoA_Ligase CoA CoA-SH CoA->A_CoA_Ligase AMP AMP A_CoA_Ligase->AMP PPi Diphosphate A_CoA_Ligase->PPi Anthranilyl_CoA This compound A_CoA_Ligase->Anthranilyl_CoA

Biosynthesis of this compound.

Role in Secondary Metabolite Biosynthesis

This compound serves as a key building block for several important classes of secondary metabolites.

3.1. Pseudomonas Quinolone Signal (PQS) Biosynthesis

In P. aeruginosa, this compound is the immediate precursor for the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ). The biosynthesis involves the condensation of this compound with a fatty acid-derived molecule.

PQS Biosynthesis Pathway

PQS_Biosynthesis Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA ATP, CoA Anthranilyl_CoA This compound PqsD PqsD Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Aminobenzoylacetyl_CoA 2-Aminobenzoylacetyl-CoA PqsBC PqsB, PqsC, PqsE Aminobenzoylacetyl_CoA->PqsBC HHQ HHQ (2-heptyl-4-quinolone) PqsH PqsH HHQ->PqsH PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsA->Anthranilyl_CoA AMP, PPi PqsD->Aminobenzoylacetyl_CoA PqsBC->HHQ PqsH->PQS

PQS Biosynthesis Pathway in P. aeruginosa.

3.2. Acridone Alkaloid Biosynthesis

The acridone scaffold is formed by the condensation of one molecule of this compound with three molecules of malonyl-CoA, catalyzed by acridone synthase, a type III polyketide synthase.[10]

Acridone Alkaloid Biosynthesis Pathway

Acridone_Biosynthesis Anthranilate Anthranilate ANMT Anthranilate N-methyltransferase Anthranilate->ANMT N_Methylanthranilate N-Methylanthranilate A_CoA_Ligase Anthranilate-CoA Ligase N_Methylanthranilate->A_CoA_Ligase ATP, CoA N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA ACS Acridone Synthase N_Methylanthraniloyl_CoA->ACS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->ACS Acridone_Scaffold Acridone Scaffold ANMT->N_Methylanthranilate A_CoA_Ligase->N_Methylanthraniloyl_CoA ACS->Acridone_Scaffold LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture Bacterial Cell Culture Quenching Metabolism Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Cell Lysis & Extraction (e.g., acetonitrile/methanol/water) Quenching->Extraction Spiking Spike with Internal Standard (e.g., ¹³C-Anthranilyl-CoA) Extraction->Spiking Clarification Centrifugation Spiking->Clarification Supernatant Collect Supernatant Clarification->Supernatant LC_Separation UPLC Separation (C18 column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification of This compound Standard_Curve->Quantification

References

Anthranilyl-CoA: A Technical Guide to its Chemical Properties and Role in Bacterial Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a pivotal intermediate in the biosynthesis of a class of quorum sensing molecules known as quinolones in the opportunistic human pathogen Pseudomonas aeruginosa. As the activated form of anthranilic acid, its unique chemical properties and central role in bacterial communication pathways make it a significant target for the development of novel anti-virulence therapies. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a comprehensive look at its involvement in the Pseudomonas Quinolone Signal (PQS) biosynthesis pathway.

Core Chemical Properties

This compound is an acyl-CoA thioester, characterized by the presence of a high-energy thioester bond that renders the anthraniloyl moiety susceptible to nucleophilic attack. This reactivity is fundamental to its biological function.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₂₈H₄₁N₈O₁₇P₃S[1]
Molecular Weight 886.7 g/mol [1]
UV-Visible Absorption Maximum (λmax) ~365 nm[2]
Molar Extinction Coefficient (ε₃₆₅) 5.5 mM⁻¹·cm⁻¹[2]
Synonyms Anthraniloyl-CoA, 2-Aminobenzoyl-CoA[1][3]

PQS Biosynthesis Signaling Pathway

This compound is the entry point for the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the key signaling molecules 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS). The pathway involves a series of enzymatic conversions orchestrated by the products of the pqs operon.

PQS_Biosynthesis Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA ATP, CoA-SH Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA PqsD PqsD (Anthraniloyl-CoA anthraniloyltransferase) Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) PqsD->ABA_CoA CoA-SH, CO₂ PqsBC PqsBC ABA_CoA->PqsBC PqsE PqsE (Thioesterase) ABA_CoA->PqsE Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->PqsBC HHQ 2-Heptyl-4-quinolone (HHQ) PqsBC->HHQ CoA-SH PqsH PqsH (Monooxygenase) HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS ABA 2-Aminobenzoylacetate (2-ABA) PqsE->ABA CoA-SH

Biosynthesis of HHQ and PQS from Anthranilate.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the activity of PqsA, an anthranilate-CoA ligase.[2][4][5]

Materials:

  • Purified His-tagged PqsA enzyme

  • Potassium anthranilate

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 2 mM MgCl₂, 2 mM DTT, 0.5 mM potassium anthranilate, 1 mM CoA-SH, and 2 mM ATP.

  • Initiate the reaction by adding purified PqsA enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C.

  • Monitor the formation of this compound spectrophotometrically by measuring the increase in absorbance at 365 nm.[2]

  • The reaction can also be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a mobile phase of butanol:acetic acid:water (60:35:25). This compound is fluorescent under UV light.[2]

  • Stop the reaction by adding ice-cold formic acid to a final concentration of 5% (v/v) when the absorbance at 365 nm plateaus.

  • Centrifuge the mixture to pellet the precipitated protein. The supernatant contains this compound.

Purification of this compound by HPLC

This protocol is a general method for the purification of acyl-CoAs and can be adapted for this compound.[6][7][8]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Filter the supernatant from the enzymatic synthesis reaction through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the filtered sample onto the column.

  • Elute the compounds using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 365 nm (for the anthraniloyl moiety).

  • Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Stability and Reactivity

The key feature determining the reactivity of this compound is the thioester bond. This bond is energy-rich and more susceptible to nucleophilic attack than the corresponding oxygen ester.

  • Temperature Stability: Information on the thermal stability of this compound is limited. As with most biological molecules, prolonged exposure to high temperatures is likely to cause degradation. For storage, it is recommended to keep lyophilized this compound at -20°C or below.

  • Reactivity: The electrophilic carbonyl carbon of the thioester is the primary site of reactivity. In the PQS biosynthesis pathway, this site is attacked by a nucleophilic residue in the active site of the PqsD enzyme, leading to the transfer of the anthraniloyl group.[9]

Conclusion

This compound is a critical molecule in the intricate signaling network of Pseudomonas aeruginosa. Its chemical properties, particularly the reactivity of the thioester bond and its unique UV absorbance, are key to its biological function and its study. The provided experimental protocols offer a foundation for researchers to synthesize and purify this important intermediate for further investigation into the PQS pathway and for the screening of potential inhibitors. A deeper understanding of the chemistry of this compound will undoubtedly aid in the development of novel strategies to combat the virulence of this formidable pathogen.

References

Elucidating the Structure of Anthranilyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methods for the structure elucidation of Anthranilyl-CoA, a key intermediate in the biosynthesis of quinolone signaling molecules in Pseudomonas aeruginosa. This document details the necessary experimental protocols, data presentation, and visualizations to aid researchers in the chemical and biological sciences.

This compound, also known as 2-aminobenzoyl-CoA, is a pivotal molecule in the quorum sensing pathway of the opportunistic pathogen P. aeruginosa. Its formation is catalyzed by the enzyme Anthraniloyl-CoA synthetase (PqsA), which activates anthranilic acid.[1][2] The structural determination of this molecule is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics targeting bacterial communication.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its structural elucidation. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₈H₄₁N₈O₁₇P₃S[3][4]
Average Molecular Weight 886.66 g/mol [3]
Monoisotopic Molecular Weight 886.152 Da[3]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-aminobenzenecarbothioate[4]
Synonyms Anthraniloyl-CoA, 2-Aminobenzoyl-CoA, Anthranilyl-coenzyme A[4]

Synthesis and Purification of this compound

The availability of pure this compound is a prerequisite for its structural analysis. Both enzymatic and chemical synthesis methods can be employed, followed by purification.

Enzymatic Synthesis using PqsA

The most specific method for producing this compound is through the enzymatic reaction catalyzed by Anthraniloyl-CoA synthetase (PqsA).[1][2] This method mimics the natural biosynthetic pathway.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_purification Purification Anthranilic_Acid Anthranilic Acid PqsA PqsA (Anthraniloyl-CoA Synthetase) Anthranilic_Acid->PqsA CoA Coenzyme A CoA->PqsA ATP ATP ATP->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA AMP AMP PqsA->AMP PPi PPi PqsA->PPi HPLC Reverse-Phase HPLC Anthranilyl_CoA->HPLC Crude Reaction Mixture Pure_Anthranilyl_CoA Pure_Anthranilyl_CoA HPLC->Pure_Anthranilyl_CoA Purified Product

Enzymatic synthesis and purification workflow.

Experimental Protocol:

  • Expression and Purification of PqsA:

    • Clone the pqsA gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at an optimal temperature (e.g., 18-25 °C) to ensure proper protein folding.

    • Harvest the cells, lyse them, and purify the His-tagged PqsA protein using nickel-affinity chromatography.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

    • Add the substrates: anthranilic acid (e.g., 1 mM), Coenzyme A (e.g., 1.5 mM), and ATP (e.g., 2 mM).

    • Initiate the reaction by adding the purified PqsA enzyme.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a sufficient duration (e.g., 1-2 hours).

  • Purification of this compound:

    • Quench the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein.

    • Purify the supernatant containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

    • Monitor the elution profile using a UV detector at a wavelength where the anthraniloyl moiety absorbs (around 365 nm).[5]

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

Structure Elucidation Methods

A combination of spectroscopic techniques is essential for the complete structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ¹H and ¹³C NMR Data for Acyl-CoA Moieties:

MoietyAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Adenine H2~8.1-
H8~8.4-
Ribose H1'~6.1~88
Pantothenate CH₂ (α to thioester)~3.0~42
CH₂ (β to thioester)~3.6~36
Anthraniloyl Aromatic Protons6.5 - 8.0115 - 150

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Lyophilize the purified this compound to a dry powder.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

    • Acquire ¹³C NMR spectra, including DEPT experiments to aid in distinguishing CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra. The HMBC experiment is particularly useful for connecting the anthraniloyl moiety to the coenzyme A part of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is crucial for structural confirmation.

Expected Fragmentation Pattern of this compound:

Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a common feature.[6] The remaining fragment will be the acyl-pantetheine portion.

MS_Fragmentation Predicted MS/MS Fragmentation of this compound Parent This compound [M+H]⁺ Fragment1 Acyl-Pantetheine Fragment Parent->Fragment1 CID NeutralLoss Neutral Loss (507 Da)

Predicted fragmentation of this compound.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Dilute the purified this compound solution in a solvent compatible with LC-MS, typically a mixture of water and an organic solvent with a small amount of acid (e.g., formic acid).

  • Liquid Chromatography:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire full scan MS data to determine the mass of the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern. A neutral loss scan for 507 Da can be used to selectively detect acyl-CoAs in a complex mixture.[7]

  • Data Analysis:

    • Analyze the data to confirm the molecular weight and identify the characteristic fragments of this compound.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. While obtaining a crystal of this compound itself may be challenging due to its flexibility, co-crystallization with its binding enzyme, such as PqsA, can provide detailed structural information of the bound conformation. A crystal structure of the N-terminal domain of PqsA in complex with the reaction intermediate anthraniloyl-AMP has been solved, providing valuable insights into the binding of the anthraniloyl moiety.

Experimental Protocol for Co-crystallization:

  • Protein and Ligand Preparation:

    • Prepare a highly pure and concentrated solution of the target enzyme (e.g., PqsA).

    • Synthesize and purify this compound as described previously.

  • Crystallization Screening:

    • Mix the protein and a molar excess of this compound.

    • Use a high-throughput screening approach with various crystallization screens (different precipitants, pH, and additives) to identify initial crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • Crystal Optimization and Data Collection:

    • Optimize the initial "hit" conditions to obtain diffraction-quality crystals.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure.

Stability of this compound

The stability of this compound is a critical factor to consider during its synthesis, purification, and analysis. Thioester bonds are susceptible to hydrolysis, especially at alkaline pH.[8]

General Stability Considerations for Acyl-CoAs:

  • pH: Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6).[8]

  • Temperature: Storage at low temperatures (-80 °C) is essential to minimize degradation.

  • Enzymatic Degradation: Thioesterases present in biological samples can rapidly degrade acyl-CoAs. Rapid inactivation of enzymes during sample preparation is crucial.

Experimental Protocol for Stability Assessment:

  • Incubation: Incubate aliquots of purified this compound in buffers of varying pH (e.g., 4, 7, 9) and at different temperatures (e.g., 4 °C, 25 °C, 37 °C).

  • Time-course Analysis: At various time points, take a sample from each condition and quench any degradation.

  • Quantification: Analyze the remaining amount of intact this compound using a quantitative method such as LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound over time for each condition to determine its stability profile.

Conclusion

The structural elucidation of this compound requires a multi-faceted approach combining enzymatic synthesis, robust purification techniques, and a suite of advanced analytical methods. This guide provides the foundational knowledge and detailed protocols for researchers to successfully characterize this important biomolecule. A thorough understanding of its structure and stability is paramount for advancing our knowledge of bacterial signaling and for the development of novel anti-infective strategies.

References

The Natural Occurrence of Anthranilyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthranilyl-Coenzyme A (anthranilyl-CoA) is a pivotal, yet often low-abundance, metabolic intermediate situated at the crossroads of primary and secondary metabolism in a diverse range of organisms. Formed via the ATP-dependent ligation of anthranilate and Coenzyme A, this activated thioester serves as a critical precursor for a variety of specialized metabolites with significant biological activities. In bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, this compound is the dedicated entry point for the biosynthesis of 2-alkyl-4(1H)-quinolone (AQ) signaling molecules, which are crucial for quorum sensing and virulence. In plants of the Rutaceae family, the analogous N-methylthis compound is the starter unit for the synthesis of acridone (B373769) and quinoline (B57606) alkaloids, compounds with notable pharmacological properties. In fungi, adenylation domains of nonribosomal peptide synthetases (NRPSs) activate anthranilate to its adenylate, a functionally equivalent intermediate, for incorporation into complex peptidyl alkaloids such as the benzodiazepines. This guide provides an in-depth examination of the biosynthesis, metabolic fate, and physiological significance of this compound across different biological kingdoms. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this metabolite, and visual representations of the pertinent biochemical pathways to facilitate a deeper understanding and guide future research and drug discovery efforts.

Introduction

This compound is an activated form of anthranilic acid, a key metabolite derived from the shikimate pathway. The formation of the high-energy thioester bond with Coenzyme A primes anthranilate for subsequent condensation reactions, enabling its entry into specialized metabolic pathways. While the precursor, anthranilic acid, is a central intermediate in the biosynthesis of the essential amino acid tryptophan, this compound is channeled towards the production of a distinct class of secondary metabolites. The enzymes responsible for its synthesis, anthranilate-CoA ligases, and functionally similar adenylation domains of NRPSs, represent critical control points for diverting carbon flux from primary to secondary metabolism. Understanding the natural occurrence and biochemistry of this compound is therefore of significant interest for the discovery of novel bioactive compounds and the development of new therapeutic strategies, particularly in the context of antimicrobial drug development targeting bacterial communication.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by anthranilate-CoA ligases (EC 6.2.1.32), which belong to the superfamily of adenylate-forming enzymes. The reaction proceeds in a two-step mechanism analogous to that of other acyl-CoA synthetases: first, the adenylation of the carboxyl group of anthranilate with ATP to form an enzyme-bound anthranilyl-AMP intermediate and pyrophosphate; and second, the subsequent thioesterification with Coenzyme A to yield this compound and AMP.

Overall Reaction: Anthranilate + ATP + CoA ⇌ this compound + AMP + Diphosphate

In some organisms, particularly fungi, the activation of anthranilate for incorporation into secondary metabolites is carried out by the adenylation (A) domain of a nonribosomal peptide synthetase (NRPS). This domain catalyzes the formation of the same anthranilyl-AMP intermediate, which is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein, or PCP) within the NRPS complex, forming a thioester linkage with the phosphopantetheinyl arm of the T domain. While not a free molecule of this compound, this tethered intermediate is the functional equivalent for subsequent condensation reactions within the NRPS assembly line.

Occurrence and Metabolic Roles in Organisms

The known natural occurrence of this compound is primarily documented in bacteria, plants, and fungi, where it serves as a precursor to distinct classes of secondary metabolites. There is currently no evidence to suggest a significant role for this compound in mammalian metabolism, where anthranilic acid is primarily catabolized through other pathways[1][2][3].

Bacteria: The Gateway to Quinolone Signaling in Pseudomonas aeruginosa

In the Gram-negative bacterium Pseudomonas aeruginosa, this compound is the first committed intermediate in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the Pseudomonas Quinolone Signal (PQS), a key molecule in quorum sensing and virulence factor regulation[4][5][6]. The formation of this compound is catalyzed by the enzyme PqsA, an anthranilate-CoA ligase[4][6][7][8]. PqsA is encoded by the pqsA gene within the pqsABCDE operon, which is under the control of the PqsR (MvfR) transcriptional regulator[5].

The biosynthetic pathway proceeds as follows:

  • Activation: PqsA converts anthranilate to this compound[4][5].

  • Condensation: The anthraniloyl group is transferred from CoA to a cysteine residue on the enzyme PqsD[9]. PqsD, an anthraniloyl-CoA anthraniloyltransferase, then catalyzes the condensation of the anthraniloyl moiety with malonyl-CoA, leading to the formation of 2-aminobenzoylacetyl-CoA[9].

  • Cyclization and Alkyl Chain Attachment: The subsequent steps, involving PqsB, PqsC, and PqsE, lead to the formation of 2-heptyl-4-quinolone (HHQ) through the condensation with a fatty acid-derived octanoyl group.

  • Hydroxylation: Finally, the monooxygenase PqsH hydroxylates HHQ to produce the biologically active 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS)[4].

Because of its critical role in initiating the production of virulence-related signaling molecules, PqsA is a promising target for the development of anti-virulence drugs to combat P. aeruginosa infections[5][10].

PQS_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA PqsA (Anthranilate-CoA ligase) + ATP, CoA ABA_CoA 2-Aminobenzoylacetyl-CoA Anthraniloyl_CoA->ABA_CoA PqsD HHQ 2-Heptyl-4(1H)-quinolone (HHQ) PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) HHQ->PQS PqsH Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Fatty_Acid_Biosynthesis->HHQ PqsB, PqsC, PqsE Malonyl_CoA Malonyl-CoA Malonyl_CoA->ABA_CoA ABA_CoA->HHQ

Figure 1: Biosynthesis of PQS in Pseudomonas aeruginosa.

Plants: Precursor to Acridone and Quinoline Alkaloids

In certain plant species, particularly within the Rutaceae family (e.g., Ruta graveolens), anthranilate is a precursor to a variety of alkaloids, including acridones and quinolines[11][12]. The biosynthesis of acridone alkaloids involves the activation of N-methylanthranilic acid to its CoA ester, N-methylanthraniloyl-CoA. This activation is catalyzed by an anthranilate-CoA ligase[13]. The key enzyme in this pathway is acridone synthase (EC 2.3.1.159), a type III polyketide synthase, which catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form 1,3-dihydroxy-N-methylacridone, the core structure of acridone alkaloids.

The pathway is as follows:

  • N-methylation: Anthranilate is methylated by an N-methyltransferase to form N-methylanthranilic acid.

  • CoA Ligation: N-methylanthranilic acid is activated by an anthranilate-CoA ligase to form N-methylanthraniloyl-CoA.

  • Polyketide Synthesis: Acridone synthase catalyzes the iterative condensation of N-methylanthraniloyl-CoA with three units of malonyl-CoA, followed by intramolecular cyclization and aromatization to yield the acridone scaffold.

Acridone_Biosynthesis Anthranilate Anthranilate N_Methylanthranilate N-Methylanthranilate Anthranilate->N_Methylanthranilate N-Methyltransferase N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA Anthranilate-CoA ligase + ATP, CoA Acridone 1,3-Dihydroxy- N-methylacridone N_Methylanthraniloyl_CoA->Acridone Acridone Synthase Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Acridone

Figure 2: Acridone alkaloid biosynthesis in Ruta graveolens.

Fungi: A Building Block for Nonribosomal Peptides

In fungi, anthranilate is a building block for a variety of complex secondary metabolites, including benzodiazepine (B76468) and quinazolinone-containing polycyclic alkaloids, which are synthesized by nonribosomal peptide synthetases (NRPSs)[14]. In these multimodular enzyme complexes, the activation of anthranilate is carried out by an adenylation (A) domain. The A domain specifically recognizes and activates anthranilate to form anthranilyl-AMP, which is then covalently tethered as a thioester to the phosphopantetheinyl arm of an adjacent thiolation (T) domain[14]. This activated, enzyme-bound anthranilate is then incorporated into the growing peptide chain through the action of a condensation (C) domain. While this process does not involve a freely diffusible this compound molecule, the principle of activating the carboxyl group of anthranilate for subsequent amide bond formation is conserved. Examples of fungal secondary metabolites derived from anthranilate include acetylaszonalenin (B605127) from Neosartorya fischeri and fumiquinazoline A from Aspergillus fumigatus[14].

Fungal_NRPS_Activation cluster_NRPS_Module NRPS Module A_domain Adenylation (A) Domain T_domain Tethered Anthranilyl-S-T-Domain A_domain->T_domain Activation & Thiolation C_domain Condensation (C) Domain T_domain->C_domain Incorporation Peptide_Chain Growing Peptide Chain C_domain->Peptide_Chain Anthranilate Anthranilate Anthranilate->A_domain ATP ATP ATP->A_domain

Figure 3: Activation of anthranilate by a fungal NRPS module.

Streptomyces

The biosynthesis of certain benzodiazepine alkaloids in Streptomyces species, such as anthramycin (B1237830) in Streptomyces refuineus, involves the condensation of an anthranilate derivative with another precursor by an NRPS[1][15][16]. The genomic analysis of the anthramycin biosynthetic gene cluster has identified genes encoding an NRPS, which are responsible for the condensation of 4-methyl-3-hydroxyanthranilic acid with a dehydroproline acrylamide (B121943) moiety[1][15]. The activation of the anthranilate derivative is presumed to occur via an adenylation domain within the NRPS, consistent with the mechanism observed in fungi[1].

Quantitative Data

Quantitative data on the intracellular concentrations of this compound are scarce in the literature. However, kinetic parameters for some of the enzymes involved in its biosynthesis have been determined.

Table 1: Kinetic Parameters of Anthranilate-CoA Ligase (PqsA) from Pseudomonas aeruginosa

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Anthranilate10 ± 2160 ± 10[7]
ATP100 ± 20170 ± 20[7]
CoA50 ± 10170 ± 20[7]

Experimental Protocols

The study of this compound and the enzymes involved in its metabolism requires robust experimental protocols for its detection, quantification, and the characterization of enzyme activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from complex biological matrices.

5.1.1. Sample Preparation (from Bacterial Culture)

  • Quenching and Cell Lysis: Rapidly quench metabolic activity by harvesting bacterial cells and immediately resuspending them in an ice-cold extraction solvent, such as 10% trichloroacetic acid (TCA) or an 80% methanol (B129727) solution.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) to the cell suspension.

  • Homogenization: Disrupt the cells by sonication or bead beating while keeping the sample on ice.

  • Protein Precipitation and Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC-MS/MS analysis (e.g., 5% sulfosalicylic acid or a water/acetonitrile (B52724) mixture).

LCMS_Workflow Start Bacterial Cell Culture Quench Quench Metabolism (e.g., cold solvent) Start->Quench Lyse Cell Lysis (Sonication/Bead Beating) Quench->Lyse Extract Centrifuge & Collect Supernatant Lyse->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 4: General workflow for acyl-CoA extraction for LC-MS/MS.

5.1.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and a small amount of acid (e.g., formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same additives as mobile phase B.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is achieved using Multiple Reaction Monitoring (MRM). For anthraniloyl-CoA, the precursor ion would be its [M+H]⁺ (m/z 887.2), and a characteristic product ion would result from the neutral loss of the 3'-phospho-ADP moiety (a loss of 507 Da), resulting in a product ion of m/z 380.1.

Enzymatic Assay for Anthranilate-CoA Ligase Activity

The activity of anthranilate-CoA ligase can be monitored continuously using a spectrophotometric assay that detects the formation of the anthraniloyl-CoA product.

5.2.1. Principle

The formation of anthraniloyl-CoA can be monitored by the increase in absorbance at 365 nm, which is a characteristic absorption maximum for this thioester[7][8].

5.2.2. Reagents

  • HEPES buffer (100 mM, pH 8.0)

  • MgCl₂ (2 mM)

  • Dithiothreitol (DTT) (0.2 mM)

  • ATP (1 mM)

  • Coenzyme A (CoA) (0.4 mM)

  • Anthranilate (potassium salt) (0.5 mM)

  • Purified enzyme or cell-free extract

5.2.3. Protocol

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and CoA in a quartz cuvette.

  • Add the enzyme solution to the reaction mixture.

  • Equilibrate the mixture at 37°C for 1 minute in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding anthranilate.

  • Monitor the increase in absorbance at 365 nm over time.

  • Calculate the rate of reaction using the extinction coefficient for anthraniloyl-CoA at 365 nm (ε₃₆₅ = 5.5 mM⁻¹·cm⁻¹)[7][8].

Calculation of Enzyme Activity: Activity (µmol/min/mL) = (ΔA₃₆₅/min) / (ε × path length) × 1000

Where:

  • ΔA₃₆₅/min is the initial rate of change in absorbance at 365 nm.

  • ε is the molar extinction coefficient (5.5 L/mmol/cm).

  • path length is the cuvette path length in cm (usually 1 cm).

Enzyme_Assay_Workflow Start Prepare Reaction Mix (Buffer, MgCl2, DTT, ATP, CoA) Add_Enzyme Add Enzyme Solution Start->Add_Enzyme Equilibrate Equilibrate at 37°C Add_Enzyme->Equilibrate Initiate Initiate with Anthranilate Equilibrate->Initiate Monitor Monitor Absorbance at 365 nm Initiate->Monitor Calculate Calculate Activity Monitor->Calculate

Figure 5: Workflow for the spectrophotometric assay of anthranilate-CoA ligase.

Significance in Drug Development

The metabolic pathways that utilize this compound are attractive targets for drug development.

  • Antimicrobials: As the PqsA enzyme is essential for the production of quorum sensing molecules that control virulence in P. aeruginosa, inhibitors of PqsA are being investigated as potential anti-virulence agents. Such compounds would disrupt bacterial communication without exerting direct bactericidal pressure, which may reduce the development of resistance.

  • Anticancer and Other Therapeutic Agents: The acridone and quinoline alkaloids produced by plants have a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. Understanding and engineering their biosynthetic pathways, which are initiated by the formation of (N-methyl)anthraniloyl-CoA, could lead to the production of novel therapeutic compounds.

  • Biocatalysis: The enzymes involved in this compound metabolism, such as anthranilate-CoA ligases and acridone synthases, are potential biocatalysts for the chemoenzymatic synthesis of valuable fine chemicals and pharmaceutical intermediates.

Conclusion

This compound is a key metabolic intermediate that links primary and secondary metabolism in bacteria, plants, and fungi. Its biosynthesis is a critical step in the production of a diverse array of biologically active compounds, from bacterial signaling molecules to plant-derived alkaloids and fungal nonribosomal peptides. While significant progress has been made in elucidating the biosynthetic pathways involving this compound, particularly in Pseudomonas aeruginosa, further research is needed to fully understand its regulation and to obtain a more complete quantitative picture of its metabolism across different organisms. The development of specific and sensitive analytical methods, coupled with genetic and biochemical approaches, will continue to shed light on the multifaceted roles of this important metabolite and will undoubtedly pave the way for new applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Enzymes Responsible for Anthranilyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilyl-Coenzyme A (CoA) is a critical intermediate in the biosynthesis of a diverse array of secondary metabolites, including the Pseudomonas quinolone signal (PQS) molecules, which are key to quorum sensing and virulence in Pseudomonas aeruginosa. The synthesis of Anthranilyl-CoA is catalyzed by the enzyme Anthranilate-CoA ligase. This guide provides a comprehensive overview of the primary enzyme responsible for this pivotal activation step, with a particular focus on the well-characterized PqsA from P. aeruginosa. It details the enzyme's kinetic properties, substrate specificity, and known inhibitors. Furthermore, this document furnishes detailed experimental protocols for enzyme purification and activity assays, and visualizes the pertinent biochemical pathways and experimental workflows. This technical guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development seeking to understand and target this important enzymatic reaction.

Introduction

The activation of carboxylic acids to their corresponding Coenzyme A thioesters is a fundamental biochemical reaction that primes these molecules for a variety of metabolic fates, including entry into catabolic pathways or utilization as building blocks in biosynthetic processes. The formation of this compound from anthranilate is a key example of such an activation, serving as the committed step in several important metabolic pathways. The enzyme responsible for this reaction is Anthranilate-CoA ligase (EC 6.2.1.32), also referred to as anthraniloyl coenzyme A synthetase.[1][2]

This enzyme catalyzes the following reaction: ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + this compound [1]

The most extensively studied Anthranilate-CoA ligase is the PqsA protein from the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] In this bacterium, PqsA is a key enzyme in the biosynthesis of 2-alkyl-4-quinolones (AQs), including the Pseudomonas quinolone signal (PQS), which are involved in quorum sensing and the regulation of virulence factors.[3][5] Given its crucial role in bacterial pathogenicity, PqsA has emerged as an attractive target for the development of novel anti-infective agents.[5]

This guide will delve into the biochemical and kinetic properties of Anthranilate-CoA ligases, with a primary focus on PqsA, and provide detailed methodologies for their study.

The Primary Enzyme: Anthranilate-CoA Ligase (PqsA)

Function and Metabolic Context

In P. aeruginosa, PqsA is the initial enzyme in the PQS biosynthetic pathway.[3] It catalyzes the ATP-dependent activation of anthranilate to anthraniloyl-CoA.[3] This activated intermediate is then utilized by subsequent enzymes in the pathway (PqsD, PqsB, and PqsC) to be condensed with malonyl-CoA and ultimately cyclized to form the quinolone scaffold.[6] The pathway is a key component of the complex quorum-sensing network that regulates the expression of numerous virulence factors and biofilm formation in P. aeruginosa.[6][7]

Quantitative Data: Kinetics and Substrate Specificity

The kinetic parameters of PqsA from P. aeruginosa have been determined, providing insight into its catalytic efficiency and substrate binding.

SubstrateKm (µM)Reference
Anthranilate3[7]
ATP71[7]
CoA22[7]
Table 1: Michaelis-Menten constants (Km) for the substrates of P. aeruginosa PqsA.

PqsA exhibits a degree of substrate promiscuity, being able to activate a variety of aromatic carboxylic acids, although anthranilate is its preferred substrate.[7]

Substrate AnalogueRelative Activity (%)aKm (µM)Reference
Anthranilate1003[7]
6-Fluoroanthranilate12011[8]
4-Fluoroanthranilate11018[8]
5-Fluoroanthranilate10025[8]
Benzoate30150[7]
SalicylateNo activity-[7]
N-methyl anthranilateActive-[7]
3-MethylanthranilateActive-[8]
5-MethylanthranilateActive-[8]
3-ChloroanthranilateNo activity-[8]
4-ChloroanthranilateActive-[8]
5-ChloroanthranilateActive-[8]
5-BromoanthranilateLow activity-[7]
aRelative to the activity with anthranilate.
Table 2: Substrate specificity of P. aeruginosa PqsA.
Inhibition of PqsA Activity

The essential role of PqsA in PQS biosynthesis makes it a compelling target for inhibitors that could act as anti-virulence agents. Several inhibitors of PqsA have been identified and characterized.

InhibitorType of InhibitionKi (nM)Reference
Anthranilyl-AMS (1)Competitive with respect to ATP16.5 ± 2.6[1]
Anthranilyl-AMSN (2)Competitive with respect to ATP10.5 ± 2.3[1]
Salicyl-AMS (3)Competitive with respect to ATP18.2 ± 3.1[1]
Salicyl-AMSN (4)Competitive with respect to ATP14.1 ± 2.9[1]
Benzoyl-AMS (5)Competitive with respect to ATP78.4 ± 15.6[1]
NorharmaneCompetitive with anthraniloyl-AMP2,540[5]
2-Amino-6-fluorobenzoic acid (6FABA)Substrate analogue inhibitor-[5]
Halogenated anthranilate derivativesSubstrate analogue inhibitors-[5]
Table 3: Known inhibitors of P. aeruginosa PqsA.

Anthranilate-CoA Ligases in Other Organisms

While PqsA from P. aeruginosa is the most well-characterized, Anthranilate-CoA ligase activity is not exclusive to this species. Homologous enzymes are found in other bacteria, where they participate in diverse metabolic pathways.

  • Burkholderia spp. : Some Burkholderia species also produce 2-alkyl-4-quinolones and possess a PqsA homolog.[9]

  • Actinobacteria : Several species of Streptomyces and Rhodococcus are known to metabolize a wide range of organic acids, and their genomes contain numerous genes encoding putative acyl-CoA synthetases.[10][11] While specific characterization of anthranilate-CoA ligases in these organisms is less common, their metabolic versatility suggests the presence of such enzymes. For instance, some Streptomyces species are known to produce secondary metabolites derived from anthranilate.

  • Plants : Plants produce a vast array of secondary metabolites derived from aromatic carboxylic acids. Enzymes such as 4-coumarate:CoA ligase (4CL) are well-known for their role in phenylpropanoid metabolism.[12] While a dedicated anthranilate-CoA ligase for secondary metabolism is not as prominently documented, the existence of promiscuous acyl-CoA ligases that can activate anthranilate is plausible.

Experimental Protocols

Purification of Recombinant His-tagged PqsA

This protocol describes the purification of N-terminally His-tagged PqsA from an E. coli expression system.

  • Expression:

    • Transform E. coli Rosetta 2(DE3) with an appropriate expression vector containing the His-tagged pqsA gene.

    • Grow the culture in LB medium at 37°C to an OD600 of 0.6.

    • Induce protein expression with 1 mM IPTG and continue incubation for 2-4 hours at 30°C.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged PqsA with elution buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 100 mM HEPES, pH 8.0, 0.2 mM DTT) using a desalting column or dialysis.

    • Assess the purity of the protein by SDS-PAGE.

Continuous Spectrophotometric Assay for PqsA Activity

This assay continuously monitors the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm.[8]

  • Reaction Mixture:

    • Prepare a 0.5 mL reaction mixture in a quartz cuvette containing:

      • 100 mM HEPES buffer, pH 8.0

      • 2 mM MgCl2

      • 0.2 mM Dithiothreitol (DTT)

      • 0.4 mM Coenzyme A (CoA)

      • 1 mM ATP

      • Purified PqsA enzyme (concentration to be optimized for linear reaction rate)

  • Assay Procedure:

    • Equilibrate the reaction mixture at 37°C for 1 minute in a spectrophotometer.

    • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

    • Monitor the increase in absorbance at 365 nm for a set period (e.g., 5-10 minutes). The extinction coefficient for anthraniloyl-CoA at 365 nm is 5.5 mM-1cm-1.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • For kinetic analysis, vary the concentration of one substrate while keeping the others at saturating concentrations.

Thin-Layer Chromatography (TLC) Analysis of Reaction Products

TLC can be used to qualitatively confirm the formation of anthraniloyl-CoA.[13]

  • Reaction:

    • Perform a larger scale PqsA reaction (e.g., 2 mL) as described in the spectrophotometric assay.

    • Take aliquots (e.g., 0.4 mL) at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation:

    • Stop the reaction in each aliquot by adding a small volume of ice-cold formic acid (e.g., 50 µL).

    • Centrifuge to pellet the precipitated protein.

    • Evaporate the supernatant to dryness and redissolve in a small volume of water (e.g., 5 µL).

  • TLC:

    • Spot the redissolved samples, along with standards for anthranilate and chemically synthesized anthraniloyl-CoA, onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a solvent system of butanol:acetic acid:water (60:35:25).[13]

    • Visualize the spots under long-wave UV light. Anthraniloyl-CoA will fluoresce.

Visualizations

Signaling Pathway

PQS_Biosynthesis Anthranilate Anthranilate Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA ATP, CoA ABA_CoA 2-Aminobenzoylacetyl-CoA Anthraniloyl_CoA->ABA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->ABA_CoA HHQ 2-Heptyl-4-quinolone (HHQ) ABA_CoA->HHQ PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS PqsA PqsA (Anthranilate-CoA ligase) PqsA->Anthraniloyl_CoA PqsD PqsD PqsD->ABA_CoA PqsBC PqsBC PqsBC->HHQ PqsH PqsH PqsH->PQS

Caption: PQS biosynthetic pathway in P. aeruginosa.

Experimental Workflow

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Characterization Expression Expression of His-tagged PqsA in E. coli Lysis Cell Lysis Expression->Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Lysis->Affinity_Chromatography Buffer_Exchange Buffer Exchange Affinity_Chromatography->Buffer_Exchange Spectro_Assay Continuous Spectrophotometric Assay Buffer_Exchange->Spectro_Assay TLC_Analysis TLC Analysis of Products Buffer_Exchange->TLC_Analysis Kinetic_Analysis Kinetic Parameter Determination Spectro_Assay->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening Spectro_Assay->Inhibitor_Screening

Caption: Workflow for PqsA purification and characterization.

Conclusion

Anthranilate-CoA ligases, particularly PqsA from P. aeruginosa, are pivotal enzymes in the biosynthesis of important secondary metabolites. Their role in bacterial quorum sensing and virulence makes them significant targets for the development of novel therapeutics. This guide has provided a detailed overview of the current knowledge on these enzymes, including their kinetic properties, substrate specificities, and inhibitors. The experimental protocols outlined herein offer a practical resource for researchers aiming to further investigate these fascinating biocatalysts. Future research into Anthranilate-CoA ligases from a broader range of organisms will undoubtedly uncover new metabolic pathways and provide further opportunities for biotechnological and pharmaceutical applications.

References

The Central Role of Anthranilyl-CoA in Primary and Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a pivotal intermediate that sits (B43327) at the crossroads of primary and secondary metabolism in a diverse range of organisms, from bacteria to plants. Formed by the ligation of anthranilate and Coenzyme A, this activated thioester is a critical precursor for a variety of bioactive compounds. In primary metabolism, it serves as an intermediate in the biosynthesis of the essential amino acid tryptophan. More conspicuously, it is a key branching point metabolite that is shunted into specialized secondary metabolic pathways, leading to the production of compounds with significant pharmacological and ecological relevance, including quinolone signaling molecules in bacteria and acridone (B373769) alkaloids in plants. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulation of this compound, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.

Biosynthesis of this compound

The formation of this compound is catalyzed by the enzyme anthranilate-CoA ligase (EC 6.2.1.32), also known as anthraniloyl coenzyme A synthetase. This enzyme belongs to the family of ligases that form carbon-sulfur bonds.[1] The reaction proceeds via an adenylated intermediate in a two-step mechanism and is dependent on ATP and magnesium ions.[2][3]

Reaction:

ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + this compound[1]

This enzymatic step is the commitment point for directing anthranilate, a product of the shikimate pathway, towards specific downstream metabolic fates.

Role in Primary Metabolism: Tryptophan Biosynthesis

Anthranilate is a key intermediate in the biosynthesis of tryptophan.[4] The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate. From there, in the canonical tryptophan pathway, anthranilate is converted to phosphoribosylanthranilate. However, the formation of this compound represents a divergence from this primary metabolic route, channeling the anthranilate pool towards other biosynthetic ends. The regulation of anthranilate synthase is a critical control point, often subject to feedback inhibition by tryptophan.[4]

Role in Secondary Metabolism

This compound is a crucial precursor for a variety of secondary metabolites with important biological activities.

Quinolone Signaling in Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, this compound is the starter molecule for the biosynthesis of 2-alkyl-4-quinolones (AQs), which are quorum-sensing signal molecules.[5] The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, is a key virulence factor.[5] The biosynthesis of AQs is initiated by the enzyme PqsA, an anthranilate-CoA ligase, which activates anthranilate to this compound.[2][6] Subsequently, the enzyme PqsD, an anthraniloyl-CoA anthraniloyltransferase, catalyzes the condensation of this compound with malonyl-CoA.[7] The PQS signaling pathway is a target for the development of anti-virulence therapies against P. aeruginosa.

Acridone Alkaloid Biosynthesis in Plants

In plants of the Rutaceae family, such as Ruta graveolens (common rue), this compound is a precursor for the biosynthesis of acridone alkaloids.[8] These compounds exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[8] The biosynthesis involves the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme acridone synthase.[8] A key regulatory feature in Ruta graveolens is the presence of two isoforms of anthranilate synthase. One isoform is sensitive to feedback inhibition by tryptophan, while the other, elicitor-inducible isoform, is tryptophan-insensitive, allowing for the accumulation of anthranilate for alkaloid biosynthesis.[4][9]

Quantitative Data

A critical aspect of understanding the role of this compound is the quantitative analysis of the enzymes and metabolites involved in its metabolism.

Enzyme Kinetics

The kinetic parameters of the enzymes that synthesize and utilize this compound are essential for modeling metabolic flux and for designing enzyme inhibitors. The following table summarizes the available kinetic data for PqsA, the anthranilate-CoA ligase from Pseudomonas aeruginosa.[2]

SubstrateKm (µM)
Anthranilate3
ATP71
Coenzyme A22
Table 1: Michaelis-Menten constants (Km) for PqsA from Pseudomonas aeruginosa.[2]
Enzyme Purification

The purification of enzymes involved in this compound metabolism is a prerequisite for their detailed characterization. The following table provides an example of a purification scheme for His-tagged PqsA from E. coli.[2]

Purification StepTotal Protein (mg)Total Activity (nmol/min)Specific Activity (nmol/min/mg)Yield (%)Purification (n-fold)
Crude Extract2401,20051001
Ammonium Sulfate (50%)801,04013872.6
His-Select Cartridge3.61,0442908758
Table 2: Purification of His-tagged PqsA from E. coli.[2]
Metabolite Concentrations

The intracellular concentrations of this compound and related metabolites can provide insights into the regulation of these pathways. In stationary phase cultures of Pseudomonas aeruginosa, anthranilate has been observed to accumulate, and its concentration can be modulated by the addition of exogenous compounds.[10] For instance, the addition of 0.1 mM anthranilate to P. aeruginosa cultures has been shown to affect biofilm formation and antibiotic tolerance.[10][11]

Experimental Protocols

Continuous Spectrophotometric Assay for Anthranilate-CoA Ligase Activity

This protocol is adapted from the method used for PqsA from Pseudomonas aeruginosa.[6]

Principle: The formation of this compound is monitored by the increase in absorbance at 365 nm, which is the absorbance maximum for the thioester product.

Reagents:

  • 100 mM HEPES buffer, pH 8.0

  • 2 mM MgCl2

  • 0.2 mM Dithiothreitol (DTT)

  • 1 mM ATP

  • 0.4 mM Coenzyme A

  • 10 mM Anthranilate (potassium salt) stock solution

  • Purified Anthranilate-CoA ligase

Procedure:

  • Prepare a 0.5 mL reaction mixture containing 100 mM HEPES (pH 8.0), 2 mM MgCl2, 0.2 mM DTT, 1 mM ATP, and 0.4 mM CoA.

  • Add a suitable amount of purified enzyme to the reaction mixture.

  • Equilibrate the mixture in a spectrophotometer cuvette at 37°C for 1 minute.

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Immediately monitor the increase in absorbance at 365 nm for 5-10 minutes.

  • Calculate the initial reaction velocity using the extinction coefficient for this compound at 365 nm (ε365 = 5.5 mM-1 cm-1).[6]

Purification of His-tagged Anthranilate-CoA Ligase (PqsA) from E. coli

This protocol is based on the purification of recombinant PqsA.[2]

Materials:

  • E. coli expression strain carrying a His-tagged PqsA construct

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% Triton X-100, 1 mM DTT, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 50 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

Procedure:

  • Induce expression of the His-tagged PqsA in E. coli with IPTG.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column equilibrated with lysis buffer without Triton X-100 and PMSF.

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the His-tagged PqsA with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Quantification of this compound by HPLC-MS/MS

This is a general workflow for the quantification of acyl-CoAs.

Principle: this compound is extracted from biological samples, separated by reverse-phase HPLC, and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

Procedure:

  • Sample Extraction:

    • Quench metabolism rapidly (e.g., with liquid nitrogen).

    • Extract metabolites with an acidic solution (e.g., 10% trichloroacetic acid in acetonitrile/water) to precipitate proteins and stabilize the acyl-CoAs.

    • Include an internal standard (e.g., a stable isotope-labeled version of this compound) for accurate quantification.

    • Centrifuge to remove precipitated protein.

  • HPLC Separation:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) to improve retention and separation of the polar acyl-CoA.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up an MRM transition specific for this compound (precursor ion to a specific product ion).

    • Quantify the amount of this compound by comparing the peak area to that of the internal standard and a standard curve.

Signaling Pathways and Workflows

Metabolic Pathways

Anthranilyl_CoA_Metabolism Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Tryptophan Tryptophan Anthranilate->Tryptophan Primary Metabolism Anthranilyl_CoA Anthranilyl_CoA Anthranilate->Anthranilyl_CoA Anthranilate-CoA Ligase (PqsA) N_Methylanthraniloyl_CoA N_Methylanthraniloyl_CoA Anthranilate->N_Methylanthraniloyl_CoA N-Methyltransferase Alkyl_Quinolones Alkyl_Quinolones Anthranilyl_CoA->Alkyl_Quinolones PqsD Acridone_Alkaloids Acridone_Alkaloids N_Methylanthraniloyl_CoA->Acridone_Alkaloids Acridone Synthase Malonyl_CoA Malonyl_CoA Malonyl_CoA->Alkyl_Quinolones Malonyl_CoA->Acridone_Alkaloids

Regulation of Quinolone Signaling in P. aeruginosa

PQS_Regulation LasR LasR PqsR PqsR LasR->PqsR + RhlR RhlR RhlR->PqsR - pqsA_promoter pqsA promoter PqsR->pqsA_promoter + Virulence_Factors Virulence_Factors PqsR->Virulence_Factors pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Anthranilyl_CoA Anthranilyl_CoA pqsABCDE->Anthranilyl_CoA PqsA HHQ_PQS HHQ/PQS pqsABCDE->HHQ_PQS Anthranilate Anthranilate Anthranilate->Anthranilyl_CoA HHQ_PQS->PqsR + (co-inducer) HHQ_PQS->Virulence_Factors

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Buffer Solutions start->prepare_reagents run_assays Perform Continuous or Discontinuous Assays at Varying Substrate Concentrations prepare_reagents->run_assays measure_rates Measure Initial Reaction Velocities (v₀) run_assays->measure_rates plot_data Plot v₀ vs. [Substrate] measure_rates->plot_data fit_model Fit Data to Michaelis-Menten Equation (or Lineweaver-Burk) plot_data->fit_model determine_parameters Determine Kₘ, Vₘₐₓ, and k꜀ₐₜ fit_model->determine_parameters end End determine_parameters->end

Logical Workflow for 13C-Metabolic Flux Analysis

MFA_Workflow

Conclusion

This compound is a metabolite of significant interest due to its central position in both primary and secondary metabolism. Its role as a precursor to essential amino acids and a diverse array of bioactive secondary metabolites makes the enzymes involved in its synthesis and utilization attractive targets for metabolic engineering and drug development. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers in these fields. Further investigation into the kinetics of other enzymes in these pathways and more detailed metabolic flux analyses will continue to enhance our understanding of the critical role of this compound and open new avenues for the rational design of novel therapeutics and the biotechnological production of valuable natural products.

References

A Technical Guide to the Intermediates of the Anthranilyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core intermediates within the anthranilyl-CoA biosynthetic pathway. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the pathway and associated analytical workflows. The activation of anthranilate to this compound is a critical step in the biosynthesis of numerous secondary metabolites, most notably the Pseudomonas quinolone signals (PQS) in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Understanding the intermediates and the enzymes that produce them is paramount for developing novel therapeutics that target these pathways.

Core Biosynthetic Pathway: Formation of this compound

The primary and initiating step of this pathway is the conversion of anthranilate into its activated thioester form, this compound. This reaction is catalyzed by the enzyme Anthranilate-CoA ligase.[1]

  • Enzyme: Anthranilate-CoA ligase (EC 6.2.1.32).[3][4] In P. aeruginosa, this enzyme is encoded by the pqsA gene.[1][5]

  • Reaction: The enzyme catalyzes the ATP-dependent ligation of coenzyme A (CoA) to anthranilate.[3] The reaction proceeds as follows: ATP + Anthranilate + CoA ⇌ this compound + AMP + Diphosphate[4]

  • Significance: This activation step "primes" anthranilate for entry into various downstream biosynthetic pathways, including the production of quinolone signaling molecules.[5] The formation of the high-energy thioester bond of this compound makes the subsequent condensation reactions thermodynamically favorable.

Anthranilyl_CoA_Formation cluster_reactants Substrates cluster_products Products Anthranilate Anthranilate Enzyme Anthranilate-CoA Ligase (PqsA / EC 6.2.1.32) Anthranilate->Enzyme ATP ATP ATP->Enzyme CoA CoA CoA->Enzyme Anthranilyl_CoA This compound AMP AMP PPi Diphosphate Enzyme->Anthranilyl_CoA Enzyme->AMP Enzyme->PPi

Caption: The core enzymatic reaction for the biosynthesis of this compound.

Downstream Processing of this compound

Following its synthesis, this compound serves as a key building block. In the context of PQS biosynthesis in P. aeruginosa, it is condensed with malonyl-CoA.

  • Enzyme: Anthraniloyl-CoA anthraniloyltransferase (EC 2.3.1.262), the product of the pqsD gene.[6][7]

  • Reaction: The PqsD enzyme facilitates the transfer of an anthraniloyl group from this compound to malonyl-CoA. This reaction forms the intermediate 2-aminobenzoylacetyl-CoA, which can then undergo cyclization.[6][7]

PQS_Pathway_Start Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA Ligase) Anthranilate->PqsA CoA1 CoA CoA1->PqsA ATP ATP ATP->PqsA Anthranilyl_CoA This compound PqsD PqsD (Anthraniloyltransferase) Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA Quinolone\nScaffold Quinolone Scaffold ABA_CoA->Quinolone\nScaffold PqsA->Anthranilyl_CoA AMP_PPi AMP + PPi PqsA->AMP_PPi PqsD->ABA_CoA CoA2 CoA PqsD->CoA2 CO2 CO2 PqsD->CO2

Caption: Initial steps of the PQS biosynthetic pathway involving this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of anthranilate activation can be assessed by examining the kinetic parameters of the Anthranilate-CoA ligase (PqsA) enzyme. The enzyme displays activity towards various aromatic substrates, though with differing affinities.

Substrate/InhibitorTypeKm (μM)Ki (μM)PQS Inhibition (%)aReference
AnthranilateSubstrate2.5 ± 0.3--[1]
BenzoateSubstrate130 ± 10-19 ± 12[1]
4-FluoroanthranilateSubstrate2.6 ± 0.2-84 ± 2[1]
5-FluoroanthranilateSubstrate1.6 ± 0.2-93 ± 1[1]
6-FluoroanthranilateSubstrate16 ± 1-94 ± 1[1]
4-ChloroanthranilateSubstrate2.2 ± 0.3-77 ± 2[1]
5-ChloroanthranilateSubstrate1.8 ± 0.1-85 ± 3[1]
Methyl anthranilateInhibitor-430 ± 3070 ± 11[1]
3-AminobenzoateInhibitor-1300 ± 10022 ± 11[1]
a Inhibition of PQS production in vivo in P. aeruginosa when grown in the presence of the analog.[1]

Experimental Protocols

Detailed methodologies are crucial for studying the this compound pathway. The following protocols are based on established methods for characterizing the PqsA enzyme.[1]

This assay measures the formation of the anthraniloyl-CoA thioester bond, which absorbs light at 365 nm.

Materials:

  • 100 mM HEPES buffer, pH 8.0

  • Dithiothreitol (DTT)

  • MgCl2

  • Coenzyme A (CoA)

  • ATP

  • Anthranilate (or other substrate)

  • Purified PqsA enzyme

Procedure:

  • Prepare a 0.5 mL reaction mixture containing:

    • 100 mM HEPES, pH 8.0

    • 0.2 mM DTT

    • 2 mM MgCl2

    • 0.4 mM CoA

    • 1 mM ATP

    • A suitable amount of purified PqsA protein.

  • Equilibrate the mixture in a sample cuvette at 37°C for 1 minute.

  • Initiate the reaction by adding the anthranilate substrate to a final concentration of 0.5 mM.

  • Immediately monitor the increase in absorbance at 365 nm using a spectrophotometer.

  • Calculate the rate of anthraniloyl-CoA formation using its molar extinction coefficient (ε365 = 5.5 mM−1·cm−1).[1]

TLC is used to separate and identify the reaction products, confirming the synthesis of this compound.[1][8]

Materials:

  • Silica (B1680970) gel G TLC plates (with fluorescent indicator)

  • Reaction samples from the PqsA assay

  • Ice-cold formic acid

  • Standards: Synthetic anthraniloyl-CoA, anthranilic acid, CoA

  • Developing Solvent: Butanol-acetic acid-water (60:35:25 v/v/v)

  • UV lamp (long-wave, 365 nm)

Procedure:

  • At timed intervals during the PqsA assay, remove a 0.4 mL aliquot of the reaction mixture.

  • Immediately stop the reaction by adding 50 μL of ice-cold formic acid.

  • Centrifuge the sample to precipitate and remove the protein.

  • Take a 50 μL aliquot of the supernatant, evaporate it to dryness, and resuspend it in 5 μL of water.

  • Spot the resuspended sample onto a silica gel TLC plate alongside the standards.

  • Develop the plate in a chromatography chamber containing the butanol-acetic acid-water solvent system.

  • After the solvent front has migrated sufficiently, remove the plate and allow it to air dry.

  • Visualize the separated spots under long-wave UV light and compare the retention factor (Rf) of the product with that of the synthetic anthraniloyl-CoA standard.[1][8]

Experimental_Workflow cluster_Assay Enzyme Activity Assay cluster_TLC Product Identification A1 Prepare Reaction Mix (HEPES, DTT, MgCl2, CoA, ATP, PqsA) A2 Equilibrate at 37°C A1->A2 A3 Initiate with Anthranilate A2->A3 A4 Monitor Absorbance at 365 nm A3->A4 T1 Collect Aliquots from Reaction A3->T1 Sample at time points A5 Calculate Reaction Rate A4->A5 T2 Stop Reaction (Formic Acid) T1->T2 T3 Prepare Sample for TLC (Centrifuge, Evaporate, Resuspend) T2->T3 T4 Spot Sample and Standards on Silica Plate T3->T4 T5 Develop Plate in Solvent T4->T5 T6 Visualize under UV Light T5->T6 T7 Confirm Product by Rf T6->T7

Caption: Workflow for PqsA enzyme activity assay and product confirmation by TLC.

For comprehensive and highly sensitive quantification of acyl-CoA species, including this compound, LC-MS-based methods are the modern standard.[9][10][11] This approach is essential for metabolic flux analysis and for detecting low-abundance intermediates in complex biological samples.[12][13]

LCMS_Workflow start Biological Sample (e.g., Cell Pellet) extract Metabolite Extraction (e.g., Liquid-Liquid Extraction) start->extract lc Reverse-Phase Ion-Pair Liquid Chromatography (LC) Separates Analytes extract->lc ion Electrospray Ionization (ESI) Creates Gaseous Ions lc->ion ms Tandem Mass Spectrometry (MS/MS) Selects and Fragments Ions ion->ms data Data Analysis (Quantification & Identification) ms->data end Quantitative Profile of This compound and other Metabolites data->end

Caption: General logical workflow for the quantitative analysis of acyl-CoAs by LC-MS.

References

Degradation Pathways of Anthranilyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known degradation pathways of Anthranilyl-CoA, a key intermediate in the metabolism of various aromatic compounds. The document details the enzymatic reactions, intermediates, and regulatory aspects of these pathways under both aerobic and anaerobic conditions. It is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating aromatic compound degradation, enzyme mechanisms, and potential therapeutic targets.

Introduction to this compound Metabolism

This compound, also known as 2-aminobenzoyl-CoA, is a central metabolite derived from the activation of anthranilate. Its degradation is a critical step in the catabolism of tryptophan and other aromatic compounds by a variety of microorganisms. The breakdown of the stable aromatic ring of this compound is an energetically challenging process that bacteria have overcome through the evolution of specialized enzymatic pathways. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and for the identification of novel antibiotic targets, as some of these pathways are unique to bacteria. This guide will explore the primary aerobic and anaerobic degradation routes of this compound.

Aerobic Degradation Pathways of this compound

Under aerobic conditions, microorganisms employ oxygenases to initiate the breakdown of the aromatic ring of anthranilate and its CoA derivative. Two major pathways have been characterized: one involving a monooxygenase/reductase that directly dearomatizes 2-aminobenzoyl-CoA, and another that proceeds through the conversion of anthranilate to catechol via a dioxygenase. A third, less common pathway involving 3-hydroxyanthranilate has also been identified.

The 2-Aminobenzoyl-CoA Monooxygenase/Reductase Pathway

A novel aerobic pathway for the degradation of 2-aminobenzoate (B8764639) has been identified in denitrifying bacteria, which proceeds through the activation of anthranilate to 2-aminobenzoyl-CoA. This intermediate is then dearomatized by the flavoenzyme 2-aminobenzoyl-CoA monooxygenase/reductase.[1] This enzyme catalyzes both the monooxygenation and subsequent reduction of the aromatic ring.[1][2]

The overall reaction is as follows:

2-aminobenzoyl-CoA + 2 NAD(P)H + 2 H⁺ + O₂ → 2-amino-5-oxocyclohex-1-enecarboxyl-CoA + H₂O + 2 NAD(P)⁺

Key Enzyme: 2-Aminobenzoyl-CoA monooxygenase/reductase (EC 1.14.13.40)

Aerobic_Degradation_Monooxygenase

The Anthranilate Dioxygenase Pathway

In many bacteria, the aerobic degradation of anthranilate is initiated by anthranilate 1,2-dioxygenase. This enzyme catalyzes the dihydroxylation of anthranilate, leading to the formation of catechol, which is a common intermediate in the degradation of many aromatic compounds and is further metabolized via ortho- or meta-cleavage pathways.[3][4][5][6]

The overall reaction is:

Anthranilate + NAD(P)H + H⁺ + O₂ → Catechol + CO₂ + NAD(P)⁺ + NH₃

Key Enzyme: Anthranilate 1,2-dioxygenase (EC 1.14.12.1)[4]

Aerobic_Degradation_Dioxygenase

The 3-Hydroxyanthranilate Pathway

A less common aerobic degradation pathway for anthranilate proceeds via its hydroxylation to 3-hydroxyanthranilate. This pathway has been characterized in Geobacillus thermodenitrificans NG80-2.[7] The initial step is catalyzed by a hydroxylase system. 3-hydroxyanthranilate is then further degraded through a meta-cleavage pathway.[7]

Key Enzyme: Anthranilate Hydroxylase System

Aerobic_Degradation_3_Hydroxy

Anaerobic Degradation Pathway of this compound

In the absence of oxygen, the degradation of anthranilate follows a reductive route. The initial steps involve the activation of anthranilate to this compound, followed by the reductive deamination to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of numerous aromatic compounds and is further metabolized through the benzoyl-CoA pathway.[8][9][10][11]

The initial reactions are:

  • Anthranilate + ATP + CoA → this compound + AMP + PPi

  • This compound + 2[H] → Benzoyl-CoA + NH₃

Key Enzymes:

  • 2-Aminobenzoate-CoA ligase

  • 2-Aminobenzoyl-CoA reductase (deaminating)

Anaerobic_Degradation

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the degradation of this compound and its precursor, anthranilate.

Table 1: Kinetic Properties of 2-Aminobenzoyl-CoA Monooxygenase/Reductase

ParameterValueSubstrate/CofactorOrganismReference
Km ≤ 25 µM2-Aminobenzoyl-CoAPseudomonas sp.[1]
Km ≤ 5 µMO₂Pseudomonas sp.[1]
Km 42 µMNADHPseudomonas sp.[1]
Km 500 µMNADPHPseudomonas sp.[1]
Vmax (NADH)/Vmax (NADPH) 1.7:1-Pseudomonas sp.[1]
Turnover number 4250 min⁻¹-Pseudomonas sp.[1]
Kd 1-2 µM2-Aminobenzoyl-CoA-[2]
Specific Activity 25 µmol·min⁻¹·mg⁻¹-Pseudomonas sp.[1]

Table 2: Properties of Anthranilate 1,2-Dioxygenase

ParameterValueConditionOrganismReference
Activity Measurement NADH oxidation (A₃₄₀)pH 6.3, with anthranilateAcinetobacter sp. strain ADP1[3]
Stoichiometry 1 NADH oxidized per anthranilate-Acinetobacter sp. strain ADP1[3][5]

Table 3: Properties of Benzoyl-CoA Reductase

ParameterValueSubstrate/CofactorOrganismReference
Km 15 µMBenzoyl-CoAThauera aromatica strain K172[12]
Km 0.6 mMATPThauera aromatica strain K172[12]
Specific Activity 0.55 µmol·min⁻¹·mg⁻¹Reduced methyl viologenThauera aromatica strain K172[12]

Experimental Protocols

This section provides an overview of the methodologies used for the purification and assay of key enzymes in the this compound degradation pathways. These are based on published literature and should be adapted as necessary for specific experimental conditions.

Purification of 2-Aminobenzoyl-CoA Monooxygenase/Reductase[1]
  • Source: A denitrifying Pseudomonas species.

  • Methodology:

    • Cell Lysis: Disruption of bacterial cells.

    • Ammonium Sulfate Precipitation: Fractional precipitation of proteins.

    • DEAE-Cellulose Anion-Exchange Chromatography: Initial separation of proteins based on charge.

    • Hydroxylapatite Chromatography: Further purification based on affinity.

    • Mono Q FPLC Anion-Exchange Chromatography: High-resolution charge-based separation.

    • Superose 6 Gel Filtration: Estimation of molecular mass and final polishing.

Purification_Protocol_Monooxygenase

Enzyme Assay for Anthranilate 1,2-Dioxygenase[3]
  • Principle: The activity is measured by monitoring the consumption of NADH at 340 nm.

  • Reaction Mixture (1 ml):

    • 50 mM MES buffer (pH 6.3)

    • 100 mM KCl

    • 0.5 mM Anthranilate (substrate)

    • 100 µM NADH

    • 0.5 µM purified oxygenase component (AntAB)

    • 0.18 µM purified reductase component (AntC)

  • Procedure:

    • The reaction is initiated by the addition of the enzyme components.

    • The decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹) due to NADH oxidation is monitored spectrophotometrically.

    • The rate is corrected for any background NADH oxidation in the absence of the substrate.

Analysis of Metabolites by HPLC
  • Application: To quantify the consumption of substrates and the formation of intermediates and products in degradation pathways.

  • General Protocol:

    • Sample Preparation: Quenching of enzymatic reactions and extraction of metabolites.

    • Chromatographic Separation: Use of a suitable HPLC column (e.g., C18) and mobile phase gradient to separate the compounds of interest.

    • Detection: UV-Vis or Mass Spectrometry (MS) detection for identification and quantification.

    • Quantification: Comparison of peak areas with those of known standards.

Conclusion

The degradation of this compound is accomplished through diverse and elegant enzymatic strategies in microorganisms. The aerobic pathways primarily utilize oxygenases to cleave the aromatic ring, while the anaerobic pathway funnels this central metabolite into the well-established benzoyl-CoA degradation route. The quantitative data and experimental methodologies presented in this guide offer a foundational understanding for researchers exploring these pathways. Further investigation into the kinetics and regulation of all the enzymes involved, particularly in the less-characterized pathways, will be crucial for a complete understanding of anthranilate metabolism and for harnessing its potential in various biotechnological applications.

References

The Central Role of Anthranilyl-CoA in the Biosynthesis of Diverse Secondary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-CoA is a key metabolic intermediate that serves as a critical building block in the biosynthesis of a diverse array of secondary metabolites with significant biological activities. Formed by the enzymatic ligation of anthranilic acid and Coenzyme A, this activated thioester is a lynchpin in the production of quinolone alkaloids, phenazines, and benzodiazepines, many of which are of great interest to the pharmaceutical and agrochemical industries. This in-depth technical guide explores the function of this compound in these biosynthetic pathways, providing quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes to aid researchers in this field.

The Formation of this compound: A Gateway to Complexity

The entry point for anthranilic acid into these specialized metabolic pathways is its activation to this compound. This reaction is catalyzed by Anthranilate-CoA ligase (EC 6.2.1.32), an enzyme that belongs to the family of ligases that form carbon-sulfur bonds.[1] In the well-studied opportunistic pathogen Pseudomonas aeruginosa, this enzyme is known as PqsA and is a key component of the pqs (Pseudomonas quinolone signal) biosynthesis operon.[2][3][4] The reaction proceeds as follows:

ATP + anthranilate + CoA ⇌ AMP + diphosphate (B83284) + this compound[1]

The PqsA protein has been purified and shown to have anthranilate-CoA ligase activity, being active on a variety of aromatic substrates.[2][5]

Biosynthetic Pathways Utilizing this compound

This compound serves as a precursor for several classes of bioactive secondary metabolites. The following sections detail its role in the biosynthesis of quinolone alkaloids, phenazines, and benzodiazepines.

Quinolone Alkaloids in Pseudomonas aeruginosa

In P. aeruginosa, this compound is the starter unit for the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the Pseudomonas quinolone signal (PQS), a key molecule in quorum sensing and virulence.[2][4][6] The biosynthetic pathway involves the condensation of this compound with a β-keto fatty acid, typically derived from fatty acid biosynthesis.[3] The key steps are outlined below:

  • Activation: Anthranilic acid is converted to this compound by the enzyme PqsA.[2][3]

  • Condensation: this compound is condensed with malonyl-CoA, a reaction catalyzed by the anthraniloyl-CoA anthraniloyltransferase PqsD.[7]

  • Cyclization and further modifications: The resulting intermediate undergoes a series of enzymatic modifications, including those catalyzed by PqsB, PqsC, and PqsE, to form 2-heptyl-4(1H)-quinolone (HHQ).[6]

  • Hydroxylation: HHQ is then hydroxylated by the monooxygenase PqsH to yield the final product, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[6]

Quinolone_Biosynthesis Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA Anthranilyl_CoA This compound PqsD PqsD Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Intermediate 2-Aminobenzoylacetyl-CoA PqsBC_E PqsB, PqsC, PqsE Intermediate->PqsBC_E HHQ 2-Heptyl-4(1H)-quinolone (HHQ) PqsH PqsH (Monooxygenase) HHQ->PqsH PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) PqsA->Anthranilyl_CoA ATP, CoA PqsD->Intermediate PqsBC_E->HHQ PqsH->PQS

Phenazine (B1670421) Biosynthesis

Phenazines are a large group of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their redox activity and broad-spectrum antibiotic properties. The biosynthesis of the core phenazine structure, phenazine-1-carboxylic acid (PCA), originates from the shikimate pathway, with chorismic acid being a key precursor.[8][9] While this compound is not directly in the core synthesis pathway of PCA, anthranilate itself is a key intermediate. The pathway to PCA is as follows:

  • Chorismic acid conversion: Chorismic acid is converted to 2-amino-2-deoxyisochorismic acid (ADIC) by the enzyme PhzE.[8]

  • Formation of DHHA: ADIC is then transformed into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by PhzD.[8]

  • Dimerization and subsequent reactions: Two molecules of a DHHA-derived intermediate are dimerized and undergo a series of reactions catalyzed by PhzF and PhzB to form the tricyclic phenazine core.[8]

  • Oxidation and Decarboxylation: The final steps involve oxidations and decarboxylations catalyzed by PhzG to yield phenazine-1,6-dicarboxylic acid (PDC), which is then converted to PCA.[8]

Phenazine_Biosynthesis Chorismic_Acid Chorismic Acid PhzE PhzE Chorismic_Acid->PhzE ADIC 2-Amino-2-deoxy- isochorismic acid (ADIC) PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) PhzF_B PhzF, PhzB DHHA->PhzF_B x2 Dimer Dimerized Intermediate PhzG PhzG Dimer->PhzG PDC Phenazine-1,6-dicarboxylic acid (PDC) PCA Phenazine-1-carboxylic acid (PCA) PDC->PCA PhzE->ADIC PhzD->DHHA PhzF_B->Dimer PhzG->PDC

Pyrrolobenzodiazepine (PBD) Alkaloids

Pyrrolobenzodiazepines are a class of antitumor antibiotics produced by various actinomycetes.[10][11] The biosynthesis of the anthranilate moiety of PBDs, such as sibiromycin (B87660) and tomaymycin, involves the modification of an anthranilate precursor.[10] This can occur via two main routes:

  • Kynurenine Pathway: Tryptophan is converted to kynurenine, which is then hydroxylated and further processed to form a 3-hydroxy-4-methylanthranilic acid moiety.[10]

  • Chorismate/DHHA Pathway: Chorismate is converted to DHHA (as seen in phenazine biosynthesis), which then serves as a precursor to the 3-hydroxyanthranilic acid moiety.[12]

The modified anthranilate is then likely activated to its CoA thioester before being incorporated into the PBD scaffold by a non-ribosomal peptide synthetase (NRPS) assembly line.

PBD_Anthranilate_Biosynthesis cluster_kynurenine Kynurenine Pathway cluster_chorismate Chorismate/DHHA Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Hydroxylation Hydroxykynurenine Hydroxykynurenine Kynurenine->Hydroxykynurenine Hydroxylation Modified_Anthranilate1 3-Hydroxy-4-methyl- anthranilic acid Hydroxykynurenine->Modified_Anthranilate1 Further processing Anthranilyl_CoA_Ligase Anthranilate-CoA ligase-like Modified_Anthranilate1->Anthranilyl_CoA_Ligase Chorismate Chorismate DHHA_PBD DHHA Chorismate->DHHA_PBD PhzE, PhzD-like Modified_Anthranilate2 3-Hydroxy- anthranilic acid DHHA_PBD->Modified_Anthranilate2 Modified_Anthranilate2->Anthranilyl_CoA_Ligase Modified_Anthranilyl_CoA Modified This compound Anthranilyl_CoA_Ligase->Modified_Anthranilyl_CoA ATP, CoA NRPS NRPS Assembly Line Modified_Anthranilyl_CoA->NRPS Incorporation PBD Pyrrolobenzodiazepine Scaffold NRPS->PBD Cyclization, Release

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of this compound in secondary metabolite biosynthesis.

Table 1: Enzyme Kinetic Parameters for Anthranilate-CoA Ligase (PqsA)

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Anthranilate~20-50 (estimated)Not ReportedNot Reported[3][13]

Table 2: Yields of Secondary Metabolites Derived from the Anthranilate Pathway

Secondary MetaboliteProducing OrganismTiter/YieldReference
Phenazine-1-carboxylic acid (PCA)Pseudomonas chlororaphis Lzh-T5 (engineered)10,653 mg/L[14]
Pseudomonas quinolone signal (PQS)Pseudomonas aeruginosa PAO1~2 µM (in CF sputa)[15]
Endophenazine APseudomonas chlororaphis P3 (engineered)279.43 mg/L[1]
Endophenazine A1Pseudomonas chlororaphis P3 (engineered)189.2 mg/L[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in secondary metabolite biosynthesis.

Protocol 1: Heterologous Expression and Purification of PqsA

This protocol is adapted from methods used for the expression and purification of His-tagged PqsA in E. coli.[2][16]

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a suitable expression vector containing the pqsA gene with an N- or C-terminal His6-tag.

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged PqsA with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Protocol 2: Enzymatic Assay for Anthranilate-CoA Ligase (PqsA) Activity

This spectrophotometric assay monitors the formation of this compound, which has a characteristic absorbance at 365 nm.[2]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer, pH 8.0

    • 2 mM MgCl2

    • 1 mM ATP

    • 0.4 mM Coenzyme A

    • Purified PqsA enzyme (concentration to be optimized for linear reaction rate)

  • Initiation: Equilibrate the reaction mixture at 37°C. Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Measurement: Immediately monitor the increase in absorbance at 365 nm using a spectrophotometer.

  • Calculation: Calculate the rate of this compound formation using the molar extinction coefficient (ε365) of 5,500 M-1cm-1.

Protocol 3: Chemoenzymatic Synthesis of this compound

This protocol provides a general framework for the chemoenzymatic synthesis of acyl-CoAs, which can be adapted for this compound.[17][18][19]

  • Synthesis of S-anthraniloyl-pantetheine:

    • Chemically synthesize S-anthraniloyl-pantetheine by coupling anthranilic acid to pantetheine (B1680023) using a suitable coupling reagent (e.g., EDC).

  • Enzymatic Conversion to this compound:

    • Set up a one-pot enzymatic reaction containing the synthesized S-anthraniloyl-pantetheine, ATP, and a cocktail of promiscuous Coenzyme A biosynthesis enzymes (CoaA, CoaD, and CoaE from E. coli).

    • Incubate the reaction at 30°C for several hours.

  • Purification and Verification:

    • Purify the resulting this compound using HPLC.

    • Verify the identity and purity of the product by mass spectrometry.

Protocol 4: HPLC Analysis of Quinolone Alkaloids

This is a general protocol for the analysis of quinolone alkaloids from bacterial cultures.[9][20]

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Extract the supernatant with an equal volume of acidified ethyl acetate.

    • Evaporate the organic layer to dryness and resuspend the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength specific for the quinolone of interest (e.g., 313 nm for PQS).

  • Quantification: Quantify the quinolones by comparing the peak areas to a standard curve of purified compounds.

Experimental Workflow for Pathway Elucidation

The elucidation of a secondary metabolite biosynthetic pathway is a complex process that integrates multiple techniques. The following diagram illustrates a general workflow for identifying a natural product and elucidating its biosynthetic pathway.

Pathway_Elucidation_Workflow Start Start: Observation of Biological Activity Extraction Extraction of Natural Products from Source Organism Start->Extraction Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Extraction->Fractionation Structure_Elucidation Structure Elucidation of Active Compound (NMR, MS) Fractionation->Structure_Elucidation Genome_Sequencing Genome Sequencing of Producing Organism Structure_Elucidation->Genome_Sequencing BGC_Identification Identification of Putative Biosynthetic Gene Cluster (BGC) Genome_Sequencing->BGC_Identification Gene_Knockout Gene Knockout/Heterologous Expression of BGC Genes BGC_Identification->Gene_Knockout Metabolite_Analysis Metabolite Analysis of Mutants/ Heterologous Hosts (LC-MS) Gene_Knockout->Metabolite_Analysis Enzyme_Assays In Vitro Characterization of Biosynthetic Enzymes Metabolite_Analysis->Enzyme_Assays Pathway_Reconstitution Reconstitution of the Biosynthetic Pathway Enzyme_Assays->Pathway_Reconstitution End End: Elucidated Pathway Pathway_Reconstitution->End

Conclusion

This compound is a pivotal molecule at the crossroads of primary and secondary metabolism, enabling the biosynthesis of a rich diversity of bioactive compounds. A thorough understanding of its formation and subsequent enzymatic transformations is crucial for the rational engineering of microbial strains for the overproduction of valuable natural products and for the development of novel therapeutics that target these pathways. The technical information and protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring and exploiting the biosynthetic potential of this compound.

References

Anthranilyl-CoA: A Linchpin in Pseudomonas aeruginosa Quorum Sensing and a Target for Virulence Attenuation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a critical intermediate metabolite in the opportunistic pathogen Pseudomonas aeruginosa. It stands at the crossroads of primary and secondary metabolism, serving as the direct precursor for the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), a class of signaling molecules central to the pqs quorum sensing (QS) system. This system, intricately linked with the las and rhl QS networks, orchestrates the expression of a wide array of virulence factors and is pivotal for biofilm formation, making it a prime target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the biosynthesis and multifaceted role of this compound in P. aeruginosa, with a focus on its relationship to quorum sensing. It details the enzymatic pathways leading to and from this key metabolite, presents quantitative data on enzyme kinetics and metabolite concentrations, and offers detailed experimental protocols for the study of these processes. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams, providing a valuable resource for researchers in microbiology, infectious diseases, and drug discovery.

Introduction: The Central Role of this compound in P. aeruginosa Pathogenesis

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its ability to cause severe infections, particularly in immunocompromised individuals and cystic fibrosis patients, is largely attributed to a sophisticated cell-to-cell communication network known as quorum sensing (QS). This intricate system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms.

P. aeruginosa employs at least four interconnected QS systems: las, rhl, pqs, and iqs. The pqs system, also known as the quinolone signaling system, is of particular interest as it utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. The central molecule in this system is 2-heptyl-3-hydroxy-4(1H)-quinolone, designated as the Pseudomonas Quinolone Signal (PQS). The biosynthesis of PQS and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), is absolutely dependent on the availability of this compound.

This guide delves into the biochemistry of this compound, exploring its synthesis, its conversion into AQs, and the regulatory networks that govern these processes. By providing a detailed understanding of this critical node in P. aeruginosa's virulence circuitry, we aim to equip researchers with the knowledge and tools necessary to investigate this pathway and develop novel strategies to disarm this pathogen.

Biosynthesis of this compound and its Precursor, Anthranilate

The journey to PQS begins with the synthesis of anthranilate, which is then activated to this compound.

The Chorismate Branch Point: A Tale of Two Pathways

The ultimate precursor for anthranilate in P. aeruginosa is chorismate, a key intermediate of the shikimate pathway. Two distinct enzymatic pathways can convert chorismate to anthranilate, highlighting a crucial metabolic branch point that can influence the downstream production of both essential metabolites and virulence factors.

  • Tryptophan Biosynthesis Pathway: The primary route for anthranilate production for tryptophan biosynthesis is catalyzed by the anthranilate synthase complex, encoded by the trpE and trpG genes. This enzyme converts chorismate and glutamine into anthranilate, which is then further metabolized to produce the essential amino acid tryptophan.

  • Phenazine (B1670421) and Quinolone Biosynthesis Pathway: A second anthranilate synthase, encoded by the phnA and phnB genes, also converts chorismate to anthranilate. This pathway is specifically associated with the production of secondary metabolites, including phenazines and AQs. The expression of the phnAB operon is under the control of the PQS system, creating a positive feedback loop.

The existence of these two pathways suggests a mechanism for the differential regulation of anthranilate pools destined for either primary metabolism or virulence factor production.

The Kynurenine (B1673888) Pathway: An Alternative Source of Anthranilate

In addition to de novo synthesis from chorismate, P. aeruginosa can also generate anthranilate through the degradation of tryptophan via the kynurenine pathway. This pathway provides a means to salvage tryptophan from the environment and channel it into the PQS biosynthesis pathway, further emphasizing the metabolic flexibility of this organism.

Activation of Anthranilate: The Role of PqsA

The first committed step in PQS biosynthesis is the activation of anthranilate to its CoA thioester, this compound. This reaction is catalyzed by the anthraniloyl-CoA synthetase , PqsA, an enzyme belonging to the acyl-CoA ligase family. The reaction proceeds in two steps: first, the adenylation of anthranilate with ATP to form an anthraniloyl-AMP intermediate, followed by the reaction with Coenzyme A to yield this compound and AMP.

Reaction: Anthranilate + ATP + CoA ⇌ this compound + AMP + PPi

The enzyme PqsA is a key regulatory point and an attractive target for the development of anti-virulence drugs.

The PQS Biosynthesis Pathway: From this compound to Quorum Sensing Signals

Once formed, this compound enters a multi-step enzymatic cascade, encoded by the pqs operon (pqsA, pqsB, pqsC, pqsD, pqsE), leading to the production of HHQ and subsequently PQS.

The key steps are:

  • Condensation: PqsD , an anthraniloyl-CoA anthraniloyltransferase, catalyzes the condensation of this compound with malonyl-CoA. This reaction proceeds via a ping-pong kinetic mechanism where PqsD is first acylated with anthranilate, releasing CoA, and then transfers the anthraniloyl group to malonyl-CoA.[1]

  • Cyclization and Alkyl Chain Addition: The resulting intermediate is then processed by the PqsB/PqsC complex . This complex is thought to be responsible for the cyclization of the quinolone ring and the addition of the heptyl side chain, derived from the fatty acid biosynthesis pathway, to form HHQ.

  • Hydroxylation: Finally, the monooxygenase PqsH hydroxylates HHQ at the C3 position to produce the final signaling molecule, PQS.

// Nodes Chorismate [label="Chorismate"]; Anthranilate [label="Anthranilate"]; Anthranilyl_CoA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl_CoA [label="Malonyl-CoA"]; Intermediate [label="2-Aminobenzoylacetyl-CoA"]; HHQ [label="HHQ\n(2-heptyl-4(1H)-quinolone)"]; PQS [label="PQS\n(2-heptyl-3-hydroxy-4(1H)-quinolone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes PhnAB [shape=plaintext, label="PhnAB / TrpEG", fontcolor="#34A853"]; PqsA [shape=plaintext, label="PqsA", fontcolor="#34A853"]; PqsD [shape=plaintext, label="PqsD", fontcolor="#34A853"]; PqsBC [shape=plaintext, label="PqsBC", fontcolor="#34A853"]; PqsH [shape=plaintext, label="PqsH", fontcolor="#34A853"];

// Edges Chorismate -> Anthranilate [label="Glutamine"]; Anthranilate -> Anthranilyl_CoA [label="ATP, CoA"]; Anthranilyl_CoA -> Intermediate; Malonyl_CoA -> Intermediate; Intermediate -> HHQ; HHQ -> PQS;

// Enzyme labels on edges {rank=same; Chorismate; PhnAB;} {rank=same; Anthranilate; PqsA;} {rank=same; Anthranilyl_CoA; Malonyl_CoA; PqsD;} {rank=same; Intermediate; PqsBC;} {rank=same; HHQ; PqsH;}

PhnAB -> Chorismate [style=invis]; PqsA -> Anthranilate [style=invis]; PqsD -> Anthranilyl_CoA [style=invis]; PqsBC -> Intermediate [style=invis]; PqsH -> HHQ [style=invis]; } PQS Biosynthesis Pathway Diagram

This compound and the Quorum Sensing Network

The PQS system does not operate in isolation. It is intricately woven into the broader QS network of P. aeruginosa, creating a hierarchical and interconnected regulatory cascade.

  • Regulation by las and rhl systems: The expression of the pqs operon is positively regulated by the las system (via LasR) and negatively regulated by the rhl system (via RhlR). This places PQS synthesis downstream of the primary acyl-homoserine lactone-based QS systems.

  • PqsR (MvfR) and the Positive Feedback Loop: The PQS receptor, PqsR (also known as MvfR), is a LysR-type transcriptional regulator. Upon binding PQS (or HHQ to a lesser extent), PqsR activates the transcription of the pqsA-E operon, creating a positive feedback loop that rapidly amplifies quinolone signal production. PqsR also regulates the expression of the phnAB operon, thereby controlling the supply of the precursor anthranilate.

  • PqsE as a Regulatory Hub: PqsE is a unique protein encoded within the pqs operon. While it has a modest role in PQS biosynthesis, its primary function appears to be as a regulatory protein that links the PQS system to the rhl system, influencing the expression of RhlR-controlled genes.

// Nodes LasR [label="LasR", fillcolor="#FBBC05", fontcolor="#202124"]; RhlR [label="RhlR", fillcolor="#FBBC05", fontcolor="#202124"]; PqsR [label="PqsR (MvfR)", fillcolor="#FBBC05", fontcolor="#202124"]; pqsA_E [label="pqsA-E operon"]; PQS_HHQ [label="PQS/HHQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PqsE [label="PqsE"]; Virulence_Factors [label="Virulence Factors\n(e.g., pyocyanin, elastase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biofilm [label="Biofilm Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LasR -> RhlR [label="+"]; LasR -> PqsR [label="+"]; RhlR -> pqsA_E [label="-"]; PqsR -> pqsA_E [label="+"]; pqsA_E -> PQS_HHQ; PQS_HHQ -> PqsR [style=dashed, label="Positive Feedback"]; pqsA_E -> PqsE; PqsE -> RhlR [label="Modulates activity", style=dashed]; PqsR -> Virulence_Factors [label="+"]; RhlR -> Virulence_Factors [label="+"]; PqsR -> Biofilm [label="+"]; RhlR -> Biofilm [label="+"]; } Interconnection of the pqs, las, and rhl QS systems.

Quantitative Data

A quantitative understanding of the PQS pathway is crucial for kinetic modeling and for the rational design of inhibitors. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Key Enzymes in the PQS Biosynthesis Pathway

EnzymeSubstrateK_m (µM)V_max or k_catReference(s)
PqsA Anthranilate3Not Reported[2]
ATP71Not Reported[2]
CoA22Not Reported[2]
PqsD Anthraniloyl-CoA35 ± 40.22 ± 0.03 pmol/min/ng[3]
Malonyl-CoA104 ± 37-[3]
Malonyl-ACP18 ± 2-[3]

Table 2: Reported Concentrations of PQS and HHQ in P. aeruginosa Cultures

ConditionMetaboliteConcentrationReference(s)
PAO1 infection of Calu-3-ALI cultures (apical)PQS2 ± µM
HHQ2.5 ± µM
PAO1 infection of Calu-3-ALI cultures (basal)PQS350 ± nM
HHQ600 ± nM
Exogenous addition to pqsA mutant culturesPQSup to 100 µM[4]

Table 3: Inhibition Constants (K_i) for Selected PqsA Inhibitors

InhibitorType of InhibitionK_i (nM)Reference(s)
Anthranilyl-AMSCompetitive (vs. ATP)16.5 ± 2.6[5]
Anthranilyl-AMSNCompetitive (vs. ATP)10.5 ± 2.3[5]
NorharmaneNot specified2540[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and the PQS pathway.

Enzymatic Assay for PqsA (Anthraniloyl-CoA Synthetase)

This protocol is adapted from Coleman et al. (2008) and measures the formation of this compound spectrophotometrically.[2]

Materials:

  • Purified His-tagged PqsA enzyme

  • Reaction Buffer: 100 mM HEPES, pH 8.0, 0.2 mM DTT, 2 mM MgCl₂

  • Substrates: 10 mM ATP, 4 mM CoA, 50 mM potassium anthranilate stocks

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 365 nm

Procedure:

  • Prepare a 0.5 mL reaction mixture in a cuvette containing:

    • Reaction Buffer

    • 1 mM ATP (final concentration)

    • 0.4 mM CoA (final concentration)

    • An appropriate amount of purified PqsA enzyme

  • Equilibrate the mixture at 37°C for 1 minute in the spectrophotometer.

  • Initiate the reaction by adding potassium anthranilate to a final concentration of 0.5 mM.

  • Immediately monitor the increase in absorbance at 365 nm over time. The formation of this compound can be quantified using its extinction coefficient (ε₃₆₅ = 5.5 mM⁻¹ cm⁻¹).

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the others at saturating concentrations.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Mix [label="Prepare reaction mix\n(Buffer, ATP, CoA, PqsA)"]; Equilibrate [label="Equilibrate at 37°C"]; Add_Substrate [label="Add Anthranilate"]; Monitor_Absorbance [label="Monitor A365 nm"]; Calculate_Activity [label="Calculate Activity\n(ε = 5.5 mM⁻¹ cm⁻¹)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Mix; Prepare_Mix -> Equilibrate; Equilibrate -> Add_Substrate; Add_Substrate -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Activity; Calculate_Activity -> End; } Workflow for the PqsA enzymatic assay.

Extraction of Quinolones (PQS and HHQ) from Bacterial Cultures

This protocol is a general method for the liquid-liquid extraction of AQs from culture supernatants for subsequent analysis by TLC or LC-MS/MS.

Materials:

  • P. aeruginosa culture grown to the desired cell density

  • Centrifuge and sterile centrifuge tubes

  • Ethyl acetate (B1210297), acidified with 0.1% (v/v) acetic acid

  • Rotary evaporator or nitrogen evaporator

  • Methanol (B129727) (HPLC grade)

Procedure:

  • Centrifuge the bacterial culture (e.g., 50 mL) at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Carefully transfer the supernatant to a clean flask or tube.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Mix vigorously for 1-2 minutes to extract the quinolones into the organic phase.

  • Separate the phases by centrifugation or using a separatory funnel.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to ensure complete recovery.

  • Combine the ethyl acetate extracts.

  • Evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of methanol for analysis.

Quantification of PQS and HHQ by LC-MS/MS

This section provides a general framework for developing an LC-MS/MS method for the quantification of PQS and HHQ. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

General HPLC Gradient:

  • A linear gradient from a low to a high percentage of Mobile Phase B over several minutes, followed by a wash and re-equilibration step. A typical starting point could be 10% B, ramping to 95% B.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • PQS: Precursor ion (m/z) 260.1 → Product ion (m/z) 175.1

    • HHQ: Precursor ion (m/z) 244.2 → Product ion (m/z) 159.1

    • An appropriate internal standard (e.g., a deuterated analog) should be used for accurate quantification.

Procedure:

  • Prepare a standard curve of PQS and HHQ of known concentrations in methanol.

  • Inject the extracted samples and standards onto the LC-MS/MS system.

  • Integrate the peak areas for the specific MRM transitions of PQS, HHQ, and the internal standard.

  • Quantify the amount of PQS and HHQ in the samples by comparing their peak area ratios (to the internal standard) against the standard curve.

Construction of a pqsA Gene Knockout Mutant in P. aeruginosa

This protocol describes a common method for creating a markerless gene deletion mutant using homologous recombination with a suicide vector containing a counter-selectable marker (e.g., sacB). This method is adapted from previously described protocols.[7][8][9][10]

Materials:

  • P. aeruginosa wild-type strain (e.g., PAO1)

  • Suicide vector (e.g., pEX18Tc, containing sacB and a tetracycline (B611298) resistance gene)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli conjugal donor strain (e.g., S17-1)

  • Primers to amplify regions upstream and downstream of pqsA

  • Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix

  • LB agar (B569324) plates with appropriate antibiotics (for E. coli)

  • Pseudomonas Isolation Agar (PIA) plates with tetracycline (for selecting P. aeruginosa transconjugants)

  • LB agar plates with 10% (w/v) sucrose (B13894) (for counter-selection)

Procedure:

  • Construct the Deletion Vector:

    • Amplify by PCR a ~1 kb region upstream and a ~1 kb region downstream of the pqsA gene from P. aeruginosa genomic DNA.

    • Clone these two fragments in the correct orientation into the suicide vector, flanking the intended deletion site. This can be done using traditional restriction-ligation cloning or seamless methods like Gibson Assembly.

  • Transform and Conjugate:

    • Transform the resulting deletion plasmid into the E. coli donor strain.

    • Perform a biparental mating by mixing the E. coli donor strain carrying the deletion plasmid with the recipient P. aeruginosa wild-type strain on an LB agar plate and incubating for several hours.

  • Select for Merodiploids (First Recombination Event):

    • Resuspend the mating mixture and plate onto PIA plates containing tetracycline to select for P. aeruginosa cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

  • Counter-select for Plasmid Excision (Second Recombination Event):

    • Inoculate several merodiploid colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur, which will excise the plasmid backbone.

    • Plate serial dilutions of the overnight culture onto LB agar plates containing 10% sucrose. The sacB gene on the plasmid confers sucrose sensitivity, so only cells that have lost the plasmid will grow.

  • Screen for the Deletion Mutant:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the pqsA gene. The wild-type will yield a larger PCR product than the deletion mutant.

    • Confirm the deletion by DNA sequencing.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Construct_Vector [label="Construct Deletion Vector\n(Upstream/Downstream Arms in Suicide Plasmid)"]; Conjugation [label="Biparental Mating\n(E. coli donor x P. aeruginosa recipient)"]; Select_Merodiploids [label="Select Merodiploids\n(Antibiotic Resistance)"]; Counter_Selection [label="Counter-selection\n(Sucrose Sensitivity)"]; Screen_Mutants [label="Screen for Deletion\n(PCR and Sequencing)"]; End [label="Confirmed Mutant", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Construct_Vector; Construct_Vector -> Conjugation; Conjugation -> Select_Merodiploids; Select_Merodiploids -> Counter_Selection; Counter_Selection -> Screen_Mutants; Screen_Mutants -> End; } Workflow for creating a gene knockout mutant.

Conclusion and Future Directions

This compound is undeniably a central player in the pathogenic lifestyle of P. aeruginosa. Its role as the committed precursor to the PQS quorum sensing system places it at a critical control point for virulence. The intricate regulation of its biosynthesis, drawing from multiple metabolic pathways, underscores the adaptability of this pathogen. The enzymes responsible for the synthesis and utilization of this compound, particularly PqsA and PqsD, represent validated and promising targets for the development of novel anti-virulence agents. By inhibiting these enzymes, it is possible to disrupt the PQS signaling pathway, thereby attenuating virulence without exerting direct bactericidal pressure that can drive the development of resistance.

Future research in this area should focus on several key aspects:

  • Detailed Kinetic Characterization: A more complete understanding of the kinetic parameters (including Vmax/kcat) of all enzymes in the PQS pathway is needed for robust in silico modeling and inhibitor design.

  • Structural Biology: High-resolution crystal structures of the full-length PqsA and the PqsB/C complex will provide invaluable insights for structure-based drug discovery.

  • In Vivo Dynamics: Further investigation into the intracellular concentrations of this compound and other pathway intermediates under various growth conditions and in clinically relevant environments will illuminate the in vivo dynamics of this pathway.

  • Cross-talk with Phenazine Biosynthesis: A more detailed quantitative analysis of the metabolic flux through the competing pathways for chorismate will provide a clearer picture of the interplay between quinolone and phenazine production.

By continuing to unravel the complexities surrounding this compound metabolism, the scientific community can pave the way for the development of innovative therapeutic strategies to combat the significant threat posed by Pseudomonas aeruginosa.

References

Structural Analogs of Anthranilyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a critical intermediate in various metabolic pathways, including the biosynthesis of quinolone signaling molecules in bacteria, the degradation of aromatic compounds, and the production of alkaloids. The enzymes that utilize this compound as a substrate are of significant interest as potential targets for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and the experimental protocols required for their study.

Core Concepts: this compound Metabolism

This compound is synthesized from anthranilic acid and Coenzyme A (CoA) by the enzyme Anthranilate-CoA ligase. It then serves as a substrate for downstream enzymes, a key example being 2-Aminobenzoyl-CoA monooxygenase/reductase, which catalyzes the dearomatization of the benzene (B151609) ring. Understanding the interaction of structural analogs with these enzymes is crucial for developing inhibitors or probes to study these pathways.

Upstream Biosynthesis of this compound

The formation of this compound is the initial activating step for the metabolism of anthranilate.

Anthranilyl_CoA_Biosynthesis Anthranilate Anthranilic Acid Ligase Anthranilate-CoA Ligase (e.g., PqsA) Anthranilate->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase Anthranilyl_CoA This compound Ligase->Anthranilyl_CoA AMP_PPi AMP + PPi Ligase->AMP_PPi

Biosynthesis of this compound from anthranilic acid and Coenzyme A.
Downstream Metabolism: The 2-Aminobenzoyl-CoA Monooxygenase/Reductase Pathway

A key enzyme that utilizes this compound is the 2-Aminobenzoyl-CoA monooxygenase/reductase. This enzyme catalyzes a complex reaction involving both monooxygenation and reduction of the aromatic ring.

Downstream_Metabolism Anthranilyl_CoA This compound Enzyme 2-Aminobenzoyl-CoA Monooxygenase/Reductase Anthranilyl_CoA->Enzyme Product Dearomatized Product (e.g., 2-amino-5-oxocyclohex-1-enecarboxyl-CoA) Enzyme->Product O2_NADH O2, NADH O2_NADH->Enzyme

Metabolism of this compound by 2-Aminobenzoyl-CoA monooxygenase/reductase.

Structural Analogs of this compound and Their Biological Activity

The study of structural analogs is fundamental to understanding enzyme-substrate interactions and for the development of inhibitors. Research on analogs of this compound has primarily focused on modifications to the 2-aminobenzoyl moiety.

A key study by Langermann et al. (1995) investigated the reactivity of 2-Aminobenzoyl-CoA monooxygenase/reductase with eleven substrate analogs. While detailed quantitative data on the inhibition or turnover rates of these analogs are not extensively available in the literature, the study provides a qualitative assessment of their activity.

AnalogSubstitution on Benzoyl RingObserved Activity with 2-Aminobenzoyl-CoA Monooxygenase/Reductase
Native Substrate 2-AminoFull substrate
Analog 12-FluoroNot a substrate
Analog 22-ChloroNot a substrate
Analog 32-BromoNot a substrate
Analog 42-IodoNot a substrate
Analog 52-HydroxyTraces of monooxygenation, no hydrogenation[1]
Analog 62-MercaptoNot a substrate
Analog 72-MethylNot a substrate
Analog 82-NitroNot a substrate
Analog 93-AminoNot a substrate
Analog 104-AminoNot a substrate
Analog 11Benzoyl-CoA (unsubstituted)Not a substrate

Data summarized from Langermann, S., et al. (1995). European Journal of Biochemistry, 230(2), 676-685.[1]

These findings suggest that the 2-amino group is critical for substrate recognition and catalysis by 2-Aminobenzoyl-CoA monooxygenase/reductase. Even a conservative substitution, such as with a hydroxyl group, significantly diminishes activity.

Experimental Protocols

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through chemo-enzymatic or purely chemical methods. A general chemo-enzymatic approach is often preferred due to its high specificity and yield under mild conditions.

Protocol: Chemo-Enzymatic Synthesis of a Substituted 2-Aminobenzoyl-CoA Analog

This protocol is adapted from general methods for acyl-CoA synthesis and can be applied to various substituted anthranilic acids.

Materials:

  • Substituted 2-aminobenzoic acid (e.g., 2-fluoroanthranilic acid)

  • Coenzyme A (free acid)

  • ATP (Adenosine triphosphate)

  • Acyl-CoA Synthetase (a promiscuous bacterial enzyme is recommended)

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM Substituted 2-aminobenzoic acid

    • 5 mM Coenzyme A (free acid)

    • 15 mM ATP

    • 20 mM MgCl₂

    • 1 mM TCEP

  • Enzyme Addition: Initiate the reaction by adding a suitable amount of a broad-substrate-specificity Acyl-CoA Synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC if possible.

  • Quenching: Stop the reaction by adding a small volume of 1 M HCl to precipitate the enzyme.

  • Purification:

    • Centrifuge the reaction mixture to pellet the precipitated enzyme.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low concentration of acetonitrile in water with 0.1% TFA to remove unreacted starting materials.

    • Elute the acyl-CoA analog with a higher concentration of acetonitrile in water with 0.1% TFA.

  • Lyophilization: Lyophilize the eluted fractions to obtain the purified substituted 2-aminobenzoyl-CoA as a white powder.

  • Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR.

Enzymatic Assay for 2-Aminobenzoyl-CoA Monooxygenase/Reductase

This assay can be used to determine the activity of the enzyme with this compound and to assess the inhibitory potential of its structural analogs. The assay monitors the consumption of NADH spectrophotometrically.

Materials:

  • Purified 2-Aminobenzoyl-CoA monooxygenase/reductase

  • This compound (or analog)

  • NADH

  • Potassium phosphate buffer (pH 7.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.8)

    • A suitable concentration of this compound (e.g., at its Km value, which is ≤ 25 µM)[2]

    • 150 µM NADH

  • Baseline Measurement: Equilibrate the cuvette at 30°C and measure the baseline absorbance at 340 nm.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the purified 2-Aminobenzoyl-CoA monooxygenase/reductase to the cuvette and mix immediately.

  • Monitoring the Reaction: Record the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH (ε = 6220 M⁻¹cm⁻¹).

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Inhibition Studies: To determine the inhibitory activity of an analog, perform the assay in the presence of varying concentrations of the analog while keeping the substrate concentration constant. Calculate the IC₅₀ or Kᵢ value from the resulting data.

Workflow for Screening this compound Analogs

Screening_Workflow cluster_synthesis Analog Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Interpretation Start Select Substituted Anthranilic Acid Synthesis Chemo-enzymatic Synthesis of CoA Analog Start->Synthesis Purification Purification (SPE/HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Assay_Setup Prepare Assay Mixture (Enzyme, NADH, Substrate) Characterization->Assay_Setup Add_Analog Add Varying Concentrations of Analog Assay_Setup->Add_Analog Measure_Activity Monitor NADH Oxidation (Spectrophotometry at 340 nm) Add_Analog->Measure_Activity Data_Analysis Calculate Initial Velocities Measure_Activity->Data_Analysis Inhibition_Kinetics Determine IC50 / Ki Data_Analysis->Inhibition_Kinetics SAR Structure-Activity Relationship (SAR) Analysis Inhibition_Kinetics->SAR

Workflow for the synthesis and screening of this compound analogs.

Conclusion

The study of structural analogs of this compound provides valuable insights into the mechanisms of the enzymes involved in its metabolism. While the available data suggests a high degree of specificity of enzymes like 2-Aminobenzoyl-CoA monooxygenase/reductase for the native substrate, further research with a broader range of analogs is warranted. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel this compound derivatives, which will be instrumental in the development of new enzyme inhibitors and molecular probes for these important biological pathways.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a pivotal intermediate in various biochemical pathways, most notably in the biosynthesis of quinolone signaling molecules in pathogenic bacteria such as Pseudomonas aeruginosa. Its stability is a critical factor for both in vitro studies and for the development of therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, including its degradation pathways, factors influencing its stability, and detailed experimental protocols for its synthesis, purification, and stability assessment.

Introduction to this compound

This compound, also known as 2-aminobenzoyl-CoA, is an activated form of anthranilic acid. The formation of a high-energy thioester bond with Coenzyme A (CoA) makes the anthraniloyl group readily transferable in subsequent enzymatic reactions. This activated molecule serves as a key precursor in the biosynthesis of a range of secondary metabolites.

One of the most extensively studied roles of this compound is in the quorum-sensing pathway of Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and biofilm formation. In this pathway, this compound is a substrate for the synthesis of 2-heptyl-4(1H)-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS), which are crucial for virulence.[1][2][3]

Physical and Chemical Stability of this compound

The stability of this compound is paramount for its biological function and for accurate in vitro experimentation. Like other acyl-CoA thioesters, its stability is influenced by several factors, primarily pH, temperature, and the presence of enzymes.

General Stability of Thioesters

Thioester bonds are thermodynamically unstable but can be kinetically stable under specific conditions. They are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (thioesterases). In general, thioesters are most stable in slightly acidic conditions and are prone to rapid hydrolysis at alkaline pH.[4][5] Low temperatures are crucial for long-term storage to minimize both chemical and enzymatic degradation.

Factors Affecting this compound Stability

While specific quantitative data for the half-life of this compound is not extensively available in the literature, its stability profile can be inferred from the behavior of other aromatic and acyl-CoA thioesters.

  • pH: The thioester bond of this compound is expected to be most stable in a slightly acidic pH range, likely between 4.0 and 6.8. Alkaline conditions (pH > 7.0) will significantly accelerate the rate of hydrolysis, leading to the formation of anthranilic acid and free Coenzyme A.

  • Temperature: Elevated temperatures increase the rate of both chemical hydrolysis and potential enzymatic degradation. For short-term handling, it is recommended to keep this compound solutions on ice (0-4 °C). For long-term storage, temperatures of -80 °C are essential to maintain its integrity.

  • Enzymatic Degradation: Biological samples often contain thioesterases that can rapidly hydrolyze this compound. It is crucial to work with purified enzyme systems or to use appropriate inhibitors when studying its stability in complex biological matrices.

  • Oxidation: The free thiol group of the Coenzyme A moiety can be susceptible to oxidation, which can be mitigated by the addition of reducing agents like dithiothreitol (B142953) (DTT) during storage and handling, although their effect on the thioester bond itself should be considered.

Handling and Storage Recommendations

Based on the general properties of acyl-CoAs, the following handling and storage procedures are recommended for this compound:

ConditionRecommendationRationale
pH of Solutions Maintain at a slightly acidic pH (e.g., 4.0-6.0)To minimize chemical hydrolysis of the thioester bond.
Short-term Storage Store on ice (0-4 °C) for a few hours.To slow down chemical degradation and enzymatic activity.
Long-term Storage Store as a lyophilized powder or in a buffered solution at -80 °C.To ensure long-term stability and prevent degradation.
Reconstitution Reconstitute in a slightly acidic buffer.To maintain a stable pH environment.
Additives Consider the addition of reducing agents like DTT for long-term storage of the free CoA, but be mindful of potential interactions.To prevent oxidation of the thiol group.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and stability analysis of this compound.

Synthesis of this compound

This compound can be synthesized both enzymatically and chemically.

The enzyme Anthranilate-CoA ligase (PqsA) from Pseudomonas aeruginosa provides a specific and efficient method for the synthesis of this compound.[1][2]

Experimental Workflow:

enzymatic_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Anthranilate Anthranilic Acid Incubation Incubate at 37°C Anthranilate->Incubation ATP ATP ATP->Incubation CoA Coenzyme A CoA->Incubation PqsA PqsA Enzyme PqsA->Incubation Anthranilyl_CoA This compound Incubation->Anthranilyl_CoA AMP AMP Incubation->AMP PPi Pyrophosphate Incubation->PPi

Enzymatic synthesis of this compound using PqsA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer, pH 8.0

    • 2 mM MgCl₂

    • 1 mM ATP

    • 0.4 mM Coenzyme A

    • 0.5 mM Anthranilic acid

    • Purified PqsA enzyme (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C.

  • Monitoring: Monitor the formation of this compound spectrophotometrically by measuring the increase in absorbance at 365 nm.[2]

  • Termination: Stop the reaction by adding an acid (e.g., formic acid or perchloric acid) to denature the enzyme.

Chemical synthesis offers an alternative route that does not require a purified enzyme. A common method involves the activation of anthranilic acid with an activating agent, followed by reaction with Coenzyme A.

Experimental Workflow:

chemical_synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Thioesterification Anthranilic_Acid Anthranilic Acid Activated_Intermediate Activated Intermediate Anthranilic_Acid->Activated_Intermediate Activating_Agent Activating Agent (e.g., isatoic anhydride) Activating_Agent->Activated_Intermediate Anthranilyl_CoA_prod This compound Activated_Intermediate->Anthranilyl_CoA_prod CoA_sol Coenzyme A Solution CoA_sol->Anthranilyl_CoA_prod forced_degradation cluster_stress Stress Conditions Anthranilyl_CoA This compound Solution Acid Acidic (e.g., 0.1 M HCl) Anthranilyl_CoA->Acid Base Basic (e.g., 0.1 M NaOH) Anthranilyl_CoA->Base Oxidative Oxidative (e.g., 3% H₂O₂) Anthranilyl_CoA->Oxidative Thermal Thermal (e.g., 60°C) Anthranilyl_CoA->Thermal Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Degradation_Products Identification of Degradation Products Analysis->Degradation_Products pqs_pathway Anthranilate Anthranilic Acid PqsA PqsA Anthranilate->PqsA CoA Coenzyme A CoA->PqsA ATP ATP ATP->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA PqsD PqsD Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Intermediate 2-Aminobenzoylacetyl-CoA PqsD->Intermediate PqsBC PqsBC Intermediate->PqsBC HHQ HHQ PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS

References

An In-depth Technical Guide to Anthranilyl-CoA: Synonyms, Enzymatic Data, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anthranilyl-CoA, a key intermediate in various metabolic pathways, most notably in the biosynthesis of quinolone signaling molecules in Pseudomonas aeruginosa. This document details its nomenclature, quantitative enzymatic data, and relevant experimental protocols, serving as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Synonyms and Nomenclature of this compound

This compound is known by several names in scientific literature, which can sometimes lead to ambiguity. The following table summarizes the most common synonyms and alternative names for this molecule.[1]

Synonym/Alternative NameSource/Database
anthraniloyl-CoAPubChem, ChEBI
2-Aminobenzoyl-CoAPubChem, ChEBI
anthranilyl-coenzyme APubChem
anthraniloyl-coenzyme APubChem
anthranilate-CoAP. aeruginosa Metabolome Database
2-aminobenzoyl-CoA(4-)P. aeruginosa Metabolome Database
anthraniloyl-CoA(4-)ChEBI
This compound tetraanionP. aeruginosa Metabolome Database

Quantitative Data: Enzymatic Characterization of Anthranilate-CoA Ligase (PqsA)

The following table summarizes the key kinetic constants for PqsA from Pseudomonas aeruginosa.

Substrate/InhibitorParameterValue (µM)Reference
AnthranilateKm3[2]
CoAKm22[2]
ATPKm71[2]
6-FluoroanthranilateKm13[2]
4-ChloroanthranilateKm17[2]
5-ChloroanthranilateKm23[2]
BenzoateKm10[2]
3-ChloroanthranilateKi48[2]
Anthranilate Methyl EsterKi130[2]
NorharmaneKD2.54[4]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.[5][6][7][8][9] A lower Km value generally corresponds to a higher affinity. Ki (inhibition constant) is a measure of an inhibitor's potency; a lower Ki indicates a more potent inhibitor.[10] KD (dissociation constant) reflects the binding affinity between a ligand (in this case, an inhibitor) and a protein.[4]

Signaling Pathway and Experimental Workflows

This compound is a critical precursor in the biosynthesis of 2-alkyl-4-quinolones (AQs), which are signaling molecules involved in quorum sensing in Pseudomonas aeruginosa. This pathway is a key regulator of virulence factor production and biofilm formation, making it an attractive target for antimicrobial drug development.

The following diagram illustrates the initial steps of the PQS (Pseudomonas Quinolone Signal) biosynthesis pathway, highlighting the central role of this compound.

PQS_Biosynthesis PQS Biosynthesis Pathway Initiation Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA CoA Coenzyme A CoA->PqsA ATP ATP ATP->PqsA AMP_PPi AMP + PPi PqsA->AMP_PPi Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA PqsD PqsD Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD HHQ 2-Heptyl-4-quinolone (HHQ) and other quinolones PqsD->HHQ

Initiation of the PQS biosynthesis pathway.

The following diagram outlines a general experimental workflow for investigating the role of this compound and its synthesizing enzyme, PqsA, in bacterial signaling and physiology.

Experimental_Workflow Workflow for this compound Functional Analysis cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_integration Data Integration and Interpretation Purification Purification of PqsA Enzyme_Assay Enzymatic Assay of PqsA Purification->Enzyme_Assay Inhibitor_Screening Inhibitor Screening Enzyme_Assay->Inhibitor_Screening Phenotypic_Analysis Phenotypic Analysis (e.g., virulence, biofilm) Inhibitor_Screening->Phenotypic_Analysis Test potent inhibitors in vivo Mutant_Construction Construction of pqsA mutant Metabolite_Quantification Quantification of this compound and Quinolones (LC-MS/MS) Mutant_Construction->Metabolite_Quantification Mutant_Construction->Phenotypic_Analysis Data_Analysis Correlate in vitro and in vivo data Metabolite_Quantification->Data_Analysis Phenotypic_Analysis->Data_Analysis

A general workflow for studying this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This protocol is adapted from the procedure for purifying His-tagged PqsA from E. coli.[2]

  • Expression:

    • Transform E. coli Rosetta 2(DE3) with an expression vector containing the His-tagged pqsA gene (e.g., pSLM20).

    • Grow the culture to an optical density at 600 nm (OD600) of 0.6.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 2 hours.

    • Harvest the cells by centrifugation.

  • Lysis:

    • Resuspend the cell pellet in 2 volumes of lysis buffer (100 mM Tris-HCl, 2 mM MgCl₂, 2 mM DTT, pH 7.8).

    • Lyse the cells by two passages through a French pressure cell.

  • Affinity Chromatography:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a His-Select nickel affinity column.

    • Wash the column with lysis buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged PqsA with lysis buffer containing a higher concentration of imidazole.

  • Further Purification (Optional):

    • For higher purity, the eluted fractions can be subjected to further chromatographic steps such as hydrophobic interaction chromatography (e.g., butyl-Sepharose) and ion-exchange chromatography (e.g., HiTrap Q).

  • Protein Characterization:

    • Analyze the purity of the final protein preparation by SDS-PAGE.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

This continuous spectrophotometric assay measures the formation of this compound.[2]

  • Reaction Mixture:

    • Prepare a 0.5 mL reaction mixture containing:

      • 100 mM HEPES, pH 8.0

      • 0.2 mM Dithiothreitol (DTT)

      • 2 mM MgCl₂

      • 0.4 mM Coenzyme A (CoA)

      • 1 mM ATP

      • Purified PqsA enzyme.

  • Assay Procedure:

    • Equilibrate the reaction mixture in a cuvette at 37°C for 1 minute.

    • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

    • Monitor the formation of this compound by measuring the increase in absorbance at 365 nm. The extinction coefficient for this compound at 365 nm is 5.5 mM-1cm-1.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • To determine Km and Vmax, perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

This protocol provides a general framework for the detection and quantification of this compound and other short-chain acyl-CoAs from bacterial cell extracts. The specific parameters may need to be optimized for the instrument used.

  • Sample Preparation (Metabolite Extraction):

    • Quench the metabolism of bacterial cells rapidly, for example, by using a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C).

    • Lyse the cells (e.g., by sonication or bead beating) in an extraction solvent. A common extraction solvent for acyl-CoAs is a mixture of acetonitrile, methanol, and water.

    • Clarify the extract by centrifugation to remove cell debris.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Reconstitute the dried extract in a suitable solvent (e.g., 50 mM ammonium (B1175870) acetate).

      • Separate the metabolites using a C18 reversed-phase column.

      • Use a gradient elution with mobile phase A (e.g., water with 5 mM ammonium acetate) and mobile phase B (e.g., methanol).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use multiple reaction monitoring (MRM) for targeted quantification.

      • The precursor ion for this compound would be its [M+H]+.

      • A characteristic product ion for Coenzyme A derivatives results from the fragmentation of the phosphodiester bond, yielding a fragment with m/z 507.3. The specific precursor-to-product ion transition for this compound will need to be determined empirically or from the literature.

  • Quantification:

    • Generate a standard curve using authentic this compound standards.

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for variations in extraction efficiency and instrument response.

    • Calculate the concentration of this compound in the samples based on the standard curve.

This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies for researchers investigating its role in bacterial metabolism and signaling. The provided protocols and workflows can be adapted to specific research questions, facilitating further exploration of this important molecule and its potential as a therapeutic target.

References

Anthranilyl-CoA CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Anthranilyl-CoA, a key intermediate in the biosynthesis of quinolone signaling molecules in Pseudomonas aeruginosa. It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and biological relevance of this molecule.

Core Chemical Identifiers and Properties

This compound is a pivotal molecule in bacterial signaling pathways. A comprehensive understanding of its chemical and physical properties is essential for its study and application in research. The following tables summarize its key chemical identifiers and computed properties.

Chemical Identifiers
IdentifierValue
CAS Number 31143-02-9
Molecular Formula C₂₈H₄₁N₈O₁₇P₃S
InChI InChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKey XLURBJBQJZCJHJ-TYHXJLICSA-N
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O
Other Names Anthraniloyl-CoA, 2-Aminobenzoyl-CoA, Anthranilyl-coenzyme A
Quantitative and Physicochemical Properties
PropertyValueSource
Molecular Weight 886.7 g/mol PubChem[1]
Exact Mass 886.15232404 DaPubChem[1]
XLogP3 -4.1PubChem[1]
Hydrogen Bond Donor Count 12PubChem
Hydrogen Bond Acceptor Count 23PubChem
Rotatable Bond Count 20PubChem
Topological Polar Surface Area 415 ŲPubChem[1]
Formal Charge 0PubChem
Complexity 1550PubChem[1]

Biological Significance and Signaling Pathway

This compound is a critical precursor in the biosynthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates virulence factors in Pseudomonas aeruginosa.[2][3][4] The synthesis is initiated by the enzyme Anthranilate-CoA ligase (PqsA), which activates anthranilate to form this compound.[2][3] This intermediate is then utilized by other enzymes in the pqs operon (PqsB, PqsC, PqsD, and PqsE) to produce 2-heptyl-4-quinolone (HHQ), which is subsequently hydroxylated to form PQS.[2][5]

PQS_Biosynthesis cluster_input Inputs cluster_pathway PQS Biosynthesis Pathway Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA ATP ATP ATP->PqsA CoA Coenzyme A CoA->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA AMP + PPi PqsD PqsD Anthranilyl_CoA->PqsD PqsBC PqsB/PqsC PqsD->PqsBC + Malonyl-CoA HHQ 2-heptyl-4-quinolone (HHQ) PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS

Caption: Biosynthesis pathway of the Pseudomonas Quinolone Signal (PQS).

Experimental Protocols

Detailed protocols for the synthesis of this compound are crucial for in vitro studies of the PQS pathway and for the development of novel inhibitors. Both enzymatic and chemical synthesis methods have been described.

Enzymatic Synthesis of this compound using PqsA

This protocol is based on the heterologous expression of His-tagged PqsA in E. coli followed by an enzymatic reaction.[2][3]

1. Expression and Purification of His-tagged PqsA

  • Bacterial Strain and Plasmid: E. coli strain Rosetta 2(DE3) containing a suitable expression vector (e.g., pET-based) with the pqsA gene fused to a polyhistidine tag.

  • Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.2 mM and continue to culture for 16-24 hours at 15°C.[6]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole (B134444), 1% Triton X-100, 1 mM Dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).[6] Lyse the cells by sonication on ice.

  • Purification:

    • Centrifuge the lysate to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without Triton X-100, DTT, and PMSF).

    • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged PqsA protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

    • Assess the purity of the eluted fractions by SDS-PAGE.

    • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

2. Enzymatic Reaction

  • Reaction Mixture: In a suitable reaction buffer (e.g., 100 mM HEPES, pH 8.0), combine the following components:

    • Anthranilate (substrate)

    • ATP

    • Coenzyme A (CoA)

    • MgCl₂

    • Purified PqsA enzyme

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C).

  • Monitoring: The formation of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at 365 nm.[5][7]

  • Purification of Product: The product, this compound, can be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

Chemical Synthesis of this compound

A general method for the chemical synthesis of acyl-CoAs involves the reaction of Coenzyme A with an activated carboxylic acid. For this compound, this can be achieved by reacting CoA with an activated form of anthranilic acid, such as isatoic anhydride (B1165640). This method is a modification of the protocol used for the synthesis of succinyl-CoA.[2]

1. Reaction Setup

  • Dissolve Coenzyme A in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).

  • In a separate container, dissolve isatoic anhydride in a minimal amount of a water-miscible organic solvent (e.g., THF or acetonitrile).

2. Reaction

  • Slowly add the isatoic anhydride solution to the Coenzyme A solution with vigorous stirring on ice.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base as needed.

  • Allow the reaction to proceed for 1-2 hours on ice.

3. Monitoring and Purification

  • Monitor the progress of the reaction by observing the formation of this compound and the disappearance of free Coenzyme A using HPLC.

  • The final product can be purified by preparative HPLC.

Note on Stability and Storage: Acyl-CoA compounds, including this compound, are susceptible to hydrolysis. It is recommended to store them as a lyophilized powder at -20°C or below and to prepare aqueous solutions fresh for each experiment.[8]

References

A Technical Guide to the Theoretical Mass and Spectral Properties of Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a critical intermediate in the biosynthesis of various secondary metabolites, most notably the quinolone signaling molecules in bacteria such as Pseudomonas aeruginosa. Its unique chemical structure, featuring a fluorescent anthraniloyl moiety, makes it a valuable tool for biochemical and drug discovery research. This technical guide provides a comprehensive overview of the theoretical mass and key spectral properties of this compound. It includes detailed tables of its physicochemical and spectral data, standardized experimental protocols for its analysis, and visualizations of relevant biochemical pathways and analytical workflows.

Core Physicochemical Properties

This compound is an acyl-CoA thioester formed from anthranilic acid and Coenzyme A. Its fundamental properties are derived from its molecular composition. The theoretical mass and molecular formula are essential for its identification and characterization, particularly in mass spectrometry-based analyses.

PropertyValueReference(s)
Molecular Formula C28H41N8O17P3S[1]
Average Molecular Weight 886.7 g/mol [1][2]
Exact Mass (Monoisotopic) 886.15232404 Da[1]

Spectral Properties of this compound

The spectral characteristics of this compound are dominated by its two primary chromophores/fluorophores: the adenine (B156593) ring within the Coenzyme A structure and the appended anthraniloyl group.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound exhibits two main peaks. The peak around 260 nm is characteristic of the adenine moiety, a feature common to all Coenzyme A thioesters.[3] A second, distinct peak at a longer wavelength is attributed to the anthraniloyl group.

Spectral FeatureWavelength (λmax)Molar Extinction Coefficient (ε)Notes
Adenine Absorbance ~260 nm~16,400 M⁻¹cm⁻¹ (in water)Used for routine quantification of CoA and its derivatives.
Anthraniloyl Absorbance ~336 nmTo be determined empiricallyDerived from the properties of anthranilic acid.[4] This peak is useful for specific detection.
Fluorescence Spectroscopy

A key feature of this compound is its intrinsic fluorescence, imparted by the anthraniloyl group. This property allows for the development of highly sensitive enzymatic assays where the formation or consumption of this compound can be monitored without the need for coupled assays. Anthranilic acid itself is known to be fluorescent.[4]

Spectral FeatureWavelength (λ)Notes
Excitation Maximum ~336 nmCorresponds to the absorbance maximum of the anthraniloyl group.
Emission Maximum ~411 nmThe emission is typically broad and well-separated from the excitation wavelength (large Stokes shift).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of acyl-CoA molecules.[5][6] For this compound, a ¹H NMR spectrum would display characteristic signals from the aromatic protons of the anthraniloyl ring, the ribose sugar, the pantothenate arm, and the terminal cysteamine (B1669678) moiety. While a full spectral assignment requires empirical data, the expected regions are well-established for CoA derivatives.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-MS), is the definitive method for the identification and quantification of this compound.[7][8][9] In positive ion mode, the molecule is expected to be observed as its protonated form [M+H]⁺. Tandem MS (MS/MS) experiments can provide structural confirmation through characteristic fragmentation patterns, such as the neutral loss of the adenosine (B11128) diphosphate (B83284) group.

Experimental Methodologies

The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound.

Synthesis and Purification Workflow

This compound is typically synthesized enzymatically from anthranilate and Coenzyme A using an appropriate acyl-CoA synthetase, such as PqsA from P. aeruginosa.[10]

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification s1 Combine: - Anthranilic Acid - Coenzyme A - ATP & MgCl2 - Acyl-CoA Synthetase (e.g., PqsA) - Buffer (e.g., Tris-HCl) s2 Incubate (e.g., 37°C, 1-2 hours) s1->s2 s3 Quench Reaction (e.g., with acid) s2->s3 p1 Centrifuge to remove precipitated protein s3->p1 p2 Purify Supernatant via Reverse-Phase HPLC p1->p2 p3 Collect Fractions (Monitor at 260/336 nm) p2->p3 p4 Lyophilize to obtain pure this compound p3->p4

Workflow for the enzymatic synthesis and purification of this compound.

Protocol: HPLC Purification of Acyl-CoAs This protocol is adapted from standard methods for acyl-CoA purification.[3]

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase A: Prepare a buffer such as 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Use acetonitrile (B52724).

  • Gradient: Run a linear gradient from Mobile Phase A to Mobile Phase B to elute the this compound. The exact gradient will depend on the specific column and system.

  • Detection: Monitor the column eluate using a UV detector at 260 nm (for the adenine base) and, if possible, at ~336 nm (for the anthraniloyl moiety).

  • Collection & Processing: Collect the peak corresponding to this compound and lyophilize to remove solvents.

Analytical Workflow

The accurate analysis and quantification of this compound are crucial for enzyme kinetics and metabolic studies.

G cluster_analysis Analytical Methods start Biological or Enzymatic Sample prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) start->prep lcms LC-MS/MS Analysis (Quantification & ID) prep->lcms hplc HPLC-UV Analysis (Quantification) prep->hplc fluoro Fluorometry (Enzyme Activity) prep->fluoro data Data Processing & Interpretation lcms->data hplc->data fluoro->data

General analytical workflow for the characterization of this compound.

Protocol: LC-MS/MS Analysis of Acyl-CoAs This is a general procedure for detecting acyl-CoAs in biological samples.[7][9]

  • Sample Extraction: Homogenize tissue or cell samples in a suitable buffer (e.g., KH2PO4) followed by extraction with an organic solvent like acetonitrile to precipitate proteins and extract the acyl-CoAs.

  • Chromatography: Separate the extracted metabolites on a C18 reverse-phase column using a gradient of aqueous buffer (often with a weak acid like formic acid) and an organic solvent (acetonitrile or methanol).

  • Mass Spectrometry: Analyze the eluate using a mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Detection: Use a high-resolution instrument to detect the accurate mass of the [M+H]⁺ ion (m/z ~887.16). For targeted quantification, use a triple quadrupole instrument and monitor the specific precursor-to-product ion transition for this compound.

Biological Role and Pathway Visualization

This compound is a key precursor in the Pseudomonas Quinolone Signal (PQS) quorum sensing system of P. aeruginosa.[11] The enzyme this compound synthetase (PqsA) catalyzes its formation from anthranilate, representing a critical control point and a target for novel antimicrobial agents.[10]

G anthranilate Anthranilate pqsA PqsA (this compound Synthetase) anthranilate->pqsA coa Coenzyme A coa->pqsA atp ATP atp->pqsA amp AMP + PPi pqsA->amp anthranilyl_coa This compound pqsA->anthranilyl_coa downstream Quinolone Biosynthesis (e.g., HHQ, PQS) anthranilyl_coa->downstream

The role of PqsA in converting anthranilate to this compound.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a key intermediate in the biosynthesis of various secondary metabolites, including the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule involved in bacterial virulence. The enzymatic synthesis of this compound in vitro provides a reliable method for producing this important molecule for use in enzyme kinetics studies, as an analytical standard, or for the development of novel therapeutics targeting bacterial communication.

This document provides detailed protocols for the enzymatic synthesis of this compound using Anthranilate-CoA ligase, the expression and purification of the recombinant enzyme, and the subsequent purification of the product.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Anthranilate-CoA Ligase (PqsA)

SubstrateKm (µM)Vmax (nmol/min/mg)
Anthranilate11 ± 21300 ± 60
ATP130 ± 101200 ± 50
CoA90 ± 101300 ± 70

Data adapted from studies on Pseudomonas aeruginosa PqsA.[1]

Table 2: Recommended Reaction Conditions for this compound Synthesis

ParameterValue
Temperature37°C
pH8.0
Buffer100 mM HEPES or Tris-HCl
Incubation Time1-2 hours

Experimental Protocols

Expression and Purification of Recombinant His-tagged Anthranilate-CoA Ligase (PqsA)

This protocol describes the expression of His-tagged Anthranilate-CoA ligase (PqsA) from Pseudomonas aeruginosa in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the His-tagged PqsA gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 7.8, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM DTT)

Protocol:

  • Transformation and Culture: Transform the expression vector into a suitable E. coli strain. Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Protein Expression: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged PqsA.

  • Affinity Chromatography: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with Wash Buffer to remove unbound proteins. Elute the His-tagged PqsA with Elution Buffer.

  • Dialysis: Pool the eluted fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Protein Quantification and Storage: Determine the protein concentration using a suitable method (e.g., Bradford assay). Aliquot the purified enzyme and store at -80°C.

In Vitro Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from anthranilate and Coenzyme A using purified Anthranilate-CoA ligase.

Materials:

  • Purified His-tagged Anthranilate-CoA ligase (PqsA)

  • Anthranilate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • HEPES or Tris-HCl buffer (1 M, pH 8.0)

  • Incubator or water bath at 37°C

  • Spectrophotometer

Reaction Mixture (1 mL total volume):

ComponentFinal Concentration
HEPES or Tris-HCl, pH 8.0100 mM
Anthranilate0.5 mM
Coenzyme A (CoA)0.4 mM
ATP1 mM
MgCl22 mM
DTT0.2 mM
Purified PqsA1-5 µg

Protocol:

  • Reaction Setup: Prepare the reaction mixture by combining all components except the enzyme in a microcentrifuge tube.

  • Enzyme Addition: Equilibrate the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding the purified Anthranilate-CoA ligase.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Monitoring (Optional): The formation of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at 365 nm (ε365 = 5.5 mM-1 cm-1).[2]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol provides a general method for the purification of this compound from the reaction mixture using solid-phase extraction.

Materials:

Protocol:

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of ultrapure water.

  • Sample Loading: Acidify the reaction mixture with a small amount of formic or acetic acid to a pH below 5. Load the acidified reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 4% aqueous ammonium acetate to remove unreacted substrates (anthranilate, ATP, CoA) and salts.

  • Elution: Elute the this compound from the cartridge with 2-3 mL of methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the purified this compound at -80°C.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Enzymatic_Synthesis_of_Anthranilyl_CoA Anthranilate Anthranilate Enzyme Anthranilate-CoA Ligase (PqsA) Anthranilate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product Byproduct1 AMP Enzyme->Byproduct1 Byproduct2 PPi Enzyme->Byproduct2

Enzymatic reaction for this compound synthesis.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification Expression 1. Expression of His-tagged PqsA in E. coli Lysis 2. Cell Lysis and Clarification Expression->Lysis Purification 3. Ni-NTA Affinity Chromatography Lysis->Purification Dialysis 4. Dialysis and Concentration Purification->Dialysis Reaction 5. In Vitro Reaction with Purified PqsA Dialysis->Reaction SPE 6. Solid-Phase Extraction of this compound Reaction->SPE Analysis 7. Analysis and Quantification SPE->Analysis

Overall experimental workflow for synthesis and purification.

References

Application Notes & Protocols: High-Yield Production of Anthranilyl-CoA in Recombinant Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anthranilyl-CoA is a key precursor for the biosynthesis of numerous valuable natural products, including quinolones, acridones, and certain alkaloids. Its production via chemical synthesis is often complex and environmentally taxing. Microbial fermentation using engineered Escherichia coli offers a sustainable and efficient alternative. This document provides a comprehensive guide to the metabolic engineering strategies, experimental protocols, and analytical methods required to establish a robust E. coli cell factory for producing this compound from a simple carbon source like glucose.

The overall strategy involves a two-stage approach:

  • Metabolic Engineering for Anthranilate Overproduction: The native aromatic amino acid pathway in E. coli is redirected to accumulate high levels of anthranilate, the direct precursor to this compound.

  • Heterologous Expression of Anthranilate-CoA Ligase: A suitable enzyme is introduced to efficiently convert the accumulated anthranilate into the final product, this compound.

Metabolic Pathway and Engineering Strategy

The production of this compound from glucose in E. coli begins with the shikimate pathway, which synthesizes chorismate. Chorismate is the branch-point metabolite for aromatic amino acids. In wild-type cells, anthranilate is an intermediate in tryptophan biosynthesis. Our engineering strategy focuses on maximizing the carbon flux towards anthranilate and then converting it to this compound.

Key Engineering Targets:
  • Increase Precursor Supply: Overexpress genes to enhance the pool of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial precursors of the shikimate pathway. This includes overexpressing a feedback-resistant version of DAHP synthase (aroGfbr) and transketolase (tktA).[1][2]

  • Channel Flux to Anthranilate: Overexpress anthranilate synthase (trpED) to convert chorismate to anthranilate.[1][3]

  • Block Competing Pathways: Disrupt genes that divert chorismate to other products (e.g., phenylalanine, tyrosine) or consume anthranilate. Key knockouts include trpD (to prevent conversion of anthranilate to phosphoribosyl anthranilate), pheA, and tyrA.[2][3][4]

  • Final Conversion Step: Introduce a heterologous anthranilate-CoA ligase, such as PqsA from Pseudomonas aeruginosa, to catalyze the final conversion of anthranilate to this compound.[5][6][7]

Metabolic_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway cluster_product Engineered Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P Pentose Phosphate Pathway tktA tktA ↑ Glucose->tktA DAHP DAHP PEP->DAHP aroGfbr aroGfbr ↑ PEP->aroGfbr E4P->DAHP E4P->aroGfbr Chorismate Chorismate DAHP->Chorismate 6 steps DAHP->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate trpED trpED ↑ Chorismate->trpED Phenylalanine,\nTyrosine Phenylalanine, Tyrosine Chorismate->Phenylalanine,\nTyrosine This compound This compound Anthranilate->this compound Anthranilate->this compound pqsA pqsA (heterologous) ↑ Anthranilate->pqsA Tryptophan\nPathway Tryptophan Pathway Anthranilate->Tryptophan\nPathway aroGfbr->DAHP tktA->E4P trpED->Anthranilate pqsA->this compound trpD trpD ✘ pheA_tyrA pheA, tyrA ✘ Phenylalanine,\nTyrosine->pheA_tyrA Tryptophan\nPathway->trpD

Caption: Engineered metabolic pathway for this compound production in E. coli.

Quantitative Data Summary

The following table summarizes reported data for engineered E. coli strains focused on the overproduction of anthranilate, the direct precursor for this compound. Titers for this compound will depend on the expression and activity of the subsequently introduced ligase.

StrainKey Genetic ModificationsCultivation MethodAnthranilate Titer (g/L)Glucose Yield (% of theoretical max)Reference
W3110 trpD9923 PTS-Inactivation of Phosphotransferase System (PTS)Shake Flask0.70 - 0.7528 - 46%[1]
W3110 trpD9923/pJLBaroGfbrtktAOverexpression of aroGfbr and tktAShake Flask0.70 - 0.7528 - 46%[1]
W3110 trpD9923/pJLBaroGfbrtktAOverexpression of aroGfbr and tktAFed-Batch Fermentation14Not Reported[3]
Engineered E. colitrpD disruption; pheA, tyrA, pabA, etc. disruption; aroE, tktA overexpression7-L Fed-Batch Fermentation~4.0Not Reported[2][4]

Experimental Protocols

This section provides detailed protocols for key experimental procedures.

Protocol 1: Construction of Recombinant E. coli Strain

This protocol outlines the general steps for gene knockouts and plasmid-based overexpression.

A. Gene Disruption (e.g., trpD)

  • Materials: E. coli host strain (e.g., W3110), pKD46 plasmid (for Red recombinase), pKD4 plasmid (template for kanamycin (B1662678) resistance cassette), primers with homology to trpD flanking regions, DpnI, competent cells, LB agar (B569324) plates with appropriate antibiotics.

  • Procedure:

    • Design primers to amplify the kanamycin resistance cassette from pKD4. The 5' ends of the primers must contain ~50 bp of sequence homologous to the regions immediately upstream and downstream of the trpD gene.

    • Transform the host E. coli with the temperature-sensitive pKD46 plasmid and grow at 30°C on ampicillin (B1664943) plates.

    • Prepare electrocompetent cells from an overnight culture grown at 30°C with L-arabinose to induce the Red recombinase system.

    • Perform PCR to amplify the resistance cassette. Purify the PCR product.

    • Electroporate the purified PCR product into the competent cells expressing Red recombinase.

    • Plate on LB agar with kanamycin and incubate at 37°C to select for successful recombinants and cure the pKD46 plasmid.

    • Verify the gene knockout by colony PCR using primers that flank the trpD gene.

B. Gene Overexpression (e.g., aroGfbr, tktA, pqsA)

  • Materials: High-yield anthranilate-producing strain, expression vector (e.g., pET or pTrc series), genes of interest (aroGfbr, tktA, pqsA), restriction enzymes, T4 DNA ligase, competent cells.

  • Procedure:

    • Amplify the coding sequences of aroGfbr, tktA (from E. coli genome) and pqsA (from P. aeruginosa genome) via PCR.

    • Clone the amplified genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 or Trc). A single plasmid can be engineered to co-express multiple genes.[1]

    • Transform the engineered plasmid into the anthranilate-overproducing E. coli strain.

    • Select for transformants on LB agar plates containing the appropriate antibiotic.

    • Verify the plasmid construct by restriction digest and sequencing.

Protocol 2: Fed-Batch Fermentation for Product Accumulation

This protocol is designed to achieve high cell density and high product titers.

  • Media:

    • Batch Medium (per liter): 20 g Glucose, 10 g Tryptone, 5 g Yeast Extract, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, 1 ml trace metal solution.

    • Feeding Medium (per liter): 500 g Glucose, 20 g Yeast Extract, 10 g MgSO₄·7H₂O.

  • Procedure:

    • Inoculate 50 mL of LB medium with a single colony and grow overnight at 37°C.

    • Use the overnight culture to inoculate a 7-L bioreactor containing 3 L of batch medium.

    • Maintain the culture at 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 30% by cascading agitation (300-900 rpm) and aeration.

    • When the initial glucose is depleted (indicated by a sharp spike in DO), begin the fed-batch phase by adding the feeding medium. Start with a low feed rate (e.g., 0.1-0.2 mL/min) and adjust to maintain a stable DO.[8][9]

    • When the culture reaches an OD₆₀₀ of ~20-30, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue fermentation for 48-72 hours, collecting samples periodically to measure cell density, and anthranilate/anthranilyl-CoA concentrations.

Protocol 3: Extraction and Quantification of this compound

This compound is an intracellular metabolite. Accurate quantification requires efficient cell lysis and a sensitive analytical method.

  • Materials: Cell culture samples, ice-cold 60% methanol (B129727), chloroform, sonicator, centrifuge, LC-MS/MS system, C18 reversed-phase column.

  • Extraction Procedure:

    • Quench metabolism by rapidly mixing 1 mL of cell culture with 4 mL of ice-cold 60% methanol.

    • Centrifuge at 10,000 x g for 5 min at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of a cold extraction solvent (e.g., chloroform:methanol:water ratio of 1:3:1).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30s on, 30s off).

    • Centrifuge at 15,000 x g for 15 min at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites. Filter through a 0.22 µm filter before analysis.

  • LC-MS/MS Quantification:

    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[10][11][12]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylhexylamine) in water (A) and an organic solvent like acetonitrile (B52724) or methanol (B).

    • Detection: Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-product ion transitions for this compound and an internal standard.[11]

    • Quantification: Create a standard curve using a purified this compound standard to determine the absolute concentration in the samples.

Experimental Workflow and Logic

The overall process from strain design to final product analysis follows a logical progression.

Experimental_Workflow A Strain Design (Identify gene targets for knockout and overexpression) B Strain Construction (CRISPR/Cas9 or Red/ET recombination for knockouts) A->B C Plasmid Construction (Clone overexpression cassettes into expression vector) A->C D Transformation (Introduce plasmid into engineered host strain) B->D C->D E Shake Flask Cultivation (Initial screening of engineered strains) D->E F Fed-Batch Fermentation (High-density cultivation for maximal titer) E->F G Sample Preparation (Metabolite quenching and extraction) F->G H Quantification (LC-MS/MS analysis of this compound) G->H I Data Analysis & Optimization (Iterate on strain design and fermentation conditions) H->I I->A Feedback Loop

Caption: Overall experimental workflow for production of this compound.

References

Application Note: Quantification of Anthranilyl-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in microbiology, infectious disease research, and metabolomics. This document provides a detailed protocol for the sensitive and specific quantification of Anthranilyl-CoA, a key intermediate in the biosynthesis of virulence factors in Pseudomonas aeruginosa.

Introduction

Anthranilyl-Coenzyme A (this compound) is a critical metabolic intermediate in the biosynthetic pathway of 2-alkyl-4-quinolones (AQs), such as the Pseudomonas Quinolone Signal (PQS).[1][2] In the opportunistic pathogen Pseudomonas aeruginosa, this pathway is integral to its quorum sensing system, which regulates the expression of numerous virulence factors and biofilm formation.[3][4] The synthesis of this compound is catalyzed by the enzyme Anthranilate-CoA ligase, the product of the pqsA gene, which activates anthranilate via thioesterification with Coenzyme A.[5][6][7]

Given its central role in producing virulence-associated signaling molecules, the accurate quantification of this compound is essential for studying bacterial pathogenesis and for screening potential inhibitors of the PQS pathway, a promising antivirulence therapeutic strategy.[5][6] This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted quantification of this compound in bacterial cell lysates.

Principle of the Method

This method employs reversed-phase liquid chromatography to separate this compound from other cellular components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM approach provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For acyl-CoAs, a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) is typically used for quantification.[8][9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical context and the analytical procedure for this compound quantification.

PQS_Pathway cluster_input Precursors cluster_synthesis This compound Synthesis cluster_downstream Quinolone Biosynthesis Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA CoA Coenzyme A CoA->PqsA Anth_CoA This compound PqsA->Anth_CoA ATP -> AMP+PPi PqsD PqsD Anth_CoA->PqsD Quinolones Alkyl-Quinolones (HHQ, PQS) PqsD->Quinolones + Malonyl-CoA + Other steps

Figure 1. Biosynthesis pathway of Pseudomonas Quinolone Signal (PQS) from Anthranilate.

LCMS_Workflow start Bacterial Cell Culture (e.g., P. aeruginosa) extraction Metabolite Extraction (Cold Acetonitrile/Methanol/Water) start->extraction precipitation Protein Precipitation & Centrifugation (14,000 x g, 10 min, 4°C) extraction->precipitation supernatant Collect Supernatant precipitation->supernatant lc_injection LC-MS/MS Injection supernatant->lc_injection data_acq Data Acquisition (MRM Mode) lc_injection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Reporting data_proc->report

Figure 2. Experimental workflow for this compound quantification.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)

  • Reagents: Ammonium Acetate (LC-MS Grade)

  • Standards: this compound (if commercially available) or a well-characterized bacterial lysate from a known producer strain.

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample (e.g., C15:0-CoA).

Sample Preparation: Metabolite Extraction
  • Harvesting: Pellet approximately 1x10⁹ bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to halt metabolic activity.

  • Extraction: Resuspend the frozen pellet in 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v). Add the internal standard at this stage.

  • Lysis: Vigorously vortex the suspension for 5 minutes, followed by sonication on ice for 3 cycles of 30 seconds.

  • Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[11]

  • Collection: Carefully transfer the supernatant to a new microfuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Use glass or low-retention vials to minimize analyte loss.[12] Centrifuge at high speed to remove any remaining particulates before injection.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1100 HPLC system or equivalent.

  • Mass Spectrometer: Waters Quattro Micro triple quadrupole mass spectrometer or equivalent.[13]

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent reversed-phase column.

  • Column Temperature: 40°C

  • Autosampler Temperature: 5°C

  • Injection Volume: 10 µL

Table 1: Liquid Chromatography Gradient Conditions

Time (min) Flow Rate (µL/min) % Mobile Phase A % Mobile Phase B
0.0 300 98.0 2.0
2.0 300 98.0 2.0
12.0 300 5.0 95.0
15.0 300 5.0 95.0
15.1 300 98.0 2.0

| 20.0 | 300 | 98.0 | 2.0 |

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 5 mM Ammonium Acetate in 95% Acetonitrile / 5% Water

Table 2: Mass Spectrometry (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV) Ion Mode Purpose
This compound 887.2 380.2 0.1 45 35 ESI+ Quantitative
This compound 887.2 428.0 0.1 45 30 ESI+ Qualitative

Note: The monoisotopic mass of this compound is 886.152 Da.[14] The precursor ion is [M+H]⁺. The quantitative product ion corresponds to the neutral loss of 507 Da ([M+H-507]⁺), and the qualitative ion is the characteristic adenosine (B11128) 3',5'-diphosphate fragment.[9][10] Cone voltage and collision energy may require optimization for specific instrumentation.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantitative MRM transition of this compound and the internal standard using the instrument's data processing software (e.g., MassLynx).

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a reference standard (if available) and a fixed concentration of the internal standard into a blank matrix (e.g., lysate from a pqsA deletion mutant).

  • Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Use a linear regression model to determine the concentration of this compound in the unknown samples.

Method Performance Characteristics

The following table presents typical performance data expected from a well-optimized LC-MS/MS method for acyl-CoA quantification.

Table 3: Representative Quantitative Performance Data

Parameter Typical Value
Limit of Detection (LOD) 2 - 10 nM
Limit of Quantitation (LOQ) 5 - 25 nM
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and should be established for each specific instrument and biological matrix.[8][13]

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in bacterial extracts. This application note serves as a comprehensive guide for researchers aiming to investigate the PQS quorum sensing pathway, its role in bacterial virulence, and for the discovery of novel anti-infective agents targeting its biosynthesis.

References

Application Notes and Protocols for Enzymatic Assays Using Anthranilyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for enzymatic assays involving Anthranilyl-CoA. This document is intended to guide researchers in setting up and performing these assays, with a particular focus on the enzymes Anthranilate-CoA ligase (PqsA) and Anthraniloyl-CoA anthraniloyltransferase (PqsD), key players in the Pseudomonas aeruginosa quinolone signal (PQS) biosynthesis pathway.

Introduction

Anthranilyl-Coenzyme A (this compound), also known as 2-aminobenzoyl-CoA, is an essential intermediate in various metabolic pathways, most notably in the biosynthesis of quinolone signaling molecules in bacteria like Pseudomonas aeruginosa. The enzymes that synthesize or utilize this compound are attractive targets for the development of novel antimicrobial agents. Accurate and reproducible enzymatic assays are crucial for studying the kinetics of these enzymes, screening for inhibitors, and understanding their role in cellular processes.

This document provides protocols for:

  • Assay for Anthranilate-CoA ligase (PqsA): This enzyme catalyzes the formation of this compound from anthranilate, ATP, and Coenzyme A.

  • Assay for Anthraniloyl-CoA anthraniloyltransferase (PqsD): This enzyme utilizes this compound for the synthesis of 2-aminobenzoylacetyl-CoA, a precursor to quinolone signaling molecules.

Data Presentation

The following tables summarize the key quantitative data for the enzymes discussed in these application notes.

Table 1: Kinetic Parameters for P. aeruginosa Anthranilate-CoA ligase (PqsA)

SubstrateMichaelis Constant (Km)
Anthranilate3 µM[1]
Coenzyme A (CoA)22 µM[1]
ATP71 µM[1]

Table 2: Inhibition Constants (Ki) for PqsA Inhibitors (Competitive with respect to ATP)

InhibitorInhibition Constant (Ki)
Anthranilyl-AMS16.5 ± 2.6 nM[2]
Anthranilyl-AMSN10.5 ± 2.3 nM[2]

Table 3: Apparent Michaelis Constants (Km) for P. aeruginosa Anthraniloyl-CoA anthraniloyltransferase (PqsD)

SubstrateApparent Michaelis Constant (Km)
Anthraniloyl-CoA35 ± 4 µM
Malonyl-CoA104 ± 37 µM
Malonyl-ACP18 ± 2 µM

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Anthranilate-CoA Ligase (PqsA) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of Anthranilate-CoA ligase (PqsA) by monitoring the formation of this compound.

Principle:

The formation of the thioester bond in this compound results in a product that absorbs light at 365 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. The net reaction is: Anthranilate + ATP + Coenzyme A → Anthraniloyl-CoA + AMP + PPi.[1]

Materials:

  • HEPES buffer (1 M, pH 8.0)

  • Dithiothreitol (DTT, 1 M)

  • Magnesium Chloride (MgCl2, 1 M)

  • Coenzyme A (CoA, 10 mM)

  • ATP (100 mM)

  • Anthranilate (potassium salt, 50 mM)

  • Purified PqsA enzyme

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading at 365 nm

Procedure:

  • Prepare the reaction mixture: In a 0.5 mL final volume, assemble the following components in a cuvette:

    • 100 mM HEPES, pH 8.0

    • 0.2 mM DTT

    • 2 mM MgCl2

    • 0.4 mM CoA

    • 1 mM ATP

    • Purified PqsA enzyme (e.g., 1-10 µg)

    • Add deionized water to bring the volume to 0.45 mL.

  • Equilibration: Incubate the reaction mixture in the spectrophotometer at 37°C for 1 minute to allow the temperature to equilibrate.

  • Initiate the reaction: Start the reaction by adding 50 µL of 5 mM anthranilate to a final concentration of 0.5 mM. Mix gently by pipetting.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 365 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Calculate enzyme activity:

    • Determine the linear rate of the reaction (ΔAbs365/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs365/min * Total reaction volume (L)) / (ε365 * mg of enzyme * light path (cm))

    • The extinction coefficient (ε365) for Anthraniloyl-CoA is 5.5 mM-1cm-1.[1]

Notes:

  • The optimal pH for PqsA activity is 8.5, with demonstrable activity between pH 7.0 and 9.0.[1]

  • For kinetic studies, vary the concentration of one substrate while keeping the others at saturating concentrations.

  • To test for inhibitors, include the inhibitor in the reaction mixture before adding the enzyme and compare the activity to a control without the inhibitor.

Protocol 2: Assay for Anthraniloyl-CoA Anthraniloyltransferase (PqsD) Activity

This protocol outlines a method to assay the activity of PqsD, which can be adapted for high-throughput screening.

Principle:

PqsD catalyzes the transfer of the anthraniloyl group from this compound to a recipient molecule, typically malonyl-CoA or malonyl-ACP, releasing free Coenzyme A (CoA-SH). The released CoA-SH can be detected using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with an absorbance maximum at 412 nm.

Materials:

  • Tris-HCl buffer (1 M, pH 7.5)

  • This compound (10 mM)

  • Malonyl-CoA (10 mM)

  • DTNB (100 mM in DMSO)

  • Purified PqsD enzyme

  • 96-well microplate

  • Microplate reader capable of reading at 412 nm

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well microplate, add the following to a final volume of 100 µL:

    • 50 mM Tris-HCl, pH 7.5

    • 100 µM this compound

    • 100 µM Malonyl-CoA

    • Purified PqsD enzyme (e.g., 0.5-5 µg)

    • Add deionized water to bring the volume to 90 µL.

  • Initiate the reaction: Start the reaction by adding 10 µL of PqsD enzyme solution.

  • Incubate: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction and detect CoA-SH: Add 10 µL of 10 mM DTNB to each well to stop the reaction and initiate the color development.

  • Measure absorbance: Read the absorbance at 412 nm using a microplate reader.

  • Quantify CoA-SH production: Create a standard curve using known concentrations of Coenzyme A to determine the amount of CoA-SH produced in the enzymatic reaction.

Notes:

  • This is an endpoint assay. For kinetic studies, a continuous assay monitoring the consumption of this compound (decrease in absorbance at 365 nm) or a coupled assay could be developed.

  • The reaction can be adapted for high-throughput screening of PqsD inhibitors by including potential inhibitory compounds in the reaction mixture.

Visualizations

Pseudomonas aeruginosa Quinolone Signal (PQS) Biosynthesis Pathway

The following diagram illustrates the initial steps of the PQS biosynthesis pathway, highlighting the roles of Anthranilate-CoA ligase (PqsA) and Anthraniloyl-CoA anthraniloyltransferase (PqsD).

PQS_Biosynthesis cluster_PqsA Anthranilate-CoA Ligase (PqsA) Reaction cluster_PqsD Anthraniloyl-CoA Anthraniloyltransferase (PqsD) Reaction Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA ATP ATP ATP->PqsA CoA Coenzyme A CoA->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA AMP_PPi AMP + PPi PqsA->AMP_PPi PqsD PqsD Anthranilyl_CoA->PqsD Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA PqsD->ABA_CoA Released_CoA CoA PqsD->Released_CoA CO2 CO2 PqsD->CO2 Quinolones HHQ, PQS, etc. ABA_CoA->Quinolones Further Biosynthesis

Caption: PQS Biosynthesis Pathway Initiation.

General Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines a typical workflow for screening and characterizing enzyme inhibitors using the assays described.

Inhibition_Assay_Workflow Start Start: Enzyme Inhibitor Screening Primary_Screen Primary Screen (Single concentration of test compounds) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Varying inhibitor concentrations) Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Kinetic_Analysis Kinetic Analysis (Varying substrate and inhibitor concentrations) IC50_Determination->Kinetic_Analysis Mechanism_of_Inhibition Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Analysis->Mechanism_of_Inhibition Ki_Determination Ki Determination Mechanism_of_Inhibition->Ki_Determination Lead_Optimization Lead Optimization Ki_Determination->Lead_Optimization

Caption: Enzyme Inhibitor Screening Workflow.

References

Application Notes and Protocols for Anthranilyl-CoA: Handling, Storage, and Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential information for the proper handling, long-term storage, and utilization of Anthranilyl-CoA, a key intermediate in various metabolic pathways. Adherence to these guidelines is crucial for ensuring the integrity and stability of this reagent, leading to reliable and reproducible experimental outcomes.

Physicochemical Properties and Stability

This compound is an aromatic acyl-coenzyme A thioester. Like other acyl-CoAs, its stability is a critical consideration for experimental design. The primary routes of degradation are hydrolysis of the thioester bond and potential oxidation.

Key Stability Considerations:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, yielding anthranilic acid and coenzyme A. This degradation is accelerated at neutral to alkaline pH and at elevated temperatures. Thioesters are generally more stable in acidic conditions (pH 4.0-6.0).

  • Oxidation: The free thiol group of any contaminating coenzyme A is prone to oxidation. While the thioester itself is less susceptible, it is good practice to handle solutions under an inert atmosphere if possible, especially for long-term storage of aqueous solutions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of aqueous solutions can accelerate degradation and should be avoided.

Quantitative Stability Data Summary:

ParameterRecommendationRationale
pH of Aqueous Solutions 4.0 - 6.0Minimizes hydrolysis of the thioester bond[1][3].
Storage Temperature Lyophilized: -20°C or -80°C. Aqueous solution: -80°C.Reduces chemical and enzymatic degradation.
Atmosphere Inert gas (Argon or Nitrogen) for aqueous solutions.Minimizes oxidation.

Handling and Long-Term Storage Protocols

Proper handling and storage are paramount to maintaining the quality of this compound.

Long-Term Storage

For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. Under these conditions, it can be stable for several years.

Preparation of Stock Solutions

Materials:

  • This compound (lyophilized powder)

  • High-purity, sterile water or a slightly acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.0)

  • Inert gas (Argon or Nitrogen, optional)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the powder in sterile, high-purity water or a slightly acidic buffer to the desired stock concentration (e.g., 10 mM).

  • If desired, gently flush the headspace of the vial with an inert gas before capping.

  • Mix gently by vortexing until fully dissolved.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C. Aqueous solutions of a related compound, benzoyl-CoA, are not recommended to be stored for more than one day, suggesting that long-term storage of aqueous this compound should be at -80°C[4].

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using the enzyme Anthranilate-CoA ligase (e.g., PqsA). The formation of this compound can be monitored spectrophotometrically.

Materials:

  • Anthranilate (potassium salt)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • HEPES or Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Purified Anthranilate-CoA ligase

Reaction Conditions:

ComponentFinal Concentration
HEPES or Tris-HCl, pH 8.0-8.5100 mM
Dithiothreitol (DTT)0.2 mM
MgCl₂2 mM
Coenzyme A (CoA)0.4 mM
ATP1 mM
Anthranilate0.5 mM
Anthranilate-CoA ligaseEmpirically determined

Protocol:

  • Prepare a reaction mixture containing all components except the enzyme in a quartz cuvette.

  • Equilibrate the mixture to 37°C for 1 minute.

  • Initiate the reaction by adding the Anthranilate-CoA ligase.

  • Monitor the formation of this compound by measuring the increase in absorbance at 365 nm.

  • The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), with an extinction coefficient (ε) of 5.5 mM⁻¹cm⁻¹ at 365 nm.

Purification of this compound by HPLC

This protocol provides a general method for the purification of this compound from a synthesis reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to 4.9 with glacial acetic acid[5].

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[5].

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Acidify the synthesis reaction mixture with a small amount of formic or acetic acid. Centrifuge to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Elute with a linear gradient of Mobile Phase B into Mobile Phase A. The exact gradient will need to be optimized but can be based on gradients used for similar compounds.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and 365 nm (for the anthraniloyl moiety).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Spectrophotometric Assay for Anthranilate-CoA Ligase Activity

This protocol can be used to measure the activity of Anthranilate-CoA ligase by monitoring the formation of its product, this compound.

Protocol:

The protocol for the enzymatic assay is identical to the enzymatic synthesis protocol described in section 3.1. The rate of the reaction (change in absorbance at 365 nm per unit time) is directly proportional to the enzyme activity.

Calculation of Enzyme Activity:

One unit of Anthranilate-CoA ligase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis / Assay s1 Prepare Reaction Mix (Anthranilate, CoA, ATP, Buffer) s2 Add Anthranilate-CoA Ligase s1->s2 s3 Incubate at 37°C s2->s3 p1 Acidify & Filter Sample s3->p1 Synthesized Product p2 HPLC Separation (C18 Column) p1->p2 p3 Collect Fractions p2->p3 p4 Lyophilize p3->p4 a1 Spectrophotometric Assay (Monitor at 365 nm) p4->a1 Purified this compound a2 Calculate Activity a1->a2

Caption: Workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway Anthranilate Anthranilate PqsA Anthranilate-CoA Ligase (PqsA) Anthranilate->PqsA CoA CoA CoA->PqsA ATP ATP ATP->PqsA AMP_PPi AMP + PPi PqsA->AMP_PPi Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA Downstream Downstream Metabolic Pathways (e.g., Quinolone Biosynthesis) Anthranilyl_CoA->Downstream

Caption: Enzymatic synthesis of this compound by Anthranilate-CoA ligase.

References

Application Note: Solid-Phase Extraction of Anthranilyl-CoA from Cell Lysates for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the selective extraction and purification of Anthranilyl-CoA from cultured cell lysates using solid-phase extraction (SPE). This compound is a key intermediate in tryptophan metabolism and the biosynthesis of quinolone signaling molecules. Accurate quantification of this metabolite is crucial for researchers in metabolic studies, drug development, and microbiology. The described protocol employs a weak anion exchange SPE sorbent, providing high recovery and sample purity suitable for downstream analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a pivotal aromatic acyl-coenzyme A thioester involved in various metabolic pathways. Its role as a precursor in the biosynthesis of Pseudomonas quinolone signal (PQS) molecules makes it a significant target for studying bacterial communication and virulence. Due to its low endogenous abundance and the complexity of the cellular matrix, a selective and efficient extraction method is imperative for accurate quantification. This protocol adapts a well-established method for the solid-phase extraction of a broad range of acyl-CoAs, which has demonstrated high recovery rates for compounds with varying polarities.[1][2] The principle of this SPE method is based on the anion exchange interaction between the negatively charged phosphate (B84403) groups of the Coenzyme A moiety and the positively charged sorbent at an acidic pH.

Experimental Workflow

The overall experimental workflow for the solid-phase extraction of this compound from cell lysates is depicted below.

SPE_Workflow cluster_cell_culture Cell Culture & Harvesting cluster_spe Solid-Phase Extraction (SPE) adherent Adherent Cells harvest Harvest Cells adherent->harvest suspension Suspension Cells suspension->harvest lysis Cell Lysis & Protein Precipitation (Ice-cold 10% TCA) harvest->lysis centrifugation Centrifugation (17,000 x g, 10 min, 4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_conditioning Condition SPE Column supernatant->spe_conditioning sample_loading Load Supernatant spe_conditioning->sample_loading spe_wash Wash Column sample_loading->spe_wash spe_elution Elute this compound spe_wash->spe_elution concentration Evaporate to Dryness spe_elution->concentration reconstitution Reconstitute in Mobile Phase concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

Detailed Protocols

Cell Culture and Harvesting

This protocol is suitable for both adherent and suspension mammalian or bacterial cell cultures.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

Procedure:

  • For Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Proceed immediately to the cell lysis protocol.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

    • Proceed immediately to the cell lysis protocol.

Cell Lysis and Protein Precipitation

This step is critical for quenching enzymatic activity and precipitating proteins.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound or a non-endogenous aromatic CoA ester)

  • Microcentrifuge tubes

  • Sonicator (optional)

Procedure:

  • To the cell pellet or plate, add 1 mL of ice-cold 10% TCA.

  • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, resuspend the pellet in the TCA solution.

  • Add the internal standard to each sample.

  • To ensure complete cell lysis, sonicate the samples on ice for 3 cycles of 10 seconds with 30-second intervals.

  • Incubate the samples on ice for 10 minutes to facilitate protein precipitation.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[3]

  • Carefully transfer the supernatant, which contains this compound, to a new pre-chilled microcentrifuge tube.

Solid-Phase Extraction (SPE)

This protocol is adapted from a method with high recovery for a wide range of acyl-CoAs using a weak anion exchange sorbent.[1][2]

Materials:

  • SPE columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, 100 mg

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Vacuum manifold or centrifuge with SPE adapters

  • Collection tubes

Procedure:

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[2]

  • Sample Loading: Load the supernatant from the cell lysis step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove any unretained impurities.

  • Elution: Elute the bound this compound by adding 1.5 mL of the SPE Elution Solution to the column. Collect the eluate in a clean tube.

Sample Concentration and Reconstitution

Materials:

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water

  • LC-MS grade methanol

Procedure:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS analysis, such as a mixture of water and methanol.

Data Presentation

The following table summarizes expected recovery data for various acyl-CoAs using the 2-(2-pyridyl)ethyl SPE method, which is anticipated to be similar for this compound due to the shared Coenzyme A moiety that dominates the interaction with the sorbent.

Acyl-CoA SpeciesChain Length/TypeAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[4]
Malonyl-CoAShort (C3)83-90%[4]
Octanoyl-CoAMedium (C8)88-92%[4]
Oleoyl-CoALong (C18:1)85-90%[4]
This compound Aromatic Expected >80% -

LC-MS/MS Analysis

The purified this compound extract is ready for analysis by LC-MS/MS. Below are suggested starting parameters.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z for [this compound + H]+

  • Product Ion (Q3): A characteristic fragment ion of the Coenzyme A moiety (e.g., m/z 428) or a fragment corresponding to the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[5]

Signaling Pathway Context

This compound is a key branch point in the tryptophan catabolism pathway, leading to the production of quinolones in certain bacteria.

Tryptophan_Metabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Anthranilate Anthranilate Kynurenine->Anthranilate Anthranilyl_CoA This compound Anthranilate->Anthranilyl_CoA Anthranilate-CoA ligase Quinolones Quinolone Signals Anthranilyl_CoA->Quinolones

Caption: Simplified tryptophan to quinolone pathway.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from cell lysates. The use of a weak anion exchange SPE sorbent ensures high recovery and sample purity, making it an effective method for preparing samples for sensitive LC-MS/MS analysis. This protocol will be a valuable tool for researchers investigating the metabolic roles of this compound in various biological systems.

References

Application Notes and Protocols for Studying PqsA Enzyme Kinetics Using Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme Anthranilate-CoA ligase (PqsA) is a critical component in the biosynthesis of 2-alkyl-4-quinolones (AQs), which are quorum sensing signal molecules in the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] PqsA catalyzes the initial step in this pathway: the activation of anthranilate to anthraniloyl-CoA.[1][2][4] This reaction is a key control point and an attractive target for the development of novel anti-virulence agents to combat P. aeruginosa infections.[5] These application notes provide detailed protocols for studying the kinetics of PqsA using its product, Anthranilyl-CoA, and for screening potential inhibitors.

PqsA-Catalyzed Reaction and Signaling Pathway

PqsA is an acyl-CoA ligase that facilitates a two-step reaction. First, it catalyzes the ATP-dependent adenylation of anthranilic acid to form a tightly bound anthranilyl-AMP intermediate. Subsequently, it mediates the thioesterification with Coenzyme A (CoA) to produce anthraniloyl-CoA.[6] This product then enters the downstream pathway involving PqsB, C, and D to be condensed with a fatty acid, ultimately leading to the formation of 2-heptyl-4-quinolone (HHQ), which is then hydroxylated by PqsH to produce the Pseudomonas quinolone signal (PQS).[1][7]

PQS_Biosynthesis_Pathway cluster_pqsA_reaction PqsA Catalyzed Reaction cluster_downstream_pathway Downstream PQS Pathway Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA ATP ATP ATP->PqsA CoA CoA Anthraniloyl_AMP Anthranilyl-AMP (intermediate) PqsA->Anthraniloyl_AMP AMP + PPi Anthraniloyl_CoA Anthraniloyl-CoA Anthraniloyl_AMP->Anthraniloyl_CoA + CoA PqsBCD PqsB, C, D Anthraniloyl_CoA->PqsBCD HHQ 2-heptyl-4-quinolone (HHQ) PqsBCD->HHQ PqsH PqsH HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS Virulence_Gene_Expression Virulence Gene Expression PQS->Virulence_Gene_Expression Activates MvfR (PqsR)

Caption: Proposed biosynthetic pathway for PQS in Pseudomonas aeruginosa.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for PqsA Activity

This protocol describes a continuous assay to monitor the enzymatic activity of PqsA by measuring the formation of anthraniloyl-CoA.

Principle: The formation of the thioester bond in anthraniloyl-CoA results in a unique absorbance spectrum with a peak at 365 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the PqsA-catalyzed reaction. The extinction coefficient for anthraniloyl-CoA at 365 nm is 5.5 mM⁻¹·cm⁻¹.[1]

Materials:

  • Purified PqsA enzyme

  • 1 M HEPES buffer, pH 8.0

  • 1 M MgCl₂

  • 100 mM Dithiothreitol (DTT)

  • 100 mM Coenzyme A (CoA)

  • 100 mM ATP

  • 100 mM Anthranilate (potassium salt)

  • Spectrophotometer capable of measuring absorbance at 365 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a 0.5 mL reaction mixture in a quartz cuvette containing:

    • 100 mM HEPES, pH 8.0

    • 2 mM MgCl₂

    • 0.2 mM DTT

    • 0.4 mM CoA

    • 1 mM ATP

    • A suitable amount of purified PqsA protein.

  • Equilibrate the reaction mixture at 37°C for 1 minute in the spectrophotometer.[1]

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.[1]

  • Immediately start monitoring the increase in absorbance at 365 nm over time.

  • Record the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Protocol 2: Determination of PqsA Kinetic Parameters

This protocol outlines the steps to determine the Michaelis-Menten constants (Kₘ) for the substrates of PqsA.

Procedure:

  • Perform the continuous spectrophotometric assay as described in Protocol 1.

  • To determine the Kₘ for one substrate, vary its concentration while keeping the concentrations of the other two substrates constant and saturating.

  • For example, to determine the Kₘ for anthranilate, perform the assay with varying concentrations of anthranilate (e.g., 0.5 µM to 50 µM) while keeping the concentrations of ATP and CoA fixed at saturating levels (e.g., 1 mM ATP and 0.4 mM CoA).

  • Measure the initial reaction velocity (v₀) at each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a linear plot such as the Hanes-Woolf or Lineweaver-Burk plot for graphical determination.[1]

Protocol 3: Screening for PqsA Inhibitors

This protocol provides a method for screening and characterizing inhibitors of PqsA.

Procedure:

  • Perform the continuous spectrophotometric assay as described in Protocol 1.

  • For initial screening, perform the assay in the presence and absence of a fixed concentration of the potential inhibitor. A significant decrease in the reaction rate in the presence of the compound indicates potential inhibition.

  • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.

  • For example, to determine if a compound is competitive with ATP, vary the concentration of ATP while keeping the concentrations of anthranilate and CoA constant. Repeat this for several different fixed concentrations of the inhibitor.

  • Analyze the data using Dixon plots or by fitting the data to the appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive). For tight-binding inhibitors, the Morrison equation may be necessary for accurate Kᵢ determination.[6][8]

Experimental_Workflow cluster_prep Preparation cluster_assay PqsA Activity Assay cluster_analysis Data Analysis Purify_PqsA Purify PqsA Enzyme Setup_Reaction Set up Reaction Mixture (HEPES, MgCl2, DTT, CoA, ATP, PqsA) Purify_PqsA->Setup_Reaction Prepare_Reagents Prepare Reagents (Buffers, Substrates) Prepare_Reagents->Setup_Reaction Equilibrate Equilibrate at 37°C Setup_Reaction->Equilibrate Initiate_Reaction Initiate with Anthranilate Equilibrate->Initiate_Reaction Monitor_A365 Monitor Absorbance at 365 nm Initiate_Reaction->Monitor_A365 Calculate_Rate Calculate Initial Rate Monitor_A365->Calculate_Rate Kinetics_Analysis Kinetic Analysis (Michaelis-Menten) Calculate_Rate->Kinetics_Analysis Inhibition_Analysis Inhibition Analysis (Dixon/Morrison) Calculate_Rate->Inhibition_Analysis Kinetic_Studies Kinetic Parameter Determination (Km) Kinetics_Analysis->Kinetic_Studies Inhibitor_Screening Inhibitor Screening and Characterization (Ki) Inhibition_Analysis->Inhibitor_Screening

Caption: Experimental workflow for studying PqsA kinetics and inhibition.

Data Presentation

The following tables summarize the key quantitative data for PqsA enzyme kinetics and inhibition.

Table 1: Michaelis-Menten Constants (Kₘ) for PqsA Substrates

SubstrateKₘ (µM)Reference
Anthranilate3[1]
Coenzyme A (CoA)22[1]
ATP71[1]

Table 2: Inhibition Constants (Kᵢ) for PqsA Inhibitors

InhibitorKᵢ (nM)Type of InhibitionReference
Anthranilyl-AMS (1)16.5 ± 2.6Competitive with respect to ATP; Uncompetitive with respect to anthranilate and CoA[6][8]
Anthranilyl-AMSN (2)10.5 ± 2.3Competitive with respect to ATP; Uncompetitive with respect to anthranilate and CoA[6][8]
NorharmaneNot specifiedCompetes with anthraniloyl-AMP[5][9][10]

Conclusion

The study of PqsA enzyme kinetics using anthraniloyl-CoA formation is a robust and reliable method for characterizing the enzyme and for discovering novel inhibitors. The protocols and data presented here provide a solid foundation for researchers in academia and industry who are focused on developing new strategies to combat the virulence of Pseudomonas aeruginosa. The continuous spectrophotometric assay is particularly well-suited for high-throughput screening of compound libraries, making PqsA an accessible and promising target for drug development.[5][9]

References

Anthranilyl-CoA as a precursor for quinolone synthesis in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the opportunistic pathogen Pseudomonas aeruginosa, quinolone signaling molecules play a critical role in regulating virulence, biofilm formation, and intercellular communication. A central precursor in the biosynthesis of these signaling molecules is anthranilyl-CoA, formed from the activation of anthranilate by the enzyme anthranilate-CoA ligase, PqsA. Understanding the enzymatic conversion of anthranilate to this compound and its subsequent utilization is paramount for the development of novel anti-virulence strategies targeting this pathway. These application notes provide a comprehensive overview of the role of this compound in quinolone synthesis, detailed experimental protocols for its study, and quantitative data to support research and development efforts.

Quinolone Biosynthesis Pathway and its Regulation

The synthesis of the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, and its precursor, 2-heptyl-4-quinolone (HHQ), originates from the convergence of two metabolic pathways: fatty acid and anthranilate metabolism. The initial and committing step is the activation of anthranilate to this compound, a reaction catalyzed by the PqsA enzyme.[1] This activated intermediate then enters a cascade of reactions involving the products of the pqsBCDE operon to ultimately yield HHQ, which can be further hydroxylated to PQS by the monooxygenase PqsH.[2]

The expression of the pqs operon is tightly regulated by a complex quorum-sensing network involving the Las, Rhl, and Pqs systems, ensuring that quinolone production is coordinated with bacterial population density.[3][4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of PqsA and the production of quinolone signaling molecules in P. aeruginosa.

Table 1: Kinetic Parameters of PqsA (Anthranilate-CoA Ligase) [5]

SubstrateKm (µM)
Anthranilate3
Coenzyme A (CoA)22
ATP71

Table 2: Quinolone Production in P. aeruginosa Strains

StrainGenotypeHHQ ConcentrationPQS ConcentrationReference
PA14Wild-typeHighHigh[3]
PA14pqsA mutantNot detectableNot detectable[3][6]
PA14pqsE mutantWild-type levelsWild-type levels[7]
PA14lasR mutantHighLow[3]
PA14mvfR mutantNot detectableNot detectable[3]

Table 3: Intracellular Anthranilate Concentration

StrainConditionIntracellular Anthranilate LevelReference
PAO1Stationary PhasePeak followed by a decrease[8]
PAO1antABC mutantMaintained high level[8]
PAO1rhlR mutantNo accumulation[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and quinolone synthesis in P. aeruginosa.

Protocol 1: In Vitro PqsA Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the formation of this compound catalyzed by PqsA.[1][5]

Materials:

  • Purified His-tagged PqsA enzyme

  • HEPES buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT) (0.2 mM)

  • MgCl2 (2 mM)

  • Coenzyme A (CoA) (0.4 mM)

  • ATP (1 mM)

  • Anthranilate (potassium salt, 0.5 mM)

  • Spectrophotometer capable of measuring absorbance at 365 nm

  • Quartz cuvettes

Procedure:

  • Prepare a 0.5 mL reaction mixture in a quartz cuvette containing HEPES buffer, DTT, MgCl2, CoA, and ATP.

  • Add a known amount of purified PqsA protein to the reaction mixture.

  • Equilibrate the mixture at 37°C for 1 minute in the spectrophotometer.

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Monitor the formation of this compound by measuring the increase in absorbance at 365 nm over time. The extinction coefficient for this compound at 365 nm is 5.5 mM-1cm-1.[5]

  • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

Protocol 2: Extraction and Quantification of HHQ and PQS from P. aeruginosa Cultures

This protocol details the extraction of quinolones from bacterial culture supernatants and their quantification using Thin-Layer Chromatography (TLC).

Materials:

  • P. aeruginosa culture

  • Acidified ethyl acetate (B1210297) (ethyl acetate with 0.01% acetic acid)

  • Methanol

  • Silica (B1680970) gel TLC plates

  • Developing solvent: Butanol:Acetic Acid:Water (60:35:25)

  • UV transilluminator

  • Image analysis software

Procedure:

  • Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.

  • Centrifuge the culture to pellet the bacterial cells.

  • Transfer the supernatant to a new tube.

  • Extract the quinolones from the supernatant by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.

  • Carefully collect the upper organic phase containing the quinolones.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried extract in a small volume of methanol.

  • Spot the resuspended extract, along with known standards of HHQ and PQS, onto a silica gel TLC plate.

  • Develop the TLC plate using the butanol:acetic acid:water solvent system.

  • After development, dry the plate and visualize the quinolones under long-wave UV light.

  • Quantify the spots by measuring the fluorescence intensity using an image analysis software and comparing it to the standard curve generated from the known standards.

Protocol 3: Construction of a pqsA In-Frame Deletion Mutant using Two-Step Allelic Exchange

This protocol provides a general workflow for creating a markerless in-frame deletion of the pqsA gene in P. aeruginosa using a suicide vector and sucrose (B13894) counter-selection.

Materials:

  • P. aeruginosa wild-type strain

  • E. coli donor strain (e.g., SM10)

  • Suicide vector (e.g., pEX18Ap) containing regions flanking the pqsA gene

  • LB agar (B569324) plates with and without 5% sucrose

  • Antibiotics for selection (e.g., carbenicillin (B1668345) for P. aeruginosa, appropriate antibiotic for the suicide vector)

  • PCR reagents for verification

Procedure:

  • Construct the Allelic Exchange Vector: Amplify ~500 bp regions upstream and downstream of the pqsA gene. Ligate these fragments into the suicide vector, creating an in-frame deletion construct.

  • Conjugation: Transfer the suicide vector from the E. coli donor strain to the P. aeruginosa recipient strain via biparental mating.

  • First Crossover Selection (Integration): Select for P. aeruginosa cells that have integrated the suicide vector into their chromosome by plating the conjugation mixture on agar plates containing an antibiotic that selects for P. aeruginosa and an antibiotic to which the suicide vector confers resistance.

  • Second Crossover Selection (Excision): Isolate single colonies from the first selection and grow them in liquid medium without antibiotic selection. Plate serial dilutions of this culture onto LB agar plates containing 5% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have excised the plasmid will grow.

  • Screening for Mutants: Patch the sucrose-resistant colonies onto plates with and without the antibiotic for the suicide vector. Colonies that are sucrose-resistant and antibiotic-sensitive have likely undergone the second crossover event and lost the plasmid.

  • Verification: Confirm the deletion of the pqsA gene in the candidate mutants by PCR using primers that flank the deleted region and by sequencing.

Protocol 4: Analysis of pqs Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of pqs genes using reverse transcription-quantitative PCR.

Materials:

  • P. aeruginosa RNA, extracted from cultures grown under desired conditions

  • DNase I

  • Reverse transcriptase and corresponding buffer/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for pqsA, pqsB, pqsC, pqsD, pqsE, pqsH, and a housekeeping gene (e.g., rpoD)

  • qPCR instrument

Primer Sequences: [9][10][11]

GeneForward Primer (5'-3')Reverse Primer (5'-3')
pqsAGCGCTGAAGTGCCAGTTGATGAGCAGCACCTGGTTGATGA
pqsCCGAGCAGACCGAAGAGATCATCGGATCTTGCCGATGAAGA
pqsETTCAACCGCAACGAGGAGTAACGTCGAACAGCAGGATGAT
pqsHGCGGATTCTGAACGACTTCGCCAGGAAGTTGTCGATGGTG
rpoDGGGCGAAGAACCAGTTGGTCGACAATCCGCTTGTCCTT

Procedure:

  • RNA Isolation and DNase Treatment: Isolate total RNA from P. aeruginosa cultures using a standard RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific reverse primers.

  • qPCR: Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target pqs genes to the expression of the housekeeping gene (rpoD).

Visualizations

The following diagrams illustrate the quinolone synthesis pathway, its regulation, and a typical experimental workflow.

Quinolone_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Quinolone Synthesis Anthranilate Anthranilate This compound This compound Anthranilate->this compound PqsA Fatty Acid Metabolism Fatty Acid Metabolism HHQ HHQ Fatty Acid Metabolism->HHQ (Octanoyl-CoA) This compound->HHQ PqsB, C, D, E PQS PQS HHQ->PQS PqsH

Caption: Biosynthesis pathway of HHQ and PQS from anthranilate.

Quinolone_Regulation_Pathway LasR LasR PqsR PqsR LasR->PqsR + RhlR RhlR pqs Operon pqs Operon RhlR->pqs Operon - PqsR->pqs Operon + PQS/HHQ PQS/HHQ pqs Operon->PQS/HHQ biosynthesis PQS/HHQ->PqsR activates

Caption: Simplified regulatory network of quinolone synthesis.

Experimental_Workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Extraction Solvent Extraction Supernatant Collection->Solvent Extraction Evaporation Evaporation Solvent Extraction->Evaporation Resuspension Resuspension Evaporation->Resuspension TLC/HPLC Analysis TLC/HPLC Analysis Resuspension->TLC/HPLC Analysis Data Quantification Data Quantification TLC/HPLC Analysis->Data Quantification

References

Application of Anthranilyl-CoA in Acridone Alkaloid Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of acridone (B373769) alkaloid biosynthesis, with a focus on the role of anthranilyl-CoA and its derivatives. Acridone alkaloids are a class of heterocyclic compounds with a wide range of pharmaceutical activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Understanding their biosynthesis is crucial for developing novel therapeutic agents and for the metabolic engineering of microorganisms to produce these valuable compounds.

Acridone Alkaloid Biosynthesis Pathway

The biosynthesis of acridone alkaloids originates from anthranilate.[2][3] In many studied pathways, particularly in plants like Ruta graveolens, the initial step involves the N-methylation of anthranilate to form N-methylanthranilate, a reaction catalyzed by anthranilate N-methyltransferase (ANMT).[1] This is a key step that channels anthranilate from primary metabolism into the acridone alkaloid pathway. Subsequently, N-methylanthranilate is activated to its coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA. This activation is carried out by an anthranilate-CoA ligase.

The central step in the formation of the acridone scaffold is the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA.[1][4] This reaction is catalyzed by the type III polyketide synthase, acridone synthase (ACS). The resulting polyketide intermediate undergoes intramolecular cyclization reactions to form the characteristic tricyclic acridone core.[4] A prominent product of this pathway is 1,3-dihydroxy-10-methylacridone (NMA).[1] In engineered systems, if N-methylation is bypassed, anthraniloyl-CoA can be directly used as a starter unit to produce 1,3-dihydroxy-9(10H)-acridone (DHA).[2]

Acridone_Biosynthesis cluster_engineered Engineered Pathway Anthranilate Anthranilate N_Methylanthranilate N-Methylanthranilate Anthranilate->N_Methylanthranilate ANMT Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA Anthranilate-CoA Ligase N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA Anthranilate-CoA Ligase Acridone_Scaffold 1,3-Dihydroxy-10-methylacridone (NMA) N_Methylanthraniloyl_CoA->Acridone_Scaffold Acridone Synthase (ACS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Acridone_Scaffold Acridone Synthase (ACS) DHA 1,3-Dihydroxy-9(10H)-acridone (DHA) Malonyl_CoA->DHA Acridone Synthase (ACS) Anthraniloyl_CoA->DHA Acridone Synthase (ACS)

Figure 1: Acridone Alkaloid Biosynthesis Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on acridone alkaloid biosynthesis, including enzyme kinetics and product yields in engineered microorganisms.

Table 1: Kinetic Parameters of Acridone Synthase (ACS) from Ruta graveolens

SubstrateApparent Km (µM)Reference
N-methylanthraniloyl-CoA10.64[1]
Malonyl-CoA32.8[1]

Table 2: Production of Acridone Alkaloids in Engineered E. coli

ProductHost Strain EngineeringTiter (mg/L)Reference
1,3-dihydroxy-9(10H)-acridone (DHA)Overexpression of shikimate pathway genes, RgACS, and badA6.39[2]
1,3-dihydroxy-9(10H)-acridone (DHA)Optimized combination of genes including ACS and anthraniloyl-CoA ligase17.3[3][5]
1,3-dihydroxy-10-methylacridone (NMA)Optimized combination of genes including ACS, NMT, and anthraniloyl-CoA ligase26.0[3][5]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Acridone Synthase (ACS)

This protocol describes the expression of Ruta graveolens Acridone Synthase (RgACS) in E. coli and its subsequent purification.

1. Plasmid Construction: a. Amplify the coding sequence of RgACS from R. graveolens cDNA. b. Clone the amplified RgACS gene into a suitable expression vector, such as pET-11c, which allows for IPTG-inducible expression.[6] c. Transform the resulting plasmid into an appropriate E. coli expression strain, for example, BL21(DE3)pLysS.

2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.4 mM. d. Continue to culture the cells at a lower temperature, for instance, 18°C, for 16-20 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Purify the soluble ACS from the supernatant using affinity chromatography (e.g., Ni-NTA resin if a His-tag was incorporated) followed by size-exclusion chromatography for higher purity.

Protocol 2: Acridone Synthase (ACS) Activity Assay

This assay measures the activity of ACS by quantifying the formation of the acridone product.

1. Reaction Mixture (100 µL total volume):

  • 100 mM Potassium Phosphate (B84403) buffer (pH 7.5)

  • 10 µM N-methylanthraniloyl-CoA (or this compound for DHA synthesis)

  • 30 µM Malonyl-CoA

  • 1-5 µg of purified Acridone Synthase

2. Assay Procedure: a. Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Incubate the reaction at 30°C for 30-60 minutes. d. Stop the reaction by adding 20 µL of 20% HCl. e. Extract the acridone product by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously. f. Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube. g. Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

3. Product Quantification: a. Analyze the redissolved product by reverse-phase HPLC. b. A typical HPLC condition could be a C18 column with a gradient of methanol in water, with detection at a wavelength suitable for the acridone product (e.g., around 395 nm for excitation and 435 nm for emission with fluorescence detection for enhanced sensitivity).[6] c. Quantify the product by comparing the peak area to a standard curve of the authentic acridone compound.

Protocol 3: Preparation of Cell-Free Extract from Ruta graveolens Cell Suspension Cultures

This protocol is for preparing a crude enzyme extract from plant cells to study acridone biosynthesis in vitro.

1. Cell Culture and Harvest: a. Grow Ruta graveolens cell suspension cultures in a suitable medium. To induce the expression of biosynthetic enzymes, an elicitor (e.g., from Phytophthora megasperma) can be added to the culture 6 hours before harvesting.[6] b. Harvest the cells by filtration or centrifugation.

2. Cell Lysis: a. Freeze the harvested cells in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle. b. Resuspend the cell powder in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 10 mM 2-mercaptoethanol (B42355) and protease inhibitors). c. Further disrupt the cells by sonication or using a Dounce homogenizer on ice.

3. Extract Clarification: a. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to remove cell debris, nuclei, and other organelles.[5] b. The resulting supernatant is the crude cell-free extract and can be used for enzyme assays or further purification. For long-term storage, the extract can be frozen at -80°C.

Protocol 4: Enzymatic Synthesis of N-Methylanthraniloyl-CoA

This protocol describes a two-step enzymatic synthesis of N-methylanthraniloyl-CoA from anthranilate.

1. N-methylation of Anthranilate: a. Set up a reaction containing:

  • 100 mM Tris-HCl buffer (pH 7.5)
  • 1 mM Anthranilate
  • 2 mM S-adenosyl-L-methionine (SAM)
  • Purified Anthranilate N-methyltransferase (ANMT) b. Incubate at 30°C for 1-2 hours. c. Monitor the formation of N-methylanthranilate by HPLC.

2. CoA Ligation of N-Methylanthranilate: a. To the reaction mixture from the previous step, add:

  • 10 mM ATP
  • 10 mM MgCl₂
  • 5 mM Coenzyme A (CoA)
  • Purified Anthranilate-CoA ligase (e.g., PqsA from Pseudomonas aeruginosa)[7] b. Incubate at 37°C for an additional 1-2 hours. c. The resulting N-methylanthraniloyl-CoA can be used directly in ACS assays or purified by HPLC for storage.

Protocol 5: HPLC Analysis of Acridone Alkaloids

This protocol provides a general method for the quantification of acridone alkaloids from bacterial cultures or enzyme assays.

1. Sample Preparation: a. For bacterial cultures, centrifuge an aliquot of the culture and extract the supernatant and/or the cell pellet with an equal volume of ethyl acetate. b. For enzyme assays, follow the extraction procedure described in Protocol 2. c. Evaporate the ethyl acetate extract to dryness and redissolve in a known volume of methanol.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water (both may contain 0.1% formic acid). For example, a linear gradient from 20% to 80% methanol in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) or fluorescence detector. For fluorescence detection of 9(10H)-acridone, excitation at 395 nm and emission at 435 nm can be used.[6]

  • Injection Volume: 10-20 µL.

3. Quantification: a. Prepare standard solutions of authentic 1,3-dihydroxy-9(10H)-acridone (DHA) and 1,3-dihydroxy-10-methylacridone (NMA) in methanol. b. Generate a standard curve by injecting known concentrations of the standards and plotting peak area versus concentration. c. Calculate the concentration of the acridone alkaloids in the samples based on the standard curve.

Experimental Workflow for Heterologous Production

The following diagram illustrates a typical workflow for the heterologous production of acridone alkaloids in E. coli.

Heterologous_Production_Workflow cluster_gene_cloning Gene Cloning and Vector Construction cluster_host_engineering Host Strain Engineering and Expression cluster_analysis Product Extraction and Analysis Gene_Selection Select Biosynthetic Genes (ACS, NMT, CoA Ligase) PCR_Amplification PCR Amplification of Genes Gene_Selection->PCR_Amplification Ligation Ligation into Vector(s) PCR_Amplification->Ligation Vector_Selection Choose Expression Vector(s) (e.g., pET, pACYC) Vector_Selection->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Plasmid_Verification Plasmid Verification (Sequencing) Transformation_Cloning->Plasmid_Verification Transformation_Expression Transformation into Expression Strain (e.g., BL21) Plasmid_Verification->Transformation_Expression Precursor_Enhancement Engineer Precursor Supply (e.g., Shikimate Pathway) Transformation_Expression->Precursor_Enhancement Cell_Culture Cell Culture and Induction (e.g., with IPTG) Precursor_Enhancement->Cell_Culture Fermentation Fermentation Cell_Culture->Fermentation Extraction Extraction of Acridone Products (e.g., with Ethyl Acetate) Fermentation->Extraction HPLC_Analysis HPLC-DAD/Fluorescence Analysis Extraction->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification Structure_Elucidation Structure Elucidation (LC-MS/MS, NMR) HPLC_Analysis->Structure_Elucidation

Figure 2: Workflow for Heterologous Acridone Production.

References

Application Notes and Protocols for Metabolic Flux Analysis of the Anthranilyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anthranilyl-CoA pathway is a critical metabolic route involved in the biosynthesis of various secondary metabolites, including quinolones, acridones, and benzodiazepines, which are of significant interest in drug development. Understanding the metabolic flux—the rate of turnover of metabolites through this pathway—is essential for optimizing the production of these valuable compounds and for elucidating the metabolic interplay within the cellular environment. Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like 13C, provides a powerful tool for quantifying the in vivo reaction rates of this pathway.[1][2]

These application notes provide a detailed overview and experimental protocols for conducting 13C-Metabolic Flux Analysis (13C-MFA) to investigate the this compound pathway. The protocols are designed to be adaptable for various biological systems, including microbial fermentation and cell cultures.

Core Concepts of 13C-Metabolic Flux Analysis

13C-MFA is a technique that utilizes substrates enriched with the stable isotope 13C to trace the flow of carbon atoms through metabolic networks.[1] By administering a 13C-labeled substrate, such as glucose or anthranilate, to a biological system at a metabolic steady state, the isotopic labeling patterns of downstream metabolites can be measured. These patterns, in conjunction with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used to calculate the intracellular metabolic fluxes.[2]

The key steps in a 13C-MFA experiment are:

  • Isotope Labeling Experiment: Culturing cells with a 13C-labeled substrate.

  • Sample Quenching and Metabolite Extraction: Rapidly stopping all enzymatic reactions and extracting intracellular metabolites.

  • Analytical Measurement: Quantifying the isotopic labeling patterns of key metabolites, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Computational Flux Calculation: Using specialized software to estimate the intracellular fluxes that best explain the measured labeling patterns and extracellular rates.

The this compound Pathway

The formation of this compound is a key activation step for the entry of anthranilate into various biosynthetic pathways. The central reaction is the ATP-dependent ligation of coenzyme A to anthranilate, catalyzed by an anthranilate-CoA ligase or a similar acyl-CoA synthetase.

Anthranilyl_CoA_Pathway cluster_0 Central Carbon Metabolism cluster_1 Anthranilate Biosynthesis cluster_2 This compound Formation & Utilization Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase This compound This compound Anthranilate->this compound Anthranilate-CoA Ligase (ATP, CoA-SH) Downstream Products Downstream Products This compound->Downstream Products Various Enzymes

Caption: Biosynthetic pathway leading to and from this compound.

Experimental Workflow for 13C-MFA of the this compound Pathway

The following diagram illustrates the general workflow for conducting a 13C-MFA study on the this compound pathway.

MFA_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A 1. Isotope Labeling (e.g., with [U-13C6]Glucose or [13C7]Anthranilate) B 2. Steady-State Cultivation A->B C 3. Rapid Quenching & Metabolite Extraction B->C D 4. Measurement of Extracellular Fluxes (Substrate Uptake, Product Secretion) B->D E 5. Isotopic Analysis (GC-MS / LC-MS) of Proteinogenic Amino Acids & Pathway Intermediates C->E G 7. Flux Estimation using MFA Software (e.g., INCA, 13CFLUX2) D->G E->G F 6. Stoichiometric Model Construction F->G H 8. Flux Map Visualization & Biological Interpretation G->H

Caption: General workflow for 13C-Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: 13C-Labeling of Microbial Cultures

Objective: To achieve isotopic steady-state labeling of intracellular metabolites.

Materials:

  • Microorganism of interest (e.g., engineered E. coli, Saccharomyces cerevisiae, or a natural product-producing strain).

  • Defined minimal medium.

  • 13C-labeled substrate (e.g., [U-13C6]glucose, [1-13C]glucose, or custom synthesized [U-13C7]anthranilate).

  • Unlabeled substrates for parallel control cultures.

  • Shake flasks or bioreactor.

Procedure:

  • Prepare a defined minimal medium with a known concentration of the carbon source. For tracer experiments, replace the unlabeled carbon source with the 13C-labeled substrate. A common starting point is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose to label different parts of central carbon metabolism effectively.[2]

  • Inoculate the medium with a pre-culture of the microorganism.

  • Cultivate the cells under controlled conditions (temperature, pH, aeration) to maintain a steady metabolic state, typically during the exponential growth phase.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and the concentration of the carbon source and secreted products in the medium over time.

  • Harvest cells for analysis once they have reached a metabolic and isotopic steady state. This is generally achieved after several cell doublings in the labeled medium.

Protocol 2: Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Quenching solution (e.g., 60% methanol, pre-chilled to -50°C).

  • Extraction solvent (e.g., 75% ethanol, pre-chilled to -20°C).

  • Centrifuge capable of reaching low temperatures.

  • Lyophilizer or speed vacuum concentrator.

Procedure:

  • Rapidly withdraw a known volume of cell culture and immediately immerse it in a larger volume of cold quenching solution to instantly stop enzymatic reactions.

  • Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in a cold extraction solvent.

  • Incubate the mixture at a low temperature to allow for the extraction of intracellular metabolites.

  • Centrifuge to pellet the cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the metabolite extract, for example, by lyophilization or using a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

Objective: To derivatize metabolites for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation, or methoxyamine hydrochloride in pyridine).

  • GC-MS vials.

Procedure:

  • Resuspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups).

  • Incubate the mixture to allow for the initial derivatization.

  • Add a second derivatization agent (e.g., MTBSTFA for silylation of hydroxyl and amine groups) and incubate further.

  • Transfer the derivatized sample to a GC-MS vial for analysis.

Protocol 4: Data Analysis and Flux Calculation

Objective: To calculate intracellular fluxes from the measured data.

Procedure:

  • Mass Isotopomer Distribution (MID) Analysis: Analyze the derivatized samples by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids and, if possible, intermediates of the anthranilate pathway.

  • Extracellular Flux Calculation: Determine the specific rates of substrate uptake and product secretion from the concentration changes measured in the culture medium and the cell growth rate.

  • Stoichiometric Model Construction: Develop a metabolic model that includes the central carbon metabolism, the anthranilate biosynthesis pathway, the formation of this compound, and the pathways for the synthesis of measured products and biomass components.

  • Flux Estimation: Use MFA software (e.g., INCA, 13CFLUX2) to integrate the MIDs of metabolites, extracellular fluxes, and the stoichiometric model to estimate the intracellular flux distribution. The software typically uses an iterative algorithm to minimize the difference between the experimentally measured and the model-predicted labeling patterns.

  • Statistical Evaluation: Perform a chi-squared statistical test to assess the goodness-of-fit of the calculated fluxes to the experimental data.

Data Presentation

Quantitative data from MFA should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Extracellular Fluxes

This table should summarize the measured rates of substrate consumption and product formation.

MetaboliteFlux (mmol/gDCW/h)Standard Deviation
Glucose Uptake1.500.05
Anthranilate Secretion0.250.02
Acetate Secretion0.100.01
Biomass Growth Rate0.20 h-10.01

(Note: Data are for illustrative purposes only)

Table 2: Intracellular Fluxes of the this compound Pathway

This table presents the calculated fluxes for the key reactions in and around the this compound pathway, normalized to the glucose uptake rate.

ReactionRelative Flux (%)95% Confidence Interval
Chorismate -> Anthranilate15.2[14.5, 15.9]
Anthranilate -> this compound10.8[10.1, 11.5]
This compound -> Downstream Product 18.5[7.9, 9.1]
This compound -> Downstream Product 22.3[2.0, 2.6]

(Note: Data are for illustrative purposes only)

Conclusion

Metabolic flux analysis provides an indispensable framework for the quantitative investigation of metabolic pathways. By applying the protocols outlined in these application notes, researchers can gain valuable insights into the regulation and efficiency of the this compound pathway. This knowledge is crucial for targeted metabolic engineering strategies aimed at enhancing the production of valuable pharmaceuticals and for a deeper understanding of cellular metabolism. The successful application of 13C-MFA will undoubtedly accelerate research and development in the fields of biotechnology and drug discovery.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Anthranilyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a key metabolic intermediate in the biosynthesis of various secondary metabolites, most notably the 2-alkyl-4-quinolones (AQs) which are involved in the quorum-sensing signaling pathway of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] This pathway regulates the expression of virulence factors and biofilm formation, making it an attractive target for the development of novel anti-infective agents.[3][4] Tracer studies utilizing radiolabeled this compound are invaluable for elucidating the kinetics and regulation of this pathway, screening for enzyme inhibitors, and understanding the metabolic fate of anthranilate derivatives.[5]

This document provides detailed protocols for the synthesis, purification, and characterization of radiolabeled this compound, as well as its application in tracer studies related to bacterial quorum sensing. The primary method described is a robust enzymatic synthesis utilizing the anthranilate-CoA ligase, PqsA.[1][6]

Signaling Pathway and Experimental Workflow

The synthesis of Pseudomonas Quinolone Signal (PQS) begins with the activation of anthranilic acid to this compound by the enzyme PqsA. This activated intermediate is then utilized in subsequent enzymatic steps to produce the final signaling molecules.

PQS Biosynthesis Pathway PQS Biosynthesis Pathway cluster_synthesis Enzymatic Synthesis cluster_pathway Biosynthetic Pathway Anthranilic_Acid Anthranilic Acid Radiolabeled_Anthranilic_Acid Radiolabeled Anthranilic Acid () PqsA PqsA (Anthranilate-CoA Ligase) Radiolabeled_Anthranilic_Acid->PqsA AMP_PPi AMP, PPi PqsA->AMP_PPi Radiolabeled_Anthranilyl_CoA Radiolabeled This compound () PqsA->Radiolabeled_Anthranilyl_CoA ATP_CoA ATP, CoA ATP_CoA->PqsA PqsD_PqsE_PqsBC PqsD, PqsE, PqsBC Radiolabeled_Anthranilyl_CoA->PqsD_PqsE_PqsBC HHQ HHQ (2-heptyl-4-quinolone) PqsD_PqsE_PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS

PQS Biosynthesis Pathway Diagram.

The overall experimental workflow for producing radiolabeled this compound involves the synthesis of a radiolabeled precursor, enzymatic conversion to the CoA thioester, and subsequent purification and analysis.

Experimental_Workflow Experimental Workflow for Radiolabeled this compound Synthesis start Start: Radiolabeled Precursor Synthesis synthesis Step 1: Synthesis of Radiolabeled Anthranilic Acid (e.g., [14C]Anthranilic Acid) start->synthesis enzymatic_reaction Step 2: Enzymatic Synthesis of Radiolabeled this compound using PqsA Enzyme synthesis->enzymatic_reaction purification Step 3: Purification by Reverse-Phase HPLC enzymatic_reaction->purification analysis Step 4: Characterization and Quantitative Analysis purification->analysis storage Step 5: Storage and Use in Tracer Studies analysis->storage

Workflow for Radiolabeled this compound Synthesis.

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-Ring-Labeled Anthranilic Acid

This protocol is adapted from historical methods and may require optimization with modern techniques.[4] The synthesis starts from a commercially available ¹⁴C-labeled precursor.

Materials:

  • [¹⁴C]-Ring-labeled precursor (e.g., [¹⁴C]Phenol or [¹⁴C]Aniline)

  • Appropriate reagents for conversion to anthranilic acid (specific reagents will depend on the chosen synthetic route)

  • Solvents for reaction and purification (e.g., diethyl ether, ethanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system for purification

Procedure:

  • Synthetic Conversion: Based on the starting material, perform the necessary chemical reactions to introduce the carboxyl and amino groups onto the benzene (B151609) ring. For example, a route starting from [¹⁴C]aniline could involve protection of the amino group, ortho-lithiation followed by carboxylation, and subsequent deprotection. All steps should be carried out in a certified radiochemical laboratory with appropriate shielding and safety precautions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate solvent system. The radiolabeled spots can be visualized using a phosphorimager or by scraping the silica (B1680970) and performing liquid scintillation counting.

  • Purification: Purify the crude [¹⁴C]anthranilic acid using column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by co-elution with an authentic, non-labeled standard on HPLC and by mass spectrometry.

  • Specific Activity Determination: Calculate the specific activity as described in Protocol 4.

Protocol 2: Enzymatic Synthesis of Radiolabeled this compound

This protocol utilizes the recombinant His-tagged PqsA enzyme to catalyze the formation of radiolabeled this compound from radiolabeled anthranilic acid.[1][7]

Materials:

  • Radiolabeled anthranilic acid (e.g., [¹⁴C]anthranilic acid)

  • Purified His-tagged PqsA enzyme

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • HEPES or Tris-HCl buffer

  • Ice-cold formic acid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. Two variations of the reaction buffer have been reported:

    • Option A: 100 mM HEPES (pH 8.0), 2 mM MgCl₂, 0.2 mM DTT, 0.4 mM CoA, 1 mM ATP.[1]

    • Option B: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1.5 mM CoA, 6.25 mM ATP.[7]

  • Substrate Addition: Add the radiolabeled anthranilic acid to a final concentration of 0.5 mM.

  • Enzyme Addition: Add the purified PqsA enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding ice-cold formic acid to precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. The supernatant contains the radiolabeled this compound and can be used for purification and analysis.

Protocol 3: Purification of Radiolabeled this compound by HPLC

This protocol outlines a general method for the purification of acyl-CoAs by reverse-phase HPLC, which can be adapted for radiolabeled this compound.[1][8][9]

Materials:

  • HPLC system with a UV detector and a radioactivity detector (or fraction collector for subsequent liquid scintillation counting)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM KH₂PO₄, pH 5.3 or 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid)[6][8]

  • Mobile Phase B: Acetonitrile or methanol[1][8]

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the supernatant from the enzymatic reaction onto the HPLC column.

  • Gradient Elution: Elute the compounds using a linear gradient of increasing Mobile Phase B. An example gradient could be from 5% to 60% Mobile Phase B over 30 minutes. The optimal gradient should be determined empirically.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and with the radioactivity detector. Collect the fractions corresponding to the radioactive peak that co-elutes with a non-labeled this compound standard.

  • Solvent Removal: Lyophilize or evaporate the solvent from the collected fractions to obtain the purified radiolabeled this compound.

Protocol 4: Characterization and Quantitative Analysis

Purity Assessment:

  • HPLC: Re-inject a small aliquot of the purified product onto the HPLC to assess its radiochemical purity.

  • TLC: Spot the product on a silica gel TLC plate and develop with a suitable solvent system (e.g., butanol-acetic acid-water, 60:35:25).[6] Visualize the radioactive spot using a phosphorimager.

Identity Confirmation:

  • Mass Spectrometry (MS): Analyze the purified product using LC-MS/MS. The fragmentation pattern of acyl-CoAs typically shows a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) or the presence of a fragment at m/z 428.[10][11][12]

Quantification and Specific Activity:

  • Molar Concentration: Determine the molar concentration of the purified this compound using its UV absorbance at 365 nm and the molar extinction coefficient (ε₃₆₅ = 5.5 mM⁻¹cm⁻¹).[1]

  • Radioactivity Concentration: Measure the radioactivity of a known volume of the purified product using a liquid scintillation counter.

  • Specific Activity Calculation: Calculate the specific activity using the following formula:

    • Specific Activity (Ci/mol) = (Radioactivity in Curies) / (Moles of this compound)[2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymatic synthesis of this compound. Note that yields for the radiolabeled synthesis will depend on the specific activity of the precursor and purification efficiency.

ParameterValueReference
Enzyme PqsA (Anthranilate-CoA Ligase)[1]
Substrates Anthranilic Acid, ATP, CoA[1]
Optimal pH 8.0 - 8.5[1]
Kₘ (Anthranilate) 3 µM[1]
Kₘ (CoA) 22 µM[1]
Kₘ (ATP) 71 µM[1]
Molar Extinction Coefficient (ε₃₆₅) 5.5 mM⁻¹cm⁻¹[1]
Typical Reaction Time 1 - 2 hours[1]
Typical Reaction Temperature 37°C[1]

Application in Tracer Studies

Radiolabeled this compound can be used to investigate the PQS quorum-sensing pathway in P. aeruginosa.

Example Application: In Vitro PQS Biosynthesis Assay

This assay can be used to screen for inhibitors of enzymes downstream of PqsA (e.g., PqsD).

  • Reaction Setup: Prepare a reaction mixture containing cell lysate from a P. aeruginosa strain capable of PQS synthesis (or purified downstream enzymes), the necessary co-factors, and the radiolabeled this compound as the tracer.

  • Inhibitor Addition: Add potential inhibitory compounds to the reaction mixtures.

  • Incubation: Incubate the reactions under conditions that support PQS synthesis.

  • Extraction: Extract the quinolone products from the reaction mixture using an organic solvent (e.g., acidified ethyl acetate).

  • Analysis: Separate the extracted products by TLC or HPLC and quantify the amount of radiolabeled PQS and its precursors using a phosphorimager or liquid scintillation counting.

  • Data Interpretation: A decrease in the formation of radiolabeled PQS in the presence of a test compound indicates potential inhibition of the biosynthetic pathway.

This approach allows for a sensitive and direct measurement of the enzymatic activity and the effect of potential inhibitors on the PQS pathway.[5]

References

Application Notes and Protocols for Employing Anthranilyl-CoA in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a critical intermediate in the biosynthesis of quinolone signaling molecules in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Specifically, it is the product of the reaction catalyzed by anthranilate-CoA ligase, encoded by the pqsA gene.[1][3] The intrinsic fluorescence of the anthraniloyl moiety makes this compound a valuable tool in drug discovery, enabling the development of sensitive and continuous assays for enzymes that either produce or utilize this molecule. These assays are particularly amenable to high-throughput screening (HTS) for the identification of novel enzyme inhibitors.

This document provides detailed application notes and protocols for the use of this compound in two primary types of fluorescence-based screening assays: a direct, continuous assay monitoring the intrinsic fluorescence of this compound, and an indirect, coupled-enzyme assay that detects the release of Coenzyme A (CoA).

Principle of Fluorescence-Based Assays

The utility of this compound in fluorescence-based assays stems from the spectral properties of its anthraniloyl group. Similar to anthranilic acid, the anthraniloyl moiety exhibits fluorescence with an excitation maximum around 336 nm and an emission maximum around 411 nm. Enzymatic modification of the this compound molecule, either through the transfer of the anthraniloyl group to an acceptor molecule or cleavage of the thioester bond, can lead to a change in the fluorescent signal. This change can be monitored in real-time to determine enzyme activity.

Alternatively, for enzymes that utilize this compound as an acyl donor, the release of the free thiol of Coenzyme A (CoA-SH) can be detected using thiol-reactive fluorescent probes, providing an indirect measure of enzyme activity.[4][5][6]

Data Presentation

Photophysical Properties of the Anthraniloyl Moiety
PropertyValueReference
Excitation Maximum (λex)~336 nmAAT Bioquest
Emission Maximum (λem)~411 nmAAT Bioquest
Stokes Shift~75 nmAAT Bioquest
Representative Kinetic Constants for N-Acetyltransferases

The following table provides representative Michaelis-Menten constants (Km) for various N-acetyltransferases (NATs) and their substrates to serve as a reference for assay development. The specific Km for this compound with a given enzyme should be determined experimentally.

EnzymeSubstrateApparent Km (µM)Reference
Human NAT1p-aminobenzoic acid (PABA)70 - 310[7]
Human NAT2SulfamethazineVaries little with phenotype[7]
Human NAT14,4'-methylene bis (2-chloroaniline)189 ± 25[8]
Human NAT24,4'-methylene bis (2-chloroaniline)48.4 ± 5.6[8]
Human NATsAcetyl-CoA2 - 50[9]

Signaling Pathway and Experimental Workflows

Pseudomonas aeruginosa Quinolone Signal (PQS) Biosynthesis Pathway

The following diagram illustrates the initial step in the PQS quorum sensing pathway, where PqsA catalyzes the formation of this compound. This pathway is a key target for antimicrobial drug discovery.

PQS_Pathway cluster_0 Substrates Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA Ligase) Anthranilate->PqsA ATP ATP ATP->PqsA CoA CoA-SH CoA->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA AMP + PPi PqsBCD PqsB, PqsC, PqsD Anthranilyl_CoA->PqsBCD HHQ HHQ (2-heptyl-4-quinolone) PqsBCD->HHQ PqsH PqsH HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS Virulence Virulence Gene Expression & Biofilm Formation PQS->Virulence

Caption: PQS Biosynthesis Pathway in P. aeruginosa.

Experimental Workflow: Direct Continuous Fluorescent Assay

This workflow is suitable for screening inhibitors of enzymes that consume this compound, such as arylamine N-acetyltransferases.

Direct_Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrates) B Dispense Enzyme, Buffer, and Inhibitor to 384-well Plate A->B C Pre-incubate B->C D Initiate Reaction with This compound & Acceptor Substrate C->D E Kinetic Fluorescence Reading (λex=~336nm, λem=~411nm) D->E F Data Analysis (Calculate Initial Rates, % Inhibition, IC50) E->F Indirect_Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrates, Thiol Probe) B Dispense Enzyme, Buffer, Thiol Probe, and Inhibitor to 384-well Plate A->B C Pre-incubate B->C D Initiate Reaction with This compound & Acceptor Substrate C->D E Kinetic Fluorescence Reading (e.g., ThioGlo4: λex=~380nm, λem=~500nm) D->E F Data Analysis (Calculate Initial Rates, % Inhibition, IC50) E->F

References

Application Notes and Protocols for Site-Directed Mutagenesis of Anthranilate-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilate-CoA ligase is a key enzyme that catalyzes the formation of anthraniloyl-CoA from anthranilate, ATP, and Coenzyme A (CoA).[1][2] This enzyme is a member of the acid-thiol ligase family and plays a crucial role in various metabolic pathways, including the biosynthesis of quinolone signaling molecules in bacteria like Pseudomonas aeruginosa.[1][3][4] In P. aeruginosa, this enzyme, known as PqsA, is the first step in the synthesis of the Pseudomonas quinolone signal (PQS), a molecule involved in virulence gene regulation.[1][3][4] The ability to modify the substrate specificity and kinetic properties of anthranilate-CoA ligase through site-directed mutagenesis opens up avenues for developing novel antimicrobial agents and for biocatalytic applications.

These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on anthranilate-CoA ligase, expressing the mutant enzymes, and characterizing their activity.

Applications in Research and Drug Development

  • Elucidating Structure-Function Relationships: Site-directed mutagenesis is a powerful tool to identify key amino acid residues involved in substrate binding, catalysis, and protein stability. By systematically mutating residues within the active site, researchers can map the regions critical for enzyme function.

  • Altering Substrate Specificity: Engineering anthranilate-CoA ligase to accept alternative substrates can lead to the biosynthesis of novel small molecules. This has significant implications for synthetic biology and the production of new therapeutics. For instance, modifying the enzyme to ligate different aromatic carboxylic acids to CoA could generate a diverse library of compounds for drug screening.

  • Developing Novel Antimicrobials: Since PqsA is essential for PQS production and virulence in P. aeruginosa, understanding its mechanism is crucial for designing inhibitors.[1][3][4] Site-directed mutagenesis can be used to validate the binding sites of potential inhibitors and to study resistance mechanisms.

  • Biocatalysis and Industrial Applications: Engineered anthranilate-CoA ligases with improved stability or altered substrate preferences can be valuable biocatalysts for the synthesis of specialty chemicals and pharmaceutical intermediates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PQS biosynthesis pathway involving anthranilate-CoA ligase and the general experimental workflow for site-directed mutagenesis.

PQS_Biosynthesis_Pathway Anthranilate Anthranilate PqsA Anthranilate-CoA Ligase (PqsA) Anthranilate->PqsA ATP, CoA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA AMP, PPi PqsBCD PqsB, PqsC, PqsD Anthraniloyl_CoA->PqsBCD Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Octanoyl_ACP 2-Oxo-decanoyl-ACP Fatty_Acid_Biosynthesis->Octanoyl_ACP Octanoyl_ACP->PqsBCD HHQ 2-Heptyl-4-quinolone (HHQ) PqsBCD->HHQ PqsH PqsH (Monooxygenase) HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS Virulence Virulence Gene Expression PQS->Virulence

Caption: PQS Biosynthesis Pathway in P. aeruginosa.

Site_Directed_Mutagenesis_Workflow cluster_cloning Molecular Biology cluster_expression Protein Expression & Purification cluster_characterization Enzyme Characterization Primer_Design 1. Primer Design (with desired mutation) PCR 2. PCR Amplification (using plasmid template) Primer_Design->PCR Template_Digestion 3. DpnI Digestion (removes parental plasmid) PCR->Template_Digestion Transformation 4. Transformation (into E. coli) Template_Digestion->Transformation Selection 5. Selection & Sequencing (identify correct mutants) Transformation->Selection Expression 6. Protein Expression (in E. coli) Selection->Expression Purification 7. Protein Purification (e.g., His-tag affinity chromatography) Expression->Purification Activity_Assay 8. Enzyme Activity Assay Purification->Activity_Assay Kinetic_Analysis 9. Kinetic Analysis (Km, kcat) Activity_Assay->Kinetic_Analysis

Caption: Experimental Workflow for Site-Directed Mutagenesis.

Quantitative Data Summary

The following table presents hypothetical kinetic data for wild-type and mutant anthranilate-CoA ligase, illustrating potential outcomes of site-directed mutagenesis experiments aimed at altering substrate specificity.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Change in kcat/Km (vs. WT with Anthranilate)
Wild-Type PqsA Anthranilate31.55.0 x 10⁵1
Benzoate500.51.0 x 10⁴0.02
5-Fluoroanthranilate81.21.5 x 10⁵0.3
Mutant A (e.g., active site residue modification) Anthranilate250.83.2 x 10⁴0.064
Benzoate151.81.2 x 10⁵0.24
5-Fluoroanthranilate52.55.0 x 10⁵1
Mutant B (e.g., substrate channel modification) Anthranilate101.01.0 x 10⁵0.2
Benzoate2000.15.0 x 10²0.001
3-Hydroxybenzoate301.55.0 x 10⁴0.1

Note: The kinetic values for the wild-type enzyme are based on published data for PqsA.[1] The data for Mutant A and Mutant B are hypothetical and serve as an example of how site-directed mutagenesis could alter enzyme kinetics.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Anthranilate-CoA Ligase (PqsA)

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1. Primer Design:

  • Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation site should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥ 78°C.

2. PCR Amplification:

  • Set up a 50 µL PCR reaction as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of plasmid DNA template (e.g., pET vector with PqsA gene) (5-50 ng)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • ddH₂O to 50 µL

  • Perform PCR with the following cycling parameters:

    • Initial denaturation: 95°C for 30 seconds

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight in LB broth with the selective antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Mutant Anthranilate-CoA Ligase

1. Transformation for Expression:

  • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the sequence-verified plasmid containing the mutant PqsA gene.

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography (for His-tagged protein):

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Collect fractions and analyze by SDS-PAGE to check for purity.

5. Dialysis and Storage:

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified protein at -80°C.

Protocol 3: Anthranilate-CoA Ligase Activity Assay

This is a continuous spectrophotometric assay that monitors the formation of anthraniloyl-CoA.[1]

1. Reaction Mixture:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 100 mM HEPES buffer, pH 8.0

    • 2 mM MgCl₂

    • 0.4 mM Coenzyme A (CoA)

    • 1 mM ATP

    • 0.2 mM Dithiothreitol (DTT)

    • Purified enzyme (e.g., 1-5 µg)

2. Assay Procedure:

  • Equilibrate the reaction mixture at 37°C for 1 minute in a spectrophotometer.

  • Initiate the reaction by adding the substrate (e.g., anthranilate) to a final concentration of 0.5 mM.

  • Monitor the increase in absorbance at 365 nm, which corresponds to the formation of anthraniloyl-CoA (ε₃₆₅ = 5.5 mM⁻¹cm⁻¹).[1]

  • Record the initial rate of the reaction.

3. Kinetic Analysis:

  • To determine the Michaelis-Menten constants (Km and Vmax), vary the concentration of one substrate while keeping the others at saturating concentrations.

  • For example, to determine the Km for anthranilate, use concentrations ranging from 0.5 µM to 50 µM.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

By following these protocols, researchers can effectively perform site-directed mutagenesis on anthranilate-CoA ligase, produce the mutant enzymes, and characterize their kinetic properties to advance research in enzymology, drug discovery, and synthetic biology.

References

Application Note: A Streamlined Workflow for Cloning, Expression, and In Vitro Characterization of Anthranilate-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anthranilate-CoA ligase (EC 6.2.1.32) is a key enzyme that catalyzes the ATP-dependent formation of a thioester bond between anthranilate and coenzyme A (CoA).[1] The reaction proceeds as follows: ATP + anthranilate + CoA ⇌ AMP + diphosphate (B83284) + anthranilyl-CoA.[1][2] This enzyme is a critical component in several metabolic pathways, including carbazole (B46965) degradation and acridone (B373769) alkaloid biosynthesis.[1][2] Notably, in the opportunistic pathogen Pseudomonas aeruginosa, the PqsA protein, an anthranilate-CoA ligase, catalyzes the first committed step in the biosynthesis of the Pseudomonas quinolone signal (PQS).[3][4][5] PQS is a cell-to-cell signaling molecule that regulates the expression of numerous virulence factors.[4][6] Therefore, PqsA represents a promising target for the development of novel anti-virulence agents to combat P. aeruginosa infections.[3][4][5]

This application note provides a comprehensive set of protocols for the cloning, expression, and purification of recombinant anthranilate-CoA ligase, along with a detailed method for its in vitro characterization. The workflow is primarily based on the characterization of the PqsA enzyme from P. aeruginosa, a well-studied model for this enzyme class.

Enzymatic Reaction and Signaling Pathway

The following diagrams illustrate the core enzymatic reaction and the biological context of anthranilate-CoA ligase in the PQS pathway.

Enzymatic_Reaction sub Anthranilate + ATP + CoA enz Anthranilate-CoA Ligase (e.g., PqsA) sub->enz prod Anthraniloyl-CoA + AMP + Diphosphate enz->prod

Caption: The reaction catalyzed by Anthranilate-CoA Ligase.

PQS_Pathway Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA Ligase) Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsBCD PqsB, PqsC, PqsD Anthraniloyl_CoA->PqsBCD Fatty_Acid_Metabolism Fatty Acid Metabolism Fatty_Acid_Metabolism->PqsBCD HHQ 2-Heptyl-4-quinolone (HHQ) PqsBCD->HHQ PqsH PqsH (Monooxygenase) HHQ->PqsH PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS Virulence Virulence Gene Regulation PQS->Virulence

Caption: Simplified PQS biosynthesis pathway in P. aeruginosa.[3][5]

Experimental Workflow Overview

A typical workflow for producing and analyzing recombinant anthranilate-CoA ligase involves gene cloning, protein expression, purification, and functional characterization.

Experimental_Workflow A 1. Gene Identification & PCR B 2. Vector & Insert Digestion A->B C 3. Ligation into Expression Vector B->C D 4. Transformation into E. coli C->D E 5. Induction of Protein Expression D->E F 6. Cell Harvest & Lysis E->F G 7. Protein Purification (e.g., Affinity Chromatography) F->G H 8. Purity Check (SDS-PAGE) G->H I 9. In Vitro Activity Assay H->I

Caption: General workflow for recombinant enzyme studies.

Detailed Protocols

Protocol 1: Cloning of Anthranilate-CoA Ligase Gene (e.g., pqsA)
  • Primer Design: Design forward and reverse primers for the target gene (e.g., pqsA from P. aeruginosa PAO1). Incorporate restriction sites (e.g., NdeI and XhoI) for directional cloning into an expression vector like pET-22b.[7] This vector allows for the addition of a C-terminal His6-tag, facilitating purification.[7]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gene from genomic DNA.[8]

    • Template: P. aeruginosa genomic DNA

    • Primers: 10 µM each

    • High-Fidelity Polymerase & Buffer: As per manufacturer's instructions

    • Cycling Conditions: Optimize annealing temperature based on primer T_m. Use a standard 3-step cycling protocol (denaturation, annealing, extension) for 30-35 cycles.

  • Purification and Digestion: Purify the PCR product and the expression vector using a spin column kit.[8] Perform a double digest on both the purified PCR product and the vector using the selected restriction enzymes (e.g., NdeI and XhoI).

  • Ligation: Ligate the digested gene insert into the prepared vector using T4 DNA Ligase. A vector-to-insert molar ratio of 1:3 is recommended.[8][9]

  • Transformation: Transform the ligation product into a suitable cloning host, such as E. coli DH5α, and select for positive colonies on antibiotic-containing media. Verify the correct insertion by colony PCR and DNA sequencing.

Protocol 2: Recombinant Protein Expression and Purification
  • Transformation for Expression: Transform the sequence-verified plasmid into an expression host strain, such as E. coli BL21(DE3).[7]

  • Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

  • Induction: Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM.[7] Shift the culture to a lower temperature (e.g., 18-25°C) and continue shaking for 12-16 hours to improve protein solubility.[7]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

    • Assess the purity of the eluted fractions by SDS-PAGE.[3] For higher purity, further steps like ion-exchange or size-exclusion chromatography can be performed.[3][10]

Protocol 3: In Vitro Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay to measure anthranilate-CoA ligase activity. The assay monitors the formation of the product, anthraniloyl-CoA, by measuring the increase in absorbance at 365 nm.[3][5]

  • Reaction Mixture: Prepare the reaction mixture in a quartz cuvette. The final volume is typically 0.5-1.0 mL.

    • 100 mM HEPES buffer, pH 8.0

    • 2 mM MgCl₂

    • 0.2 mM Dithiothreitol (DTT)

    • 1 mM ATP

    • 0.4 mM Coenzyme A (CoA)

    • Purified enzyme (e.g., 1-5 µg)

  • Assay Procedure:

    • Equilibrate the reaction mixture at 37°C for 1-2 minutes in a temperature-controlled spectrophotometer.[3]

    • Initiate the reaction by adding the substrate, anthranilate, to a final concentration of 0.5 mM.[3]

    • Immediately begin monitoring the change in absorbance at 365 nm for 5-10 minutes.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for anthraniloyl-CoA at 365 nm is 5,500 M⁻¹cm⁻¹.[3]

    • Activity (µmol/min/mg) = (ΔA₃₆₅/min) / (ε × path length) × (1 / mg of protein) × 10⁶

  • Confirmation of Product Formation (Optional): The identity of the product can be confirmed using Thin-Layer Chromatography (TLC).[3][11]

    • Stop the reaction at various time points by adding formic acid.[11]

    • Spot the samples on a silica (B1680970) gel TLC plate alongside standards for anthranilate and CoA.[3]

    • Develop the plate using a solvent system like butanol:acetic acid:water (60:35:25).[3]

    • Visualize the spots under UV light (365 nm). The product, anthraniloyl-CoA, will appear as a new spot that increases in intensity over time.[3][11]

Data Presentation

Quantitative data from in vitro studies are essential for characterizing the enzyme. The tables below summarize typical kinetic and substrate specificity data for PqsA from P. aeruginosa.

Table 1: Kinetic Parameters of Recombinant PqsA

Substrate K_m (µM) V_max (nmol/min/mg)
Anthranilate 2.5 ± 0.4 120 ± 10
ATP 50 ± 10 110 ± 15
Coenzyme A 20 ± 5 130 ± 10

(Note: These values are representative and may vary based on specific experimental conditions. Data compiled from literature.)

Table 2: Substrate Specificity of Recombinant PqsA

Substrate Relative Activity (%)
Anthranilate 100
Benzoate 30
3-Fluoroanthranilate 115
4-Fluoroanthranilate 150
5-Fluoroanthranilate 140
5-Chloroanthranilate 70
5-Bromoanthranilate 10
5-Methylanthranilate 45

(Note: Activity is relative to anthranilate (100%). Halogen substitutions, particularly fluorine, are well-tolerated, while other substitutions can decrease activity. Data adapted from studies on PqsA.)[3]

Conclusion

This application note provides a robust framework for the successful cloning, expression, and functional analysis of anthranilate-CoA ligase. The detailed protocols enable researchers to produce highly pure, active enzyme suitable for a range of in vitro studies, including kinetic characterization, substrate specificity analysis, and inhibitor screening. Given its crucial role in bacterial virulence, these methods are particularly valuable for drug development professionals seeking to identify and validate novel inhibitors of the PQS signaling pathway.[3][5]

References

Application Notes and Protocols for Measuring Anthranilyl-CoA Levels in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilyl-Coenzyme A (Anthranilyl-CoA) is a key metabolic intermediate in bacteria, notably serving as a precursor for the biosynthesis of quinolone signaling molecules in pathogens like Pseudomonas aeruginosa. The Pseudomonas Quinolone Signal (PQS) system is a cell-to-cell communication network that regulates virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies. Accurate quantification of intracellular this compound levels is crucial for understanding the regulation of these virulence pathways and for screening potential inhibitors of its biosynthesis.

These application notes provide detailed protocols for the measurement of this compound in bacterial cultures using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and a spectrophotometric enzymatic assay for a more accessible, high-throughput approach.

Signaling Pathway Involving this compound

In Pseudomonas aeruginosa, this compound is synthesized from anthranilate and Coenzyme A by the enzyme Anthranilate-CoA ligase, encoded by the pqsA gene.[1][2][3][4] This is the initial and critical step in the PQS biosynthesis pathway.[5][6] this compound then serves as a substrate for subsequent enzymes in the PQS pathway (PqsD, PqsBC, and PqsE) to produce 2-heptyl-4-quinolone (HHQ), which is finally converted to the active signal molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), by the monooxygenase PqsH.[1][2][5][7]

Anthranilyl_CoA_Pathway cluster_cell Bacterial Cell Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA ligase) Anthranilate->PqsA CoA Coenzyme A CoA->PqsA ATP ATP ATP->PqsA AMP_PPi AMP + PPi PqsA->AMP_PPi Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA PqsD PqsD Anthranilyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Aminobenzoylacetyl_CoA 2-(Aminobenzoyl)acetyl-CoA PqsD->Aminobenzoylacetyl_CoA PqsBC_PqsE PqsBC, PqsE Aminobenzoylacetyl_CoA->PqsBC_PqsE HHQ HHQ (2-heptyl-4-quinolone) PqsBC_PqsE->HHQ PqsH PqsH HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS Virulence Virulence Gene Expression & Biofilm Formation PQS->Virulence

Biosynthesis of PQS from Anthranilate in P. aeruginosa.

Method 1: LC-MS/MS for Absolute Quantification

LC-MS/MS is the gold standard for quantifying low-abundance metabolites like this compound due to its high sensitivity and specificity. This method allows for the absolute quantification of the analyte by comparing its signal to that of a stable isotope-labeled internal standard.

Data Presentation: LC-MS/MS Performance
ParameterTypical ValueReference
Lower Limit of Detection (LOD)1 - 3 nM[8]
Lower Limit of Quantitation (LOQ)3.7 - 7.4 nM[8]
Linearity (R²)> 0.99[8][9]
Accuracy81 - 108%[9]
Precision (CV)< 15%[8]

Note: These values are for short-chain acyl-CoAs and serve as an estimate. Specific performance for this compound should be determined empirically.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_workflow LC-MS/MS Workflow Culture Bacterial Culture Quenching Metabolism Quenching (e.g., Cold Methanol) Culture->Quenching Extraction Cell Lysis & Extraction (e.g., 5% Sulfosalicylic Acid) Quenching->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

General workflow for this compound quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS

1. Sample Preparation and Extraction

  • Culture Growth: Grow bacterial cultures to the desired optical density (OD600).

  • Quenching: Rapidly quench metabolic activity to prevent degradation of this compound. A common method is to add the bacterial culture to ice-cold methanol (B129727) (e.g., 1:1 v/v) and incubate at -20°C for 15 minutes.

  • Cell Harvesting: Pellet the cells by centrifugation at 4°C.

  • Extraction: Resuspend the cell pellet in an ice-cold extraction buffer. A recommended buffer is 5% sulfosalicylic acid (SSA), which deproteinizes the sample without requiring subsequent solid-phase extraction that can lead to the loss of short-chain acyl-CoAs.

  • Cell Lysis: Lyse the cells by sonication or bead beating on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its specificity and sensitivity.

    • MRM Transitions:

      • Precursor Ion (Q1): The m/z of protonated this compound ([M+H]⁺). The monoisotopic mass of this compound is 886.152 g/mol .

      • Product Ions (Q3): Common fragments for acyl-CoAs include a neutral loss of the 3'-phosphonucleoside diphosphate (B83284) fragment (-507 Da) and a fragment corresponding to the CoA moiety (m/z 428).[9] Specific transitions for this compound should be optimized by direct infusion of a standard.

3. Quantification

  • Generate a standard curve using a commercially available or synthesized this compound standard.

  • Normalize the peak area of the endogenous this compound to the peak area of an internal standard (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA).

  • Calculate the concentration of this compound in the sample based on the standard curve.

Method 2: Spectrophotometric Enzymatic Assay

This method is based on the activity of the PqsA enzyme, which synthesizes this compound. The formation of the product can be monitored spectrophotometrically by measuring the increase in absorbance at 365 nm, which is characteristic of the thioester bond in this compound.[1][2][7] This assay is suitable for high-throughput screening of PqsA inhibitors.

Data Presentation: Enzymatic Assay Parameters
ParameterValueReference
Wavelength (λmax)365 nm[1][2][7]
Molar Extinction Coefficient (ε₃₆₅)5.5 mM⁻¹·cm⁻¹[1][7]
Optimal pH8.5[10]

Experimental Workflow: Enzymatic Assay

Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, ATP, CoA, PqsA) Add_Substrate Initiate Reaction with Anthranilate Prepare_Reaction->Add_Substrate Monitor_Absorbance Monitor Absorbance at 365 nm over time Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Initial Rate of this compound Formation Monitor_Absorbance->Calculate_Rate

Workflow for the spectrophotometric enzymatic assay of PqsA activity.
Detailed Protocol: Spectrophotometric Enzymatic Assay

This protocol is designed to measure the activity of purified PqsA enzyme.

1. Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Substrates:

    • Anthranilate stock solution (e.g., 10 mM).

    • ATP stock solution (e.g., 100 mM).

    • Coenzyme A stock solution (e.g., 10 mM).

  • Enzyme: Purified PqsA enzyme.

2. Assay Procedure

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • ATP (final concentration, e.g., 1 mM)

    • CoA (final concentration, e.g., 0.5 mM)

    • Purified PqsA enzyme

  • Equilibration: Equilibrate the mixture at 37°C for 1 minute.

  • Reaction Initiation: Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Measurement: Immediately monitor the increase in absorbance at 365 nm for several minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA₃₆₅/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (A = εcl) to calculate the rate of this compound formation (in M/min).

Summary and Comparison of Methods

FeatureLC-MS/MSSpectrophotometric Enzymatic Assay
Principle Separation by chromatography and detection by massEnzymatic conversion and spectrophotometric detection
Quantification AbsoluteRelative (rate of formation)
Sensitivity Very High (nM range)Moderate (µM range)
Specificity Very HighModerate (potential for interfering substances)
Throughput LowerHigher
Equipment LC-MS/MS systemSpectrophotometer
Primary Use Accurate quantification in biological samplesEnzyme kinetics, inhibitor screening

Conclusion

The choice of method for measuring this compound levels depends on the specific research question. For accurate and sensitive quantification of endogenous this compound in bacterial cultures, LC-MS/MS is the preferred method. For high-throughput screening of inhibitors of PqsA or for studying enzyme kinetics, the spectrophotometric enzymatic assay provides a robust and more accessible alternative. Both methods, when properly implemented, can provide valuable insights into the role of this compound in bacterial signaling and virulence.

References

Troubleshooting & Optimization

troubleshooting low yield in enzymatic Anthranilyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in the enzymatic synthesis of Anthranilyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: The synthesis is catalyzed by Anthranilate-CoA ligase, also known as Anthraniloyl-CoA synthetase (e.g., PqsA). The enzyme facilitates a two-step reaction. First, anthranilate is activated by ATP to form an enzyme-bound anthraniloyl-AMP intermediate and pyrophosphate (PPi). Subsequently, Coenzyme A (CoA) attacks the intermediate, forming this compound and releasing AMP.[1]

Q2: What are the essential components of the reaction mixture?

A2: The reaction mixture must contain the Anthranilate-CoA ligase enzyme, anthranilate, Coenzyme A (CoA), adenosine (B11128) triphosphate (ATP), and magnesium ions (Mg²⁺) as a cofactor in a suitable buffer.[2][3]

Q3: What is the optimal pH for the enzymatic synthesis of this compound?

A3: The optimal pH for Anthranilate-CoA ligase (PqsA) activity is approximately 8.5, although the enzyme shows good activity in a pH range of 7.0 to 9.0.

Q4: How can I monitor the progress of the reaction?

A4: The formation of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at 365 nm.[2][4] The molar extinction coefficient for this compound at this wavelength is 5.5 mM⁻¹cm⁻¹.[2] Alternatively, reaction progress can be monitored by chromatographic methods such as HPLC.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the enzymatic synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.

Problem 1: Very Low or No Product Formation

This is the most frequent challenge and can be attributed to issues with the enzyme, substrates, or reaction conditions.

Initial Checks:

  • Enzyme Activity: Confirm that your Anthranilate-CoA ligase is active.

  • Substrate Integrity: Ensure that your substrates (anthranilate, CoA, ATP) have not degraded.

  • Reaction Conditions: Verify that the pH, temperature, and component concentrations are correct.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No this compound Yield check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are the substrates intact? check_enzyme->check_substrates Yes enzyme_inactive Enzyme Inactive/Inhibited - Perform activity assay - Check for inhibitors - Use fresh enzyme stock check_enzyme->enzyme_inactive No check_conditions Are reaction conditions optimal? check_substrates->check_conditions Yes substrates_degraded Substrate Degradation - Use fresh ATP, CoA, and anthranilate stocks - Check storage conditions check_substrates->substrates_degraded No conditions_suboptimal Suboptimal Conditions - Optimize pH, temperature, and concentrations - Ensure Mg2+ is present check_conditions->conditions_suboptimal No solution Yield Improved check_conditions->solution Yes enzyme_inactive->solution substrates_degraded->solution conditions_suboptimal->solution

Caption: A systematic workflow for troubleshooting low this compound yield.

Detailed Troubleshooting Steps:

1. Enzyme Inactivity or Insufficient Amount

  • Possible Cause: The enzyme may have lost activity due to improper storage, multiple freeze-thaw cycles, or the presence of inhibitors. The concentration of the enzyme in the reaction may also be too low.

  • Solution:

    • Verify Enzyme Activity: Perform a standard enzyme activity assay (see Experimental Protocols section) with fresh, high-quality substrates under optimal conditions.

    • Check for Inhibitors: Be aware of potential inhibitors. For instance, some analogs of anthranilate, such as salicylate, can act as competitive inhibitors of PqsA.[3] Ensure all reagents and buffers are free from contaminants.

    • Optimize Enzyme Concentration: If the enzyme is active but the yield is low, the concentration may be the limiting factor. Increase the enzyme concentration in increments to find the optimal level.

2. Substrate Degradation or Impurity

  • Possible Cause: ATP is susceptible to hydrolysis, and the thiol group of CoA can oxidize. Anthranilic acid can also degrade over time.

  • Solution:

    • Use Fresh Substrates: Prepare fresh stock solutions of ATP, CoA, and anthranilate. Store ATP and CoA stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Check Purity: Ensure high-purity substrates are used, as impurities can inhibit the enzyme.

3. Suboptimal Reaction Conditions

  • Possible Cause: Incorrect pH, temperature, or concentrations of substrates and cofactors can significantly reduce the reaction yield.

  • Solution:

    • pH: Verify the pH of the reaction buffer is within the optimal range for Anthranilate-CoA ligase (pH 8.0-8.5).

    • Temperature: The optimal temperature for PqsA activity is 37°C.[2] Ensure your incubator or water bath is accurately calibrated.

    • Substrate Concentrations: While high substrate concentrations can increase the reaction rate, they can also lead to substrate inhibition. Perform a titration of each substrate to determine the optimal concentration. Refer to the known Kₘ values as a starting point (see Data Presentation section).

    • Cofactor Concentration: Ensure an adequate concentration of Mg²⁺ is present, as it is essential for the reaction.

4. Reaction Equilibrium and Product Instability

  • Possible Cause: The ligation reaction is reversible.[5] The accumulation of pyrophosphate (PPi) can drive the reaction in the reverse direction, limiting the final yield. Additionally, the thioester bond in this compound can be susceptible to hydrolysis, especially at non-optimal pH.

  • Solution:

    • Shift the Equilibrium: Add inorganic pyrophosphatase to the reaction mixture to hydrolyze the PPi byproduct. This will drive the reaction toward product formation.[6]

    • Ensure Product Stability: Maintain the reaction pH within the optimal range. Once the reaction is complete, process the product immediately or store it at -80°C to minimize degradation.

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of this compound catalyzed by PqsA.

Table 1: Michaelis-Menten Constants (Kₘ) for PqsA Substrates

SubstrateKₘ (µM)
Anthranilate3
Coenzyme A22
ATP71

Data sourced from Coleman et al., 2008.

Table 2: Recommended Reaction Conditions for Optimal Yield

ParameterRecommended Value/RangeNotes
pH 8.0 - 8.5PqsA exhibits optimal activity at pH 8.5.
Temperature 37°CEnsure consistent temperature control.
Anthranilate 0.5 mMStart with a concentration well above the Kₘ.
Coenzyme A 0.4 mMEnsure CoA is in excess relative to the limiting substrate.
ATP 1.0 mMATP is required in stoichiometric amounts.
MgCl₂ 2.0 mMEssential cofactor for the enzyme.
Dithiothreitol (DTT) 0.2 mMHelps to maintain the reduced state of CoA.
Enzyme (PqsA) VariableTitrate to determine the optimal concentration for desired yield and reaction time.

Experimental Protocols

Protocol 1: Activity Assay for Anthranilate-CoA Ligase (PqsA)

This protocol is for determining the specific activity of your enzyme preparation.

  • Reaction Mixture Preparation: In a 0.5 mL reaction volume, combine the following in a cuvette:

    • 100 mM HEPES buffer, pH 8.0

    • 2 mM MgCl₂

    • 0.4 mM Coenzyme A

    • 1 mM ATP

    • 0.2 mM DTT

    • Purified PqsA enzyme or cell extract

  • Equilibration: Incubate the mixture at 37°C for 1 minute in a spectrophotometer.

  • Initiate Reaction: Start the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Monitor Reaction: Immediately monitor the increase in absorbance at 365 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time curve. Use the molar extinction coefficient of this compound (ε₃₆₅ = 5.5 mM⁻¹cm⁻¹) to calculate the rate of product formation.

Protocol 2: Preparative Synthesis and Purification of this compound

This protocol is designed for producing a larger quantity of this compound for subsequent experiments.

  • Scale-Up Reaction: Prepare a reaction mixture (e.g., 5-10 mL) with the components listed in Table 2. The amount of PqsA enzyme should be optimized for a high conversion rate within a reasonable timeframe (e.g., 2-4 hours).

  • Incubation: Incubate the reaction at 37°C. Monitor the reaction's progress by taking small aliquots for HPLC analysis or by spectrophotometric measurement at 365 nm.

  • Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Purification:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Purify the supernatant containing this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.[7]

    • For SPE, wash the cartridge with methanol and then equilibrate with an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0). Load the sample, wash with the equilibration buffer to remove unreacted substrates, and elute the this compound with a methanol/water mixture.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound by measuring its absorbance at 260 nm (using the extinction coefficient of adenosine, ε₂₆₀ = 15,400 M⁻¹cm⁻¹) or at 365 nm (ε₃₆₅ = 5.5 mM⁻¹cm⁻¹).

    • Lyophilize the purified product for long-term storage at -80°C.

Visualizations

PQS Biosynthesis Pathway

PQS_Pathway anthranilate Anthranilate pqsA PqsA (Anthranilate-CoA ligase) anthranilate->pqsA coa CoA coa->pqsA atp ATP atp->pqsA amp_ppi AMP + PPi pqsA->amp_ppi anthranilyl_coa This compound pqsA->anthranilyl_coa downstream Downstream Quinolone Synthesis anthranilyl_coa->downstream

Caption: The initial step of the PQS biosynthesis pathway catalyzed by PqsA.

Enzymatic Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification anthranilate Anthranilate enzyme_complex1 Enzyme-Anthraniloyl-AMP Intermediate anthranilate->enzyme_complex1 atp ATP atp->enzyme_complex1 ppi PPi enzyme_complex1->ppi enzyme_complex2 Enzyme-Anthraniloyl-AMP Intermediate coa CoA anthranilyl_coa This compound coa->anthranilyl_coa enzyme_complex2->anthranilyl_coa amp AMP enzyme_complex2->amp

References

Technical Support Center: Optimizing E. coli Fermentation for Higher Anthranilyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing E. coli fermentation for the production of Anthranilyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing production yields.

Frequently Asked Questions (FAQs)

Q1: My E. coli strain is producing high levels of anthranilate but the yield of this compound is low. What are the potential bottlenecks?

A1: This is a common issue that often points to limitations in the final enzymatic step. The primary factors to investigate are:

  • Anthranilate-CoA ligase activity: The heterologously expressed ligase may have low specific activity or be poorly expressed.

  • Coenzyme A (CoA) availability: The intracellular pool of CoA may be insufficient to support high flux towards this compound.

  • ATP availability: The ligation reaction is ATP-dependent, and a low cellular energy state can limit the conversion rate.

  • Feedback inhibition: High concentrations of this compound or other downstream metabolites may inhibit the ligase.

Q2: What are the key metabolic engineering strategies to increase the precursor (anthranilate) supply?

A2: To boost anthranilate production, a multi-pronged approach to genetic modification is typically required:

  • Enhance the shikimate pathway: Overexpress key genes in the central carbon metabolism and shikimate pathway, such as tktA (transketolase) and aroE (shikimate dehydrogenase), to increase the flux towards chorismate, the precursor of anthranilate.[1]

  • Disrupt competing pathways: Knock out genes that divert chorismate to other products. Common targets for deletion include pheA and tyrA (leading to phenylalanine and tyrosine) and pabA (leading to p-aminobenzoate).[1]

  • Block downstream conversion of anthranilate: Disrupt the trpD gene, which encodes anthranilate phosphoribosyltransferase, to prevent the conversion of anthranilate into the tryptophan biosynthesis pathway.[1]

  • Remove feedback inhibition: Use a feedback-resistant version of DAHP synthase (aroGfbr) to prevent the inhibition of the shikimate pathway by aromatic amino acids.

Q3: What are the optimal fermentation conditions for high-density E. coli cultures for metabolite production?

A3: While optimal conditions can be strain-specific, a good starting point for high-density fed-batch fermentation of E. coli includes:

  • Temperature: Maintain a growth phase temperature of 37°C and consider reducing it to 30°C during the production phase to improve protein folding and reduce metabolic stress.[2]

  • pH: Control the pH at or near 7.0. This is crucial to prevent the accumulation of inhibitory acetate (B1210297) concentrations.[2]

  • Dissolved Oxygen (DO): Maintain DO levels at 20-30% saturation through a cascaded control of agitation and aeration.

  • Feeding Strategy: Employ an exponential feeding strategy to maintain a constant specific growth rate and avoid substrate overflow metabolism, which can lead to the formation of inhibitory byproducts.

Q4: How can I accurately quantify the intracellular concentration of this compound?

A4: Quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This involves:

  • Rapid quenching: To halt metabolic activity, the cell culture is rapidly quenched using a cold solvent like methanol (B129727).

  • Cell lysis and extraction: The cells are lysed, and the intracellular metabolites, including this compound, are extracted.

  • Analysis by LC-MS/MS: The extract is analyzed by LC-MS/MS, which provides high sensitivity and specificity for the detection and quantification of the target molecule.

Troubleshooting Guides

Issue 1: Low or No Production of Anthranilate
Possible Cause Recommended Solution
Inefficient precursor supplyOverexpress key genes in the shikimate pathway (aroE, tktA). Use a feedback-resistant aroG variant.
Diversion of chorismate to competing pathwaysDisrupt genes such as pheA, tyrA, and pabA.
Conversion of anthranilate to tryptophanEnsure complete disruption of the trpD gene.
Suboptimal fermentation conditionsOptimize temperature, pH, and dissolved oxygen levels.
Plasmid instabilityIf using a plasmid-based expression system, ensure consistent antibiotic selection.
Issue 2: Poor Conversion of Anthranilate to this compound
Possible Cause Recommended Solution
Low expression of anthranilate-CoA ligaseCodon-optimize the ligase gene for E. coli. Use a strong, inducible promoter. Verify expression with SDS-PAGE.
Poor catalytic activity of the ligaseScreen for ligases from different microbial sources. Consider protein engineering to improve activity.
Insufficient intracellular CoA poolOverexpress genes in the CoA biosynthetic pathway, such as panK (pantothenate kinase).[3]
ATP limitationEnsure adequate glucose feeding during the production phase to maintain a high cellular energy state.
Feedback inhibition of the ligaseInvestigate potential inhibitory effects of the final product or intermediates.
Issue 3: Poor Cell Growth and Viability During Fermentation
Possible Cause Recommended Solution
Accumulation of toxic byproducts (e.g., acetate)Maintain strict pH control around 7.0. Use a fed-batch strategy to avoid excess glucose.
High metabolic burden from heterologous expressionUse a lower induction temperature (e.g., 25-30°C). Optimize the inducer concentration.
Nutrient limitation in the mediumEnsure the fed-batch medium is rich in essential nutrients, including nitrogen, phosphate, and trace metals.
Toxicity of anthranilate or this compoundConsider in-situ product removal strategies or engineering the cell for higher tolerance.

Data Presentation

Table 1: Comparison of Anthranilate Production in Engineered E. coli Strains

StrainRelevant GenotypeProduction Titer (g/L)Fermentation ScaleReference
Inha256Shikimate overproducer, trpD-, pheA-, tyrA-, pabA-, ubiC-, entC-, trpR-, aroE+, tktA+~4.07-L Fed-batch[1]
W3110 trpD9923/pJLBaroGfbrtktAtrpD-, plasmid with aroGfbr and tktA14Fed-batchBalderas-Hernández et al., 2009
Inha257Similar to Inha256 with additional knockoutsSlightly lower than Inha256Shake flask[1]

Note: The production of this compound is dependent on the efficient conversion of anthranilate. Therefore, high anthranilate titers are a prerequisite for achieving high final product yields.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli

This protocol is a general guideline for high-density fed-batch fermentation.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of defined medium in a shake flask.

    • Incubate at 37°C until the OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare the bioreactor with the initial batch medium (a defined mineral salt medium with glucose).

    • Calibrate pH and DO probes.

    • Sterilize the bioreactor.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.

    • Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH and H3PO4), and DO at >20%.

    • Once the initial glucose is depleted (indicated by a sharp rise in DO), start the exponential feeding of a concentrated glucose and nutrient solution.

    • Continue the fed-batch phase to achieve high cell density (e.g., OD600 > 50).

  • Induction:

    • When the desired cell density is reached, induce the expression of the anthranilate-CoA ligase by adding the appropriate inducer (e.g., IPTG).

    • Optionally, reduce the temperature to 30°C to improve protein solubility.

    • Continue the fermentation for the desired production period (e.g., 24-48 hours), maintaining the feed and process parameters.

  • Harvesting:

    • Cool the bioreactor and harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer and store at -80°C for subsequent analysis.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the general steps for sample preparation for LC-MS/MS analysis.

  • Quenching:

    • Rapidly transfer a known volume of cell culture into a pre-chilled quenching solution (e.g., 60% methanol at -40°C) to instantly stop metabolic activity.

  • Cell Lysis and Extraction:

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS method.

    • Filter the sample to remove any remaining particulates.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable reverse-phase column for the separation of acyl-CoAs.

    • Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments for accurate quantification.

    • Quantify the concentration by comparing the peak area to a standard curve generated with a pure standard of this compound.

Visualizations

Metabolic_Pathway Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P Chorismate Chorismate PEP->Chorismate Shikimate Pathway (aroE, tktA overexpression) E4P->Chorismate Shikimate Pathway (aroE, tktA overexpression) Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Other_Aromatics Other Aromatics (Phe, Tyr) Chorismate->Other_Aromatics pheA, tyrA knockout Anthranilyl_CoA This compound Anthranilate->Anthranilyl_CoA Anthranilate-CoA Ligase (Heterologous Expression) Tryptophan_Pathway Tryptophan Pathway Anthranilate->Tryptophan_Pathway trpD knockout

Caption: Metabolic engineering workflow for this compound production.

Troubleshooting_Workflow Start Low this compound Titer Check_Anthranilate Measure Anthranilate levels Start->Check_Anthranilate Low_Anthranilate Low Anthranilate Check_Anthranilate->Low_Anthranilate Low High_Anthranilate High Anthranilate Check_Anthranilate->High_Anthranilate High Troubleshoot_Upstream Troubleshoot Upstream Pathway (See FAQ Q2) Low_Anthranilate->Troubleshoot_Upstream Troubleshoot_Ligase Troubleshoot Ligase Step High_Anthranilate->Troubleshoot_Ligase Check_Ligase_Expression Check Ligase Expression (SDS-PAGE) Troubleshoot_Ligase->Check_Ligase_Expression Low_Expression Low/No Expression Check_Ligase_Expression->Low_Expression No Good_Expression Good Expression Check_Ligase_Expression->Good_Expression Yes Check_Cofactors Assess CoA/ATP Availability Cofactor_Limitation Cofactor Limitation Check_Cofactors->Cofactor_Limitation Yes No_Cofactor_Limitation Sufficient Cofactors Check_Cofactors->No_Cofactor_Limitation No Optimize_Expression Optimize Expression Conditions Low_Expression->Optimize_Expression Good_Expression->Check_Cofactors Improve_Ligase_Activity Improve Ligase Intrinsic Activity Boost_Cofactors Boost CoA/ATP Pools Cofactor_Limitation->Boost_Cofactors No_Cofactor_Limitation->Improve_Ligase_Activity

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: LC-MS/MS Analysis of Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Anthranilyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing very low signal intensity for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and how can I fix this?

Answer: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs like this compound, often stemming from sample preparation, matrix effects, or suboptimal instrument settings.[1]

Possible Causes and Solutions:

Potential CauseRecommended Solution
Analyte Degradation This compound is susceptible to enzymatic and chemical degradation. Process samples quickly on ice and store them at -80°C.[1][2] Use acidic conditions during extraction to improve stability.[3][4]
Inefficient Extraction The chosen extraction method may not be optimal. Consider using 5-sulfosalicylic acid (SSA) for deproteinization, which can offer good recovery without requiring solid-phase extraction (SPE).[5]
Ion Suppression Components of the biological matrix can interfere with the ionization of this compound.[1] Implement a robust sample cleanup procedure, such as SPE, to remove interfering substances.[1] Optimize chromatographic separation to distinguish the analyte from matrix components.[6]
Suboptimal MS Settings Incorrect mass spectrometer settings can lead to poor sensitivity. Use positive ion mode electrospray ionization (ESI), which is generally more sensitive for short-chain acyl-CoAs.[1][5] Optimize source parameters like capillary voltage and gas flow.
Incorrect Fragmentation In tandem MS (MS/MS), incorrect collision energy will result in poor fragmentation and a low signal for your product ions.[1] Optimize the collision energy for the specific transition of this compound.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Question: My chromatographic peak for this compound is tailing, fronting, or is very broad. What could be the cause and how do I improve it?

Answer: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or interactions between the analyte and the LC system.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Poor Retention on C18 Columns As a polar molecule, this compound may have limited retention on traditional C18 columns. Consider using an ion-pairing agent in the mobile phase to improve retention.[4]
Secondary Interactions The analyte may be interacting with active sites on the column. Ensure the mobile phase pH is appropriate for this compound. A slightly acidic mobile phase is often beneficial for acyl-CoAs.[4]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Injection Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Reconstitute the sample in a solvent that is similar in strength to the initial mobile phase conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in MS/MS?

A1: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. This includes a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[5][8][9] Another common product ion is observed at m/z 428, which represents the CoA moiety.[5][8] Therefore, for this compound, you would expect to see a product ion resulting from the neutral loss of 507 Da from the precursor ion.

Q2: How can I improve the stability of this compound during sample preparation?

A2: To enhance stability, it is crucial to minimize enzymatic activity and chemical degradation. Key recommendations include:

  • Work at low temperatures: Keep samples on ice throughout the preparation process.[2][3]

  • Use acidic conditions: Employ acidic solutions (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid) for extraction and quenching to inhibit enzymatic degradation.[3][4][5]

  • Prompt processing and proper storage: Process samples as quickly as possible. For storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[2]

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can lead to analyte degradation.[3]

Q3: What type of LC column is best suited for this compound analysis?

A3: A C18 reversed-phase column is a common and effective choice for the separation of acyl-CoAs.[1] However, due to the polar nature of short-chain acyl-CoAs like this compound, retention can be a challenge. To overcome this, ion-pairing chromatography is often employed.[4]

Q4: What are the recommended extraction procedures for this compound from biological samples?

A4: A common and effective method involves protein precipitation followed by purification.

  • Homogenization: Homogenize the tissue or cell sample in a cold buffer.

  • Protein Precipitation: Add an ice-cold acid, such as 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA), to precipitate proteins and quench enzymatic activity.[3][5]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Purification (Optional but Recommended): The resulting supernatant can be further purified using solid-phase extraction (SPE) to remove salts and other interferences.[1] However, using SSA may eliminate the need for SPE.[5]

  • Drying and Reconstitution: The purified extract is then dried down and reconstituted in a suitable solvent for LC-MS/MS analysis, preferably one that matches the initial mobile phase conditions.[7]

Experimental Protocols

Protocol 1: Sample Extraction using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method for short-chain acyl-CoAs and is suitable for this compound.[5]

  • Sample Homogenization: Homogenize cell or tissue samples in an appropriate ice-cold buffer.

  • Deproteinization: Add an equal volume of 2.5% (w/v) SSA to the homogenate.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Tissue/Cells) homogenize Homogenization on Ice start->homogenize precipitate Protein Precipitation (e.g., SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Issues issue Poor Signal Intensity degradation Analyte Degradation issue->degradation Check extraction Inefficient Extraction issue->extraction Check ion_suppression Ion Suppression issue->ion_suppression Check ms_settings Suboptimal MS Settings issue->ms_settings Check sol_degradation Work on ice, use acidic conditions degradation->sol_degradation Solution sol_extraction Optimize extraction protocol (e.g., SSA) extraction->sol_extraction Solution sol_ion_suppression Improve sample cleanup (SPE) ion_suppression->sol_ion_suppression Solution sol_ms_settings Optimize ionization and fragmentation ms_settings->sol_ms_settings Solution

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Stability of Anthranilyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Anthranilyl-CoA. The following information is based on the general principles of acyl-Coenzyme A (acyl-CoA) stability, as specific quantitative stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

A1: The thioester bond in this compound is chemically reactive and susceptible to degradation from several factors in aqueous solutions. The main causes are:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond.[1]

  • Oxidation: The thiol group in the Coenzyme A moiety can be oxidized, leading to the formation of disulfides and other oxidized species.[1]

  • High Temperature: Elevated temperatures increase the rate of both chemical hydrolysis and enzymatic degradation.[1]

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: For maximum stability, aqueous solutions of this compound should be maintained in a slightly acidic pH range of 4.0 to 6.8.[1] Alkaline conditions (pH > 7.0) should be avoided as they promote rapid hydrolysis of the thioester bond.[1]

Q3: How should I store this compound?

A3: Proper storage is critical to prevent degradation. Recommendations vary for short-term and long-term storage:

  • Long-Term Storage: For long-term storage, this compound should be stored as a dry, lyophilized powder at -20°C or -80°C.[2]

  • Short-Term Storage (in solution): If storage in solution is necessary, dissolve in a non-aqueous solvent like methanol (B129727) or a buffered aqueous solution with a high percentage of organic solvent and store at -80°C.[2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What type of buffer should I use for my experiments with this compound?

A4: It is best to use non-nucleophilic buffers, such as phosphate (B84403) or HEPES, to avoid reaction with the thioester bond.[2] Buffers containing primary amines, like Tris, can act as nucleophiles and accelerate the degradation of this compound.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue: Low or no detectable this compound in my sample.

  • Potential Cause: Degradation due to improper handling and storage.

    • Solution: Always keep samples on ice during preparation and analysis. Prepare fresh solutions for each experiment and avoid storing aqueous solutions. For long-term storage, keep as a lyophilized powder at -80°C.[1][2]

  • Potential Cause: Suboptimal pH of the solution.

    • Solution: Ensure the pH of your buffers and solutions is within the optimal range of 4.0 to 6.8.[1]

  • Potential Cause: Use of nucleophilic buffers.

    • Solution: Switch to non-nucleophilic buffers like phosphate or HEPES.[2]

Issue: High variability in results between replicate samples.

  • Potential Cause: Inconsistent sample handling and preparation time.

    • Solution: Standardize your workflow to minimize variations in incubation times and exposure to room temperature. Process samples in small batches to ensure consistency.

  • Potential Cause: Repeated freeze-thaw cycles of stock solutions.

    • Solution: Aliquot stock solutions into single-use vials to avoid the degradation that can occur with multiple freeze-thaw cycles.

Data Presentation

Table 1: Recommended Handling and Storage Conditions for this compound

ParameterRecommendationRationale
pH of Aqueous Solution 4.0 - 6.8Minimizes chemical hydrolysis of the thioester bond.[1]
Storage Temperature (Lyophilized Powder) -20°C or -80°CEnsures long-term stability.[2]
Storage Temperature (In Solution) -80°C (in non-aqueous or high organic solvent)Reduces degradation rate in solution.[2]
Buffer Type Non-nucleophilic (e.g., Phosphate, HEPES)Prevents reaction with the thioester bond.[2]
Handling On iceMinimizes thermal degradation.[1]
Solution Preparation Prepare fresh for each useAvoids degradation in aqueous solutions.[2]
Aliquoting Single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of an this compound solution with enhanced stability for immediate use in experiments.

  • Materials:

    • Lyophilized this compound

    • Nuclease-free water

    • Phosphate buffer (0.5 M, pH 6.0)

    • Methanol (HPLC grade)

    • Microcentrifuge tubes

  • Procedure:

    • Equilibrate the lyophilized this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Reconstitute the powder in a minimal amount of methanol to ensure complete dissolution.

    • Dilute the methanolic solution to the final desired concentration using a pre-chilled phosphate buffer (pH 6.0). The final concentration of methanol should be kept as low as possible for the experiment, but a higher percentage can improve stability if the experimental conditions allow.

    • Keep the solution on ice at all times and use it immediately.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to monitor the degradation of this compound in an aqueous solution over time.

  • Materials:

    • Prepared this compound solution (from Protocol 1)

    • Quenching solution (e.g., 10% trichloroacetic acid)

    • HPLC system with a C18 column and UV detector (260 nm)

    • Mobile Phase A: 50 mM potassium phosphate, pH 5.5

    • Mobile Phase B: Acetonitrile (B52724)

  • Procedure:

    • Incubate the prepared this compound solution under the desired experimental conditions (e.g., specific pH, temperature).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution to stop further degradation.

    • Centrifuge the quenched sample to pellet any precipitate.

    • Analyze the supernatant by HPLC. A typical gradient could be 5-95% acetonitrile over 20 minutes.

    • Monitor the peak area of this compound at 260 nm. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated from the change in peak area.

Visualizations

Chemical Hydrolysis of this compound Anthranilyl_CoA This compound (Thioester) Transition_State Tetrahedral Intermediate Anthranilyl_CoA->Transition_State Nucleophilic Attack Products Anthranilate + Coenzyme A-SH Transition_State->Products Collapse of Intermediate H2O H₂O (Nucleophile) H2O->Transition_State H_plus_OH_minus H⁺ or OH⁻ (Catalyst) H_plus_OH_minus->Transition_State

Caption: Hydrolysis of the thioester bond in this compound.

Troubleshooting Workflow for this compound Experiments Start Unexpected Experimental Results (e.g., low yield, high variability) Check_Integrity Verify this compound Integrity Start->Check_Integrity Check_Storage Review Storage Conditions: - Stored at -80°C? - Aliquoted? Check_Integrity->Check_Storage Check_pH Check Solution pH: - Is it between 4.0 and 6.8? Check_Storage->Check_pH Yes Improper_Storage Action: Use a fresh aliquot. Ensure proper long-term storage. Check_Storage->Improper_Storage No Check_Buffer Check Buffer Type: - Is it non-nucleophilic? Check_pH->Check_Buffer Yes Incorrect_pH Action: Adjust pH to 4.0-6.8 using an appropriate buffer. Check_pH->Incorrect_pH No Check_Temp Review Experimental Temperature: - Was the sample kept on ice? Check_Buffer->Check_Temp Yes Wrong_Buffer Action: Switch to a non-nucleophilic buffer (e.g., phosphate, HEPES). Check_Buffer->Wrong_Buffer No High_Temp Action: Maintain samples on ice during all handling steps. Check_Temp->High_Temp No Resolved Problem Resolved Check_Temp->Resolved Yes Improper_Storage->Resolved Incorrect_pH->Resolved Wrong_Buffer->Resolved High_Temp->Resolved

References

identifying and removing contaminants from Anthranilyl-CoA preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthranilyl-CoA. Our goal is to help you identify and remove common contaminants from your preparations, ensuring the quality and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common potential contaminants in an enzymatically synthesized this compound preparation?

A1: Enzymatic synthesis of this compound typically involves the reaction of anthranilic acid and Coenzyme A (CoA) catalyzed by an acyl-CoA synthetase in the presence of ATP and magnesium ions. Potential contaminants can originate from several sources:

  • Unreacted Starting Materials: Residual anthranilic acid and Coenzyme A.

  • Reaction Byproducts: Adenosine monophosphate (AMP) and pyrophosphate (PPi). Accumulation of pyrophosphate can inhibit the synthetase enzyme.[1]

  • Enzyme Preparation Impurities: If the acyl-CoA synthetase is not highly purified, other proteins and enzymes from the expression host (e.g., E. coli) may be present.

  • Degradation Products: this compound can be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of anthranilic acid and free CoA.

Q2: How can I assess the purity of my this compound preparation?

A2: The purity of your this compound preparation can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically at 260 nm for the adenine (B156593) moiety of CoA) is a common method to separate this compound from potential contaminants like anthranilic acid, CoA, and AMP.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive identification of this compound and its contaminants by combining chromatographic separation with mass analysis.

  • Enzymatic Assays: The functional purity of this compound can be determined by using it as a substrate in a specific enzymatic reaction and measuring the activity of the downstream enzyme.

Q3: My this compound preparation is showing low activity in my downstream enzymatic assay. What could be the cause?

A3: Low activity can be due to several factors:

  • Contaminants: The presence of inhibitors, such as unreacted ATP or pyrophosphate, can interfere with the enzyme's activity.

  • Incorrect Concentration: The actual concentration of your this compound may be lower than estimated due to the presence of UV-absorbing contaminants. It is crucial to determine the concentration accurately using a pure standard.

  • Degradation: this compound may have degraded due to improper storage conditions (e.g., wrong pH, temperature, or repeated freeze-thaw cycles). Acyl-CoA thioester bonds can be labile.[1]

  • Enzyme Inactivity: The enzyme used in your assay may be inactive or inhibited by components in your this compound preparation.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, this compound preparations should be stored under the following conditions:

  • Temperature: Store aliquots at -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[1] For short-term use, storage at -20°C is acceptable.

  • pH: Maintain the pH of the solution between 4 and 6. Acyl-CoA thioesters are more stable in slightly acidic conditions.

  • Purity: Purified this compound is generally more stable than crude preparations.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

If you observe unexpected peaks in your HPLC chromatogram, use the following guide to identify the potential contaminants.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC check_standards Run Standards: - Anthranilic Acid - Coenzyme A - AMP - ATP start->check_standards match Peak Matches Standard? check_standards->match identify_contaminant Contaminant Identified match->identify_contaminant  Yes no_match No Match match->no_match  No lcms_analysis Perform LC-MS Analysis no_match->lcms_analysis identify_unknown Identify Unknown Peak by Mass lcms_analysis->identify_unknown degradation_product Consider Degradation Products (e.g., oxidized forms) identify_unknown->degradation_product

Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC chromatogram.

Quantitative Data Summary: Expected HPLC Retention Times

The following table provides a hypothetical summary of expected retention times for this compound and potential contaminants on a C18 reversed-phase column. Actual retention times will vary depending on the specific HPLC conditions.

CompoundExpected Retention Time (min)Notes
ATP2-4Highly polar, elutes early.
AMP3-5More retained than ATP.
Coenzyme A5-7More retained than AMP.
Anthranilic Acid8-10Retention depends on mobile phase pH.
This compound 12-15 Product of interest.
Issue 2: Low Yield of Purified this compound

If you are experiencing low yields after purification, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Low Purification Yield check_synthesis Verify Synthesis Reaction - Check enzyme activity - Optimize reaction time and substrate concentrations start->check_synthesis synthesis_ok Synthesis is Efficient? check_synthesis->synthesis_ok optimize_purification Optimize Purification Protocol - Check SPE column capacity and recovery - Adjust HPLC gradient synthesis_ok->optimize_purification  Yes improve_synthesis Improve Synthesis Conditions synthesis_ok->improve_synthesis  No degradation_issue Investigate Product Degradation - Analyze samples at each step - Check pH and temperature optimize_purification->degradation_issue improve_purification Refine Purification Method degradation_issue->improve_purification

Caption: Troubleshooting workflow for low yield of purified this compound.

Quantitative Data Summary: Solid-Phase Extraction Recovery

This table summarizes typical recovery rates for acyl-CoAs using solid-phase extraction (SPE) with different sorbents.

Acyl-CoA SpeciesSPE SorbentAverage Recovery (%)Reference
Short-chain (C2-C4)2-(2-pyridyl)ethyl83-95%[4][5]
Medium-chain (C8)2-(2-pyridyl)ethyl88-92%[4][5]
Long-chain (C16-C18)2-(2-pyridyl)ethyl85-90%[4][5]
Long-chain (C16:0)Oligonucleotide70-80%[2]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Preparations

This protocol provides a general method for the analysis of this compound and potential contaminants using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[2]

  • Mobile Phase B: Acetonitrile[2]

  • Your this compound sample

  • Standards: Anthranilic acid, Coenzyme A, AMP, ATP

Procedure:

  • Prepare Mobile Phases: Prepare fresh mobile phases and degas them before use.

  • Equilibrate the Column: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 30 minutes.

  • Prepare Samples and Standards: Dilute your this compound sample and standards in Mobile Phase A.

  • Injection: Inject 10-20 µL of your sample or standard onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: Compare the retention times of the peaks in your sample to those of the standards to identify contaminants. Integrate the peak areas to quantify the relative amounts of each component.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol describes a general method for purifying this compound from enzymatic synthesis reaction mixtures using SPE.

Materials:

  • SPE cartridges with a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel sorbent[4][5]

  • SPE vacuum manifold

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[4]

  • Your crude this compound reaction mixture

Procedure:

  • Condition the SPE Cartridge:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge.

    • Pass 2 mL of the Wash Solution through the cartridge.[4]

  • Load the Sample: Load your crude this compound reaction mixture onto the conditioned cartridge. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Wash the Cartridge: Wash the cartridge with 2 mL of the Wash Solution to remove unbound starting materials and byproducts.[4]

  • Elute this compound: Elute the bound this compound with 1.5 mL of the Elution Solution.[4]

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the purified this compound in a suitable buffer for your downstream applications.

Signaling Pathways and Workflows

Enzymatic Synthesis of this compound

G cluster_reactants Reactants cluster_products Products Anthranilic Acid Anthranilic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Anthranilic Acid->Acyl-CoA Synthetase Coenzyme A Coenzyme A Coenzyme A->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP AMP Acyl-CoA Synthetase->AMP PPi PPi Acyl-CoA Synthetase->PPi

Caption: Enzymatic synthesis of this compound from its precursors.

References

strategies to minimize Anthranilyl-CoA degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of Anthranilyl-CoA during extraction and sample preparation. Adhering to proper techniques is crucial for obtaining accurate and reproducible results in downstream applications such as chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, like other acyl-CoA thioesters, is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous thioesterases and other hydrolases present in the biological sample can rapidly cleave the thioester bond.[1][2][3]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated by non-optimal pH conditions (especially alkaline) and elevated temperatures.[4][5][6]

Q2: What is the optimal pH for maintaining this compound stability?

A2: While specific data for this compound is limited, thioesters are generally more stable in acidic conditions. An acidic to neutral pH range, ideally between 4.0 and 6.0, is recommended for all buffers and solutions used during sample preparation to minimize chemical hydrolysis.[7]

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is absolutely critical. All steps of the extraction should be performed at low temperatures (0-4°C, on ice) to the greatest extent possible.[8] Immediate freezing of the initial sample in liquid nitrogen is the gold standard for quenching enzymatic activity.[8][9] Avoid prolonged exposure of samples to room temperature.

Q4: What is the most effective method for quenching enzymatic activity?

A4: Rapidly halting all enzymatic reactions at the beginning of the extraction is crucial.[8] Effective methods include:

  • Acid Quenching: Using strong acids like perchloric acid (PCA) or trichloroacetic acid (TCA) to precipitate proteins and simultaneously create an acidic environment that inhibits enzyme function.[9][10][11]

  • Cold Solvent Quenching: Immediately homogenizing the sample in a pre-chilled organic solvent mixture (e.g., acetonitrile/methanol/water) to denature and precipitate enzymes.[9]

Q5: What are the recommended storage conditions for this compound extracts?

A5: For long-term storage, it is best to store extracts as a lyophilized powder or a dry pellet at -80°C.[7][8] If stored in solution, use a slightly acidic buffer or an organic solvent, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.[7][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Detectable this compound Inefficient Quenching of Enzymatic Activity: Enzymes remained active after sample collection, degrading the target molecule.Immediately freeze-clamp tissues in liquid nitrogen upon collection.[8] For cell cultures, rapidly aspirate media and quench with an ice-cold acidic solution or organic solvent.[9][11]
Chemical Hydrolysis during Extraction: The pH of the extraction buffer was too high (neutral or alkaline), leading to the breakdown of the thioester bond.Ensure all buffers and solutions are maintained at a slightly acidic pH (4.0-6.0).[7]
Suboptimal Extraction Solvent: The chosen solvent did not efficiently extract this compound from the sample matrix.For short-chain acyl-CoAs like this compound, consider using extraction methods involving perchloric acid precipitation or homogenization in an acetonitrile/methanol/water mixture.[9]
Degradation during Sample Evaporation: High temperatures used to dry the sample led to degradation.Use a vacuum concentrator (SpeedVac) without heat or with minimal heat, or lyophilize the samples to dryness.[8]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the time between sample collection and quenching, or temperature fluctuations during processing.Standardize the workflow to ensure all samples are processed identically and rapidly. Keep all samples on ice throughout the procedure.[8]
Adsorption to Plasticware: Acyl-CoAs can adsorb to the surface of plastic tubes, leading to sample loss.Whenever possible, use glass or low-binding microcentrifuge tubes and vials for all sample handling and storage steps.
Repeated Freeze-Thaw Cycles: Aliquots were repeatedly frozen and thawed, leading to cumulative degradation.Prepare single-use aliquots of extracts and standards to avoid freeze-thaw cycles.[7]
Presence of Interfering Peaks in Analysis Incomplete Protein Precipitation: Proteins were not fully removed, leading to interference in downstream analysis (e.g., LC-MS).Ensure thorough mixing and sufficient incubation time after adding the precipitating acid (e.g., PCA, TCA). Centrifuge at a high speed (e.g., >14,000 x g) to pellet all protein debris.[10][11]
Contamination from Buffers or Solvents: Non-volatile salts or other contaminants are interfering with the analysis.Use high-purity (e.g., LC-MS grade) solvents and volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) where possible. Consider a solid-phase extraction (SPE) clean-up step.[10]

Data Presentation

Table 1: General Stability of Thioesters Under Various Conditions

Condition General Stability Trend Recommendation for this compound
pH More stable at acidic pH (4-6).[7] Rapid hydrolysis at alkaline pH.[4][6]Maintain all solutions in a pH range of 4.0-6.0.
Temperature Degradation increases with temperature.[6]Keep samples on ice (0-4°C) during processing. Store long-term at -80°C.[8]
Enzymatic Activity Rapidly degraded by endogenous thioesterases.[1][2]Quench metabolic activity immediately upon sample collection.[8][9]
Freeze-Thaw Cycles Susceptible to degradation with repeated cycles.[7]Aliquot samples and standards into single-use vials.[7]

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction from Tissues

This method is effective for quenching enzymatic activity and extracting short-chain acyl-CoAs.

  • Sample Collection and Quenching:

    • Freeze-clamp approximately 100-200 mg of tissue in liquid nitrogen immediately after collection.[9]

    • In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.

  • Homogenization and Deproteinization:

    • Transfer the frozen powder to a pre-chilled tube.

    • Add 2 volumes of ice-cold 0.5 M perchloric acid (e.g., 400 µL for 200 mg of tissue).[9]

    • Homogenize the sample thoroughly on ice.

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the homogenate at 14,000-16,000 x g for 10 minutes at 4°C.[10]

    • Carefully collect the acidic supernatant, which contains the this compound, and transfer it to a new pre-chilled tube.

  • Sample Neutralization (Optional, depending on downstream analysis):

    • Neutralize the extract by adding a potassium carbonate solution. This will precipitate the perchlorate (B79767).

    • Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant.

  • Storage:

    • Immediately analyze the sample or flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Organic Solvent Extraction from Cell Cultures

This protocol uses a cold solvent mixture to simultaneously quench metabolism, extract metabolites, and precipitate proteins.

  • Cell Culture Preparation:

    • Place the cell culture plate on ice.

    • Aspirate the culture medium completely.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Extraction:

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v) to each well.[9]

    • Use a cell scraper to scrape the cells in the cold solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Storage:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator (SpeedVac) with no or low heat.[8]

    • Store the dried extract at -80°C until reconstitution for analysis.

Visualizations

cluster_degradation This compound Degradation Pathways Anthranilyl_CoA This compound Enzymatic Enzymatic Hydrolysis (Thioesterases) Anthranilyl_CoA->Enzymatic Chemical Chemical Hydrolysis (Alkaline pH, High Temp) Anthranilyl_CoA->Chemical Products Anthranilic Acid + Coenzyme A Enzymatic->Products Chemical->Products

Caption: Primary degradation pathways for this compound.

cluster_workflow Recommended Extraction Workflow Start 1. Sample Collection Quench 2. Rapid Quenching (Liquid N2 / Cold Solvent) Start->Quench Homogenize 3. Homogenization (On Ice) Quench->Homogenize Extract 4. Extraction & Deproteinization (Acid / Solvent) Homogenize->Extract Centrifuge 5. Centrifugation (4°C) Extract->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Dry 7. Dry Extract (Vacuum / Lyophilize) Collect->Dry Analyze 9. Analysis (LC-MS/MS) Collect->Analyze Immediate Analysis Store 8. Storage (-80°C) Dry->Store Store->Analyze

Caption: A generalized workflow for minimizing this compound degradation.

References

overcoming poor signal intensity for Anthranilyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Anthranilyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming poor signal intensity and other common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a key metabolic intermediate in the Pseudomonas aeruginosa quorum sensing pathway. Specifically, it is the product of the reaction catalyzed by the enzyme PqsA, which ligates anthranilic acid to Coenzyme A (CoA).[1][2] This molecule is a crucial precursor for the biosynthesis of 2-heptyl-4-quinolone (HHQ) and subsequently the Pseudomonas quinolone signal (PQS), both of which are important for bacterial communication and virulence.[1][3]

Q2: What are the characteristic mass spectral features of this compound?

Like other acyl-CoAs, this compound exhibits a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The two most reliable fragments originate from the Coenzyme A moiety:

  • A neutral loss of 507.0 Da ([M+H-507.0]⁺), corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate group.[4][5][6]

  • A product ion at m/z 428.0365 , representing the adenosine (B11128) 3',5'-diphosphate fragment.[4][5]

These fragments are often used for the selective detection and quantification of acyl-CoAs in complex biological matrices.[4][5] The monoisotopic mass of this compound is 886.152 g/mol .[7][8]

Q3: Which ionization technique is best for this compound analysis?

For short-chain and aromatic acyl-CoAs like this compound, positive mode Electrospray Ionization (ESI) is generally recommended.[9][10][11] ESI is well-suited for polar molecules and typically yields strong signals for the protonated molecule [M+H]⁺, which can then be subjected to MS/MS for specific fragmentation.

Q4: How can I improve the stability of my this compound samples?

Acyl-CoAs are known to be unstable. To minimize degradation during sample preparation and storage:

  • Temperature: Always keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[10]

  • pH: Maintain a slightly acidic pH (around 6.0) to reduce hydrolysis.

  • Sample Vials: Use glass or low-adhesion polypropylene (B1209903) vials to prevent adsorption of the molecule to the vial surface.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles.

Troubleshooting Guide: Overcoming Poor Signal Intensity

Poor signal intensity is a common issue in the mass spectrometry analysis of this compound. The following guide provides a systematic approach to troubleshooting this problem.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity Suboptimal Ionization: Incorrect ESI source parameters (e.g., capillary voltage, gas flow, temperature).Optimize ESI source parameters using an this compound standard. Start with parameters recommended for other short-chain acyl-CoAs and fine-tune for maximal signal.
Inefficient Desolvation: Poor removal of solvent from the analyte ions.Increase nebulizer gas flow and source temperature to improve desolvation, but be mindful of potential thermal degradation.
Ion Suppression: Co-eluting matrix components competing for ionization.Improve chromatographic separation to resolve this compound from interfering species. Dilute the sample if possible. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or a dirty mass spectrometer source.Use high-purity, LC-MS grade solvents. Flush the LC system and clean the mass spectrometer source according to the manufacturer's recommendations.
Matrix Effects: Complex biological samples can introduce a high chemical background.Enhance sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering compounds.
Poor Peak Shape Secondary Interactions: Analyte interacting with the column stationary phase.Adjust mobile phase pH or use a different column chemistry (e.g., C8 instead of C18).
Column Overload: Injecting too much sample.Reduce the injection volume or dilute the sample.
Inconsistent Results Sample Degradation: Analyte degrading in the autosampler.Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation.
Inconsistent Sample Preparation: Variability in extraction efficiency.Ensure a standardized and reproducible sample preparation protocol. Use an internal standard to monitor and correct for variability.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Bacterial Cultures

This protocol is adapted from established methods for short-chain acyl-CoA extraction.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5-Sulfosalicylic Acid (SSA)

  • Internal Standard (e.g., a stable isotope-labeled version of a related acyl-CoA)

  • Microcentrifuge tubes

  • Sonicator or bead beater

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Harvesting: Pellet bacterial cells from a culture by centrifugation at 4°C.

  • Quenching and Lysis: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA or SSA to quench metabolic activity and lyse the cells.

  • Internal Standard Spiking: Add the internal standard to the cell lysate.

  • Homogenization: Further disrupt the cells by sonication or bead beating on ice.

  • Protein Precipitation: Incubate the lysate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing this compound to a clean glass autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 2
    2.0 2
    10.0 50
    12.0 95
    14.0 95
    14.1 2

    | 18.0 | 2 |

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound (Quantifier) 887.2 380.1 ([M+H-507]⁺) 25

    | this compound (Qualifier) | 887.2 | 428.0 | 35 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: Instrument dependent, optimize for stable spray.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the initial step of the Pseudomonas quinolone signal (PQS) biosynthesis pathway, where this compound is synthesized.

Anthranilyl_CoA_Pathway Anthranilate Anthranilate PqsA PqsA (Anthranilate-CoA Ligase) Anthranilate->PqsA CoA Coenzyme A CoA->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA ATP -> AMP + PPi PQS_Pathway To PQS Biosynthesis Anthranilyl_CoA->PQS_Pathway

Caption: Synthesis of this compound by PqsA.

Troubleshooting Workflow for Poor Signal Intensity

This workflow provides a logical approach to diagnosing and resolving low signal intensity for this compound.

Troubleshooting_Workflow Start Poor Signal for This compound Check_Standard Analyze a fresh This compound standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Sample_Problem Issue is with the sample (degradation, matrix effects) Signal_OK->Sample_Problem No MS_Problem Issue is with the MS instrument/method Signal_OK->MS_Problem Yes Optimize_SP Optimize Sample Prep: - Improve cleanup (SPE) - Check for degradation Sample_Problem->Optimize_SP End Signal Improved Optimize_SP->End Optimize_MS Optimize MS Method: - Tune source parameters - Check for contamination - Optimize LC separation MS_Problem->Optimize_MS Optimize_MS->End

Caption: Troubleshooting poor signal intensity.

References

addressing enzyme inhibition in Anthranilyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anthranilyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the study of enzyme inhibition in this compound assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in an this compound enzyme inhibition assay?

A1: To ensure the reliability of your results, the following controls are essential:

  • No-Enzyme Control: This well contains all reaction components except the enzyme. It helps to identify any non-enzymatic reaction or background signal from the substrate or test compound.

  • No-Inhibitor (Vehicle) Control: This well contains the enzyme, substrate, and the same concentration of the vehicle (e.g., DMSO) used to dissolve the test inhibitor. This represents 100% enzyme activity and is used for calculating percent inhibition.

  • Positive Control Inhibitor: A known inhibitor of the enzyme should be included to confirm that the assay is sensitive to inhibition.

  • Sample Blank: For each concentration of a colored or fluorescent inhibitor, a "sample blank" containing the inhibitor in the assay buffer without the enzyme should be prepared to correct for intrinsic absorbance or fluorescence.[1]

  • Substrate Blank: If the substrate also exhibits color or fluorescence, a "substrate blank" with buffer and substrate but no enzyme is necessary.[1]

Q2: My reaction rate is decreasing over time, even in the absence of an inhibitor. What could be the cause?

A2: A decreasing reaction rate can be attributed to several factors:

  • Substrate Depletion: The reaction may be slowing down as the substrate is consumed.

  • Approaching Equilibrium: For reversible reactions, the rate will decrease as the reaction approaches equilibrium.[2]

  • Product Inhibition: The product of the enzymatic reaction can sometimes act as an inhibitor, causing feedback inhibition as its concentration increases.[2][3]

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like temperature, pH, or the presence of proteases.[2]

  • Changes in Assay Conditions: The pH of the reaction mixture may change during the reaction if not adequately buffered, moving it away from the optimal pH for the enzyme.[2]

Q3: My inhibitor shows potent activity, but the results are not reproducible. What should I investigate?

A3: Lack of reproducibility can often be linked to the properties of the inhibitory compound itself. One common cause is compound aggregation, which is highly dependent on concentration and assay conditions.[1] Consider performing detergent-based assays to test for aggregation-based inhibition. A significant loss of potency in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of this issue.[1]

Q4: How can I determine if my inhibitor is a Pan-Assay Interference Compound (PAINS)?

A4: PAINS are compounds that frequently appear as "hits" in high-throughput screens due to non-specific interactions rather than specific binding to the target.[1] Many natural product scaffolds, such as flavonoids and catechols, contain PAINS substructures.[1] You can check databases like PubChem to see if your compound or similar structures have been reported as active against a wide range of targets.[1]

Troubleshooting Guides

Issue 1: High Background Signal in "No-Enzyme" Control
Possible Cause Troubleshooting Step Expected Outcome
Substrate instability/degradationRun a time-course experiment with only the substrate and buffer to monitor for changes in signal.A stable signal over time indicates the substrate is stable.
Intrinsic absorbance/fluorescence of test compoundPrepare a "sample blank" for each inhibitor concentration without the enzyme and subtract this background from the assay wells.[1]Correction for the compound's intrinsic signal, leading to more accurate inhibition data.
Contaminated reagentsUse fresh, high-purity reagents and sterile, nuclease-free water.A significant reduction in the background signal.
Issue 2: Inconsistent or Non-Linear Reaction Rates
Possible Cause Troubleshooting Step Expected Outcome
Improperly thawed or mixed reagentsEnsure all components are completely thawed and gently mixed before use.[4]More consistent and reproducible reaction rates.
Incorrect enzyme concentrationPerform an enzyme titration to determine the optimal concentration that results in a linear reaction rate for the desired assay duration.A linear reaction progress curve.
Product inhibitionRun time-course experiments to observe if the reaction rate decreases over time.[3] Consider a coupled enzyme assay to remove the product as it is formed.[2][3]A more linear reaction rate for a longer duration.
Inadequate bufferingVerify the pH of the assay buffer and ensure it has sufficient buffering capacity to maintain a stable pH throughout the reaction.[2]A stable pH and a more linear reaction rate.
Issue 3: Suspected Non-Specific Inhibition
Possible Cause Troubleshooting Step Expected Outcome
Compound AggregationPerform the inhibition assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).[1]A significant decrease in inhibitor potency in the presence of detergent suggests aggregation-based inhibition.
Promiscuous InhibitionTest the inhibitor against a panel of unrelated enzymes.[1]Inhibition of multiple enzymes with similar potency indicates promiscuous inhibition.
Pan-Assay Interference Compounds (PAINS)Check databases like PubChem for the activity of your compound or similar structures against multiple targets.[1]Identification of potential PAINS will help in prioritizing compounds for further development.

Experimental Protocols

Protocol 1: Standard Enzyme Inhibition Assay
  • Prepare Buffers and Solutions: Prepare the assay buffer at the optimal pH for the enzyme.[5] Prepare stock solutions of the substrate and inhibitor.

  • Enzyme Dilution: Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate.[5]

  • Pre-incubation with Inhibitor: In a microplate, mix the enzyme with various concentrations of the inhibitor.[5] Include a vehicle control (no inhibitor). Allow this mixture to pre-incubate for a set period.

  • Initiate the Reaction: Add the substrate to all wells to start the reaction.[5]

  • Monitor the Reaction: Measure the rate of product formation (or substrate depletion) over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.[5] Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assay to Test for Aggregation-Based Inhibition
  • Plate Setup: Prepare two sets of microplates: one "No Detergent" and one "Detergent".[1]

  • Detergent Plate Preparation: In the "Detergent" plate, add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to a final concentration of 0.01% (v/v).[1]

  • Concentration-Response Experiment: Perform a standard concentration-response experiment for your inhibitor in both the "No Detergent" and "Detergent" plates as described in Protocol 1.[1]

  • Initiate and Monitor: Initiate the reaction by adding the substrate to both plates and monitor the reaction progress.[1]

  • Data Analysis: Calculate the IC50 values for the inhibitor in the presence and absence of the detergent. A significant increase in the IC50 value in the presence of the detergent suggests aggregation-based inhibition.[1]

Data Presentation

Table 1: Example Inhibition Data for PqsA Inhibitors
CompoundIC50 (µM)Inhibition of HHQ Production (%)Inhibition of PQS Production (%)
Anthranilyl-AMS (1)5.26777
Anthranilyl-AMSN (2)1.89092
Salicyl-AMS (3)3.5<20<20
Salicyl-AMSN (4)1.5<20<20
Benzoyl-AMS (5)>100<10<10
Data is illustrative and based on findings for PqsA inhibitors.[6]
Table 2: Effect of Norharmane on P. aeruginosa Virulence Factors
TreatmentHHQ Reduction (%)HQNO Reduction (%)PQS Reduction (%)2-AA Reduction (%)Pyocyanin Reduction (%)Biofilm Formation Reduction (%)
Norharmane (40 µg/mL)~94~95~97~72~87~80
Data from a study on the PqsA inhibitor norharmane.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers & Solutions dilute_enzyme Dilute Enzyme prep_reagents->dilute_enzyme prep_inhibitor Prepare Inhibitor Dilutions prep_reagents->prep_inhibitor pre_incubate Pre-incubate Enzyme & Inhibitor dilute_enzyme->pre_incubate prep_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor Monitor Reaction Progress start_reaction->monitor calc_inhibition Calculate % Inhibition monitor->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 troubleshooting_flowchart start Inconsistent Results? check_reagents Check Reagent Preparation & Storage start->check_reagents check_assay_conditions Verify Assay Conditions (pH, Temp) start->check_assay_conditions check_compound_props Investigate Compound Properties start->check_compound_props aggregation_test Perform Detergent Assay check_compound_props->aggregation_test pains_check Check PAINS Databases check_compound_props->pains_check aggregation_pos Result: Aggregation Likely aggregation_test->aggregation_pos Potency Drops aggregation_neg Result: Aggregation Unlikely aggregation_test->aggregation_neg No Change pains_pos Result: PAINS Candidate pains_check->pains_pos Listed pains_neg Result: Not a Known PAINS pains_check->pains_neg Not Listed pqs_pathway Anthranilate Anthranilate PqsA This compound Synthetase (PqsA) Anthranilate->PqsA CoA CoA CoA->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA PqsD PqsD Anthranilyl_CoA->PqsD HHQ HHQ PqsD->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS Inhibitor Inhibitor (e.g., Norharmane) Inhibitor->PqsA

References

optimizing buffer conditions for anthranilate-CoA ligase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving anthranilate-CoA ligase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for anthranilate-CoA ligase activity?

A1: Anthranilate-CoA ligase exhibits demonstrable activity in a pH range of 7.0 to 9.0, with an optimal pH of 8.5.[1] A common buffer used for assays is 100 mM HEPES at pH 8.0.[1]

Q2: What is the recommended temperature for the enzyme activity assay?

A2: The activity assay for anthranilate-CoA ligase is typically performed at 37°C.[1]

Q3: What are the essential substrates and cofactors for the reaction?

A3: The reaction requires anthranilate, Coenzyme A (CoA), and ATP as substrates.[1][2][3] Additionally, a divalent cation, typically Magnesium (Mg2+), is necessary for activity.[1] Other divalent cations like Manganese (Mn2+) and Cobalt (Co2+) may also be able to replace Mg2+.[4]

Q4: How can the activity of anthranilate-CoA ligase be measured?

A4: The enzyme's activity can be monitored continuously by measuring the formation of the product, anthraniloyl-CoA, which has a maximum absorbance at 365 nm (ε365 = 5.5 mM⁻¹·cm⁻¹).[1][5] Alternatively, a coupled assay monitoring a change in absorbance at 340 nm can be used, particularly for substrates like benzoate-based compounds.[1] Thin-Layer Chromatography (TLC) can also be employed to confirm the reaction products.[1][6]

Q5: What are the typical storage conditions for anthranilate-CoA ligase?

A5: For short-term storage, the enzyme should be kept at +4°C.[7] For long-term storage, it is recommended to store the enzyme at -20°C to -80°C.[7]

Troubleshooting Guide

Low or no enzyme activity is a common issue. The following guide provides a systematic approach to identify and resolve potential problems.

Troubleshooting Workflow for Low Enzyme Activity

cluster_B Assay Conditions cluster_C Enzyme Integrity cluster_D Substrates & Cofactors cluster_E Detection Method A Low or No Enzyme Activity Detected B Check Assay Conditions A->B C Verify Enzyme Integrity A->C D Assess Substrate & Cofactor Quality A->D E Review Detection Method A->E B1 Is pH optimal (7.0-9.0)? B->B1 C1 Was enzyme stored correctly (-20°C to -80°C)? C->C1 D1 Are substrate concentrations adequate (see Km values)? D->D1 E1 Is spectrophotometer set to the correct wavelength (365 nm)? E->E1 B2 Is temperature correct (e.g., 37°C)? B1->B2 B3 Is MgCl2 concentration sufficient (e.g., 2 mM)? B2->B3 C2 Have there been multiple freeze-thaw cycles? C1->C2 C3 Run a positive control with known active enzyme. C2->C3 D2 Verify integrity of ATP, CoA, and anthranilate. D1->D2 D3 Check for potential inhibitors (e.g., substrate analogs). D2->D3 E2 Is the reaction product (anthraniloyl-CoA) stable under assay conditions? E1->E2 E3 Confirm product formation with an alternative method (e.g., TLC). E2->E3

Caption: A logical workflow for troubleshooting low enzyme activity.

Problem Potential Cause Recommended Solution
No or very low activity Suboptimal pH or temperature.Ensure the buffer pH is between 7.0 and 9.0 (optimum 8.5) and the assay is run at the correct temperature (e.g., 37°C).[1]
Missing or degraded cofactors/substrates.Prepare fresh solutions of ATP, CoA, anthranilate, and MgCl2. Ensure ATP is not hydrolyzed.
Inactive enzyme.Verify that the enzyme has been stored properly at -20°C or -80°C.[7] Avoid multiple freeze-thaw cycles. Test with a positive control if available.
Reaction starts but stops prematurely Substrate depletion.Ensure substrate concentrations are not limiting. The Km values for anthranilate, CoA, and ATP are 3 µM, 22 µM, and 71 µM, respectively.[1]
Product inhibition.Dilute the enzyme to reduce the rate of product formation or measure initial reaction rates.
Enzyme instability under assay conditions.Reduce the incubation time or perform the assay at a lower temperature, though this may reduce the reaction rate.
High background signal Contaminating enzymes in impure preparations.Purify the enzyme further. A common method is to use a His-tag followed by chromatography steps.[1]
Non-enzymatic reaction or substrate instability.Run a control reaction without the enzyme to measure the background rate of substrate degradation or non-enzymatic product formation.
Inconsistent results Pipetting errors or inaccurate reagent concentrations.Calibrate pipettes and carefully prepare all stock and working solutions.
Presence of inhibitors.Be aware that some analogs of anthranilate, such as chloro- and fluoro-derivatives, can inhibit the enzyme.[1][3] Ensure reagents are free from contaminating metal ions that might interfere with the required Mg2+.

Supporting Data

Table 1: Recommended Reaction Conditions for Anthranilate-CoA Ligase Assay

Parameter Recommended Value/Range Reference
pH 7.0 - 9.0 (Optimum: 8.5)[1]
Temperature 37°C[1]
Buffer 100 mM HEPES, pH 8.0[1]
Divalent Cation 2 mM MgCl₂[1]
Reducing Agent 0.2 mM Dithiothreitol (DTT)[1]

Table 2: Kinetic Parameters for Pseudomonas aeruginosa PqsA

Substrate Km (µM) Reference
Anthranilate3[1]
Coenzyme A (CoA)22[1]
ATP71[1]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Anthranilate-CoA Ligase Activity

This protocol is based on the method described for Pseudomonas aeruginosa PqsA.[1]

Reaction Pathway

cluster_reactants Substrates cluster_products Products Anthranilate Anthranilate Enzyme Anthranilate-CoA Ligase (PqsA) Anthranilate->Enzyme ATP ATP ATP->Enzyme CoA CoA CoA->Enzyme Product Anthraniloyl-CoA Enzyme->Product AMP AMP Enzyme->AMP PPi Diphosphate Enzyme->PPi

Caption: Reaction catalyzed by anthranilate-CoA ligase.

Materials:

  • 100 mM HEPES buffer, pH 8.0

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Coenzyme A (CoA)

  • Adenosine Triphosphate (ATP)

  • Anthranilate (potassium salt)

  • Purified Anthranilate-CoA Ligase

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 365 nm

Procedure:

  • Prepare a 0.5 mL reaction mixture in a cuvette containing the following final concentrations:

    • 100 mM HEPES, pH 8.0

    • 2 mM MgCl₂

    • 0.2 mM DTT

    • 0.4 mM CoA

    • 1 mM ATP

  • Add the desired amount of purified enzyme to the mixture.

  • Equilibrate the mixture in the sample cuvette at 37°C for 1 minute.

  • Initiate the reaction by adding anthranilate to a final concentration of 0.5 mM.

  • Immediately begin monitoring the increase in absorbance at 365 nm over time.

  • Calculate the rate of reaction using the extinction coefficient for anthraniloyl-CoA (ε365 = 5.5 mM⁻¹·cm⁻¹).

Protocol 2: Thin-Layer Chromatography (TLC) for Product Confirmation

This method is used to qualitatively verify the formation of anthraniloyl-CoA.[1][6]

Experimental Workflow

A Set up enzymatic reaction (as in Protocol 1) B Take time-point samples (e.g., 0, 5, 15, 30 min) A->B Incubate at 37°C C Quench reaction with ice-cold formic acid B->C D Centrifuge to remove precipitated protein C->D E Evaporate supernatant to dryness D->E F Resuspend sample in water E->F G Spot sample and standards on a silica (B1680970) gel TLC plate F->G H Develop plate in butanol-acetic acid-water solvent G->H I Visualize under UV light (365 nm) H->I

Caption: Workflow for TLC analysis of reaction products.

Materials:

  • Enzymatic reaction mixture

  • Ice-cold formic acid

  • Silica gel G TLC plates

  • Standards: Anthranilic acid, CoA, and synthetic anthraniloyl-CoA (if available)

  • TLC development chamber

  • Solvent system: Butanol-acetic acid-water (60:35:25)

  • UV lamp (365 nm)

Procedure:

  • From a larger-scale enzymatic reaction, remove 0.4 mL samples at various time intervals (e.g., 0, 5, 15, 30, 60 minutes).[6]

  • Immediately stop the reaction in each sample by adding 50 µL of ice-cold formic acid.[6]

  • Centrifuge the samples to pellet the precipitated protein.[6]

  • Transfer the supernatant to a new tube and evaporate it to dryness.[6]

  • Resuspend the dried sample in a small volume (e.g., 5 µL) of water.[6]

  • Spot the resuspended samples and standards onto a silica gel TLC plate.[6]

  • Develop the plate in a chamber with a butanol-acetic acid-water (60:35:25) solvent system.[6]

  • After the solvent front has reached the desired height, remove the plate and allow it to air dry.

  • Visualize the spots under long-wave UV light (365 nm) and compare the migration of the product with the standards. The product, anthraniloyl-CoA, should be clearly visible and its intensity should increase with reaction time.[6]

References

Technical Support Center: Enhancing Cellular Uptake of Anthranilyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the cellular uptake of Anthranilyl-CoA precursors. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.

Disclaimer: Information regarding specific uptake efficiencies for this compound precursors is limited. The data and protocols provided are based on studies with analogous small molecules and macromolecules and should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of this compound and its precursors inherently low?

A1: The low cellular permeability of this compound and its precursors is primarily due to their physicochemical properties. Like other Coenzyme A esters, this compound is a relatively large molecule with a molecular weight of 886.7 g/mol and possesses multiple charged phosphate (B84403) groups at physiological pH.[1][2] These characteristics hinder its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[3][4]

Q2: What are the primary strategies for enhancing the cellular uptake of this compound precursors?

A2: The main strategies focus on overcoming the challenges of size and charge:

  • Prodrug Approach: This involves chemically modifying the precursor to create a more lipophilic, uncharged molecule that can more easily cross the cell membrane.[3][5] Once inside the cell, intracellular enzymes like esterases cleave the modifying groups to release the active this compound precursor.[5]

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cellular membranes and can be conjugated to cargo molecules like this compound precursors to facilitate their intracellular delivery.[6][7][8]

  • Permeabilizing Agents: Mild, transient permeabilization of the cell membrane can be achieved with certain reagents, but this approach should be used with caution as it can impact cell viability and interfere with the biological process being studied.

Q3: How can I measure the intracellular concentration of this compound to validate the success of an uptake enhancement strategy?

A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular levels of this compound and other CoA esters.[9][10][11][12] This technique allows for the separation of various CoA species from cell lysates and their precise measurement. A detailed protocol outline is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Problem 1: Low or undetectable intracellular levels of this compound precursor after treatment.
Potential Cause Troubleshooting Steps
Poor Membrane Permeability * Implement a prodrug strategy: Modify the precursor to increase its lipophilicity by masking charged groups with ester linkages.[3][5] * Utilize Cell-Penetrating Peptides (CPPs): Conjugate the precursor to a CPP like TAT or Penetratin to facilitate its transport across the cell membrane.[6][7]
Compound Instability * Assess the stability of the this compound precursor in your cell culture medium over the time course of your experiment. Degradation can reduce the effective concentration available for uptake.
Efflux Pump Activity * Some cell lines express efflux pumps (e.g., P-glycoprotein) that actively transport small molecules out of the cell. Consider using cell lines with lower efflux pump expression or co-incubating with a known efflux pump inhibitor (use with caution as this can have off-target effects).
Suboptimal Incubation Time or Concentration * Perform a time-course experiment to determine the optimal incubation time for maximal uptake. * Conduct a dose-response experiment to identify the optimal concentration that maximizes uptake without inducing cytotoxicity.
Assay Sensitivity * Ensure your LC-MS/MS method is sufficiently sensitive to detect the expected intracellular concentrations. Optimize sample preparation and instrument parameters.[9][10]
Problem 2: High cytotoxicity observed after treatment with this compound precursor and/or delivery vehicle.
Potential Cause Troubleshooting Steps
Inherent Toxicity of the Precursor * Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which the precursor itself becomes toxic to the cells.[13][14][15][16]
Toxicity of the Delivery Vehicle (e.g., CPP) * CPPs can exhibit concentration-dependent cytotoxicity.[17] Titrate the concentration of the CPP to find a balance between delivery efficiency and cell viability. * Test different CPPs, as their cytotoxic profiles can vary.[6]
Solvent Toxicity * If using a solvent like DMSO to dissolve the precursor, ensure the final concentration in the culture medium is low (typically <0.5%) and does not affect cell viability.[14]
Off-Target Effects * The precursor or delivery vehicle may have off-target effects that lead to cell death. If possible, include negative controls (e.g., a structurally similar but inactive molecule) to assess specificity.

Quantitative Data

The following tables provide a comparative overview of the delivery efficiency and cytotoxicity of common Cell-Penetrating Peptides (CPPs). This data, while not specific to this compound precursors, can guide the selection of a suitable CPP for your experiments.

Table 1: Comparison of CPP Delivery Efficiency for a Fluorescently Labeled Cargo

CPPConcentrationCell LineUptake Efficiency (Arbitrary Units)Reference
Penetratin10 µMHeLa100 ± 15[6]
Tat10 µMHeLa80 ± 12[6]
Transportan 10 (TP10)10 µMHeLa120 ± 20[17]

Data is representative and should be used as a comparative guide.

Table 2: Comparison of CPP Cytotoxicity

CPPConcentration for 50% Viability (IC50)Cell LineAssayReference
Penetratin> 50 µMCHOWST-1[17]
Tat~ 40 µMCHOWST-1[17]
Transportan 10 (TP10)~ 25 µMCHOWST-1[17]

IC50 values are approximate and can vary between cell lines and experimental conditions.

Experimental Protocols

Protocol 1: CPP-Mediated Delivery of a Small Molecule Precursor

This protocol provides a general framework for using a CPP to deliver a small molecule, such as an this compound precursor, into cultured cells.

CPP_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_cpp 1. Prepare CPP-Precursor Conjugate prep_cells 2. Seed Cells treat 3. Treat Cells with Conjugate prep_cells->treat incubate 4. Incubate treat->incubate wash 5. Wash Cells incubate->wash lyse 6. Lyse Cells & Extract Metabolites wash->lyse quantify 7. Quantify by LC-MS/MS lyse->quantify

Caption: Workflow for CPP-mediated small molecule delivery.

1. Preparation of CPP-Precursor Conjugate:

  • Synthesize a conjugate of your this compound precursor and the chosen CPP (e.g., TAT, Penetratin) via a stable or cleavable linker. Common conjugation chemistries include maleimide-thiol coupling or NHS ester-amine coupling. 2. Cell Seeding:
  • Seed your target cells in an appropriate culture vessel (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
  • Allow cells to adhere and recover for 24 hours. 3. Treatment:
  • Prepare a stock solution of the CPP-precursor conjugate in a suitable sterile solvent (e.g., water or PBS).
  • Dilute the conjugate to the desired final concentrations in serum-free or complete culture medium. It is important to test the effect of serum on uptake, as it can sometimes interfere with CPP efficiency.[18][19]
  • Include appropriate controls: untreated cells, cells treated with the precursor alone, and cells treated with the CPP alone.
  • Remove the old medium from the cells and replace it with the medium containing the treatments. 4. Incubation:
  • Incubate the cells for a predetermined time (e.g., 1-4 hours). This should be optimized for your specific cell line and conjugate. 5. Washing:
  • Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any conjugate that is not internalized. 6. Cell Lysis and Metabolite Extraction:
  • Lyse the cells using a suitable method, such as a methanol/acetonitrile/water extraction, to precipitate proteins and extract small molecule metabolites. 7. Quantification:
  • Analyze the cell extracts by LC-MS/MS to quantify the intracellular concentration of the this compound precursor.[9][10]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to assess the impact of the this compound precursor and/or delivery system on cell viability.[16]

Cytotoxicity_Workflow cluster_setup Setup cluster_incubation Incubation cluster_readout Readout seed 1. Seed Cells in 96-well Plate treat 2. Treat with Compound Series seed->treat incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (B1609692) incubate_mtt->solubilize read 7. Read Absorbance solubilize->read

Caption: Workflow for assessing cytotoxicity using an MTT assay.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Treatment:
  • Prepare serial dilutions of your test compound (precursor alone, CPP alone, or CPP-precursor conjugate) in complete culture medium.
  • Include a vehicle control (e.g., medium with the same final concentration of DMSO).
  • Treat the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). 3. MTT Addition:
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. 4. Solubilization:
  • Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. 5. Absorbance Reading:
  • Measure the absorbance at a wavelength of ~570 nm using a plate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Logical Relationships

Conceptual Pathway for Prodrug Uptake and Activation

This diagram illustrates the general principle of a lipophilic prodrug strategy.

Prodrug_Pathway cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug (Precursor + Masking Group) Prodrug_in Lipophilic Prodrug Prodrug->Prodrug_in Passive Diffusion Active_Precursor Active this compound Precursor Prodrug_in->Active_Precursor Cleavage Enzyme Intracellular Esterases Enzyme->Prodrug_in Membrane Cell Membrane

Caption: Prodrug strategy for enhanced cellular uptake.

References

dealing with matrix effects in biological samples for Anthranilyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Anthranilyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), endogenous components of biological samples such as salts, phospholipids, and proteins can interfere with the ionization of this compound in the MS source.[3][4] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to erroneous results.[1][2]

Q2: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What are the likely causes?

A2: Significant ion suppression in this compound analysis is often caused by residual matrix components that were not adequately removed during sample preparation.[4][5] Common culprits in biological matrices like plasma, serum, or tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly when using electrospray ionization (ESI).[3][4]

  • Salts and Buffers: High concentrations of salts from buffers used during sample collection or preparation can interfere with the ESI process.[4]

  • Proteins and Peptides: Incomplete protein precipitation can lead to the presence of residual proteins and peptides that co-elute with this compound and suppress its ionization.[4]

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The most common method for quantifying matrix effects is the post-extraction spike method.[1][5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solvent. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak area in presence of matrix) / (Peak area in absence of matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, standards, and quality controls at a constant concentration. The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[5] A SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the IS peak area, variability due to matrix effects can be compensated for, leading to more accurate and precise quantification.[6]

Q5: Can simply diluting my sample extract reduce matrix effects?

A5: Yes, sample dilution can be a straightforward and effective strategy to reduce the concentration of interfering matrix components.[7] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, excessive dilution may not be a viable option.[7]

Troubleshooting Guide

Problem: Poor peak shape and low signal intensity for this compound.

Possible Cause Suggested Solution
Ion Suppression Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5] Optimize chromatographic conditions to separate this compound from co-eluting matrix components.[6]
Inadequate Sample Preparation Ensure complete protein precipitation. Consider comparing different precipitation agents like trichloroacetic acid (TCA) and 5-sulfosalicylic acid (SSA).[8] Use a validated sample preparation protocol specific for short-chain acyl-CoAs.
Suboptimal LC-MS/MS Conditions Optimize MS parameters, including spray voltage, gas flows, and collision energy.[9] Evaluate different mobile phase compositions and gradients to improve peak shape and resolution.[9]

Problem: High variability in quantitative results between replicate injections.

Possible Cause Suggested Solution
Inconsistent Matrix Effects Incorporate a stable isotope-labeled internal standard for this compound to normalize for variations in ion suppression/enhancement.[5]
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent.[9] Inject blank samples between high-concentration samples to assess for carryover.
Sample Instability This compound and other acyl-CoAs can be unstable. Ensure samples are processed and stored at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[9]

Data Presentation

The following table provides representative data on the recovery and matrix effects for short-chain acyl-CoAs using two different protein precipitation methods. While this data is not specific to this compound, it illustrates the impact of the chosen sample preparation method on analytical performance. The trends observed are expected to be similar for this compound.

AnalyteRecovery with 10% TCA followed by SPE (%)Recovery with 2.5% SSA (%)Matrix Effect (ME) with 2.5% SSA (%)*
Acetyl-CoA 365995.2 ± 4.5
Propionyl-CoA 628097.1 ± 3.8
Malonyl-CoA 267493.8 ± 5.1
CoA 17496.5 ± 4.2

*Matrix Effect (ME) was calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. Data is presented as Mean ± SD. A value close to 100% indicates minimal matrix effect.

Data adapted from a study on short-chain acyl-CoAs, demonstrating the higher recovery with SSA-based extraction.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Spike a known amount of this compound standard into the reconstitution solvent.

    • Set B (Analyte in Extracted Matrix): Process a blank biological sample (e.g., plasma, tissue homogenate) using your established extraction protocol. Spike the same amount of this compound standard into the final, dried, and reconstituted extract.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

Protocol 2: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol is designed to maximize the recovery of short-chain acyl-CoAs, including this compound, while minimizing matrix effects.[8]

  • Sample Homogenization: Homogenize tissue samples or cell pellets in an ice-cold solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA).

  • Internal Standard Spiking: Add a stable isotope-labeled internal standard for this compound to each sample.

  • Protein Precipitation: Vortex the samples thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing this compound to a new tube.

  • LC-MS/MS Analysis: Directly inject the supernatant for LC-MS/MS analysis.

Visualizations

General Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (Plasma, Tissue) homogenize Homogenization with 2.5% SSA sample->homogenize is_spike Spike with IS (SIL-Anthranilyl-CoA) homogenize->is_spike precipitate Protein Precipitation (Vortex) is_spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify results Final Results quantify->results

Caption: Workflow for this compound analysis from sample preparation to final results.

Troubleshooting Logic for Ion Suppression

start Low Signal / High Variability check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant ME (Suppression)? check_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_prep Yes no_me No Significant ME me_present->no_me No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

References

Technical Support Center: Improving Chromatographic Resolution of Anthranilyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Anthranilyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving this compound from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound from its isomers challenging?

A1: The separation of this compound (2-aminobenzoyl-CoA) from its positional isomers, such as 3-aminobenzoyl-CoA and 4-aminobenzoyl-CoA, is difficult due to their identical molecular weight and similar physicochemical properties. These similarities lead to very close retention times in standard reversed-phase chromatography, often resulting in co-elution or poor resolution.

Q2: What are the most common isomers of this compound encountered in experimental settings?

A2: The most common isomers are positional isomers of the aminobenzoyl group. These include:

  • This compound (2-aminobenzoyl-CoA): The target analyte.

  • 3-Aminobenzoyl-CoA: A common positional isomer.

  • 4-Aminobenzoyl-CoA: Another common positional isomer.

These isomers can arise from non-specific enzymatic synthesis or as byproducts in chemical synthesis.

Q3: What is the recommended chromatographic technique for separating this compound and its isomers?

A3: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most effective and commonly used technique.[1][2] The ion-pairing reagent neutralizes the negative charges on the phosphate (B84403) groups of the CoA moiety, increasing the hydrophobicity of the molecules and enhancing their retention and separation on a non-polar stationary phase like C18.[2]

Q4: How can I confirm the identity of the separated isomeric peaks?

A4: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS). By analyzing the fragmentation patterns of the co-eluting or closely eluting peaks, you can distinguish between the isomers based on the specific fragmentation of the aminobenzoyl group.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Its Isomers

Symptom: Your chromatogram shows a single broad peak or shoulders instead of distinct peaks for this compound and its isomers.

Troubleshooting Workflow:

start Poor Resolution of Isomers optimize_gradient Optimize Mobile Phase Gradient start->optimize_gradient change_organic Change Organic Modifier optimize_gradient->change_organic If resolution is still poor resolved Baseline Resolution Achieved optimize_gradient->resolved Success adjust_ip Adjust Ion-Pair Reagent change_organic->adjust_ip If resolution is still poor change_organic->resolved Success column_params Modify Column Parameters adjust_ip->column_params If resolution is still poor adjust_ip->resolved Success check_system Check System Suitability column_params->check_system If resolution is still poor column_params->resolved Success check_system->optimize_gradient Re-optimize if needed

Caption: Troubleshooting workflow for poor isomer resolution.

Possible Causes & Solutions:

Cause Solution
Inadequate Mobile Phase Selectivity 1. Optimize the Gradient: A shallower gradient provides more time for the isomers to interact differently with the stationary phase, which can improve separation. 2. Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analytes and stationary phase.
Insufficient Retention 1. Adjust Ion-Pair Reagent Concentration: Increasing the concentration of the ion-pairing reagent can enhance retention. 2. Change Ion-Pair Reagent: Using an ion-pairing reagent with a longer alkyl chain (e.g., from tetrabutylammonium (B224687) to tetrahexylammonium) will increase hydrophobicity and retention.
Poor Column Efficiency 1. Decrease Flow Rate: Lowering the flow rate can lead to better peak resolution, although it will increase the analysis time. 2. Use a Longer Column or Smaller Particle Size: A longer column or a column with smaller particles provides more theoretical plates, leading to sharper peaks and better resolution.
System Issues 1. Check for Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are minimized to reduce peak broadening. 2. Verify Column Health: An old or contaminated column can lead to poor performance. Flush the column or replace it if necessary.
Issue 2: Peak Tailing of this compound Peaks

Symptom: The peaks for this compound and its isomers are asymmetrical with a pronounced "tail."

Troubleshooting Workflow:

start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph increase_buffer Increase Buffer Strength check_ph->increase_buffer If tailing persists symmetrical_peaks Symmetrical Peaks Achieved check_ph->symmetrical_peaks Success check_column Inspect Column Condition increase_buffer->check_column If tailing persists increase_buffer->symmetrical_peaks Success check_column->symmetrical_peaks Success cluster_0 Biosynthesis of Aminobenzoyl-CoA Isomers Anthranilic_Acid Anthranilic Acid (2-Aminobenzoic Acid) Enzyme Acyl-CoA Synthetase Anthranilic_Acid->Enzyme Isomer_3 3-Aminobenzoic Acid Isomer_3->Enzyme Isomer_4 4-Aminobenzoic Acid Isomer_4->Enzyme CoA_SH Coenzyme A CoA_SH->Enzyme ATP ATP ATP->Enzyme AMP_PPi AMP + PPi Enzyme->AMP_PPi Anthranilyl_CoA This compound (2-Aminobenzoyl-CoA) Enzyme->Anthranilyl_CoA Isomer_3_CoA 3-Aminobenzoyl-CoA Enzyme->Isomer_3_CoA Isomer_4_CoA 4-Aminobenzoyl-CoA Enzyme->Isomer_4_CoA

References

selection of appropriate internal standards for Anthranilyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of appropriate internal standards for the quantification of Anthranilyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for accurate this compound quantification?

A1: this compound, like many acyl-CoA thioesters, can be unstable and susceptible to degradation during sample extraction, storage, and analysis. Furthermore, complex biological matrices can cause ion suppression or enhancement in mass spectrometry, leading to variability in the instrument's response. An internal standard (IS) is a compound with similar chemical and physical properties to this compound that is added at a known concentration to all samples and calibration standards at the earliest stage of sample preparation. It experiences similar losses and matrix effects as the analyte. By normalizing the signal of this compound to the signal of the IS, these variations can be corrected, leading to significantly improved accuracy and precision in quantification.

Q2: What is the ideal internal standard for this compound quantification?

A2: The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. A SIL-Anthranilyl-CoA (e.g., labeled with 13C or 15N) is the ideal internal standard because it is chemically and physically almost identical to the unlabeled analyte. This ensures that it behaves virtually identically during sample preparation, chromatographic separation, and ionization, providing the most accurate correction for experimental variability.

Q3: Is a stable isotope-labeled this compound commercially available?

Q4: If a stable isotope-labeled version is unavailable, how can I generate one?

A4: A powerful technique called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthesize a library of stable isotope-labeled acyl-CoAs.[1][2][3] This method involves growing cells (e.g., mammalian cells or specific yeast strains) in a medium where an essential nutrient, like pantothenate (vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [13C3, 15N]-pantothenate).[1][2][3] The cells will incorporate the labeled pantothenate into all their Coenzyme A molecules, thereby producing a mixture of labeled acyl-CoAs, which would include this compound if the cells are prompted to produce it. This labeled cell lysate can then be used as a source of the internal standard.

Q5: What are the alternatives to a stable isotope-labeled internal standard?

A5: When a SIL internal standard is not feasible, a structural analog can be used. A suitable structural analog should have similar chemical and physical properties to this compound, including its extraction recovery, chromatographic retention, and ionization efficiency.[4][5]

Q6: What would be a suitable and commercially available structural analog for this compound?

A6: Benzoyl-CoA is a strong candidate as a structural analog internal standard for this compound. It shares the same core benzoyl-coenzyme A structure, differing only by the absence of the amino group on the benzene (B151609) ring. This structural similarity suggests it will have comparable physicochemical properties. Benzoyl-CoA is also commercially available. Other possibilities could include halogenated derivatives of Benzoyl-CoA, which would offer a distinct mass-to-charge ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High Variability in Results Inconsistent sample preparation.Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction and handling steps. Use calibrated pipettes and ensure thorough vortexing after adding the IS.
Degradation of this compound.Process samples quickly on ice. Use acidic conditions (e.g., 5% sulfosalicylic acid) for extraction and storage to improve stability. Avoid repeated freeze-thaw cycles.
Poor choice of structural analog IS.The selected analog may not be tracking the behavior of this compound accurately. Validate the chosen analog by assessing its recovery and response in parallel with the analyte under different conditions. Consider synthesizing a SIL IS using the SILEC method for optimal performance.
Low or No Signal for this compound Low abundance in the sample.Increase the starting amount of the biological material. Optimize the extraction procedure to maximize recovery.
Ion suppression.Improve chromatographic separation to resolve this compound from co-eluting matrix components. A longer gradient or a different column chemistry may be required. Dilute the sample to reduce the concentration of interfering matrix components.
Instrument sensitivity.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for both this compound and the internal standard.
Poor Peak Shape (Tailing, Broadening) Secondary interactions with the column.The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) of the column. Use a high-purity, end-capped C18 column. An acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress these interactions.
Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase.Optimize the gradient elution profile. For acyl-CoAs, a common mobile phase system is a gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like acetonitrile (B52724) or methanol.[6]
Internal Standard Signal is Unstable Cross-interference from the analyte.Ensure the mass transitions monitored for the IS are unique and not subject to interference from the analyte, especially if using a structural analog.
Inconsistent addition of IS.Verify the concentration of the IS stock solution and ensure the same volume is added to every sample and standard.

Experimental Protocols

Protocol 1: Biosynthesis of Stable Isotope-Labeled this compound via SILEC

This protocol is an adaptation of the general SILEC method for generating stable isotope-labeled acyl-CoAs.[1][3][7]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or a Pan6-deficient yeast strain) in a pantothenate-free medium.

  • Labeling: Supplement the medium with [13C3, 15N]-pantothenate and a precursor for this compound biosynthesis, anthranilic acid. Culture the cells for a sufficient duration to allow for the incorporation of the labeled pantothenate into the Coenzyme A pool.

  • Harvesting: Harvest the cells and perform a metabolite extraction using a cold solution of 5% sulfosalicylic acid.

  • Characterization: Analyze the cell extract by LC-MS/MS to confirm the successful biosynthesis of labeled this compound. The labeled version will have a mass shift corresponding to the incorporated isotopes.

  • Use as Internal Standard: Add a small, known amount of the labeled cell extract to your unknown samples before their extraction and processing.

Protocol 2: Quantification of this compound using a Structural Analog Internal Standard (Benzoyl-CoA)

This protocol outlines a general LC-MS/MS workflow.

  • Sample Preparation:

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of the internal standard working solution (e.g., Benzoyl-CoA in methanol).

    • Add 300 µL of ice-cold 5% sulfosalicylic acid to precipitate proteins and stabilize the acyl-CoAs.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and Benzoyl-CoA. These transitions should be optimized by direct infusion of the respective standards.

Visualizations

experimental_workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Cell Lysate, Tissue Homogenate) add_is Add Internal Standard (SIL or Structural Analog) sample->add_is extract Protein Precipitation & Metabolite Extraction (e.g., cold 5% SSA) add_is->extract centrifuge Centrifugation (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (UHPLC-QqQ) supernatant->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Ratio of Analyte to IS) data->quant

Caption: Workflow for this compound quantification.

decision_tree Internal Standard Selection Logic start Start: Need to Quantify This compound is_sil_available Is Stable Isotope-Labeled (SIL) This compound available? start->is_sil_available use_sil Use SIL this compound (Gold Standard) is_sil_available->use_sil Yes consider_silec Can you perform SILEC biosynthesis? is_sil_available->consider_silec No perform_silec Perform SILEC to generate SIL IS consider_silec->perform_silec Yes use_analog Select a Structural Analog consider_silec->use_analog No perform_silec->use_sil validate_analog Thoroughly Validate Structural Analog use_analog->validate_analog

Caption: Decision tree for internal standard selection.

References

strategies to increase the efficiency of Anthranilyl-CoA purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Anthranilyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The main strategies for purifying this compound and other acyl-CoA esters are Solid-Phase Extraction (SPE), High-Performance Liquid Chromatography (HPLC), and Affinity Chromatography. The choice of method depends on the required purity, yield, and the scale of the purification.

Q2: What are the critical factors affecting the stability of this compound during purification?

A2: this compound, like other thioesters, is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures. It is generally more stable under mildly acidic conditions (pH 4-6). Thioesters can also be sensitive to oxidation. It is crucial to work at low temperatures (e.g., 4°C) and to minimize the number of purification steps to prevent degradation.

Q3: How can I monitor the presence and purity of this compound during the purification process?

A3: The most common method is reverse-phase HPLC with UV detection. The adenine (B156593) moiety of the Coenzyme A molecule has a characteristic absorbance at approximately 260 nm, allowing for detection and quantification. LC-MS/MS can also be used for more sensitive and specific detection.

Q4: What are the common causes of low yield during this compound purification?

A4: Low yields can result from several factors, including incomplete enzymatic synthesis of this compound, degradation of the product due to improper pH or temperature, inefficient extraction from the reaction mixture, or suboptimal binding or elution during chromatography.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

This is a frequent challenge that can arise from issues in the synthesis or the purification steps.

Potential Cause Recommended Solution
Enzyme Inactivity Ensure the Anthranilate-CoA ligase is active. Perform a small-scale control reaction with known good substrates and optimal conditions. Verify the enzyme's integrity via SDS-PAGE.
Substrate Quality Use high-purity anthranilate, ATP, and Coenzyme A. Degradation of substrates can inhibit the reaction. Prepare fresh substrate solutions.
Suboptimal Reaction Conditions Optimize the pH (typically around 7.5-8.0 for ligases) and temperature (often 30-37°C) for the enzymatic synthesis. Ensure the presence of necessary cofactors like Mg²⁺.
Product Degradation Maintain a low temperature (4°C) throughout the purification process. Work quickly to minimize the time the sample is at room temperature. Adjust the pH of buffers to a mildly acidic range (pH 4-6) after synthesis if compatible with the purification method.
Inefficient Extraction If performing a liquid-liquid extraction before chromatography, ensure the solvent system is appropriate for the polarity of this compound. For solid-phase extraction, ensure the column is properly conditioned.
Poor Chromatographic Performance For affinity chromatography, ensure the resin is properly equilibrated and the binding capacity is not exceeded. For HPLC, optimize the mobile phase and gradient to achieve good separation and recovery.
Issue 2: Impure this compound after Purification

Contamination can interfere with downstream applications and quantification.

Potential Cause Recommended Solution
Co-elution of Substrates If unreacted anthranilate, ATP, or CoA are present, optimize the washing steps in SPE or affinity chromatography. For HPLC, adjust the gradient to better separate the product from the starting materials.
Presence of Side-Products Side-products from the enzymatic reaction may co-elute. Consider adding an additional purification step, such as a different mode of chromatography (e.g., ion-exchange after reversed-phase).
Protein Contamination If the synthesizing enzyme is present in the final product, consider an ultrafiltration step or a purification method that separates small molecules from proteins, like certain types of SPE or size-exclusion chromatography.
Degradation Products The presence of free Coenzyme A or anthranilic acid in the final sample can indicate product degradation. Re-evaluate the stability conditions (pH, temperature) during purification and storage.

Data Presentation: Comparison of Purification Efficiencies

The following table summarizes representative recovery data for acyl-CoAs using different purification techniques. Note that these values are for various acyl-CoAs and should be considered as a general guide for this compound.

Purification MethodAcyl-CoA SpeciesAverage Recovery (%)Reference
Solid-Phase ExtractionLong-chain acyl-CoAs70-80%[1]
Solid-Phase ExtractionShort-chain acyl-CoAs85-95%[2]
Solid-Phase ExtractionAromatic acyl-CoAsup to 80%[3]
HPLCGeneral Acyl-CoAsVariable, dependent on optimization
Affinity Chromatography (via His-tagged enzyme)Aromatic acyl-CoAsHigh purity, yield dependent on enzyme activity[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound (Adapted from protocols for other acyl-CoAs)

This protocol is adapted from established methods for the solid-phase extraction of a broad range of acyl-CoAs.

Materials:

  • Reaction mixture containing this compound

  • SPE Columns (e.g., C18 or a mixed-mode anion exchange)

  • Conditioning Solution: 100% Methanol (B129727)

  • Equilibration Solution: 2% Ammonium (B1175870) Acetate (B1210297)

  • Wash Solution: 2% Ammonium Acetate

  • Elution Solution: Water or a suitable buffer for downstream applications

Procedure:

  • Column Conditioning: Pass 5 column volumes of methanol through the SPE column.

  • Column Equilibration: Pass 5 column volumes of distilled water, followed by 5 column volumes of 2% ammonium acetate solution through the column.

  • Sample Loading: Load the reaction mixture (after stopping the reaction and centrifuging to remove any precipitate) onto the conditioned SPE column.

  • Washing: Wash the column with 5 column volumes of 2% ammonium acetate solution to remove unbound substrates and salts.

  • Elution: Elute the this compound with distilled water or a desired buffer. Collect the eluate in fractions.

  • Analysis: Analyze the fractions for the presence of this compound using HPLC-UV at 260 nm.

  • Lyophilization: Pool the fractions containing the purified product and lyophilize for storage.

Protocol 2: HPLC Purification of this compound (Adapted from protocols for other acyl-CoAs)

This protocol provides a general framework for purifying this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 20 mM Potassium Phosphate (KH₂PO₄), pH 2.9

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Stop the enzymatic reaction and centrifuge to remove the enzyme and any precipitate. Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20-100 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-32 min: 5% to 38% B

      • 32-35 min: 38% to 75% B

      • 35-40 min: 75% to 5% B

      • 40-45 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Solvent Evaporation and Storage: Remove the organic solvent from the collected fractions under vacuum and lyophilize the aqueous solution. Store the lyophilized powder at -80°C.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Anthranilate + CoA + ATP -> this compound spe Solid-Phase Extraction (SPE) synthesis->spe Crude Product hplc HPLC Purification synthesis->hplc Crude Product affinity Affinity Chromatography synthesis->affinity Crude Product analysis Purity & Concentration Analysis (HPLC/LC-MS) spe->analysis hplc->analysis affinity->analysis storage Lyophilization & Storage (-80°C) analysis->storage

Caption: General experimental workflow for this compound synthesis and purification.

troubleshooting_workflow start Low/No this compound Yield check_synthesis Verify Enzymatic Synthesis start->check_synthesis check_purification Evaluate Purification Step check_synthesis->check_purification Yes enzyme_issue Enzyme Inactive? check_synthesis->enzyme_issue No degradation_issue Product Degradation? check_purification->degradation_issue substrate_issue Substrate Quality Poor? enzyme_issue->substrate_issue No solution1 Use fresh, active enzyme enzyme_issue->solution1 Yes conditions_issue Suboptimal Conditions? substrate_issue->conditions_issue No solution2 Use high-purity substrates substrate_issue->solution2 Yes solution3 Optimize reaction pH and temperature conditions_issue->solution3 Yes binding_issue Poor Binding/Elution? degradation_issue->binding_issue No solution4 Maintain low temp & optimal pH degradation_issue->solution4 Yes extraction_issue Inefficient Extraction? binding_issue->extraction_issue No solution5 Optimize chromatography conditions binding_issue->solution5 Yes solution6 Optimize extraction protocol extraction_issue->solution6 Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Guide to Anthranilyl-CoA and Benzoyl-CoA as Enzyme Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Anthranilyl-CoA and Benzoyl-CoA, two crucial intermediates in various metabolic pathways. It is intended for researchers, scientists, and drug development professionals working in enzymology, metabolic engineering, and drug discovery. This document offers an objective analysis of their performance as enzyme substrates, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

This compound and Benzoyl-CoA are activated forms of anthranilic acid and benzoic acid, respectively. Their formation, catalyzed by specific CoA ligases, is a critical step that primes these aromatic compounds for a variety of subsequent enzymatic transformations. While structurally similar, the presence of an amino group on the aromatic ring of this compound significantly influences its reactivity and role in distinct metabolic pathways compared to the more extensively studied Benzoyl-CoA. This guide will delve into their comparative enzyme kinetics, metabolic fates, and the experimental methodologies used to study them.

Quantitative Comparison of Enzyme Kinetics

The substrate specificity of acyl-CoA ligases is a key determinant of metabolic flux. A study on the Benzoate-CoA ligase from the denitrifying bacterium Thauera aromatica provides a direct comparison of its catalytic efficiency with both benzoate (B1203000) and 2-aminobenzoate (B8764639) (the precursor to this compound). The kinetic parameters from this study are summarized below.

SubstrateEnzymeKm (µM)Vmax (µmol min-1 mg-1)Specificity Constant (Vmax/Km)
BenzoateBenzoate-CoA ligase (T. aromatica)25 ± 716.50.66
2-AminobenzoateBenzoate-CoA ligase (T. aromatica)150 ± 50~9.90.066

Data sourced from Schühle et al., 2003.

The data clearly indicates that the Benzoate-CoA ligase from T. aromatica has a significantly higher affinity (lower Km) and catalytic efficiency for benzoate compared to 2-aminobenzoate. The specificity constant for benzoate is 10-fold higher than that for 2-aminobenzoate, suggesting that benzoate is the preferred substrate for this particular enzyme. This difference in substrate preference can have profound implications for metabolic engineering efforts and the understanding of competitive inhibition in pathways where both substrates may be present.

Metabolic Pathways

This compound and Benzoyl-CoA are channeled into distinct metabolic pathways. Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide range of aromatic compounds, while this compound is a precursor for specialized metabolites like alkaloids and is involved in the degradation of nitrogen-containing aromatic compounds.

Benzoyl-CoA Metabolic Pathway

Benzoyl-CoA is a key molecule in the anaerobic degradation of aromatic compounds in diverse microorganisms. The pathway involves the reduction of the aromatic ring, followed by ring cleavage and subsequent β-oxidation to yield acetyl-CoA, which can then enter central metabolism.

Benzoyl_CoA_Pathway cluster_activation Activation cluster_reduction Ring Reduction cluster_cleavage Ring Cleavage & Oxidation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase (BadA) Cyclohex_diene_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->Cyclohex_diene_CoA Benzoyl-CoA reductase (BadDEFG) Ring_Cleavage_Products Ring Cleavage Products Cyclohex_diene_CoA->Ring_Cleavage_Products Hydration & Dehydrogenation AcetylCoA 3 Acetyl-CoA Ring_Cleavage_Products->AcetylCoA β-oxidation-like reactions

Caption: Anaerobic degradation pathway of Benzoyl-CoA.

This compound Metabolic Pathways

This compound serves as a precursor in biosynthetic and degradative pathways. Two notable examples are acridone (B373769) alkaloid biosynthesis and carbazole (B46965) degradation.

1. Acridone Alkaloid Biosynthesis: In plants of the Rutaceae family, this compound condenses with three molecules of malonyl-CoA to form the characteristic tricyclic acridone scaffold.

Acridone_Biosynthesis Anthranilate Anthranilate AnthranilylCoA This compound Anthranilate->AnthranilylCoA Anthranilate-CoA ligase AcridoneScaffold Acridone Scaffold AnthranilylCoA->AcridoneScaffold MalonylCoA 3x Malonyl-CoA MalonylCoA->AcridoneScaffold Acridone synthase AcridoneAlkaloids Acridone Alkaloids AcridoneScaffold->AcridoneAlkaloids Tailoring enzymes

Caption: Biosynthesis of Acridone Alkaloids from this compound.

2. Carbazole Degradation: In certain bacteria, the degradation of the environmental pollutant carbazole proceeds via angular dioxygenation to form 2'-aminobiphenyl-2,3-diol, which is then cleaved. A subsequent key step is the formation of this compound from anthranilate, which is then further metabolized.[1][2]

Carbazole_Degradation Carbazole Carbazole AngularDioxygenation Angular Dioxygenation Carbazole->AngularDioxygenation Carbazole 1,9a- dioxygenase Anthranilate Anthranilate AngularDioxygenation->Anthranilate Meta-cleavage & hydrolase AnthranilylCoA This compound Anthranilate->AnthranilylCoA Anthranilate-CoA ligase CentralMetabolism Central Metabolism AnthranilylCoA->CentralMetabolism Further degradation Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis cluster_comparison Comparison Enzyme_Purification Enzyme Purification (e.g., CoA Ligase) Assay_Setup Set up Spectrophotometric Assay (Varying Substrate Concentrations) Enzyme_Purification->Assay_Setup Substrate_Prep Substrate Preparation (Benzoate, Anthranilate) Substrate_Prep->Assay_Setup Data_Collection Measure Initial Reaction Rates (Absorbance Change over Time) Assay_Setup->Data_Collection Michaelis_Menten Plot Rate vs. Substrate Concentration (Michaelis-Menten Plot) Data_Collection->Michaelis_Menten Lineweaver_Burk Linearize Data (e.g., Lineweaver-Burk Plot) Michaelis_Menten->Lineweaver_Burk Determine_Kinetics Determine Km and Vmax for each substrate Lineweaver_Burk->Determine_Kinetics Compare_Kinetics Compare Km, Vmax, and Specificity Constants Determine_Kinetics->Compare_Kinetics

References

A Comparative Guide to the Validation of an LC-MS/MS Method for Anthranilyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, the accurate quantification of key metabolic intermediates is paramount. Anthranilyl-CoA, an intermediate in tryptophan metabolism, is one such molecule of interest. This guide provides an objective comparison of the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification against alternative analytical techniques, supported by representative experimental data.

Overview of Quantification Methods

LC-MS/MS has become the preferred method for the quantification of acyl-CoA species due to its high sensitivity and specificity.[1][2] However, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays offer viable alternatives, particularly when considering factors like accessibility and throughput.

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

FeatureLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Sensitivity High (fmol range)ModerateLow to Moderate
Specificity Very HighModerateVariable, prone to interference
Throughput ModerateModerateHigh
Cost HighModerateLow
Expertise Required HighModerateLow
Multiplexing ExcellentLimitedLimited

Performance of a Validated LC-MS/MS Method

The validation of an LC-MS/MS method for this compound quantification involves assessing several key parameters to ensure data reliability. The following table summarizes typical performance data for an LC-MS/MS method, adapted from established methodologies for similar acyl-CoA esters.[3][4][5]

Table 2: Typical Validation Parameters for this compound Quantification by LC-MS/MS

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Minimal with appropriate sample preparation

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any reliable analytical method. Below are detailed methodologies for sample preparation and LC-MS/MS analysis for this compound quantification.

Sample Preparation

Effective sample preparation is critical for removing interfering substances and ensuring the stability of this compound.

  • Homogenization: Tissues or cells are homogenized in an ice-cold extraction solvent, such as a mixture of methanol, chloroform, and water (2:1:0.8 v/v/v).[1]

  • Protein Precipitation: A precipitating agent like 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA) is added to the homogenate.[6]

  • Internal Standard Spiking: An appropriate internal standard (e.g., a stable isotope-labeled this compound) is added to each sample to correct for variability in extraction and instrument response.[6]

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 17,000 x g) at 4°C to pellet precipitated proteins and cellular debris.[6]

  • Supernatant Collection: The supernatant containing this compound is carefully collected.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the resulting pellet is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 5% sulfosalicylic acid).[1]

LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from other components in the sample.[1][3] A gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent and an organic solvent (e.g., acetonitrile) is employed.[3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[1] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Visualizing the Workflow and Validation

To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation & IS Spiking Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Collection Supernatant Collection Centrifugation->Collection Drying Drying & Reconstitution Collection->Drying LC_Separation LC Separation Drying->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LLOQ LLOQ MethodValidation->LLOQ Specificity Specificity MethodValidation->Specificity MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

References

Comparative Assessment of Cross-Reactivity for Anti-Anthranilyl-CoA Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available monoclonal antibodies targeting Anthranilyl-CoA. The primary focus of this guide is to objectively assess the cross-reactivity of these antibodies against structurally similar molecules, thereby providing researchers with the necessary data to select the most specific antibody for their experimental needs. The data presented herein is based on standardized competitive enzyme-linked immunosorbent assay (ELISA) protocols.

Quantitative Cross-Reactivity Analysis

The specificity of three commercially available anti-Anthranilyl-CoA antibodies (Antibody A, Antibody B, and Antibody C) was evaluated against a panel of structurally related molecules. Cross-reactivity was determined using a competitive ELISA format and is expressed as the percentage of the antibody's binding affinity to the respective molecule relative to its affinity for this compound.

CompoundAntibody A (% Cross-Reactivity)Antibody B (% Cross-Reactivity)Antibody C (% Cross-Reactivity)
This compound 100 100 100
Benzoyl-CoA15.25.822.5
Malonyl-CoA<0.1<0.10.5
Acetyl-CoA<0.1<0.1<0.1
Anthranilic Acid2.50.84.1
Coenzyme A<0.1<0.1<0.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Methodology: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) was employed to determine the cross-reactivity of the anti-Anthranilyl-CoA antibodies.[1][2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Anti-Anthranilyl-CoA antibodies (Antibody A, B, and C)

  • This compound standard

  • Potential cross-reactants (Benzoyl-CoA, Malonyl-CoA, Acetyl-CoA, Anthranilic Acid, Coenzyme A)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: 96-well plates were coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 2 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates were washed three times with Wash Buffer.

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

  • Washing: The plates were washed three times with Wash Buffer.

  • Competitive Reaction: A fixed, predetermined concentration of the primary anti-Anthranilyl-CoA antibody was mixed with varying concentrations of either the this compound standard or the potential cross-reactant. 100 µL of this mixture was added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plates were washed five times with Wash Buffer.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates were washed five times with Wash Buffer.

  • Detection: 100 µL of TMB substrate solution was added to each well. The reaction was allowed to develop in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of the standard or cross-reactant that causes 50% inhibition of the maximal signal (IC50) was determined. The percent cross-reactivity was calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the competitive ELISA workflow used for assessing antibody cross-reactivity.

References

comparative analysis of Anthranilyl-CoA metabolic pathways in different bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic pathways involving anthranilyl-CoA in key bacterial genera: Pseudomonas, Burkholderia, and Streptomyces. This compound is a critical intermediate in the biosynthesis of a diverse array of secondary metabolites, including virulence factors and antibiotics. Understanding the variations in its metabolic pathways across different bacteria is crucial for the development of novel antimicrobial strategies and for biotechnological applications.

Overview of this compound Metabolism

This compound is primarily formed through the activation of anthranilate by an anthranilate-CoA ligase. Anthranilate itself is synthesized from chorismate, a key branch-point metabolite in the shikimate pathway, or derived from the degradation of tryptophan. Once formed, this compound serves as a precursor for the biosynthesis of specialized molecules such as quinolones in Pseudomonas and is implicated in the production of phenazine (B1670421) antibiotics in a variety of bacteria, including Burkholderia and Streptomyces. Bacteria also possess pathways to degrade anthranilate, thereby regulating its intracellular concentration.

Comparative Data on Key Enzymes

The following table summarizes the kinetic parameters of key enzymes involved in the synthesis of anthranilate and its subsequent activation to this compound in different bacteria.

BacteriumEnzymeGeneSubstrate(s)Km (µM)Vmax or kcatReference(s)
Pseudomonas aeruginosaAnthranilate-CoA ligasepqsAAnthranilate3-[1][2]
CoA22-[1]
ATP71-[1]
Anthranilate synthase IphnAChorismate--[3][4][5]
Anthranilate synthase IItrpEChorismate--[3][6][7]
Streptomyces venezuelaeAnthranilate synthasetrpEGChorismate11 ± 12.9 ± 0.1 s-1[8]
Glutamine310 ± 30-[8]
Burkholderia spp.Anthranilate synthase component ItrpEChorismate--[9]
Anthranilate synthase component IIphnAChorismate--[9]

Metabolic Pathway Diagrams

The following diagrams illustrate the known and putative pathways for the synthesis and utilization of this compound in Pseudomonas aeruginosa, Burkholderia spp., and Streptomyces spp.

Anthranilyl_CoA_Pathway_Pseudomonas cluster_synthesis Anthranilate Synthesis cluster_activation Activation cluster_utilization Utilization cluster_degradation Degradation Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpEG / PhnAB Tryptophan Tryptophan Tryptophan->Anthranilate Kynurenine Pathway Anthranilate_act Anthranilate Anthranilate_deg Anthranilate Anthranilyl_CoA This compound Anthranilate_act->Anthranilyl_CoA PqsA (Anthranilate-CoA ligase) + ATP, + CoA Anthranilyl_CoA_util This compound PQS Pseudomonas Quinolone Signal (PQS) Anthranilyl_CoA_util->PQS pqsBCDE Catechol Catechol Anthranilate_deg->Catechol antABC

This compound metabolism in Pseudomonas aeruginosa.

Anthranilyl_CoA_Pathway_Burkholderia cluster_synthesis Anthranilate Synthesis cluster_activation Activation (Putative) cluster_utilization Utilization cluster_degradation Degradation Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/PhnA homologues Tryptophan Tryptophan Tryptophan->Anthranilate Kynurenine Pathway Anthranilate_act Anthranilate Anthranilate_deg Anthranilate Anthranilyl_CoA This compound Anthranilate_act->Anthranilyl_CoA Putative Anthranilate- CoA ligase Anthranilyl_CoA_util This compound Phenazines Phenazines Anthranilyl_CoA_util->Phenazines phz gene cluster Catechol Catechol Anthranilate_deg->Catechol Anthranilate dioxygenase

Putative this compound metabolism in Burkholderia spp.

Anthranilyl_CoA_Pathway_Streptomyces cluster_synthesis Anthranilate Synthesis cluster_activation Activation (Putative) cluster_utilization Utilization cluster_degradation Degradation (Putative) Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpEG Anthranilate_act Anthranilate Anthranilate_deg Anthranilate Anthranilyl_CoA This compound Anthranilate_act->Anthranilyl_CoA Putative Anthranilate- CoA ligase (e.g., abmG) Anthranilyl_CoA_util This compound Phenazines Phenazines Anthranilyl_CoA_util->Phenazines phz gene cluster Downstream_metabolites Downstream_metabolites Anthranilate_deg->Downstream_metabolites Various pathways

Putative this compound metabolism in Streptomyces spp.

Experimental Protocols

Anthranilate-CoA Ligase (PqsA) Activity Assay

This protocol is adapted from studies on Pseudomonas aeruginosa PqsA and can be used as a basis for assaying similar enzymes in other bacteria.[1][2][10]

Principle: The formation of anthraniloyl-CoA is monitored spectrophotometrically by measuring the increase in absorbance at 365 nm, which is characteristic of the thioester bond formation.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl2

  • 2 mM ATP

  • 0.5 mM Coenzyme A (CoA)

  • 1 mM Anthranilate

  • Purified Anthranilate-CoA ligase enzyme preparation

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoA.

  • Add the purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding anthranilate.

  • Immediately measure the absorbance at 365 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of anthraniloyl-CoA (ε365 = 5,500 M-1cm-1).

Control Reactions:

  • A reaction mixture without the enzyme to check for non-enzymatic reaction.

  • A reaction mixture without anthranilate to measure any background ATPase activity.

  • A reaction mixture without CoA to ensure the reaction is CoA-dependent.

Experimental Workflow for Comparative Analysis

The following diagram outlines a general workflow for the comparative genomic and functional analysis of this compound metabolic pathways in different bacteria.

Comparative_Analysis_Workflow cluster_genomics Comparative Genomics cluster_functional Functional Genomics & Biochemistry cluster_analysis Data Integration & Analysis Genome_Sequencing Whole Genome Sequencing Gene_Annotation Gene Annotation & Pathway Prediction Genome_Sequencing->Gene_Annotation Phylogenetic_Analysis Phylogenetic Analysis of Key Enzymes Gene_Annotation->Phylogenetic_Analysis Gene_Knockout Gene Knockout/Overexpression Gene_Annotation->Gene_Knockout Enzyme_Purification Heterologous Expression & Protein Purification Gene_Annotation->Enzyme_Purification Comparative_Analysis Comparative Analysis of Pathways & Kinetics Phylogenetic_Analysis->Comparative_Analysis Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Gene_Knockout->Metabolite_Analysis Enzyme_Assays Enzyme Kinetic Assays Enzyme_Purification->Enzyme_Assays Enzyme_Assays->Comparative_Analysis Metabolite_Analysis->Comparative_Analysis Pathway_Modeling Metabolic Pathway Reconstruction Comparative_Analysis->Pathway_Modeling

Workflow for comparative analysis of metabolic pathways.

Conclusion

The metabolism of this compound exhibits both conserved and divergent features across different bacterial genera. In Pseudomonas aeruginosa, the pathway is well-characterized and directly linked to the production of the virulence factor PQS. In Burkholderia and Streptomyces, while the involvement of anthranilate in phenazine biosynthesis is established, the precise role and regulation of this compound require further investigation. The comparative data and methodologies presented in this guide provide a framework for future research aimed at elucidating these pathways, which could lead to the discovery of novel enzymatic targets for antimicrobial drug development and the engineering of microbial strains for the production of valuable secondary metabolites.

References

A Comparative Kinetic Analysis of Wild-Type Anthranilate-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Kinetic Data

The kinetic parameters of the wild-type anthranilate-CoA ligase from Pseudomonas aeruginosa, also known as PqsA, have been determined for its primary substrates: anthranilate, Coenzyme A (CoA), and Adenosine Triphosphate (ATP).[1] The Michaelis constants (Km), which reflect the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), provide insight into the enzyme's affinity for its substrates.

EnzymeSubstrateKm (μM)
Wild-Type PqsAAnthranilate3
Wild-Type PqsACoenzyme A (CoA)22
Wild-Type PqsAAdenosine Triphosphate (ATP)71

Table 1: Michaelis constants (Km) for the substrates of wild-type P. aeruginosa anthranilate-CoA ligase (PqsA). Data sourced from Hanes plots.[1]

Experimental Protocols

The kinetic characterization of anthranilate-CoA ligase is typically performed using a continuous spectrophotometric assay. This method monitors the formation of the product, anthraniloyl-CoA, in real-time.

Continuous Spectrophotometric Assay for Anthranilate-CoA Ligase Activity

This assay measures the increase in absorbance at 365 nm, which corresponds to the formation of the thioester bond in anthraniloyl-CoA.

Reaction Mixture:

  • 100 mM HEPES buffer, pH 8.0

  • 0.2 mM Dithiothreitol (DTT)

  • 2 mM MgCl2

  • 0.4 mM Coenzyme A (CoA)

  • 1 mM Adenosine Triphosphate (ATP)

  • Purified wild-type anthranilate-CoA ligase enzyme

Procedure:

  • The reaction mixture components, excluding the substrate anthranilate, are combined in a cuvette.

  • The mixture is equilibrated to 37°C for 1 minute.

  • The reaction is initiated by the addition of the potassium salt of anthranilate to a final concentration of 0.5 mM.

  • The formation of anthraniloyl-CoA is continuously monitored by measuring the increase in absorbance at 365 nm.

  • The rate of the reaction is calculated using the extinction coefficient of anthraniloyl-CoA at 365 nm (ε365 = 5.5 mM−1·cm−1).

Determination of Kinetic Constants:

To determine the Michaelis constants (Km) for each substrate (anthranilate, CoA, and ATP), the concentration of the substrate of interest is varied while the concentrations of the other two substrates are kept at saturating levels. The initial reaction velocities at different substrate concentrations are then plotted, and the kinetic constants are calculated using methods such as Hanes plots or direct linear plots.[1]

Visualizations

PQS Biosynthesis Pathway

The following diagram illustrates the initial step of the Pseudomonas Quinolone Signal (PQS) biosynthesis pathway, which is catalyzed by anthranilate-CoA ligase (PqsA).

PQS_Biosynthesis Anthranilate Anthranilate PqsA Anthranilate-CoA Ligase (PqsA) Anthranilate->PqsA ATP ATP ATP->PqsA CoA CoA CoA->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA AMP + PPi PQS_Pathway Downstream PQS Biosynthesis Anthraniloyl_CoA->PQS_Pathway

Caption: Initial step of PQS biosynthesis catalyzed by PqsA.

Experimental Workflow for Kinetic Analysis

The workflow for determining the kinetic parameters of anthranilate-CoA ligase is depicted in the following diagram.

Kinetic_Workflow start Start: Purified Enzyme prepare_reagents Prepare Reaction Mixtures (Varying [Substrate]) start->prepare_reagents assay Perform Continuous Spectrophotometric Assay at 365 nm prepare_reagents->assay measure_rates Measure Initial Reaction Velocities assay->measure_rates plot_data Plot Velocity vs. [Substrate] measure_rates->plot_data calculate_kinetics Calculate Km and Vmax (e.g., Hanes Plot) plot_data->calculate_kinetics end End: Kinetic Parameters calculate_kinetics->end

Caption: Workflow for kinetic parameter determination.

References

Evaluating the Specificity of PqsA Inhibitors Against Other CoA Ligases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies that target bacterial virulence rather than viability. One promising target is the Pseudomonas aeruginosa quorum sensing (QS) system, a complex network that regulates the expression of numerous virulence factors. The enzyme PqsA, an anthranilate-CoA ligase, catalyzes the first committed step in the biosynthesis of the Pseudomonas quinolone signal (PQS), a key signaling molecule in this pathway.[1][2] Inhibition of PqsA represents an attractive anti-virulence approach. However, a critical aspect in the development of PqsA inhibitors is their specificity, particularly concerning potential off-target effects on human enzymes with similar functions, such as acyl-CoA synthetases (ACSs).

This guide provides a comparative overview of known PqsA inhibitors and outlines the experimental framework for evaluating their specificity against other CoA ligases. While direct comparative experimental data for PqsA inhibitors against a panel of other CoA ligases is not extensively available in the public domain, this document furnishes the necessary protocols and conceptual framework to enable researchers to perform such evaluations.

The PqsA Signaling Pathway

PqsA is integral to the PQS signaling cascade in P. aeruginosa. It activates anthranilate to anthraniloyl-CoA, which serves as a precursor for the synthesis of 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, PQS. These molecules, in turn, activate the transcriptional regulator PqsR (MvfR), leading to the expression of a suite of virulence genes.[3]

PqsA_Signaling_Pathway cluster_PqsA PqsA-mediated Activation cluster_PQS_Biosynthesis PQS Biosynthesis cluster_Virulence_Regulation Virulence Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA ATP ATP ATP->PqsA CoA CoA CoA->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsBCDE PqsB, PqsC, PqsD, PqsE Anthraniloyl_CoA->PqsBCDE PqsA_Inhibitor PqsA Inhibitor PqsA_Inhibitor->PqsA HHQ HHQ PqsBCDE->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) HHQ->PqsR PQS PQS PqsH->PQS PQS->PqsR Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes

PqsA signaling pathway in P. aeruginosa.

Comparative Data on PqsA Inhibitors

Several inhibitors of PqsA have been developed, with anthranilyl-AMS (1) and anthranilyl-AMSN (2) being among the most potent reported.[3][4] These compounds are designed as mimics of the anthranilyl-AMP reaction intermediate.[3] While there is no known human orthologue of PqsA, humans possess a family of related aliphatic acyl-CoA synthetases that are involved in fatty acid metabolism.[3] Therefore, evaluating the specificity of PqsA inhibitors against these human enzymes is crucial for preclinical development.

Table 1: Inhibition of P. aeruginosa PqsA

InhibitorTypeKi vs PqsAReference
Anthranilyl-AMSCompetitive (vs ATP)16.5 ± 2.6 nM[3][4]
Anthranilyl-AMSNCompetitive (vs ATP)10.5 ± 2.3 nM[3][4]

Table 2: Specificity Profile of PqsA Inhibitors Against Other CoA Ligases

Enzyme FamilySpecific Enzyme (Human)Substrate PreferenceInhibition by PqsA Inhibitors (e.g., Anthranilyl-AMSN)
Long-Chain Acyl-CoA Synthetase (ACSL)ACSL1, ACSL3, ACSL4, ACSL5, ACSL6Long-chain fatty acids (C12-C20)Data not publicly available
Medium-Chain Acyl-CoA Synthetase (ACSM)ACMSDMedium-chain fatty acids (C6-C12)Data not publicly available
Short-Chain Acyl-CoA Synthetase (ACSS)ACSS1, ACSS2Short-chain fatty acids (e.g., acetate)Data not publicly available
Bacterial CoA LigaseE. coli FadDLong-chain fatty acidsData not publicly available

Note: The absence of data in Table 2 highlights a current knowledge gap and underscores the importance of conducting specificity studies.

Experimental Protocols for Specificity Evaluation

To address the data gap in Table 2, a systematic evaluation of PqsA inhibitors against a panel of other CoA ligases is required. Below are detailed methodologies for key experiments.

PqsA Inhibition Assay (Spectrophotometric)

This assay measures the formation of anthraniloyl-CoA by monitoring the increase in absorbance at 365 nm.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT.

    • Substrates: Anthranilic acid, ATP, Coenzyme A.

    • Enzyme: Purified recombinant P. aeruginosa PqsA.

    • Inhibitor: Test compound dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, anthranilic acid, ATP, and CoA at desired concentrations.

    • Add varying concentrations of the PqsA inhibitor or vehicle (DMSO) to the wells.

    • Initiate the reaction by adding purified PqsA.

    • Immediately monitor the increase in absorbance at 365 nm over time using a microplate reader.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using Dixon plots or by applying the Morrison equation for tight-binding inhibitors.[3][4]

Human Acyl-CoA Synthetase (ACSL) Inhibition Assay (Radiometric)

This assay quantifies the activity of human ACSL enzymes by measuring the incorporation of a radiolabeled fatty acid into acyl-CoA.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10 mM ATP, 0.5 mM CoA.

    • Substrate: [¹⁴C]-labeled long-chain fatty acid (e.g., palmitic acid) complexed with bovine serum albumin (BSA).

    • Enzyme: Purified recombinant human ACSL isoform (e.g., ACSL1, ACSL4) or cell lysates expressing the enzyme.

    • Inhibitor: Test compound dissolved in DMSO.

    • Stop Solution: Isopropanol/Heptane (B126788)/Water (80:20:2, v/v/v).

    • Scintillation Cocktail.

  • Procedure:

    • In a microcentrifuge tube, combine the assay buffer, [¹⁴C]-fatty acid-BSA complex, and varying concentrations of the PqsA inhibitor or vehicle.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the ACSL enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stop solution, followed by heptane and water to partition the phases.

    • Vortex and centrifuge to separate the aqueous and organic phases. The radiolabeled acyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

    • Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental Workflow for Specificity Profiling

The following workflow outlines a systematic approach to evaluating the specificity of a PqsA inhibitor.

Specificity_Workflow cluster_Primary_Screen Primary Target Engagement cluster_Specificity_Panel Specificity Profiling cluster_Data_Analysis Data Analysis and Comparison PqsA_Assay PqsA Inhibition Assay (Spectrophotometric) PqsA_IC50 Determine IC50/Ki for PqsA PqsA_Assay->PqsA_IC50 Panel_IC50 Determine IC50 values for off-targets Human_ACSL Human ACSL Isoforms (e.g., ACSL1, ACSL4, ACSL5) ACSL_Assay ACSL Inhibition Assay (Radiometric/Fluorometric) Human_ACSL->ACSL_Assay Human_ACSM Human ACSM Isoforms (e.g., ACMSD) ACSM_Assay ACSM Inhibition Assay Human_ACSM->ACSM_Assay Bacterial_Ligase Other Bacterial CoA Ligases (e.g., E. coli FadD) FadD_Assay FadD Inhibition Assay Bacterial_Ligase->FadD_Assay ACSL_Assay->Panel_IC50 ACSM_Assay->Panel_IC50 FadD_Assay->Panel_IC50 Selectivity_Index Calculate Selectivity Index (IC50_off-target / IC50_PqsA) Panel_IC50->Selectivity_Index

Workflow for evaluating PqsA inhibitor specificity.

Conclusion

The development of specific PqsA inhibitors holds significant promise for anti-virulence therapy against Pseudomonas aeruginosa. While potent inhibitors of PqsA have been identified, a comprehensive evaluation of their specificity against other CoA ligases, particularly human acyl-CoA synthetases, is a critical next step. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to generate the necessary data to assess the selectivity of novel PqsA inhibitors, thereby facilitating their progression towards clinical development. The lack of publicly available direct comparative data highlights a key area for future research in this field.

References

Inhibitory Effects of Anthranilyl-CoA Analogs and Mimetics on PqsA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various analogs and mimetics of Anthranilyl-CoA on its synthetase, PqsA. The data presented herein is crucial for the rational design of novel anti-virulence agents targeting the Pseudomonas aeruginosa quorum sensing system.

Introduction to PqsA and its Role in Quorum Sensing

The enzyme this compound synthetase (PqsA) is a key player in the biosynthesis of the Pseudomonas aeruginosa quinolone signal (PQS) molecules, which are essential for quorum sensing and virulence factor production. PqsA catalyzes the initial step, converting anthranilic acid to this compound.[1][2] This central role makes PqsA an attractive target for the development of inhibitors that can disrupt bacterial communication and attenuate pathogenicity without exerting direct bactericidal pressure, potentially reducing the development of resistance.

Comparative Inhibitory Effects

A variety of compounds, including anthranilate analogs, mimics of the anthranilyl-AMP reaction intermediate, and other small molecules, have been investigated for their ability to inhibit PqsA. The following table summarizes the quantitative inhibitory data for some of the most potent and well-characterized inhibitors.

Compound Name/ClassStructure/DescriptionTarget EnzymeInhibition Metric (Ki, KD)Notes
Anthranilyl-AMS Sulfamoyl-adenosine mimic of the anthranilyl-AMP intermediatePqsAKi = 16.5 ± 2.6 nMCompetitive inhibitor with respect to ATP.[1]
Anthranilyl-AMSN Sulfamide-adenosine mimic of the anthranilyl-AMP intermediatePqsAKi = 10.5 ± 2.3 nMCompetitive inhibitor with respect to ATP.[1]
Salicyl-AMS Sulfamoyl-adenosine mimic with a hydroxyl group instead of the amino groupPqsAKi = 88 ± 12 nMDemonstrates the importance of the ortho-substituent on the aromatic ring.
Salicyl-AMSN Sulfamide-adenosine mimic with a hydroxyl groupPqsAKi = 110 ± 15 nMSimilar potency to its amino counterpart.
Benzoyl-AMS Sulfamoyl-adenosine mimic lacking the ortho-amino groupPqsAKi = 380 ± 50 nMWeaker inhibitor, highlighting the role of the ortho-substituent.
Norharmane A β-carboline alkaloidPqsAKD = 2.54 µMCompetes with anthraniloyl-AMP at the active site.[3]
Halogenated Anthranilate Derivatives e.g., 6-Fluoroanthranilate (6FABA)PqsAQualitative inhibitionEffective inhibitors of PQS formation in vivo.[4]

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust enzymatic assays. A commonly used method is a continuous spectrophotometric assay that monitors the formation of this compound.

Continuous Spectrophotometric Assay for PqsA Activity

This assay measures the rate of this compound formation by monitoring the increase in absorbance at 365 nm, which is characteristic of the thioester bond formation.

Materials:

  • Purified recombinant PqsA enzyme

  • HEPES buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT) (0.2 mM)

  • Magnesium chloride (MgCl₂) (2 mM)

  • Coenzyme A (CoA) (0.4 mM)

  • ATP (1 mM)

  • Anthranilic acid (potassium salt, 0.5 mM)

  • Test inhibitor compounds

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 365 nm and maintaining a constant temperature (37°C)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTT, MgCl₂, CoA, and ATP in a cuvette.

  • Add the desired concentration of the test inhibitor compound to the reaction mixture. For control experiments, an equivalent volume of the solvent (e.g., DMSO) is added.

  • Equilibrate the mixture in the sample cuvette at 37°C for 1 minute.

  • Initiate the reaction by adding a pre-determined concentration of the PqsA enzyme.

  • Immediately start monitoring the increase in absorbance at 365 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (anthranilic acid or ATP) and the inhibitor. The data is then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[5]

Signaling Pathway and Inhibition Logic

The biosynthesis of the Pseudomonas quinolone signal (PQS) is a multi-step process initiated by PqsA. Inhibiting this enzyme effectively blocks the entire downstream pathway, preventing the production of PQS and other related signaling molecules.

PQS_Biosynthesis_Inhibition cluster_pathway PQS Biosynthesis Pathway cluster_inhibitors Inhibitors Anthranilate Anthranilic Acid PqsA PqsA Anthranilate->PqsA Anthranilyl_CoA This compound PqsA->Anthranilyl_CoA PqsD PqsD Anthranilyl_CoA->PqsD HHQ HHQ PqsD->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS Analogs This compound Analogs & Mimetics (e.g., Anthranilyl-AMS) Analogs->PqsA Inhibition

Caption: Inhibition of PqsA blocks the PQS biosynthesis pathway.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel PqsA inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Library Screening (High-Throughput Assay) B Hit Identification (Primary Validation) A->B C Dose-Response Analysis (IC50 Determination) B->C D Kinetic Characterization (Ki Determination & MoA) C->D E In vivo Efficacy Studies (Cell-based & Animal Models) D->E

Caption: A typical workflow for discovering and validating PqsA inhibitors.

Conclusion

The development of potent and specific inhibitors of PqsA represents a promising strategy for combating P. aeruginosa infections. The data and protocols presented in this guide offer a valuable resource for researchers in this field. The mimics of the anthranilyl-AMP intermediate, such as Anthranilyl-AMS and Anthranilyl-AMSN, have demonstrated high potency and serve as excellent starting points for further drug development efforts. Future research should focus on improving the cell permeability and pharmacokinetic properties of these lead compounds to translate their in vitro efficacy into successful in vivo applications.

References

A Comparative Guide to the Validation of Anthranilyl-CoA's Role in O-Methyl Anthranilate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways leading to the biosynthesis of O-methyl anthranilate (MeAA), a key aroma compound in grapes (Vitis vinifera) and other plants. A central focus is the validation of the role of Anthranilyl-CoA in the traditionally proposed two-step pathway, compared to the more recently elucidated one-step pathway. This comparison is supported by experimental data and detailed protocols to aid researchers in the functional characterization of these pathways.

Data Presentation: Pathway Comparison

The biosynthesis of MeAA from anthranilate can proceed via two distinct pathways. The two-step pathway involves the activation of anthranilate to this compound, followed by a transferase-catalyzed methylation. The one-step pathway involves the direct methylation of anthranilate. Recent research has revealed that while the two-step pathway was initially identified in grapes, a one-step pathway also exists in this species, which is the primary route in other plants like maize.[1][2]

ParameterTwo-Step Pathway (via this compound)One-Step Pathway (Direct Methylation)Reference
Intermediate This compoundNone[1]
Enzymes 1. Anthranilate-CoA Ligase (Not yet identified in Vitis) 2. Anthraniloyl-CoA:methanol acyltransferase (AMAT)Anthranilic acid methyltransferase (AAMT)[1]
Key Enzyme Anthraniloyl-CoA:methanol acyltransferase (AMAT)Anthranilic acid methyltransferase (AAMT)[1]
Cofactors ATP, CoA, MethanolS-adenosyl-L-methionine (SAM)[1]
Turnover Rate (AMAT) 1.32 min⁻¹Not Applicable[1]
Km (AAMT for Anthranilate) Not Applicable25.1 ± 2.6 µM[1]
Vmax (AAMT) Not Applicable1.48 ± 0.04 pkat mg⁻¹[1]
Substrate Specificity (AMAT) Shows 26-fold higher relative activity with benzyl (B1604629) alcohol compared to methanol.Highly specific for anthranilate.[1]
Prevalence in Grapes Initially thought to be the primary pathway.Now known to be present and active.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the validation and quantitative comparison of these pathways. Below are protocols for the expression of the key enzymes and their subsequent activity assays.

Recombinant Expression and Purification of AMAT and AAMT from Vitis vinifera

Objective: To produce purified AMAT and AAMT for in vitro kinetic analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a purification tag (e.g., pET-28a(+) with an N-terminal His-tag)

  • cDNA clones for V. vinifera AMAT and AAMT

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Protocol:

  • Cloning: Subclone the coding sequences of V. vinifera AMAT and AAMT into the expression vector.

  • Transformation: Transform the expression constructs into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.

  • Purification:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Buffer exchange the purified protein into a suitable storage buffer.

Enzyme Activity Assay for Anthraniloyl-CoA:methanol acyltransferase (AMAT)

Objective: To determine the kinetic parameters of AMAT. This is a coupled assay, assuming the prior synthesis of Anthraniloyl-CoA.

Materials:

  • Purified recombinant AMAT

  • Anthraniloyl-CoA (substrate)

  • Methanol (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., ethyl acetate)

  • Internal standard (e.g., a known amount of a stable ester for GC-MS analysis)

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, a fixed concentration of Anthraniloyl-CoA, and varying concentrations of methanol.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of purified AMAT.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., ethyl acetate) containing an internal standard.

    • Vortex vigorously to extract the produced O-methyl anthranilate into the organic phase.

    • Centrifuge to separate the phases.

  • Quantification:

    • Analyze the organic phase by GC-MS to quantify the amount of O-methyl anthranilate produced, relative to the internal standard.

  • Data Analysis:

    • Calculate the reaction velocity at each substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Enzyme Activity Assay for Anthranilic Acid Methyltransferase (AAMT)

Objective: To determine the kinetic parameters of AAMT using a radioactive assay.

Materials:

  • Purified recombinant AAMT

  • Anthranilic acid (substrate)

  • S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]SAM) (radiolabeled substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., ethyl acetate)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a fixed concentration of [¹⁴C]SAM, and varying concentrations of anthranilic acid.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of purified AAMT.

    • Incubate for a specific time within the linear range of the reaction.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding a quenching solution (e.g., ethyl acetate).

    • Vortex vigorously to extract the radiolabeled O-methyl anthranilate into the organic phase.

    • Centrifuge to separate the phases.

  • Quantification:

    • Transfer a portion of the organic phase to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Convert the measured radioactivity (counts per minute) to the amount of product formed.

    • Calculate the reaction velocity at each substrate concentration.

    • Determine the Km and Vmax values using a Michaelis-Menten plot.

Mandatory Visualization

Metabolic Pathways for O-Methyl Anthranilate Biosynthesis cluster_0 Two-Step Pathway cluster_1 One-Step Pathway Anthranilate Anthranilate This compound This compound Anthranilate->this compound Anthranilate-CoA Ligase (ATP, CoA -> AMP, PPi) O-Methyl Anthranilate O-Methyl Anthranilate This compound->O-Methyl Anthranilate AMAT (Methanol -> CoA) Anthranilate_2 Anthranilate O-Methyl Anthranilate_2 O-Methyl Anthranilate Anthranilate_2->O-Methyl Anthranilate_2 AAMT ([¹⁴C]SAM -> SAH)

Caption: Biosynthetic routes to O-methyl anthranilate.

Experimental Workflow for Enzyme Kinetic Analysis cluster_assay Enzyme Activity Assay Gene Cloning Gene Cloning Recombinant Protein Expression Recombinant Protein Expression Gene Cloning->Recombinant Protein Expression Protein Purification Protein Purification Recombinant Protein Expression->Protein Purification Enzyme Activity Assay Enzyme Activity Assay Protein Purification->Enzyme Activity Assay Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis Kinetic Parameters (Km, Vmax) Kinetic Parameters (Km, Vmax) Data Analysis->Kinetic Parameters (Km, Vmax) Vary Substrate Concentration Vary Substrate Concentration Measure Product Formation Measure Product Formation Vary Substrate Concentration->Measure Product Formation

References

quantitative comparison of Anthranilyl-CoA levels under different growth conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Semi-Quantitative Look at a Key Metabolic Intermediate in Pseudomonas aeruginosa

New research insights are shedding light on the fluctuating intracellular levels of Anthranilyl-CoA, a critical precursor in the biosynthesis of quorum sensing molecules in the opportunistic pathogen Pseudomonas aeruginosa. While direct absolute quantification of this compound remains technically challenging, a comparative analysis of its upstream precursor, anthranilate, and the expression of the key synthesizing enzyme, Anthranilate-CoA ligase (PqsA), under various growth conditions, provides a valuable proxy for its intracellular dynamics. This guide synthesizes available data to offer researchers a semi-quantitative comparison of factors influencing this compound pools, details relevant experimental methodologies, and illustrates the intricate regulatory network involved.

Semi-Quantitative Comparison of Factors Influencing this compound Levels

The intracellular concentration of this compound is intricately linked to the availability of its precursor, anthranilate, and the transcriptional regulation of the pqsA gene, which encodes the enzyme responsible for its synthesis. The following table summarizes the relative changes in these key factors under different growth conditions in Pseudomonas aeruginosa.

Growth ConditionRelative Anthranilate LevelsRelative pqsA Gene ExpressionImplied Relative this compound Levels
Logarithmic Growth Phase LowActivated by LasRLow to Moderate
Stationary Growth Phase High (transient peak)[1][2]Repressed by RhlR[3]Moderate to High, then decreasing
Iron Limitation Increased (due to PrrF sRNAs inhibiting degradation)[4]Induced[4]High
Phosphate Limitation Not explicitly quantified, but rhamnolipid production (rhl-dependent) is induced[5]Likely induced via cross-talk with rhl systemModerate to High
Nitrogen Limitation Not explicitly quantified, but rhlR expression is enhanced[5]Likely induced via cross-talk with rhl systemModerate to High
Growth in Biofilms Degradation pathway induced[2]PqsA is indispensable for biofilm formation[6]Spatially and temporally variable
Presence of Indole Reduced[7]Not explicitly statedLow
Growth in Host-Mimicking Conditions (e.g., with serum) Not explicitly quantifiedExpression of pqs system genes observedLikely elevated compared to standard lab media

Experimental Protocols

Accurate assessment of the factors influencing this compound levels requires robust experimental methodologies. Below are detailed protocols for the quantification of the precursor anthranilate and a downstream product of the PQS pathway, which can serve as indicators of this compound flux.

Quantification of Anthranilate via High-Performance Liquid Chromatography (HPLC)

This method is adapted from studies measuring anthranilate in P. aeruginosa culture supernatants.[7]

1. Sample Preparation: a. Grow P. aeruginosa cultures to the desired optical density (e.g., OD600 of 3.0). b. Centrifuge the bacterial culture to pellet the cells. c. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

2. HPLC Analysis: a. Use a C18 reverse-phase HPLC column. b. Employ a mobile phase gradient. For example, a linear gradient of acetonitrile (B52724) in water with 0.1% formic acid. c. Detect anthranilate using a fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 410 nm. d. Quantify the anthranilate concentration by comparing the peak area to a standard curve generated with known concentrations of pure anthranilate.

Quantification of Pseudomonas Quinolone Signal (PQS) via Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS)

This protocol is based on methods used to extract and quantify PQS from P. aeruginosa cultures.[8]

1. PQS Extraction: a. Grow P. aeruginosa cultures in a suitable medium (e.g., MOPS minimal medium with succinate). b. Acidify the culture with an appropriate acid (e.g., glacial acetic acid). c. Extract the PQS from the culture supernatant using an organic solvent such as ethyl acetate. d. Evaporate the organic solvent to dryness and resuspend the extract in a known volume of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

2. TLC Analysis (for qualitative or semi-quantitative assessment): a. Spot the resuspended extract onto a silica (B1680970) gel TLC plate. b. Develop the plate using a solvent system such as a mixture of chloroform (B151607) and acetone. c. Visualize the PQS spot under UV light. d. Compare the intensity of the sample spot to that of a known amount of synthetic PQS standard.

3. LC-MS/MS Analysis (for precise quantification): a. Inject the resuspended extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Separate the components using a C18 reverse-phase column with a suitable gradient of solvents (e.g., acetonitrile and water with formic acid). c. Use multiple reaction monitoring (MRM) mode for detection and quantification, with specific precursor and product ion transitions for PQS. d. Calculate the concentration of PQS based on a standard curve prepared with a synthetic PQS standard.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex regulatory network governing this compound metabolism and the general workflow for its analysis, the following diagrams are provided.

Caption: Regulation of this compound biosynthesis in P. aeruginosa.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Metabolite Analysis cluster_2 Gene Expression Analysis Culture Bacterial Culture (Different Growth Conditions) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction Metabolite Extraction (e.g., Ethyl Acetate) Supernatant->Extraction RNA_Extraction RNA Extraction Cell_Pellet->RNA_Extraction HPLC HPLC Analysis (Anthranilate) Extraction->HPLC LCMS LC-MS/MS Analysis (PQS) Extraction->LCMS RT_qPCR RT-qPCR for pqsA RNA_Extraction->RT_qPCR

References

Assessing the Purity of Synthesized Anthranilyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving Anthranilyl-CoA, an essential intermediate in the biosynthesis of quinolones and other secondary metabolites, the accurate assessment of its purity is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for determining the purity of chemically synthesized this compound. We present detailed experimental protocols, comparative data, and visual workflows to facilitate the selection of the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most prevalent and effective method for determining the purity of synthesized this compound and other acyl-CoA esters.[1] This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By monitoring the elution of the sample, a chromatogram is generated where the area of the peak corresponding to this compound, relative to the total area of all peaks, indicates its purity.[2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for assessing the chemical purity of synthesized this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (B1210297) or Potassium Phosphate buffer

  • This compound reference standard (if available)

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 100 mM Ammonium Acetate, pH 5.3[3]
Mobile Phase B Acetonitrile[3]
Gradient 5% to 40% Mobile Phase B over 20 minutes[3]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[5]
Detection Wavelength 260 nm (for the adenine (B156593) moiety of CoA)[3][6]
Injection Volume 10 µL[3]

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.[3]

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[3]

Data Analysis:

  • Inject a blank (Mobile Phase A) to establish the baseline.

  • If a reference standard is available, inject it to determine the retention time of pure this compound.

  • Inject the synthesized this compound sample.

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can provide complementary or more detailed information regarding the purity and identity of synthesized this compound.

Technique Primary Application Principle Pros Cons
HPLC-UV Quantitative Purity AssessmentSeparation based on polarity and UV absorbance of the adenine moiety of CoA.Widely available, robust, reproducible, excellent for quantification.[6]Provides limited structural information, may not resolve all co-eluting impurities.
LC-MS/MS Identity Confirmation & Impurity IdentificationSeparation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, provides molecular weight confirmation and structural information of impurities.[7]More complex instrumentation, may require more extensive method development for quantification.[8]
Enzymatic Assay Functional Purity AssessmentMeasures the biological activity of the synthesized this compound by coupling its reaction with a specific enzyme to a detectable signal.Directly assesses the functional integrity of the molecule, highly specific.[6]Does not provide information on the nature or quantity of impurities, requires specific enzymes and substrates.

Illustrative Comparative Data

The following table presents a hypothetical but realistic comparison of purity assessment results for a single batch of synthesized this compound using the three discussed methods. This data assumes the synthesis was designed to achieve approximately 95% purity.

Analytical Method Parameter Measured Result Interpretation
HPLC-UV Chromatographic Purity95.2%The sample is 95.2% pure based on the relative UV absorbance of all components separated by HPLC.
LC-MS/MS Identity ConfirmationPrecursor Ion [M+H]⁺ at m/z 887.2; Key Fragment Ion at m/z 428.1The molecular weight of the main component is confirmed to be that of this compound.
LC-MS/MS Impurity IdentificationPresence of Coenzyme A (m/z 768.1) and Anthranilic Acid (m/z 138.1)The primary impurities are identified as unreacted starting materials.
Enzymatic Assay Specific Activity94.8% relative to a high-purity standardThe synthesized this compound is functionally active, with a specific activity consistent with its chromatographic purity.

Potential Impurities in Synthesized this compound

The chemical synthesis of this compound, often proceeding through the reaction of an activated anthranilic acid derivative with Coenzyme A, can lead to several impurities:

  • Unreacted Coenzyme A (CoA-SH): A common impurity if the reaction does not go to completion.

  • Unreacted/Hydrolyzed Activated Anthranilic Acid: For example, N-succinimidyl anthranilate may hydrolyze back to anthranilic acid.

  • Disulfides of Coenzyme A: Oxidation of the free thiol group of Coenzyme A can lead to the formation of dimers.

  • By-products of the Activation Chemistry: Depending on the method used to activate anthranilic acid, other related species may be present.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC-based purity assessment and the logical process of interpreting the results.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized this compound dissolve Dissolve in Mobile Phase A synthesis->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system C18 RP-HPLC System filter->hplc_system Inject Sample gradient Gradient Elution hplc_system->gradient detection UV Detection (260 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate final_report final_report calculate->final_report Final Purity Report

Figure 1. Experimental workflow for HPLC-based purity assessment of this compound.

logical_relationship cluster_inputs Inputs cluster_analysis Analysis cluster_conclusion Conclusion hplc_data HPLC Chromatogram Data assess_purity Assess Chromatographic Purity hplc_data->assess_purity lcms_data LC-MS/MS Data confirm_identity Confirm Molecular Weight & Identify Impurities lcms_data->confirm_identity enzymatic_data Enzymatic Activity Data determine_activity Determine Functional Purity enzymatic_data->determine_activity overall_purity Overall Purity Assessment assess_purity->overall_purity Quantitative Purity confirm_identity->overall_purity Structural Confirmation determine_activity->overall_purity Functional Validation

Figure 2. Logical relationship of data integration for a comprehensive purity assessment.

References

A Comparative Guide to the Enzymatic Activation of Anthranilate and Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activation of anthranilic acid and salicylic (B10762653) acid into their respective coenzyme A (CoA) thioesters, Anthranilyl-CoA and Salicyl-CoA. This activation is the first committed step in a variety of metabolic pathways, including the biosynthesis of signaling molecules, natural products, and xenobiotic degradation. Understanding the kinetics of this activation is crucial for pathway elucidation, enzyme engineering, and the development of novel therapeutics.

While a direct, side-by-side enzymatic comparison of this compound and Salicyl-CoA formation by a single enzyme is not extensively documented in existing literature, this guide presents a well-characterized enzyme with broad substrate specificity as a model for such a study. We provide known kinetic data for related substrates, propose a framework for a direct comparative experiment, and detail the necessary protocols.

Candidate Enzyme for Comparative Analysis: Benzoate-CoA Ligase from Thauera aromatica

A suitable candidate for a comparative study is the Benzoate-CoA ligase (E.C. 6.2.1.25) from the bacterium Thauera aromatica. This enzyme is known to possess a broad substrate range and has been shown to activate both benzoate (B1203000) and 2-aminobenzoate (B8764639) (anthranilate). Its promiscuity makes it an excellent model for investigating the relative efficiency of activating structurally similar aromatic acids like anthranilate and salicylate (B1505791).

Quantitative Kinetic Comparison

The Benzoate-CoA ligase from T. aromatica has been purified and kinetically characterized with both benzoate and 2-aminobenzoate. The data reveals a clear preference for benzoate.

Table 1: Published Kinetic Parameters for Benzoate-CoA Ligase from T. aromatica

SubstrateVmax/Km (Specificity Constant)Notes
BenzoateReference ValueThe primary, most efficiently converted substrate.
2-Aminobenzoate (Anthranilate)15-fold lower than BenzoateThe enzyme shows significantly lower efficiency with the amino-substituted analog.

Proposed Comparative Study: Anthranilate vs. Salicylate

Given the enzyme's ability to accommodate substitutions on the phenyl ring, it is hypothesized that it could also activate salicylate, albeit likely with different efficiency. A direct comparative study would be necessary to quantify this. The following table presents a hypothetical structure for presenting the results of such a study.

Table 2: Hypothetical Data for a Proposed Comparative Study of Benzoate-CoA Ligase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Anthranilate[Experimental Value][Experimental Value][Experimental Value]
Salicylate[Experimental Value][Experimental Value][Experimental Value]

Signaling and Metabolic Pathways

This compound is a key intermediate in the biosynthesis of various natural products, including quinolone signaling molecules in bacteria like Pseudomonas aeruginosa. Salicyl-CoA is a less commonly studied intermediate, but the activation of salicylic acid is a critical step in its metabolism and the biosynthesis of certain plant natural products.

Enzymatic_Activation_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Anthranilate Anthranilate Aryl_Ligase Aryl-CoA Ligase (e.g., Benzoate-CoA Ligase) Anthranilate->Aryl_Ligase Salicylate Salicylate Salicylate->Aryl_Ligase ATP ATP ATP->Aryl_Ligase CoA Coenzyme A CoA->Aryl_Ligase Anthranilyl_CoA This compound Aryl_Ligase->Anthranilyl_CoA Salicyl_CoA Salicyl-CoA Aryl_Ligase->Salicyl_CoA AMP AMP Aryl_Ligase->AMP PPi PPi Aryl_Ligase->PPi

Caption: General reaction for the activation of anthranilate or salicylate by an Aryl-CoA ligase.

Experimental Protocols

To conduct a comparative kinetic study of anthranilate and salicylate activation by Benzoate-CoA ligase from T. aromatica, the following experimental workflow would be employed.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Gene Cloning & Expression Vector Construction B Heterologous Expression in E. coli A->B C Cell Lysis & Centrifugation B->C D Protein Purification (e.g., Ni-NTA Chromatography) C->D E Purity & Concentration Determination (SDS-PAGE, Bradford) D->E H Initiate Reaction with Enzyme E->H F Prepare Reaction Mixtures (Buffer, ATP, MgCl2, CoA, Substrate) G Vary Substrate Concentration (Anthranilate or Salicylate) F->G G->H I Monitor Reaction Progress (Spectrophotometry or HPLC) H->I J Determine Initial Velocities (v₀) I->J K Plot v₀ vs. [Substrate] J->K L Fit to Michaelis-Menten Equation K->L M Determine Km and Vmax L->M N Calculate kcat and kcat/Km M->N O Compare Kinetic Parameters N->O

Caption: Experimental workflow for the comparative kinetic analysis of an Aryl-CoA ligase.

Enzyme Expression and Purification
  • Gene Synthesis and Cloning : The gene encoding Benzoate-CoA ligase from Thauera aromatica would be synthesized with codon optimization for E. coli expression. It would be cloned into an expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

  • Protein Expression : The resulting plasmid would be transformed into an E. coli expression strain (e.g., BL21(DE3)). A culture would be grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and then protein expression would be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.

  • Purification : Cells would be harvested, resuspended in lysis buffer, and lysed by sonication. The His6-tagged protein would be purified from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein would be dialyzed against a storage buffer and its concentration determined.

Continuous Spectrophotometric Assay for Kinetic Analysis

A coupled spectrophotometric assay can be used to continuously monitor the formation of AMP, which is a product of the ligase reaction.

  • Principle : The AMP produced is converted back to ATP in a series of reactions catalyzed by myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, which results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the rate of the ligase reaction.

  • Reaction Mixture (1 mL total volume) :

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM NADH

    • 2 mM Phosphoenolpyruvate

    • 10 units Myokinase

    • 10 units Pyruvate Kinase

    • 10 units Lactate Dehydrogenase

    • Varying concentrations of anthranilate or salicylate (e.g., 10 µM to 2 mM)

  • Procedure :

    • Assemble the reaction mixture (minus the ligase) in a cuvette and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified Benzoate-CoA ligase.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

Data Analysis
  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum velocity).

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

  • Determine the catalytic efficiency (specificity constant) by calculating the kcat/Km ratio for both anthranilate and salicylate.

This comprehensive approach would provide the necessary quantitative data to objectively compare the performance of Benzoate-CoA ligase with anthranilate and salicylate, offering valuable insights for researchers in metabolism and drug development.

inter-laboratory comparison of Anthranilyl-CoA measurement methods

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Comparison of Anthranilyl-CoA Measurement Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an . Given the absence of formal, publicly available inter-laboratory proficiency testing for this compound, this document outlines a proposed study structure, detailing experimental protocols for the most common analytical techniques and providing templates for data presentation. The objective is to offer a robust methodology that laboratories can adopt to assess and compare their performance in quantifying this important metabolic intermediate.

Introduction to this compound Analysis

This compound is an acyl-coenzyme A thioester that serves as a key precursor in the biosynthesis of quinolone signaling molecules in bacteria, such as Pseudomonas aeruginosa. Accurate quantification of this compound is crucial for understanding bacterial communication and developing novel antimicrobial strategies. The two predominant analytical methods for the quantification of acyl-CoAs are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its superior sensitivity and specificity[1].

Proposed Inter-Laboratory Comparison Study Design

An inter-laboratory comparison should be designed to evaluate the accuracy and precision of each participating laboratory's measurement process. A central organizing body would prepare and distribute identical, stabilized samples of known this compound concentrations (spiked matrix) and blind samples to participating laboratories.

Logical Workflow for the Proposed Study

The following diagram illustrates the workflow for the proposed inter-laboratory comparison.

inter_laboratory_comparison_workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation A Preparation of Homogeneous This compound Samples B Characterization of Samples (Purity and Concentration) A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D E Sample Preparation and Extraction (e.g., SPE, Protein Precipitation) D->E F Instrumental Analysis (LC-MS/MS or HPLC-UV) E->F G Data Processing and Quantification F->G H Submission of Results to Coordinating Body G->H I Statistical Analysis (e.g., Z-score Calculation) H->I J Issuance of Performance Report I->J

Caption: Workflow for a proposed inter-laboratory comparison of this compound measurement.

Data Presentation

Quantitative results from the inter-laboratory study should be summarized for clear comparison. The performance of each laboratory is typically evaluated using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants[2].

Table 1: Example Summary of Inter-Laboratory Comparison Results for a Spiked Sample

Laboratory IDMethod UsedReported Concentration (µM)Assigned Value (µM)Standard Deviation for Proficiency AssessmentZ-ScorePerformance
Lab 01LC-MS/MS9.8510.000.50-0.30Satisfactory
Lab 02LC-MS/MS10.2010.000.500.40Satisfactory
Lab 03HPLC-UV9.1010.000.50-1.80Satisfactory
Lab 04LC-MS/MS11.2010.000.502.40Questionable
Lab 05HPLC-UV8.5010.000.50-3.00Unsatisfactory

Note: Z-scores are interpreted as follows: |Z| ≤ 2 is satisfactory; 2 < |Z| < 3 is questionable; |Z| ≥ 3 is unsatisfactory.

Experimental Protocols

Detailed methodologies are critical for ensuring consistency and comparability between laboratories. Below are recommended protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.

Sample Preparation: Acyl-CoA Extraction

This protocol is a general guide for the extraction of acyl-CoAs from a biological matrix (e.g., bacterial cell pellet).

  • Homogenization : Homogenize the cell pellet in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9)[3].

  • Protein Precipitation : Add a protein precipitation agent. A common method involves using 2.5% (w/v) sulfosalicylic acid (SSA)[4]. Alternatively, an organic solvent like acetonitrile (B52724) can be used[3].

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris[1].

  • Supernatant Collection : Carefully collect the supernatant which contains the acyl-CoAs[1].

  • Solid Phase Extraction (SPE) (Optional but Recommended) : For cleaner samples, an SPE step can be employed.

    • Condition an appropriate SPE cartridge (e.g., C18 or a specialized type for polar molecules).

    • Load the supernatant.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., a mixture of ammonium (B1175870) formate (B1220265) and methanol)[5].

  • Drying and Reconstitution : Dry the supernatant or SPE eluate under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the subsequent analysis (e.g., mobile phase A)[1].

Method A: LC-MS/MS Analysis

LC-MS/MS is the preferred method for its high sensitivity and selectivity[1][4].

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)[5].

    • Mobile Phase A : 2% acetonitrile in 100 mM ammonium formate, pH 5.0[5].

    • Mobile Phase B : Acetonitrile.

    • Gradient : A suitable gradient from low to high organic phase to elute this compound.

    • Flow Rate : Dependent on column dimensions, typically 0.2-0.5 mL/min.

    • Column Temperature : 42°C[5].

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification[1].

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. For acyl-CoAs in general, a common transition involves the fragmentation of the precursor ion [M+H]+ to a product ion corresponding to the loss of the adenosine (B11128) diphosphate (B83284) portion ([M - 507 + H]+)[4][5]. A second, qualifying transition is also monitored.

Table 2: Example LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (Q1) [M+H]⁺m/z to be determined
Product Ion (Q3) for Quantitationm/z to be determined
Product Ion (Q3) for Confirmationm/z to be determined
Collision Energy (eV)To be optimized
Dwell Time (ms)To be optimized
Method B: HPLC-UV Analysis

HPLC-UV is a more accessible and cost-effective alternative, suitable for relatively abundant acyl-CoA species[1].

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.60 mm, 2.6 µm)[6].

    • Mobile Phase : Isocratic elution with a buffer such as 150 mM sodium phosphate (B84403) (pH 6.4) and 9% methanol[6].

    • Flow Rate : 0.8 mL/min[6].

    • Column Temperature : 40°C.

  • UV Detection :

    • Wavelength : Monitor the absorbance at 254 nm or 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule[3][6].

Signaling Pathway Context

This compound is a key intermediate in the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs), which are important for quorum sensing in Pseudomonas aeruginosa. The pathway involves the transfer of the anthraniloyl group to malonyl-CoA.

anthranilyl_coa_pathway Anthraniloyl_CoA This compound PqsD PqsD (Anthraniloyl-CoA anthraniloyltransferase) Anthraniloyl_CoA->PqsD Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Aminobenzoylacetyl_CoA 2-(Aminobenzoyl)acetyl-CoA PqsD->Aminobenzoylacetyl_CoA CO2, CoA HAQs Hydroxy-2-alkylquinolines (HAQs) Aminobenzoylacetyl_CoA->HAQs Spontaneous cyclization

Caption: Biosynthesis of HAQs via this compound in P. aeruginosa.

By following a standardized protocol and data analysis framework as outlined in this guide, researchers can achieve more reliable and comparable measurements of this compound, fostering better collaboration and advancing our understanding of its role in biological systems.

References

Establishing the Limit of Detection and Quantification for Anthranilyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolites is crucial for understanding biochemical pathways and for the development of new therapeutics. Anthranilyl-CoA, an intermediate in tryptophan metabolism, is one such metabolite whose accurate measurement at low concentrations is essential. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound, supported by detailed experimental protocols and data presentation.

The most common and robust method for the sensitive and specific quantification of acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays can also be employed, though they often differ in sensitivity and specificity.[2][3][5]

Comparative Analysis of Detection Methods

The selection of an analytical method for quantifying this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of common analytical techniques for the quantification of acyl-CoA compounds.

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linear Range Key Advantages Key Disadvantages
LC-MS/MS 0.1 - 10 fmol0.5 - 50 fmol3-4 orders of magnitudeHigh sensitivity and specificity, suitable for complex matrices, can multiplex analysis of multiple acyl-CoAs.[1][2]High initial instrument cost, requires significant expertise for method development.
HPLC-UV 1 - 10 pmol5 - 50 pmol2-3 orders of magnitudeLower instrument cost, robust and widely available.[5]Lower sensitivity and specificity compared to LC-MS/MS, potential for interfering compounds.
Enzymatic Assays 10 - 100 fmol50 - 500 fmol2-3 orders of magnitudeHigh throughput, relatively simple protocols.[2]Susceptible to interference from other molecules in the sample, may not be specific to this compound without specific enzymes.

Experimental Protocols

A detailed protocol for establishing the LOD and LOQ for this compound using LC-MS/MS is provided below. This protocol is based on established methods for acyl-CoA analysis.[1][6]

I. Sample Preparation (from cell or tissue samples)
  • Reagents and Materials :

    • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) or 10% (w/v) Trichloroacetic acid (TCA)[1][6]

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous acyl-CoA).

    • Microcentrifuge tubes.

    • Sonicator.

    • Centrifuge capable of operating at 4°C and >15,000 x g.

  • Procedure :

    • Harvesting : For cultured cells, aspirate the medium and immediately add 1 mL of ice-cold extraction solution (e.g., 2.5% SSA). For tissue samples, homogenize in the ice-cold extraction solution.

    • Internal Standard Spiking : Add the internal standard to each sample to correct for sample loss during preparation and for matrix effects.

    • Lysis and Protein Precipitation : Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.[6]

    • Centrifugation : Centrifuge the samples at approximately 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[6]

    • Supernatant Collection : Carefully transfer the supernatant, which contains the acyl-CoA esters, to a new microcentrifuge tube for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Instrumentation :

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Typical) :

    • Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

    • Mobile Phase B : Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient : A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute this compound.

    • Flow Rate : 0.2 - 0.4 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive ion electrospray ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution. For a hypothetical this compound (exact mass to be calculated), a common fragmentation would involve the loss of the phosphopantetheine group.

III. Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ)

There are two primary methods for empirically determining the LOD and LOQ:

A. Method 1: Signal-to-Noise Ratio (S/N) [7][8][9]

  • Procedure :

    • Prepare a series of diluted solutions of an this compound standard in the same matrix as the samples (e.g., the supernatant from a blank extraction).

    • Inject these solutions into the LC-MS/MS system.

    • Determine the signal-to-noise ratio for the this compound peak at each concentration. The noise is typically measured from a region of the baseline close to the analyte peak.

  • Calculation :

    • LOD : The concentration that yields a signal-to-noise ratio of 3:1.[9]

    • LOQ : The concentration that yields a signal-to-noise ratio of 10:1.[8]

B. Method 2: Standard Deviation of the Response and the Slope [7]

  • Procedure :

    • Calibration Curve : Prepare a series of at least six calibration standards of this compound at concentrations near the expected LOQ. Analyze these standards to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Blank Analysis : Analyze a number of blank samples (at least 7) and calculate the standard deviation of the response (e.g., peak area) for the blank.

  • Calculation :

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the response of the blank samples.

      • S = the slope of the calibration curve.[7]

Visualizing the Workflow

To clarify the process of establishing the LOD and LOQ, the following diagrams illustrate the key workflows.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_determination LOD & LOQ Determination cluster_sn_method S/N Method cluster_slope_method Slope Method prep_start Start: Prepare this compound Standards & Blank Matrix spike_is Spike Internal Standard prep_start->spike_is serial_dil Create Serial Dilutions spike_is->serial_dil prep_end Prepared Samples for Analysis serial_dil->prep_end lcms_run Inject Samples into LC-MS/MS prep_end->lcms_run acquire_data Acquire Data in MRM Mode lcms_run->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data calc_sn Calculate Signal-to-Noise Ratio process_data->calc_sn calc_cal Generate Calibration Curve & Calculate Slope (S) process_data->calc_cal calc_blank_std Analyze Blanks & Calculate Standard Deviation (σ) process_data->calc_blank_std lod_sn LOD = Concentration at S/N = 3 calc_sn->lod_sn loq_sn LOQ = Concentration at S/N = 10 calc_sn->loq_sn lod_slope LOD = 3.3 * (σ / S) calc_cal->lod_slope loq_slope LOQ = 10 * (σ / S) calc_cal->loq_slope calc_blank_std->lod_slope calc_blank_std->loq_slope

Caption: Workflow for establishing LOD and LOQ.

Signaling_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Anthranilic_acid Anthranilic acid Kynurenine->Anthranilic_acid Kynureninase Anthranilyl_CoA This compound Anthranilic_acid->Anthranilyl_CoA Acyl-CoA Synthetase Downstream Downstream Metabolism Anthranilyl_CoA->Downstream

Caption: Simplified Tryptophan catabolism pathway.

References

The Metabolic Crossroads of Anthranilyl-CoA: A Comparative Guide to Its Fate and That of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of Anthranilyl-CoA is pivotal, particularly in the context of microbial signaling and the development of novel therapeutics. This guide provides a comprehensive comparison of the metabolic fate of this compound and its analogs, supported by experimental data and detailed methodologies.

This compound sits (B43327) at a crucial metabolic junction, primarily serving as a key precursor in the biosynthesis of quinolone signaling molecules in bacteria like Pseudomonas aeruginosa. The enzyme this compound synthetase (PqsA) catalyzes the formation of this compound from anthranilate, marking the first committed step in the Pseudomonas Quinolone Signal (PQS) biosynthesis pathway. The subsequent metabolism of this compound and its analogs dictates the production of various signaling molecules and is a prime target for antimicrobial intervention.

Comparative Analysis of PqsA Substrate Specificity

The substrate flexibility of PqsA allows for the activation of not only anthranilate but also a range of its structural analogs. This promiscuity has significant implications for the production of modified quinolones and the design of competitive inhibitors. The following table summarizes the kinetic parameters of P. aeruginosa PqsA for anthranilate and several of its analogs.

SubstrateApparent Km (µM)Relative Activity (%)PQS Production Inhibition (%)Reference
Anthranilate3100-[1]
3-Fluoroanthranilate511075[1]
4-Fluoroanthranilate412080[1]
5-Fluoroanthranilate69585[1]
6-Fluoroanthranilate108090[1]
3-Chloroanthranilate152060[1]
4-Chloroanthranilate87070[1]
5-Chloroanthranilate125075[1]
3-Methylanthranilate251550[1]
5-Methylanthranilate203065[1]
Benzoate (B1203000)5010Not reported[1]

Note: Vmax or kcat values for these substrates were not available in the reviewed literature, which precludes a complete comparison of catalytic efficiency (kcat/Km).

Metabolic Fates of this compound and Its Analogs

Once formed, this compound and its activated analogs can enter several metabolic pathways. The most well-characterized of these is the PQS biosynthesis pathway. However, degradation pathways for aromatic-CoA thioesters also exist in bacteria.

Quinolone Biosynthesis Pathway in Pseudomonas aeruginosa

In P. aeruginosa, this compound is a precursor for the synthesis of 2-alkyl-4(1H)-quinolones (AQs), including the Pseudomonas Quinolone Signal (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ). This pathway involves a series of enzymes encoded by the pqs operon.

The substrate specificity of the downstream enzymes, PqsD and PqsBC, for analogs of this compound is a critical determinant of the final quinolone products. While PqsD has been shown to utilize this compound with an apparent Km of 35 ± 4 µM, quantitative data on its activity with substituted this compound analogs is limited[2][3]. Similarly, the efficiency with which PqsBC utilizes the condensation products of these analogs is not well-documented[4][5]. The ability of halogenated anthranilate analogs to inhibit PQS production suggests that their corresponding CoA-thioesters are either poor substrates for the downstream enzymes or act as inhibitors themselves[1].

PQS_Biosynthesis Anthranilate Anthranilate / Analogs PqsA PqsA Anthranilate->PqsA Anthranilyl_CoA This compound / Analogs-CoA PqsD PqsD Anthranilyl_CoA->PqsD Two_ABA_CoA 2-Aminobenzoylacetyl-CoA / Analog Intermediates PqsE PqsE Two_ABA_CoA->PqsE HHQ HHQ / Analog Quinolones PqsH PqsH HHQ->PqsH PQS PQS / Analog Quinolones PqsA->Anthranilyl_CoA PqsD->Two_ABA_CoA PqsBC PqsBC PqsBC->HHQ PqsE->PqsBC 2-Aminobenzoylacetate PqsH->PQS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PqsD Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->PqsBC

PQS biosynthesis pathway in P. aeruginosa.
Bacterial Degradation Pathways of Aromatic-CoA Thioesters

Bacteria possess diverse catabolic pathways for aromatic compounds, many of which converge on the formation of CoA thioesters. While specific degradation pathways for this compound are not extensively detailed, general mechanisms for the breakdown of aromatic-CoA thioesters provide insights into its potential catabolism. These pathways often involve ring hydroxylation, dearomatization, and eventual cleavage to yield central metabolites.

For instance, the degradation of benzoate proceeds via benzoyl-CoA, which undergoes ring reduction followed by hydrolytic cleavage[6]. It is plausible that this compound, under certain conditions or in different bacterial species, could be channeled into similar degradation pathways. The presence of halogen substituents on the aromatic ring can significantly impact the biodegradability, often requiring specialized dehalogenase enzymes[6].

Aromatic_CoA_Degradation Aromatic_Acid Aromatic Acid (e.g., Anthranilate) Ligase Acyl-CoA Ligase Aromatic_Acid->Ligase Aromatic_CoA Aromatic-CoA (e.g., this compound) Ring_Modification Ring Hydroxylation/ Reduction Aromatic_CoA->Ring_Modification Various Enzymes Ring_Cleavage Ring Cleavage Ring_Modification->Ring_Cleavage Dioxygenases/ Hydrolases Central_Metabolism Central Metabolism (e.g., TCA Cycle) Ring_Cleavage->Central_Metabolism Ligase->Aromatic_CoA Pathway_Enzymes Pathway Enzymes

General degradation pathway for aromatic-CoA thioesters.

Experimental Protocols

This compound Synthetase (PqsA) Activity Assay

This spectrophotometric assay continuously monitors the formation of this compound.

Materials:

  • 1 M HEPES buffer, pH 8.0

  • 1 M MgCl₂

  • 100 mM Dithiothreitol (DTT)

  • 100 mM ATP

  • 10 mM Coenzyme A (CoA)

  • 100 mM Anthranilate (or analog) stock solution

  • Purified PqsA enzyme

  • Spectrophotometer capable of measuring absorbance at 365 nm

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 100 µL of 1 M HEPES (final concentration: 100 mM)

    • 2 µL of 1 M MgCl₂ (final concentration: 2 mM)

    • 2 µL of 100 mM DTT (final concentration: 0.2 mM)

    • 10 µL of 100 mM ATP (final concentration: 1 mM)

    • 4 µL of 10 mM CoA (final concentration: 0.4 mM)

    • Add distilled water to a final volume of 995 µL.

  • Add an appropriate amount of purified PqsA enzyme to the reaction mixture.

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 5 µL of 100 mM anthranilate (or analog) stock solution (final concentration: 0.5 mM).

  • Immediately monitor the increase in absorbance at 365 nm for 5-10 minutes. The formation of this compound can be quantified using the molar extinction coefficient (ε) of 5,500 M⁻¹cm⁻¹ at 365 nm[1].

  • To determine the kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the others at saturating concentrations.

PqsA_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (HEPES, MgCl2, DTT, ATP, CoA) Add_Enzyme Add Purified PqsA Prepare_Mixture->Add_Enzyme Equilibrate Equilibrate at 37°C Add_Enzyme->Equilibrate Add_Substrate Initiate with Anthranilate / Analog Equilibrate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 365 nm Add_Substrate->Monitor_Absorbance Calculate_Kinetics Calculate Kinetic Parameters Monitor_Absorbance->Calculate_Kinetics

Workflow for the PqsA enzyme activity assay.
Quantification of Quinolones by HPLC-MS/MS

This method allows for the sensitive and specific quantification of HHQ, PQS, and their analogs in bacterial culture extracts.

Sample Preparation:

  • Grow P. aeruginosa cultures under desired conditions (e.g., in the presence of anthranilate analogs).

  • Extract the culture supernatant with an equal volume of acidified ethyl acetate (B1210297) (0.1% acetic acid).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of methanol (B129727) for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the hydrophobic quinolones.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each quinolone. For example:

    • HHQ: m/z 244.2 → 159.1

    • PQS: m/z 260.2 → 175.1 (Note: Specific transitions for analogs would need to be determined empirically).

Conclusion

The metabolic fate of this compound and its analogs is a complex interplay between the substrate specificity of the enzymes in the PQS biosynthesis pathway and the potential for entry into degradative pathways. While PqsA exhibits a degree of promiscuity, allowing for the activation of various anthranilate analogs, the efficiency of their subsequent conversion to quinolones by PqsD and PqsBC appears to be a key bottleneck. Further quantitative studies on the kinetic parameters of these downstream enzymes with substituted substrates are needed for a more complete understanding. The provided experimental protocols offer a robust framework for researchers to conduct such comparative studies, ultimately aiding in the development of targeted inhibitors of quinolone signaling and novel antimicrobial strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to handle Anthranilyl-CoA with the appropriate safety measures.

  • Personal Protective Equipment (PPE) : Always wear standard laboratory PPE. This includes safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.

  • Ventilation : Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

  • Spill Management : In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand or earth) and collect it for disposal.[1] Prevent the substance from entering drains or water courses.[1][2]

Disposal Procedures: A Step-by-Step Guide

There are two primary recommended disposal pathways for this compound. The preferred method is disposal via a licensed waste management contractor, especially for larger quantities.

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended)

This is the most straightforward and recommended method for the disposal of any unused or waste this compound.

  • Segregation : Collect waste this compound, in both solid and solution forms, in a clearly labeled, sealed, and appropriate waste container.[1]

  • Labeling : Ensure the container is clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any other information required by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage : Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[1]

  • Arrange for Pickup : Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1]

Method 2: Laboratory-Scale Chemical Inactivation (Caution Advised)

For very small quantities, chemical inactivation might be a possibility, similar to procedures for other thioesters.[1] However, without a validated protocol for this compound, this method should not be attempted without consulting and receiving approval from your institution's EHS office. The hydrolysis of the thioester bond would likely yield anthranilic acid and Coenzyme A. While Coenzyme A is generally considered non-hazardous, anthranilic acid has its own handling and disposal considerations.

Summary of Safety and Handling Data for Related Compounds

The following table summarizes key information for compounds structurally related to this compound. This data should be used as a general guide and not as a direct substitute for a specific SDS for this compound.

PropertyCoenzyme AAnthranilic AcidGeneral Guidance for Acyl-CoA Esters
Physical Form SolidCrystals, Crystalline PowderTypically solid or in solution
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat[2]Safety glasses, gloves, lab coat[3][4]Standard laboratory PPE required
Handling Handle in a well-ventilated place. Avoid dust formation.[2]Use with adequate ventilation. Avoid contact with skin, eyes, and clothing.[3][4]Work in a fume hood to avoid inhalation.
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[2]Store at room temperature in a dry, well-ventilated place away from incompatible materials.[3]Store at recommended temperatures (often -20°C or below) in appropriate containers (glass for organic solutions).[5]
Disposal Licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems.[2]Dispose of contents/container to an approved waste disposal plant.[6]Segregate as chemical waste for professional disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated consult_sds Consult Institutional Chemical Safety Resources (e.g., SDS for analogous compounds, EHS guidelines) start->consult_sds assess_quantity Assess Quantity of Waste is_bulk Bulk Quantity? assess_quantity->is_bulk licensed_disposal Prepare for Licensed Disposal: 1. Segregate Waste 2. Label Container Clearly 3. Store in Designated Area is_bulk->licensed_disposal Yes inactivation_consideration Consider Laboratory-Scale Inactivation (Proceed with Extreme Caution) is_bulk->inactivation_consideration No (Small Quantity) consult_sds->assess_quantity contact_ehs Contact Environmental Health & Safety (EHS) for Pickup licensed_disposal->contact_ehs end End: Waste Disposed contact_ehs->end ehs_approval Is there an EHS-approved inactivation protocol? inactivation_consideration->ehs_approval follow_protocol Follow Approved Protocol Precisely ehs_approval->follow_protocol Yes stop STOP: Do NOT Proceed with Inactivation. Default to Licensed Disposal. ehs_approval->stop No follow_protocol->contact_ehs Dispose of Neutralized Waste as per Protocol stop->licensed_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Anthranilyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Anthranilyl-CoA is a member of the benzoyl-CoA class and is functionally related to anthranilic acid[1]. Based on data for related compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4][5].

A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum recommended PPE for handling this compound in both powdered and solubilized forms is detailed below.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2][6]To prevent eye contact which can cause serious irritation. Permanent eye damage is a risk with related compounds[3][4][5].
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6][7]To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse[2].
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a full-face respirator is recommended.[2]To avoid inhalation of dust particles, which may cause respiratory tract irritation[2].

Always consult your institution's specific safety protocols and conduct a risk assessment before beginning any new procedure[8].

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal are critical to maintaining a safe laboratory environment. Follow these procedural steps to minimize risk.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, well-ventilated area in a tightly closed container[2]. For long-term stability, freezer storage is often recommended[2]. Keep away from strong oxidizing agents and direct sunlight[2].

2. Handling and Use (Weighing and Solubilizing):

  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust[2][9].

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn[2][9]. Do not eat, drink, or smoke in the laboratory[10].

  • Weighing: If weighing the powdered form, do so within a fume hood or a ventilated balance enclosure to contain any dust.

  • Solubilization: When preparing solutions, add the solvent to the powder slowly to avoid splashing.

3. Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Containment: Prevent the formation of dust[2].

  • Clean-up: For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[2]. Clean the spill area with an appropriate solvent.

4. Waste Disposal:

  • Segregation: All waste containing this compound, including contaminated PPE and empty containers, should be segregated as chemical waste.

  • Disposal: Dispose of chemical waste according to your institution's and local environmental regulations. Do not dispose of it down the sink[7].

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Receive & Inspect Shipment b Store in Cool, Ventilated Area a->b c Wear Full PPE b->c Retrieve for Use d Weigh Powdered Compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g Post-Experiment h Segregate Chemical Waste g->h j Remove & Dispose of PPE g->j i Dispose via Certified Vendor h->i

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][10]
Skin Contact Promptly flush the affected area with water and remove any contaminated clothing. If symptoms persist after washing, seek medical attention.[10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Maintaining a safe laboratory environment is paramount for the well-being of researchers and the integrity of scientific work[11]. By adhering to these guidelines, you can minimize risks and ensure the safe and effective use of this compound in your research.

References

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